Chromium(III) acetylacetonate
Description
Properties
IUPAC Name |
chromium(3+);(E)-4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Cr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWORPXLMBPOPPU-MUCWUPSWSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cr+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Cr+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21CrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Purple or red-violet solid; [Hawley] Insoluble in water; [MSDSonline] | |
| Record name | Chromium(III) acetylacetonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
21679-31-2 | |
| Record name | Chromium, tris(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium(III) 4-oxopent-2-ene-2-olate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.463 | |
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Foundational & Exploratory
A-Z Guide to the Synthesis of Tris(acetylacetonato)chromium(III): Mechanism and Protocol
This technical guide provides a comprehensive examination of the synthesis of tris(acetylacetonato)chromium(III), denoted as Cr(acac)₃. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistically-grounded understanding of this common yet elegant coordination chemistry reaction. We will move beyond a simple recitation of steps to explore the causal factors underpinning the protocol, ensuring a self-validating and reproducible methodology.
Introduction: The Significance of Cr(acac)₃
Tris(acetylacetonato)chromium(III) is an air-stable, deeply colored coordination complex with the formula Cr(C₅H₇O₂)₃.[1] Its high stability and solubility in nonpolar organic solvents make it a valuable compound in various fields.[1][2] Notably, its paramagnetic nature, arising from the d³ electron configuration of the Cr(III) ion, leads to its use as a relaxation agent in Nuclear Magnetic Resonance (NMR) spectroscopy to reduce signal acquisition times, particularly for quantitative ¹³C NMR.[1] It also serves as a catalyst and a precursor for the synthesis of chromium-containing materials.[3] Understanding its formation is a foundational exercise in coordination chemistry.
The Core Mechanism: A Stepwise Exploration
The synthesis of Cr(acac)₃ is not a simple mixing of reagents but a carefully orchestrated sequence of chemical events. The overall reaction involves a chromium(III) salt, typically chromium(III) chloride hexahydrate (CrCl₃·6H₂O), and acetylacetone (Hacac), facilitated by a base.[3]
Overall Reaction: CrCl₃ + 3 Hacac + 3 NH₃ → Cr(acac)₃ + 3 NH₄Cl[1]
The mechanism can be dissected into three critical stages:
-
Ligand Activation: The generation of the active nucleophile, the acetylacetonate anion (acac⁻).
-
Base Generation: The in situ production of a weak base to drive ligand activation without precipitating chromium hydroxide.
-
Coordination: The stepwise substitution of ligands on the chromium center.
The Ligand: Acetylacetone and its Tautomerism
Acetylacetone (2,4-pentanedione) is a β-diketone that exists as an equilibrium mixture of its keto and enol tautomers.[4][5] The hydrogen on the central carbon (the α-carbon) is notably acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups.[6][7] The enol form is stabilized by intramolecular hydrogen bonding, forming a six-membered ring.[5]
It is the deprotonation of this acidic α-hydrogen that generates the acetylacetonate anion (acac⁻), a potent bidentate ligand.[4][7] This anion features a delocalized π-system across the O-C-C-C-O framework, allowing both oxygen atoms to coordinate to a metal center, forming a stable six-membered chelate ring.[4][6]
The Base: The Critical Role of Urea Hydrolysis
Directly adding a strong base like NaOH to the aqueous chromium(III) solution would be counterproductive. The Cr(III) ion, existing as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, would readily precipitate as insoluble and kinetically inert chromium(III) hydroxide (Cr(OH)₃), halting the desired reaction.[8]
The elegance of this synthesis lies in the use of urea ((NH₂)₂C=O) as a source for the in situ, slow-release generation of ammonia (NH₃), a weak base.[7][9] Upon heating the aqueous solution, urea undergoes hydrolysis:[7]
(NH₂)₂C=O + H₂O → 2 NH₃ + CO₂
The ammonia produced then acts as the base, deprotonating acetylacetone to form the nucleophilic acetylacetonate anion:[6][9]
CH₃C(O)CH₂C(O)CH₃ + NH₃ ⇌ [CH₃C(O)CHC(O)CH₃]⁻ + NH₄⁺
This controlled, gradual increase in basicity ensures that the concentration of hydroxide ions remains low, preventing the precipitation of Cr(OH)₃ while providing sufficient acac⁻ ligand to drive the coordination reaction forward.[8]
The Coordination Pathway: Stepwise Ligand Exchange
The formation of the final tris-chelated complex, Cr(acac)₃, is a stepwise ligand substitution process. The aquo ligands ([H₂O]) in the coordination sphere of the [Cr(H₂O)₆]³⁺ complex are sequentially replaced by the bidentate acetylacetonate ligands.
The reaction proceeds through mono- and bis-acetylacetonato intermediates:
-
[Cr(H₂O)₆]³⁺ + acac⁻ → [Cr(acac)(H₂O)₄]²⁺ + 2 H₂O
-
[Cr(acac)(H₂O)₄]²⁺ + acac⁻ → [Cr(acac)₂(H₂O)₂]⁺ + 2 H₂O
-
[Cr(acac)₂(H₂O)₂]⁺ + acac⁻ → Cr(acac)₃ + 2 H₂O
Each step involves the coordination of the two oxygen atoms of the acac⁻ ligand, displacing two water molecules. The final product, Cr(acac)₃, is an uncharged, coordinatively saturated complex.[7] Its lack of charge and the hydrophobic nature of the methyl groups on the exterior of the complex render it insoluble in water, causing it to precipitate from the reaction mixture as deep maroon crystals upon formation.[6][7]
The following diagram illustrates the overall mechanistic pathway.
Self-Validating Experimental Protocol
This protocol is designed for robustness and reproducibility. Each step includes justifications tied to the underlying chemical principles.
Reagents and Stoichiometry
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles | Role |
| CrCl₃·6H₂O | CrCl₃·6H₂O | 266.45 | 1.4 g | ~0.0053 | Cr(III) Source |
| Urea | (NH₂)₂C=O | 60.06 | 10 g | ~0.1665 | Base Precursor |
| Acetylacetone | C₅H₈O₂ | 100.12 | 3.0 mL | ~0.0292 | Ligand |
| Distilled Water | H₂O | 18.02 | 50 mL | - | Solvent |
Causality Note: A large excess of urea is used to ensure a sustained release of ammonia over the reaction period. Acetylacetone is also used in excess to drive the ligand substitution equilibrium towards the final tris-substituted product, Cr(acac)₃.[7]
Step-by-Step Synthesis Workflow
The following diagram outlines the experimental workflow.
-
Preparation of Reaction Mixture: Dissolve 1.4 g of chromium(III) chloride hexahydrate in 50 mL of distilled water in a 250 mL Erlenmeyer flask.[8] The solution should be a deep green color.
-
Addition of Base Precursor: With stirring, add 10 g of urea in several portions.[8]
-
Addition of Ligand: Add 3.0 mL of acetylacetone to the mixture and cover the flask with a watch glass to minimize evaporation.[8]
-
Reaction: Heat the flask on a hot plate to 80-90°C with continuous stirring for approximately 90 minutes.[8]
-
Causality Note: Heating accelerates both the hydrolysis of urea and the typically slow ligand substitution reactions of the kinetically inert Cr(III) center.[8] As the reaction progresses, the solution will darken, and eventually, deep maroon, plate-like crystals of Cr(acac)₃ will begin to form and precipitate.[8][9]
-
-
Isolation of Product: After the heating period, cool the reaction mixture to room temperature.
-
Filtration: Collect the crystalline product by suction filtration using a Büchner funnel.[8] It is generally not necessary to wash the product with water, as the impurities (unreacted starting materials, urea, ammonium chloride) are water-soluble.
-
Drying: Allow the product to air dry on the filter paper or in a desiccator.
-
Yield Calculation: Weigh the dried product and calculate the percentage yield.
Product Characterization and Validation
To validate the synthesis, the physical and spectroscopic properties of the product should be compared against established data.
| Property | Description | Expected Value / Observation |
| Appearance | Crystalline Solid | Purple to deep maroon crystalline powder[2] |
| Melting Point | --- | 210-216 °C[3] |
| Solubility | --- | Soluble in nonpolar organic solvents (e.g., toluene, chloroform), insoluble in water[2][8] |
| IR Spectroscopy (cm⁻¹) | Key Vibrational Bands | ~1577 (C=O stretch), ~1522 (C=C stretch)[8] |
Trustworthiness Note: The characteristic shifts in the IR spectrum are a key validation point. In the free acetylacetone ligand, the C=O stretch appears at a higher frequency (~1727 cm⁻¹). In the complex, the delocalization of electrons in the chelate ring lowers the bond order of the C=O group, shifting its stretching frequency to a lower wavenumber (~1577 cm⁻¹). This confirms the coordination of the ligand to the metal center.[8]
Conclusion
The synthesis of tris(acetylacetonato)chromium(III) is a classic experiment that beautifully illustrates several core principles of coordination chemistry: ligand activation, the importance of pH control, and stepwise ligand substitution on a kinetically inert metal center. The use of urea for the slow, in situ generation of a base is a particularly insightful technique to avoid undesirable side reactions. By understanding the mechanism behind each step, researchers can troubleshoot and adapt this synthesis for maximum efficiency and purity, ensuring a reliable source of this versatile coordination complex.
References
- Experiment 7 The Preparation and Spectroscopy of Octahedral Chromium(III) Complexes. (n.d.). UMass Amherst.
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Chromium(III) acetylacetonate. (n.d.). In Wikipedia. Retrieved January 27, 2024, from [Link]
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Synthesis of Chromium Acetylacetonate: A Lab Experiment. (n.d.). Studylib. Retrieved from [Link]
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Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone. (2017). Journal of Natural Sciences Research, 7(19). IISTE. Retrieved from [Link]
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Synthesis of this compound. (2021, March 31). YouTube. Retrieved from [Link]
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Szafran, Z. (n.d.). Synthesis of Metal Acetylacetonates Preparation of Tris(2,4-pentanedionato)chromium(III). ResearchGate. Retrieved from [Link]
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Acetylacetone. (n.d.). In Wikipedia. Retrieved January 27, 2024, from [Link]
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Synthesis of Tris (acetylacetonato) Chromium(III) Complex. (2022, March 28). Transtutors. Retrieved from [Link]
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Keto Enol Tautomerism: Acetylacetone. (2023, July 27). YouTube. Retrieved from [Link]
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Weckhuysen, B. M., et al. (n.d.). Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. DSpace. Retrieved from [Link]
- Makhaev, V. D., Borisov, A. P., Aleshin, V. E., & Petrova, L. A. (1995). Self-propagating synthesis of chromium acetylacetonate. Russian Chemical Bulletin, 44(6), 1111-1113.
- Dissanayake, M. A. K. L. (2019). Mechanism and dynamics of the keto-enol tautomerization equilibrium of acetylacetone in binary solvent mixtures. ScholarWorks.
- Carter, E. A., & Lippard, S. J. (2011). Interplay of metal ions and urease. Current opinion in chemical biology, 15(2), 273-280.
- Islam, M. N., et al. (2018). Kinetics And Mechanism Of Hydrolysis Of Urea And N, N′-diacetyl Urea In Presence Of Cobalt(ii), Copper(ii), Zinc(ii)-schiff Base Complexes. International Journal of Advanced Research, 6(1), 521-529.
- Keto–Enol Tautomeric Equilibrium of Acetylacetone Solution Confined in Extended Nanospaces. (2015). The Journal of Physical Chemistry B, 119(49), 15304-15311.
- Keto-Enol Tautomeric Equilibrium of Acetylacetone Solution Confined in Extended Nanospaces. (2015). PubMed.
- Kinetics and Mechanism of Urea Hydrolysis Catalyzed by Palladium(II) Complexes. (2001). Inorganic Chemistry, 40(18), 4645-4651.
- Urea Decomposition Mechanism by Dinuclear Nickel Complexes. (2021). Molecules, 26(11), 3236.
- KINETICS AND MECHANISM OF HYDROLYSIS OF UREA AND N, N′-DIACETYL UREA IN PRESENCE OF COBALT(II), COPPER(II), ZINC(II)-SCHIFF BASE COMPLEXES. (2018).
- A Novel Approach for Preparation of Acetylacetonate Complex Anchored to High Order Nanoporous Silica (LUS-1). (n.d.).
- Where did the acac come from in Cr(acac)₃ synthesis by CrCl₃ reagent? (2013, May 18). Chemistry Stack Exchange.
- (CR (Acac) 3) .... (n.d.).
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Cr(acac)3 chemical formula and structure
An In-depth Technical Guide to Tris(acetylacetonato)chromium(III): Synthesis, Structure, and Applications
Introduction
Tris(acetylacetonato)chromium(III), systematically named Tris[(Z)-4-oxopent-2-en-2-olato-κ²O,O′]chromium(III) and commonly abbreviated as Cr(acac)₃, is a coordination complex of significant interest in both academic and industrial research.[1] This air-stable, crystalline solid is characterized by its deep violet or maroon color and its notable solubility in nonpolar organic solvents.[2] The compound consists of a central chromium(III) ion octahedrally coordinated by three bidentate acetylacetonate (acac) ligands.[3] Its unique paramagnetic nature, arising from the d³ electronic configuration of the Cr³⁺ ion, underpins one of its most common applications as a relaxation agent in Nuclear Magnetic Resonance (NMR) spectroscopy.[2][4] Beyond this, Cr(acac)₃ serves as a versatile precursor for the synthesis of chromium-based catalysts and advanced materials, including nanoparticles and thin films.[4] This guide provides a comprehensive overview of its chemical formula, structure, synthesis, characterization, and key applications for researchers, scientists, and drug development professionals.
Chemical Formula and Physicochemical Properties
Cr(acac)₃ is a neutral coordination complex. The acetylacetonate ligand is the conjugate base of acetylacetone (2,4-pentanedione), a common β-diketone. In the presence of a base, acetylacetone is deprotonated to form the acac⁻ anion, which acts as a bidentate ligand, binding to the chromium ion through its two oxygen atoms.[5]
Nomenclature and Formula:
-
IUPAC Name: Tris(acetylacetonato)chromium(III)[1]
-
Molecular Formula: C₁₅H₂₁CrO₆[4]
-
CAS Number: 21679-31-2[1]
The key physicochemical properties of Cr(acac)₃ are summarized in the table below, providing essential data for its handling and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Weight | 349.32 g/mol | [3][4] |
| Appearance | Dark green, deep violet, or purplish-maroon crystalline solid/powder | [2][6] |
| Melting Point | 210-216 °C (decomposes at higher temperatures) | [2][3][7] |
| Boiling Point | 340 °C | [3][7][8] |
| Solubility | Soluble in nonpolar organic solvents (e.g., benzene, chloroform, toluene); insoluble in water. | [2][3][6] |
| Paramagnetism | Paramagnetic, with three unpaired electrons (quartet ground state). | [2][6] |
Molecular and Electronic Structure
The structure and electronic properties of Cr(acac)₃ are fundamental to its stability and function.
Coordination Geometry
The central chromium(III) ion is coordinated to six oxygen atoms from the three bidentate acetylacetonate ligands.[4] This arrangement results in an octahedral geometry around the chromium center. Each acac ligand forms a stable six-membered chelate ring with the metal ion.[4] The complex is neutral as the +3 charge of the chromium ion is balanced by the three -1 charges of the acetylacetonate ligands. Due to its chiral, propeller-like structure, Cr(acac)₃ can exist as two non-superimposable mirror images, the Δ and Λ enantiomers.
Caption: Octahedral coordination of Cr(III) by three bidentate acac ligands.
Electronic Configuration and Spectroscopy
Chromium(III) is a d³ transition metal ion. In an octahedral ligand field, the five d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²).[9] For a d³ ion, the three electrons occupy the three t₂g orbitals with parallel spins, resulting in a quartet (S=3/2) ground state.[2][10] This configuration is responsible for the compound's paramagnetism.
The deep color of Cr(acac)₃ arises from spin-allowed d-d electronic transitions from the ground state to excited quartet states. X-ray absorption spectroscopy at the Cr L-edge provides a direct probe of the 2p-3d transitions, revealing detailed information about the valence electronic structure.[9] The electronic properties can be further studied using techniques like He(I) and He(II) photoemission spectroscopy, often coupled with theoretical calculations to assign spectral features.[11]
Synthesis and Purification
A common and reliable method for synthesizing Cr(acac)₃ involves the reaction of a chromium(III) salt with acetylacetone in the presence of a base.[3] The base is crucial as it facilitates the deprotonation of acetylacetone (Hacac) to its active nucleophilic form, the acetylacetonate anion (acac⁻).
Experimental Protocol
This protocol is adapted from established inorganic synthesis procedures.[5][12]
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Urea (CO(NH₂)₂)
-
Acetylacetone (2,4-pentanedione, Hacac)
-
Distilled water
-
Ethanol (for washing)
Procedure:
-
Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve 1.30 g of CrCl₃·6H₂O in 20 mL of distilled water with magnetic stirring.[12]
-
Addition of Reagents: To the solution, add 5.0 g of urea and 4.0 mL of acetylacetone.[12] A large excess of acetylacetone is used to drive the reaction to completion.[5]
-
Causality—The Role of Urea: Urea is not just a base; it hydrolyzes slowly upon heating to generate ammonia in situ. This gradual release of ammonia provides a controlled, homogeneous basic environment that deprotonates the acetylacetone, preventing the precipitation of chromium hydroxide which could occur with the rapid addition of a strong base.
-
Heating and Reaction: Clamp the flask in a boiling water bath and heat the mixture with stirring for approximately 1-2 hours.[5] As the urea hydrolyzes and the solution becomes basic, deep maroon or purplish crystals of Cr(acac)₃ will begin to form, often as a crust at the surface.[5]
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize crystal precipitation.
-
Purification: Isolate the crystals by vacuum filtration using a Hirsch or Büchner funnel. Wash the crystals with several small portions of distilled water to remove unreacted urea and salts, followed by a small amount of cold ethanol to remove excess acetylacetone.[12][13]
-
Drying: Allow the product to air-dry completely. The final product should be a fine, crystalline powder.
Synthesis Workflow
Caption: General workflow for the synthesis and purification of Cr(acac)3.
Key Applications
The unique properties of Cr(acac)₃ make it a valuable compound in several scientific domains.
NMR Spectroscopy: Paramagnetic Relaxation Agent
While the paramagnetism of Cr(acac)₃ is detrimental for obtaining its own NMR spectrum, this very property is exploited in other analyses.[1] In quantitative ¹³C NMR, certain nuclei, particularly quaternary carbons, suffer from very long spin-lattice relaxation times (T₁), leading to low signal intensity and requiring long acquisition times.[2] Cr(acac)₃, when added in small amounts to an NMR sample, provides an efficient relaxation pathway for these nuclei.[2][3] Its paramagnetic center interacts with the nuclei in the analyte, dramatically shortening their T₁ values, which allows for faster data acquisition and more accurate integration for quantitative analysis.[2] Its excellent solubility in common nonpolar NMR solvents makes it an ideal choice for this application.[4]
Catalysis
Cr(acac)₃ is widely used as a catalyst precursor in organic synthesis and polymer chemistry.[6]
-
Polymerization: It can be used to catalyze the polymerization of ethylene, often when supported on materials like silica (SiO₂) or aluminosilicates (MCM-41).[14] The interaction of Cr(acac)₃ with surface hydroxyl groups on the support is crucial for the formation of the active catalytic species.[15][16]
-
Organic Synthesis: It serves as a catalyst for various organic reactions, including selective oxidations of alcohols to aldehydes and ketones, and coupling reactions.[6]
Materials Science
The compound is a valuable molecular precursor for fabricating chromium-containing materials due to its thermal stability and well-defined structure.
-
Thin Films and Nanoparticles: Cr(acac)₃ is used in techniques like Chemical Vapor Deposition (CVD) and sol-gel processes to produce thin films of chromium oxide (Cr₂O₃).[3] These materials have applications in electrochromic devices and energy storage.
-
Redox Flow Batteries: It has been investigated as an active species in non-aqueous redox flow batteries, leveraging the reversible Cr(III)/Cr(II) redox couple.[3][8]
Safety and Handling
Cr(acac)₃ requires careful handling in a laboratory setting.
-
Hazards: It is classified as an irritant to the eyes, skin, and respiratory system.[17][18] The toxicological properties have not been fully investigated, so it should be handled with caution.[17]
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.[7] All handling of the solid powder should be done in a chemical fume hood to avoid inhalation of dust.[13][17]
-
Handling: Minimize dust generation. Wash hands thoroughly after handling.
-
First Aid: In case of eye contact, rinse immediately and thoroughly with water for at least 15 minutes.[18] For skin contact, wash the affected area with soap and water.[7] If inhaled, move to fresh air.[7] Seek medical attention if irritation persists.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[17]
Conclusion
Tris(acetylacetonato)chromium(III) is a cornerstone coordination complex with a rich chemistry and a broad spectrum of applications. Its straightforward synthesis, inherent stability, and unique electronic structure make it an invaluable tool for researchers. From enhancing the quality of NMR data to serving as a precursor for advanced catalysts and materials, Cr(acac)₃ continues to be a compound of significant scientific and technological importance. A thorough understanding of its properties, as detailed in this guide, is essential for its effective and safe utilization in research and development.
References
- Tris(acetylacetonato)chromium: Properties, Uses, and Applications. (2023, April 7). Vertex AI Search.
- Tris(acetylacetonato)chromium(III)|Cr(acac)3|97% Purity. Benchchem.
- Chromium(III)
- Chromium(III)
- Material Safety Data Sheet Chromium(III)
- Experiment 10 Synthesis and Recrystallization of Metal–Ligand Complexes Containing the Ligand Acetylacetone.
- Chromium(III)
- Synthesis CrAcac3. Scribd.
- Buy Tris(acetylaceton
- Szafran, Z., et al. Synthesis of Metal Acetylacetonates Preparation of Tris(2,4-pentanedionato)chromium(III).
- Electronic structure and excited state dynamics of chromium(III) complexes. MIT Libraries.
- Chromium(III)
- Kunnus, K., et al. (2018). Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections. Journal of the American Chemical Society.
- A Novel Approach for Preparation of Acetylacetonate Complex Anchored to High Order Nanoporous Silica (LUS-1). (2017). Journal of Nanostructure.
- Chromium(III)
- The electronic properties of three popular high spin complexes [TM(acac)3, TM = Cr, Mn, and Fe] revisited: an experimental and theoretical study. RSC Publishing.
- Chromium(III)
- Electronic structure and excited state dynamics of chromium(iii) complexes.
- TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE.
- (CR (Acac) 3). Scribd.
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- Cr(acac)3 & Co(acac)
- Synthesis, Spectroscopy and Catalysis of [Cr(acac)
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physical and chemical properties of chromium(III) acetylacetonate
An In-Depth Technical Guide to the Physicochemical Properties of Chromium(III) Acetylacetonate
Introduction: Unveiling the Coordination Chemistry of Cr(acac)₃
This compound, systematically named tris(2,4-pentanedionato)chromium(III) and commonly abbreviated as Cr(acac)₃, is a coordination complex with the chemical formula Cr(C₅H₇O₂)₃.[1][2] This air-stable, deeply colored crystalline solid serves as a cornerstone compound in inorganic chemistry and has found extensive applications across various scientific domains. Its utility spans from being a precursor in the synthesis of advanced materials and a catalyst in organic transformations to a specialized relaxation agent in Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3]
This guide offers a comprehensive exploration of the core physical and chemical properties of Cr(acac)₃. It is designed for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's behavior, characterization, and handling. We will delve into its molecular structure, spectroscopic signatures, thermal stability, and the established protocols for its synthesis and analysis, providing a holistic view grounded in established scientific principles.
Part 1: Molecular Structure and Electronic Configuration
The defining feature of this compound is its molecular architecture. A central chromium(III) ion is octahedrally coordinated by three bidentate acetylacetonate (acac) ligands.[1][4] The acetylacetonate anion, formed by the deprotonation of acetylacetone (acacH), chelates to the chromium center through its two oxygen atoms, forming a stable six-membered ring.[5][6] This arrangement results in a molecule with idealized D₃ symmetry.[2]
The Cr-O bond distances are approximately 1.93 Å.[2] As a Cr(III) compound, it possesses a d³ electronic configuration. In the octahedral ligand field, the three d-electrons occupy the lower energy t₂g orbitals, resulting in an electronic state of (t₂g)³(e_g)⁰.[2] This configuration gives rise to a quartet ground state with three unpaired electrons, rendering the complex paramagnetic.[2][4] The vibrant purple-maroon color of the compound is a direct consequence of d-d electronic transitions.[2]
Caption: 2D representation of the Cr(acac)₃ molecular structure.
Part 2: Core Physical and Chemical Properties
The utility of Cr(acac)₃ in various applications is dictated by its distinct physical and chemical characteristics. It is a stable, air-insensitive compound, which simplifies its handling and storage.[3]
Physical Properties Summary
The key physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | Cr(C₅H₇O₂)₃ | [1][7] |
| Molecular Weight | 349.32 g/mol | [1][7] |
| Appearance | Maroon to dark purple crystalline solid | [1][3] |
| Melting Point | 210-214 °C | [1][2][8] |
| Boiling Point | 340 °C (sublimes near 110 °C) | [1][2] |
| Density | ~1.34 g/cm³ | [2] |
| Solubility in Water | Limited / Insoluble | [1][6] |
| Solubility in Organic Solvents | Soluble in non-polar solvents (e.g., toluene, chloroform) | [1][2][3] |
Chemical Behavior and Reactivity
Synthesis: The most common laboratory synthesis involves the reaction of a chromium(III) salt, such as chromium(III) chloride hexahydrate (CrCl₃·6H₂O), with acetylacetone (acacH).[5][9] A base, typically urea or ammonia, is added to facilitate the deprotonation of acetylacetone, forming the acetylacetonate anion which then coordinates with the Cr(III) ion.[5][10] Urea is often favored as it hydrolyzes slowly upon heating to generate ammonia in situ, ensuring a gradual increase in pH which promotes the formation of well-defined crystals.[6][10]
Reaction Equation: CrCl₃ + 3 C₅H₈O₂ + 3 NH₃ → Cr(C₅H₇O₂)₃ + 3 NH₄Cl[2]
Stability and Decomposition: Cr(acac)₃ exhibits high thermal stability.[3] Thermal gravimetric analysis (TGA) shows that the acetylacetonate ligands are removed in distinct stages upon heating.[11][12] This controlled decomposition makes it a valuable precursor for Chemical Vapor Deposition (CVD) and sol-gel processes to create chromium oxide (Cr₂O₃) thin films and nanoparticles.[1][3]
Paramagnetism and Redox Activity: The presence of three unpaired electrons makes Cr(acac)₃ paramagnetic.[2][4] This property is exploited in NMR spectroscopy, where it serves as a relaxation agent to reduce spin-lattice relaxation times, thereby enhancing signal resolution, particularly for quantitative ¹³C NMR.[1][2] Furthermore, the complex can undergo a reversible Cr(III)/Cr(II) redox couple, making it a candidate for active species in non-aqueous redox flow batteries.[1][13]
Part 3: Spectroscopic and Analytical Characterization
A multi-technique approach is essential for the unambiguous characterization of Cr(acac)₃.
-
Infrared (IR) Spectroscopy: The IR spectrum of Cr(acac)₃ is dominated by the vibrational modes of the acetylacetonate ligand. The strong bands typically observed in the 1500-1600 cm⁻¹ region are assigned to the coupled C=O and C=C stretching vibrations.[10] These bands are shifted compared to free acetylacetone, which is indicative of coordination to the metal center.
-
UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of Cr(acac)₃ in solution displays bands corresponding to d-d transitions. These transitions are responsible for its characteristic deep purple color. In UV-Vis spectroscopy, a d-d transition can be observed around 380 nm.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its paramagnetism, the ¹H NMR spectrum of Cr(acac)₃ shows significantly broadened and shifted peaks, a result of the Fermi-contact interaction between the unpaired electrons of the Cr³⁺ ion and the ligand's nuclei.[4] While this complicates structural elucidation by NMR, this very property makes it useful as a relaxation agent for other molecules in solution.[2]
-
Magnetic Susceptibility: The magnetic properties can be quantified using techniques like the Evans method in NMR or with a SQUID magnetometer.[4][15] These measurements confirm the presence of three unpaired electrons and are consistent with the high-spin d³ configuration.[4][16]
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition profile of the complex.[11][17] TGA can quantify the mass loss associated with the removal of the acac ligands, while DSC can identify the temperatures of melting and decomposition.[12][17]
Part 4: Experimental Protocols
Synthesis of Tris(2,4-pentanedionato)chromium(III)
This protocol is adapted from established laboratory procedures.[5][6][9]
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Urea ((NH₂)₂CO)
-
Acetylacetone (C₅H₈O₂, acacH)
-
Distilled water
-
100-mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Heating mantle or hot water bath
Procedure:
-
Dissolution: In a 100-mL Erlenmeyer flask, dissolve approximately 1.4 g of chromium(III) chloride hexahydrate in 50 mL of distilled water. The solution will be deep green.[10][15]
-
Addition of Reagents: To the stirred chromium solution, add approximately 10 g of urea in several portions.[10] Following this, add 3 mL of acetylacetone dropwise.[15]
-
Reaction: Cover the flask with a watch glass and heat the mixture to 80-90 °C with continuous stirring for approximately 1.5 hours.[10][15] The hydrolysis of urea will slowly release ammonia, causing the solution to become basic.
-
Crystallization: As the reaction proceeds, the color of the solution will darken, and deep maroon, plate-like crystals will begin to form, often as a crust at the surface.[5][9]
-
Isolation: After the heating period, cool the reaction flask to room temperature, and then further cool in an ice bath to maximize precipitation.
-
Filtration and Drying: Collect the crystalline product by suction filtration using a Buchner or Gooch funnel.[6] Wash the crystals with small portions of cold distilled water.[5] Allow the product to air-dry on a filter paper.
-
Characterization: Determine the percentage yield and characterize the product using melting point analysis and the spectroscopic techniques described above.
Characterization Workflow
The logical flow for synthesizing and validating a sample of Cr(acac)₃ is crucial for ensuring product purity and identity.
Caption: Standard workflow for the synthesis and characterization of Cr(acac)₃.
Part 5: Applications and Safety Considerations
Key Applications
-
Catalysis: Cr(acac)₃ serves as a catalyst or catalyst precursor for various organic reactions, including selective oxidations and polymerizations.[1][3]
-
Materials Science: It is a key molecular precursor in CVD and sol-gel methods for fabricating chromium-containing thin films and Cr₂O₃ nanoparticles, which have applications in electrochromic devices and energy storage.[1][3]
-
NMR Spectroscopy: Its paramagnetic nature makes it an indispensable relaxation agent for quantitative NMR studies, particularly for ¹³C nuclei with long relaxation times.[1][2]
-
Drug Development and Dietary Supplements: Chromium(III) is an essential trace mineral for glucose metabolism. Cr(acac)₃ has been investigated as a stable, bioavailable source of chromium for dietary supplements and as a potential hypoglycemic agent for treating diabetes.[18][19][20]
Safety and Handling
While chromium(III) compounds are significantly less toxic than their hexavalent counterparts, proper safety protocols are mandatory.[21]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[22]
-
Handling: Handle Cr(acac)₃ in a well-ventilated area or a chemical fume hood to avoid inhaling the fine powder. Minimize dust generation.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[23]
-
Toxicity: May cause skin and serious eye irritation.[7][24] While generally considered to have low toxicity, it should be handled with care as the toxicological properties have not been exhaustively investigated.[7]
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A Comprehensive Guide to the Synthesis of Tris(acetylacetonato)chromium(III) from Chromium(III) Chloride
An In-depth Technical Guide for Researchers and Chemical Professionals
This guide provides a detailed exploration of the synthesis of tris(acetylacetonato)chromium(III), commonly denoted as Cr(acac)3, from chromium(III) chloride. The document is structured to offer not just a procedural overview but also a deep dive into the reaction's mechanistic underpinnings, safety protocols, and characterization techniques, reflecting the expertise and experience of a senior application scientist.
Introduction and Significance
Tris(acetylacetonato)chromium(III) is a coordination complex with the formula Cr(C5H7O2)3.[1] It is an air-stable, deeply colored crystalline solid with significant applications in various fields of chemistry and materials science.[2] Its paramagnetic nature makes it a valuable relaxation agent in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for quantitative 13C NMR, where it helps in obtaining clearer spectra for certain carbon atoms.[1][2] Furthermore, Cr(acac)3 serves as a catalyst or catalyst precursor in organic synthesis and polymerization reactions, and as a source for chromium-containing thin films and nanoparticles in materials science.[2]
This guide will focus on a common and reliable laboratory-scale synthesis of Cr(acac)3, starting from the readily available chromium(III) chloride hexahydrate (CrCl3·6H2O). A key aspect of this synthesis is the use of urea, which plays a crucial role in controlling the reaction's pH.
Theoretical Background and Reaction Mechanism
The synthesis of Cr(acac)3 involves the reaction of a chromium(III) salt with acetylacetone (acacH) in the presence of a base.[2] Acetylacetone is a β-diketone that exists in equilibrium with its enol tautomer. The methylene protons between the two carbonyl groups are acidic and can be removed by a base to form the acetylacetonate anion (acac-).[3][4] This anion then acts as a bidentate ligand, coordinating to the chromium(III) ion through its two oxygen atoms to form a stable six-membered chelate ring.[3][4]
The overall balanced chemical equation for the reaction is:
CrCl3·6H2O + 3 C5H8O2 + 3 (NH2)2CO → Cr(C5H7O2)3 + 3 (NH2)2CO·HCl + 6 H2O
A critical aspect of this synthesis is the choice of base. While strong bases like sodium hydroxide could deprotonate acetylacetone, they would also lead to the precipitation of insoluble chromium(III) hydroxide (Cr(OH)3), thus preventing the desired reaction from occurring.[4] To circumvent this, urea is employed as a "pH buffer." Upon heating in an aqueous solution, urea slowly hydrolyzes to produce ammonia and carbon dioxide.[3][5]
(NH2)2CO + H2O → 2 NH3 + CO2
The in-situ generated ammonia is a weak base that is sufficient to deprotonate acetylacetone, forming the acetylacetonate anion, without significantly raising the pH to the point where Cr(OH)3 precipitates.[3][4] This slow and controlled generation of the base is key to achieving a good yield of the desired product.[3]
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures.[3][6][7]
Reagents and Equipment
| Reagent/Equipment | Details |
| Chromium(III) chloride hexahydrate (CrCl3·6H2O) | 1.4 g |
| Urea | 10 g |
| Acetylacetone (2,4-pentanedione) | 3 mL |
| Distilled Water | 50 mL |
| 250 mL Erlenmeyer flask or beaker | |
| Magnetic stirrer and stir bar | |
| Hot plate | |
| Watch glass | |
| Buchner funnel and filter paper | |
| Suction flask |
Step-by-Step Synthesis Procedure
-
Dissolution of Reactants: In a 250 mL beaker, dissolve 1.4 g of chromium(III) chloride hexahydrate in 50 mL of distilled water with magnetic stirring. The solution will have a deep green color.[8]
-
Addition of Urea: To the stirring chromium solution, add 10 g of urea. Continue stirring until the urea is completely dissolved.[8]
-
Addition of Acetylacetone: In a fume hood, carefully add 3 mL of acetylacetone to the reaction mixture.[3] The solution will initially appear very dark.[7]
-
Heating the Reaction Mixture: Cover the beaker with a watch glass to minimize evaporation and place it on a hot plate.[8] Heat the mixture to 80-90°C with continuous stirring for approximately 1 to 1.5 hours.[4][8]
-
Formation of the Product: As the reaction proceeds, the color of the solution will change, and deep maroon, plate-like crystals of Cr(acac)3 will begin to form, often as a crust on the surface of the mixture.[6][7]
-
Isolation of the Product: After the heating period, cool the reaction mixture to room temperature to allow for maximum crystallization.[8] Collect the crystalline product by suction filtration using a Buchner funnel.[4]
-
Washing and Drying: Wash the collected crystals with small portions of distilled water to remove any soluble impurities.[6] Allow the product to air dry on the filter paper or in a desiccator.[7]
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of Cr(acac)3.
Characterization of the Product
The successful synthesis of Cr(acac)3 can be confirmed through several analytical techniques:
-
Appearance: The product should be a deep maroon or purple crystalline solid.[2][8]
-
Melting Point: The reported melting point of Cr(acac)3 is around 210 °C.[2] A sharp melting point close to this value is indicative of high purity.
-
Solubility: Cr(acac)3 is soluble in non-polar organic solvents like chloroform and toluene, but poorly soluble in water.[2][4]
-
Infrared (IR) Spectroscopy: The IR spectrum of Cr(acac)3 will show characteristic peaks for the acetylacetonate ligand. The strong bands in the 1500-1600 cm-1 region are typically assigned to the C=O and C=C stretching vibrations of the coordinated ligand.[4][9]
Safety and Handling
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Chromium(III) chloride hexahydrate: While chromium(III) compounds are generally considered to have low toxicity, some have been listed as potential carcinogens.[3] It may cause skin and eye irritation.[10]
-
Acetylacetone: This compound is a flammable liquid and a mild irritant to the skin and mucous membranes.[3] It should be handled in a well-ventilated fume hood.[3]
-
Urea: Urea is generally not considered hazardous.[3]
-
Tris(acetylacetonato)chromium(III): This product may cause skin and serious eye irritation.[11]
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate gloves should be worn at all times.[12]
Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Insufficient heating time or temperature | Ensure the reaction is heated at the specified temperature for the full duration. |
| pH is too low | Check the amount of urea used. | |
| Formation of a green precipitate | pH is too high, leading to the formation of Cr(OH)3 | Ensure urea is not substituted with a stronger base. The slow hydrolysis of urea is key. |
| Product is sticky or oily | Impurities or incomplete drying | Wash the product thoroughly with cold distilled water and ensure it is completely dry. Recrystallization from a suitable solvent like boiling petroleum ether may be necessary for higher purity.[4] |
Conclusion
The synthesis of tris(acetylacetonato)chromium(III) from chromium(III) chloride using urea is a classic and reliable method that illustrates fundamental principles of coordination chemistry, including ligand substitution and the importance of pH control. By carefully following the outlined procedure and safety precautions, researchers can successfully prepare this versatile and important coordination complex for a variety of applications.
References
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Synthesis of Chromium Acetylacetonate: A Lab Experiment. (n.d.). Studylib. Retrieved from [Link]
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(Cr(acac)3). (n.d.). Scribd. Retrieved from [Link]
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Chromium Acetylacetonate : Preparation. (2022, October 2). YouTube. Retrieved from [Link]
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What is the rule of urea in the synthesis of [Cr(acac)3] is. (2021, April 13). Chegg. Retrieved from [Link]
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chromium(III) acetylacetonate solubility in organic solvents
An In-depth Technical Guide to the Solubility of Chromium(III) Acetylacetonate in Organic Solvents
Introduction
This compound, with the formula Cr(C₅H₇O₂)₃ or Cr(acac)₃, is a coordination complex of significant interest across diverse scientific fields.[1] This air-stable, deep purple crystalline solid is prized for its unique paramagnetic properties, thermal stability, and catalytic activity.[2] Its utility as a catalyst in organic synthesis, a precursor for chromium-based materials via Chemical Vapor Deposition (CVD), and a relaxation agent in Nuclear Magnetic Resonance (NMR) spectroscopy is directly contingent on its ability to dissolve in specific solvents.[1]
For researchers, process chemists, and materials scientists, understanding the solubility profile of Cr(acac)₃ is not merely academic; it is a critical parameter that dictates solvent selection, reaction efficiency, material quality, and the success of analytical procedures. This guide provides a comprehensive exploration of the solubility of this compound in organic solvents, grounding quantitative data with theoretical principles and providing actionable experimental protocols for its determination.
Chapter 1: Core Physicochemical Properties of Cr(acac)₃
To understand the solubility of a compound, one must first understand its structure. Cr(acac)₃ consists of a central chromium(III) ion coordinated to three bidentate acetylacetonate (acac) ligands.[1] Each acac ligand binds to the chromium ion through two oxygen atoms, forming a stable six-membered chelate ring. This arrangement results in a neutral, non-polar, and highly symmetric octahedral complex.[2][3] This molecular architecture is the primary determinant of its interaction with various solvents.
The three unpaired electrons in its d-orbitals give the complex its characteristic paramagnetism, a property exploited in NMR spectroscopy.[3]
Chapter 2: Theoretical Principles of Solubility
The solubility of Cr(acac)₃ is governed by the principle of "like dissolves like." The molecule's overall structure is key to its behavior. The ionic charge of the central Cr(III) cation is effectively neutralized by the three anionic acac ligands. Furthermore, the exterior of the molecule is dominated by the methyl groups of the ligands, creating a non-polar, hydrocarbon-like surface.
-
Polar vs. Non-polar Solvents: This non-polar character explains its high solubility in non-polar organic solvents like benzene and toluene and its very limited solubility in highly polar solvents like water.[1][4] Solvents with intermediate polarity, such as alcohols, exhibit moderate solvating power.[4][5]
-
Intermolecular Forces: Dissolution requires overcoming the lattice energy of the Cr(acac)₃ crystal and establishing favorable solute-solvent interactions. In non-polar solvents, the primary intermolecular forces at play are weak van der Waals (London dispersion) forces. The large, polarizable electron cloud of Cr(acac)₃ allows for significant induced-dipole interactions with non-polar solvent molecules.
-
Temperature Effects: For most solid solutes, solubility is an endothermic process, meaning it increases with temperature. Studies on Cr(acac)₃ in mixed aqueous-organic solvents show that dissolution becomes more endothermic as the proportion of the organic component increases.[6]
-
Ligand Modification: The solubility of metal acetylacetonates can be dramatically tuned by modifying the ligand structure. Research on derivatives for non-aqueous redox flow batteries has shown that adding polar functional groups, such as esters, to the acac ligand can increase solubility in polar organic solvents like acetonitrile by several orders of magnitude.[7] This is a powerful strategy for tailoring the complex for specific applications that require high concentrations.
Chapter 3: Quantitative & Qualitative Solubility Profile
The following table consolidates available quantitative and qualitative data for the solubility of Cr(acac)₃ in various solvents. It is crucial to note that experimental values can vary slightly based on the purity of the solute and solvent, temperature, and measurement technique.
| Solvent | Category | Solubility (g/L) | Solubility (mol/L)¹ | Temperature (°C) | Reference |
| Benzene | Aromatic | 308.5 | 0.883 | 20 | [4] |
| Toluene | Aromatic | Soluble | N/A | Ambient | [1][8] |
| Chloroform | Halogenated | Soluble | N/A | Ambient | [1] |
| Carbon Tetrachloride | Halogenated | 2.45 | 0.007 | Ambient | [5] |
| Acetonitrile | Polar Aprotic | ~139.7² | 0.40 | Ambient | [7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | N/A | Ambient | [8] |
| Acetone | Ketone | Soluble | N/A | Ambient | [8] |
| Methyl Isobutyl Ketone | Ketone | 7.12 | 0.020 | Ambient | [5] |
| Ethanol | Alcohol | 18.95 - 22.0 | 0.054 - 0.063 | 20 | [4][5] |
| Methanol | Alcohol | Soluble | N/A | Ambient | [8] |
| Isopentanol | Alcohol | 11.03 | 0.032 | Ambient | [5] |
| Petroleum Ether | Aliphatic | Insoluble | N/A | Ambient | [4] |
| Water | Aqueous | 1.1 | 0.003 | 20 | [4] |
¹ Molar solubility calculated using a molecular weight of 349.32 g/mol . ² Calculated from molarity (0.40 mol/L).
Chapter 4: Standard Protocol for Experimental Solubility Determination
To ensure reliable and reproducible data, a standardized protocol is essential. The isothermal shake-flask method is considered the "gold standard" for determining the thermodynamic solubility of a solid compound.[9]
Causality-Driven Protocol: Isothermal Shake-Flask Method
This protocol is designed to achieve a true equilibrium between the undissolved solid and the saturated solution, which is the definition of thermodynamic solubility.
-
Preparation of Materials:
-
Rationale: Purity is paramount. Impurities can act as solubilizing agents or alter the crystal form, leading to erroneous results.
-
Action: Use high-purity crystalline Cr(acac)₃ (>97%) and analytical or HPLC-grade solvent.
-
-
Sample Preparation:
-
Rationale: An excess of solid is required to ensure that the solution reaches saturation and remains saturated throughout the experiment, even with minor temperature fluctuations.
-
Action: Add an excess amount of Cr(acac)₃ to a known volume of the chosen solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The amount of excess should be visually apparent.
-
-
Equilibration:
-
Rationale: Dissolution is a dynamic process that takes time to reach equilibrium. Agitation ensures the entire volume of the solvent is in continuous contact with the solid, maximizing the dissolution rate. A constant temperature is critical as solubility is temperature-dependent.
-
Action: Place the sealed container in a constant-temperature bath or incubator equipped with an orbital shaker. Agitate the mixture for a prolonged period, typically 24-48 hours, to ensure equilibrium is reached.[10]
-
-
Phase Separation:
-
Rationale: The concentration measurement must be performed only on the saturated liquid phase (supernatant). Any suspended solid particles will falsely inflate the measured concentration.
-
Action: Remove the container from the shaker and let it stand in the temperature bath to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE). Alternatively, centrifuge the sample at a constant temperature and draw from the supernatant.
-
-
Concentration Analysis (UV-Vis Spectroscopy):
-
Rationale: UV-Vis spectroscopy is a rapid and reliable method for determining the concentration of absorbing species like Cr(acac)₃, based on the Beer-Lambert Law (A = εbc).[11] A calibration curve is essential for converting absorbance measurements into concentration.
-
Action:
-
Calibration: Prepare a series of standard solutions of Cr(acac)₃ of known concentrations in the same solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance vs. concentration to generate a linear calibration curve.
-
Sample Measurement: Dilute the filtered saturated solution with a known volume of solvent to bring its absorbance into the linear range of the calibration curve. Measure the absorbance of the diluted sample.
-
Calculation: Use the equation from the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to find the concentration of the original saturated solution, which is the solubility.
-
-
Chapter 5: The Role of Solubility in Key Applications
The practical utility of Cr(acac)₃ is enabled by its specific solubility characteristics.
-
NMR Spectroscopy: The primary use of Cr(acac)₃ in NMR is as a paramagnetic relaxation agent to reduce the T1 relaxation times of nuclei, particularly for quantitative ¹³C NMR.[3] This application requires the complex to be soluble in the same non-polar deuterated solvents (e.g., CDCl₃, C₆D₆) used for the analyte, making its high solubility in these media a critical prerequisite.[2]
-
Catalysis and Organic Synthesis: As a homogeneous catalyst, Cr(acac)₃ must be soluble in the organic reaction medium to ensure that the catalytic sites are accessible to the reactants.[1] Its solubility in solvents like toluene and alcohols allows it to be used in various polymerization and oxidation reactions.[8]
-
Materials Science (CVD & Sol-Gel): In CVD and sol-gel processes, Cr(acac)₃ serves as a molecular precursor for depositing chromium oxide or other chromium-containing thin films. It must be sufficiently soluble in an appropriate organic solvent to be vaporized or delivered effectively to the substrate surface.
-
Energy Storage: The development of non-aqueous redox flow batteries has created a demand for redox-active species with high solubility in polar aprotic organic solvents to maximize energy density. While the parent Cr(acac)₃ has moderate solubility in acetonitrile (0.40 M), research has focused on functionalizing the ligands to achieve much higher solubilities (up to 1.8 M), demonstrating a direct link between solubility engineering and battery performance.[1][7]
Conclusion
This compound is a non-polar coordination complex with high solubility in aromatic and other non-polar organic solvents, moderate solubility in alcohols and ketones, and poor solubility in water. This profile is a direct consequence of its neutral, symmetric, and hydrocarbon-like molecular structure. A thorough understanding of these solubility characteristics, supported by reliable quantitative data and standardized measurement protocols like the isothermal shake-flask method, is fundamental for its effective application in research and industry. By leveraging this knowledge, scientists and engineers can optimize processes, enable new technologies, and harness the full potential of this versatile chromium complex.
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Ali, A., et al. (2017). Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone. Journal of Natural Sciences Research, 7(19). Retrieved January 8, 2026, from [Link]
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Pilipenko, A. T., et al. (1988). Investigation of this compound as a calibration reference material for atomic absorption spectroscopy. Journal of Analytical Chemistry of the USSR, 43, 110-113. (Link unavailable, data referenced from abstract). Retrieved January 8, 2026, from [Link]
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Yamamoto, M. (1985). Solubility of Tris(acetylacetonato)chromium(III) in Aqueous Alcohol Mixtures. Bulletin of the Chemical Society of Japan, 58(5), 1505-1508. Retrieved January 8, 2026, from [Link]
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Abraham, M. H., et al. (2018). Solubility of Acetylacetonates of Chromium and Iron in Mixed Organic Solvents. Journal of Solution Chemistry, 47, 134-144. (Link unavailable, data referenced from abstract). Retrieved January 8, 2026, from [Link]
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Suttil, J. A., et al. (2013). Metal Acetylacetonate Complexes for High Energy Density Non-Aqueous Redox Flow Batteries. Journal of Materials Chemistry A, 1(36), 10846-10851. Retrieved January 8, 2026, from [Link]
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Vostrikova, L. A., et al. (2014). TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE. Kinetics and Catalysis, 55, 347–354. Retrieved January 8, 2026, from [Link]
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Haruki, M., et al. (2018). A methodology to predict the solubility of metal acetylacetonate precursors in supercritical CO2 using the perturbed-chain statistical associating fluid theory equation of state. The Journal of Supercritical Fluids, 133, 11-18. Retrieved January 8, 2026, from [Link]
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Trotochaud, L., et al. (2019). Electrochemical Screening and DFT Analysis of Acetylacetonate Metal Complexes in Organic Solvents. Journal of The Electrochemical Society, 166(12), H560-H568. Retrieved January 8, 2026, from [Link]
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chemeurope.com. (n.d.). This compound. Retrieved January 8, 2026, from [Link]
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Fedorov, V. A., et al. (2007). Solubility of chromium(III) tris-acetylacetonate [Cr(C5H7O2)3] in different media. Russian Journal of Inorganic Chemistry, 52(1), 125-128. Retrieved January 8, 2026, from [Link]
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Kunnus, K., et al. (2018). Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections. The Journal of Physical Chemistry B, 122(26), 6763–6773. Retrieved January 8, 2026, from [Link]
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VanGelder, L. E., et al. (2016). Spectroelectrochemistry of Vanadium Acetylacetonate and Chromium Acetylacetonate for Symmetric Nonaqueous Flow Batteries. Journal of The Electrochemical Society, 163(7), A1243-A1248. Retrieved January 8, 2026, from [Link]
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Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 173-177. Retrieved January 8, 2026, from [Link]
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Michailidis, M., et al. (2012). Reaction of Chromium(III) with 3,4-Dihydroxybenzoic Acid: Kinetics and Mechanism in Weak Acidic Aqueous Solutions. International Journal of Chemical Kinetics, 44(10), 657-667. Retrieved January 8, 2026, from [Link]
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Cr(acac)3 coordination chemistry and geometry
An In-Depth Technical Guide to the Coordination Chemistry and Geometry of Tris(acetylacetonato)chromium(III)
Introduction
Tris(acetylacetonato)chromium(III), with the formula Cr(C₅H₇O₂)₃ or Cr(acac)₃, is a coordination complex of significant interest in inorganic chemistry, materials science, and catalysis.[1][2][3] This air-stable, deeply colored crystalline solid serves as a quintessential example of an octahedral metal chelate complex.[2][3] Its well-defined structure, paramagnetic nature, and kinetic inertness make it an ideal subject for studying fundamental principles of coordination chemistry, including ligand field theory, stereochemistry, and reactivity.[1][4]
The core of the complex features a central chromium(III) ion coordinated by three bidentate acetylacetonate (acac) ligands.[2][5] The acac ligand is formed by the deprotonation of acetylacetone (2,4-pentanedione), a β-diketone.[5] This deprotonation creates a resonance-stabilized anion that coordinates to the metal center through its two oxygen atoms, forming a stable six-membered chelate ring.[5][6] This guide provides a comprehensive overview for researchers and scientists, detailing the synthesis, molecular and electronic structure, reactivity, and diverse applications of Cr(acac)₃.
Synthesis and Molecular Structure
Synthesis of Cr(acac)₃
The synthesis of Cr(acac)₃ is a classic inorganic preparation that demonstrates the principles of ligand exchange and chelation. The most common method involves the reaction of a chromium(III) salt, typically chromium(III) chloride hexahydrate (CrCl₃·6H₂O), with acetylacetone (Hacac) in the presence of a base.[2] The base is crucial as it facilitates the deprotonation of the weakly acidic acetylacetone to form the acetylacetonate anion (acac⁻), which then displaces the water or chloride ligands from the chromium coordination sphere.[5]
Urea is often used as the base.[2][5] When heated in an aqueous solution, urea slowly hydrolyzes to produce ammonia and carbon dioxide. The in situ generation of ammonia provides a gentle and controlled increase in pH, promoting the formation of the desired complex without precipitating chromium(III) hydroxide.[5]
(NH₂)₂CO + H₂O → 2NH₃ + CO₂ NH₃ + H₂O ⇌ NH₄⁺ + OH⁻ CrCl₃ + 3Hacac + 3NH₃ → Cr(acac)₃ + 3NH₄Cl[1]
The final product, Cr(acac)₃, is a hydrophobic, purplish-maroon crystalline solid that is soluble in nonpolar organic solvents like toluene and chloroform but has limited solubility in water.[2][5]
Experimental Protocol: Synthesis via Urea Hydrolysis
This protocol is adapted from established laboratory procedures.[5]
-
Reagent Preparation : In a 250 mL Erlenmeyer flask, dissolve 5.3 g of chromium(III) chloride hexahydrate (CrCl₃·6H₂O) in 100 mL of distilled water.
-
Addition of Reagents : To the solution, add 20 g of urea and 12 mL of acetylacetone (Hacac).
-
Reaction : Place a magnetic stir bar in the flask and heat the mixture on a stirring hot plate within a water bath. Heat the mixture for approximately 2 hours. As the urea hydrolyzes and the solution becomes basic, deep maroon crystals of Cr(acac)₃ will begin to form.[5][7]
-
Isolation : Cool the reaction flask to room temperature and then further cool it in an ice bath to maximize crystallization.
-
Filtration and Washing : Collect the crystalline product by suction filtration. Wash the crystals with several small portions of distilled water to remove unreacted starting materials and byproducts like ammonium chloride.
-
Drying : Air-dry the product on the filter paper. The typical melting point of the purified product is in the range of 210-216 °C.[2][3]
Molecular Geometry and Stereochemistry
The three bidentate acetylacetonate ligands coordinate to the central Cr(III) ion to form an octahedral geometry.[2][5] X-ray crystallography has confirmed this structure, revealing a CrO₆ core.[3][8] The complex possesses an idealized D₃ symmetry, which lacks a center of inversion or a mirror plane.[1] This absence of improper rotation axes makes the molecule chiral.
The "propeller-like" arrangement of the three non-planar chelate rings results in two non-superimposable mirror images, known as enantiomers. These are designated using the stereochemical descriptors delta (Δ) and lambda (Λ). The kinetic inertness of the Cr(III) center allows for the resolution of these enantiomers, for instance, by forming diastereomeric adducts with a chiral resolving agent like dibenzoyltartrate.[1]
Caption: Octahedral coordination of Cr(III) by three acac ligands.
Crystallographic Data
Single-crystal X-ray diffraction studies provide precise structural parameters for Cr(acac)₃. The data confirms the pseudo-octahedral environment around the chromium center.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/c | [3][8] |
| a₀ | 14.031 Å | [8] |
| b₀ | 7.551 Å | [8] |
| c₀ | 16.379 Å | [8] |
| β | 99.06° | [8] |
| Average Cr-O Distance | 1.93 - 1.95 Å | [1][9] |
Electronic Structure and Spectroscopy
A Ligand Field Theory Perspective
The electronic properties of Cr(acac)₃ are well-described by Ligand Field Theory (LFT). The central chromium atom is in the +3 oxidation state, giving it a d³ electron configuration.[10] In the octahedral ligand field created by the six oxygen donor atoms, the five degenerate d-orbitals of the free Cr(III) ion split into two sets of different energies: a lower-energy, triply degenerate t₂g set (dxy, dxz, dyz) and a higher-energy, doubly degenerate eg set (dx²-y², dz²).[11][12]
The energy separation between these levels is denoted as Δo (or 10Dq).[11] For a d³ system, the three d-electrons occupy the lower-energy t₂g orbitals with parallel spins, according to Hund's rule. This results in a ground-state electronic configuration of (t₂g)³(eg)⁰.[1]
This configuration has two important consequences:
-
Paramagnetism : With three unpaired electrons, the complex is paramagnetic and has a quartet (S = 3/2) ground state.[1][3]
-
Absence of Jahn-Teller Distortion : The Jahn-Teller theorem states that any non-linear molecule with a degenerate electronic ground state will undergo a distortion to remove the degeneracy and lower its energy.[13] The (t₂g)³(eg)⁰ configuration is electronically non-degenerate, as the t₂g orbitals are symmetrically half-filled and the eg orbitals are empty. Therefore, an ideal octahedral geometry is stable, and Cr(acac)₃ does not exhibit Jahn-Teller distortion.[8]
Caption: d-orbital splitting for Cr(III) in an octahedral field.
Spectroscopic Characterization
-
UV-Visible Spectroscopy : The characteristic deep violet color of Cr(acac)₃ is due to spin-allowed d-d electronic transitions.[1] The spectrum is dominated by two main absorption bands in the visible region, corresponding to transitions from the ⁴A₂g ground state to the ⁴T₂g and ⁴T₁g excited states. The ligand field splitting parameter, Δo, can be determined from the energy of the lowest energy transition (⁴A₂g → ⁴T₂g).[11] The complex also exhibits intense charge-transfer bands in the UV region.
-
Infrared (IR) Spectroscopy : The IR spectrum of Cr(acac)₃ provides valuable information about the coordination of the acac ligand. The strong bands in the 1500-1600 cm⁻¹ region are assigned to coupled C=O and C=C stretching vibrations. These frequencies are shifted compared to free acetylacetone, which is indicative of delocalization of the π-electrons within the chelate ring upon coordination to the metal.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Due to its paramagnetism, Cr(acac)₃ is generally unsuitable for high-resolution ¹H NMR of the complex itself, as the unpaired electrons cause extreme broadening of the signals.[1] However, this property is exploited in a key application: Cr(acac)₃ is widely used as a "relaxation agent" in ¹³C NMR spectroscopy.[1][3] By adding a small amount to a sample, it provides an efficient paramagnetic relaxation mechanism for other molecules in the solution. This dramatically shortens the spin-lattice relaxation times (T₁), especially for nuclei with long T₁ values like quaternary carbons, allowing for faster data acquisition and improved signal-to-noise in quantitative analyses.[1]
Reactivity and Applications
Chemical Reactivity
-
Kinetic Inertness : As is typical for Cr(III) complexes, Cr(acac)₃ is kinetically inert, meaning its ligands exchange very slowly.[1] This stability is a consequence of the high ligand field stabilization energy (LFSE) of the d³ configuration. This inertness is what allows for the practical separation of its Δ and Λ enantiomers.[1]
-
Ligand-Centered Reactions : While the coordination sphere is inert, the chelate rings themselves can undergo reactions. The central carbon atom (γ-carbon) of the acetylacetonate ring is nucleophilic and susceptible to electrophilic aromatic substitution-type reactions, such as bromination or nitration, without disrupting the metal-ligand coordination.[1]
-
Ligand Exchange : Although slow, ligand exchange reactions can be forced under certain conditions, such as in the presence of a Lewis acid, to create mixed-ligand complexes of the type [Cr(acac)₂L].[9]
Applications
The unique combination of stability, solubility, and electronic properties of Cr(acac)₃ has led to its use in a wide range of scientific and industrial fields.
-
Catalysis : Cr(acac)₃ serves as a versatile catalyst or catalyst precursor. It has been used in the polymerization of olefins like ethylene and propylene, often when supported on materials like silica or MCM-41.[15][16] It also finds application in selective oxidation reactions.[2]
-
Materials Science : It is a common molecular precursor for the deposition of chromium-containing materials.[2] Through techniques like Chemical Vapor Deposition (CVD) or sol-gel processes, Cr(acac)₃ can be thermally decomposed to form high-purity chromium oxide (Cr₂O₃) thin films and nanoparticles.[2] These materials are used in electrochromic devices, magnetic materials, and energy storage applications.[2]
-
NMR Spectroscopy : As detailed above, it is a valuable paramagnetic relaxation agent for quantitative ¹³C NMR.[1][2][3]
-
Redox Flow Batteries : The reversible Cr(III)/Cr(II) redox couple has led to research on Cr(acac)₃ as an active species in non-aqueous redox flow batteries for large-scale energy storage.[2]
-
Biomedical Research : Cr(acac)₃ has been investigated as a dietary supplement and for its potential as a hypoglycemic agent, purportedly by supporting insulin function.[3] However, its use in therapeutic applications remains an area of research and is not established for human diagnostic or therapeutic use.[3]
Conclusion
Tris(acetylacetonato)chromium(III) is a cornerstone complex in the field of coordination chemistry. Its synthesis is straightforward, and its structure exemplifies the principles of octahedral geometry, chelation, and chirality. The d³ electronic configuration of the Cr(III) center imparts paramagnetism and kinetic inertness while precluding Jahn-Teller distortion, making it a model system for understanding ligand field theory. Its utility extends far beyond the academic laboratory, with significant applications as a catalyst, a precursor for advanced materials, and a specialized tool in NMR spectroscopy. For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental properties of Cr(acac)₃ provides both a solid theoretical foundation and a gateway to practical, innovative applications.
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paramagnetism of chromium(III) acetylacetonate
An In-Depth Technical Guide to the Paramagnetism of Chromium(III) Acetylacetonate
Abstract
This compound, [Cr(acac)₃], is a quintessential example of a paramagnetic coordination complex, widely utilized in research and industrial settings. Its distinct magnetic properties, arising from the electronic structure of the central chromium(III) ion, make it an ideal model for studying magnetochemistry. Furthermore, its solubility in nonpolar organic solvents and significant paramagnetism have established it as a valuable relaxation agent in Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] This guide provides a comprehensive exploration of the theoretical underpinnings of paramagnetism in [Cr(acac)₃], detailed experimental protocols for its synthesis and characterization, and a framework for the rigorous analysis of its magnetic properties. It is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of this fundamental coordination compound.
The Theoretical Foundation: Unpacking the Electronic Origins of Paramagnetism
The magnetic behavior of [Cr(acac)₃] is a direct manifestation of its electronic structure. This can be understood through the lens of atomic structure and Crystal Field Theory (CFT), which elegantly explains the interaction between a central metal ion and its surrounding ligands.[4][5][6]
The Electronic Configuration of the Chromium(III) Ion
The journey begins with the electronic configuration of a neutral chromium atom (Cr, Z=24). As a notable exception to the Aufbau principle, chromium adopts a more stable half-filled d-subshell, resulting in the configuration [Ar] 3d⁵ 4s¹ .[7][8][9]
To form the chromium(III) cation (Cr³⁺), the atom loses three electrons. The electron from the outermost 4s orbital is removed first, followed by two electrons from the 3d orbitals. This process yields the electronic configuration for Cr³⁺: [Ar] 3d³ .[8][9][10][11] The critical outcome of this ionization is the presence of three unpaired electrons in the 3d orbitals, which is the fundamental source of the complex's paramagnetism.[12][13][14]
Crystal Field Theory and the Octahedral Environment
In this compound, the central Cr³⁺ ion is enveloped by three bidentate acetylacetonate (acac⁻) ligands, creating an octahedral coordination geometry.[3][15] Crystal Field Theory posits that the ligands' lone pairs of electrons create an electrostatic field that perturbs the five degenerate d-orbitals of the central metal ion.[4][6]
In an octahedral field, this perturbation causes the d-orbitals to split into two distinct energy levels:
-
A lower-energy triply degenerate set, labeled t₂g (comprising the d_xy, d_yz, and d_xz orbitals).
-
A higher-energy doubly degenerate set, labeled e_g (comprising the d_z² and d_x²-y² orbitals).[5][10]
For the d³ configuration of Cr³⁺, the electrons populate the orbitals following Hund's rule of maximum multiplicity. Each of the three electrons occupies one of the lower-energy t₂g orbitals with parallel spins. The resulting electronic configuration is t₂g³ e_g⁰ .[1][10] This arrangement, with three unpaired electrons, confirms the paramagnetic nature of the complex.
Caption: d-orbital splitting for Cr³⁺ in an octahedral field.
Quantifying Paramagnetism: The Spin-Only Magnetic Moment
The magnitude of paramagnetism is quantified by the magnetic moment (μ). For first-row transition metals, this value can be closely approximated by the spin-only formula , which considers only the contribution from the unpaired electron spins.[16][17]
The formula is given by: μ_so = √[n(n+2)]
where:
-
n is the number of unpaired electrons.
-
The units are Bohr Magnetons (BM) .
For Cr³⁺, with n = 3, the theoretical spin-only magnetic moment is calculated as: μ_so = √[3(3 + 2)] = √15 ≈ 3.87 BM [12][13][14][18][19]
This theoretical value serves as a critical benchmark for comparison with experimentally determined values.
Synthesis of this compound
A reliable synthesis is the prerequisite for accurate magnetic characterization. The following protocol, adapted from established literature, describes the preparation of [Cr(acac)₃] from chromium(III) chloride hexahydrate.[15][20] The causality of this reaction rests on the in-situ generation of a base (ammonia from the hydrolysis of urea) to deprotonate acetylacetone, thereby forming the nucleophilic acetylacetonate anion required for chelation.[15]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| Chromium(III) chloride hexahydrate | CrCl₃·6H₂O | 266.45 | 1.3 g |
| Urea | (NH₂)₂CO | 60.06 | 5.0 g |
| Acetylacetone (2,4-pentanedione) | C₅H₈O₂ | 100.12 | 2.0 mL |
| Distilled Water | H₂O | 18.02 | 25 mL |
Experimental Protocol
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve 1.3 g of chromium(III) chloride hexahydrate in 25 mL of distilled water with magnetic stirring. The solution will be a deep green color.
-
Addition of Reagents: To the stirred solution, add 5.0 g of urea, followed by 2.0 mL of acetylacetone. A large excess of acetylacetone helps drive the reaction to completion.[15]
-
Reaction Heating: Cover the flask with a watch glass and place it in a boiling water bath on a stirring hot plate. Heat the mixture, with continuous stirring, for approximately 1.5 to 2 hours.
-
Product Formation: As the urea slowly hydrolyzes to produce ammonia, the solution will become basic. This facilitates the formation of the complex, and deep maroon or purplish crystals of [Cr(acac)₃] will begin to precipitate.[15][20]
-
Isolation and Purification: After the heating period, cool the flask first to room temperature and then in an ice bath for 30 minutes to maximize crystallization.
-
Filtration: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with two small portions of cold distilled water to remove any unreacted starting materials.
-
Drying: Dry the product in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂). A typical yield is 70-80%.
Safety and Handling
-
Chromium Compounds: Chromium(III) compounds are considered mildly toxic.[15] Avoid inhalation of dust and skin contact.[21]
-
Acetylacetone: This reagent is flammable and causes skin and eye irritation.[22][23] Handle it in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves during the synthesis.
Experimental Determination of Magnetic Susceptibility
The magnetic properties of the synthesized [Cr(acac)₃] are quantified by measuring its magnetic susceptibility (χ), a dimensionless quantity indicating the degree of magnetization in an applied magnetic field.[24] Two robust, field-proven methods are detailed below.
Method 1: The Gouy Balance (Solid-State Measurement)
The Gouy balance provides a direct, classical method for determining magnetic susceptibility by measuring the force exerted on a sample by a magnetic field.[24][25][26]
Causality: A paramagnetic sample, when suspended in a non-uniform magnetic field, will be drawn towards the region of higher field strength. This attraction results in an apparent increase in the sample's mass, which is directly proportional to its magnetic susceptibility.[24][27]
Experimental Protocol:
-
Instrument Calibration:
-
Measure the apparent mass of an empty Gouy tube with the electromagnet off (m_empty, off) and on (m_empty, on). The difference provides the diamagnetic correction for the tube itself.
-
Fill the tube to a calibrated mark with a known standard, such as Hg[Co(SCN)₄], and measure its mass with the field off (m_std, off) and on (m_std, on). This allows for the determination of the balance constant.
-
-
Sample Preparation:
-
Finely grind the dry [Cr(acac)₃] product to ensure homogeneity.
-
Carefully pack the powder into the Gouy tube to the same calibrated mark used for the standard to ensure a consistent sample volume.
-
-
Measurement:
-
Measure the mass of the packed sample tube with the electromagnet turned off (m_sample, off).
-
Turn on the electromagnet to the same field strength used for calibration and record the new, apparent mass (m_sample, on).
-
-
Calculation: The mass susceptibility (χ_g) of the sample is calculated using the known susceptibility of the standard and the measured changes in mass. This value is then converted to the molar magnetic susceptibility (χ_m) by multiplying by the molar mass of [Cr(acac)₃].
Method 2: The Evans Method (Solution-State NMR)
The Evans method is a widely used and accessible technique that leverages NMR spectroscopy to determine magnetic susceptibility in solution.[17][28][29]
Causality: A paramagnetic solute alters the bulk magnetic susceptibility of the solution. This change in the magnetic environment causes a shift in the resonance frequency (chemical shift) of an inert reference compound present in the solution.[30] The magnitude of this frequency shift (Δf) is directly proportional to the concentration and molar susceptibility of the paramagnetic species.[17][30]
Experimental Protocol:
-
Sample Preparation:
-
Reference Sample: Prepare a solution of an inert reference compound (e.g., 1% tert-butanol or tetramethylsilane, TMS) in a suitable deuterated solvent (e.g., CDCl₃). Transfer this solution to a standard NMR tube.
-
Paramagnetic Sample: Accurately weigh a small amount (e.g., 5-10 mg) of [Cr(acac)₃] and dissolve it in a precise volume of the same reference solution to create a sample of known concentration (c). A concentric NMR tube system (a capillary insert containing the pure reference solution placed within the main tube containing the paramagnetic solution) is often used for superior accuracy.[28]
-
-
NMR Measurement:
-
Acquire the ¹H NMR spectrum of the reference sample and record the chemical shift of the chosen reference peak (e.g., the methyl peak of t-butanol).
-
Without changing any spectrometer settings, acquire the ¹H NMR spectrum of the paramagnetic sample. Record the new, shifted position of the same reference peak.
-
-
Data Acquisition:
-
Determine the frequency shift, Δf (in Hz), which is the difference between the reference peak positions in the two spectra.
-
Note the spectrometer frequency, f (in Hz), the sample concentration, c (in mol/cm³), and the temperature, T (in Kelvin).
-
Caption: Experimental workflow for the Evans NMR method.
Data Analysis and Interpretation
The final step is to transform the raw experimental data into the effective magnetic moment (μ_eff), allowing for a direct comparison with the theoretical spin-only value.
-
Calculate Molar Susceptibility (χ_m):
-
For the Evans Method , the molar susceptibility is calculated using the equation: χ_m = (Δf / (f * c)) + χ_m(solvent) where χ_m(solvent) is a small correction for the solvent's susceptibility.
-
-
Diamagnetic Correction: The measured χ_m is a composite of the paramagnetic contribution from the unpaired electrons and a smaller diamagnetic contribution from all the paired electrons in the molecule. A correction must be applied: χ'_m = χ_m(measured) - χ_m(diamagnetic) The diamagnetic correction term can be estimated using Pascal's constants for the atoms in the ligands and metal ion.
-
Calculate Effective Magnetic Moment (μ_eff): The corrected molar susceptibility (χ'_m) is used to calculate the experimental effective magnetic moment: μ_eff = 2.828 * √[χ'_m * T] where T is the absolute temperature in Kelvin.
Summary of Expected Results
| Parameter | Theoretical Value | Typical Experimental Range |
| Number of Unpaired Electrons (n) | 3 | N/A |
| Spin-Only Magnetic Moment (μ_so) | 3.87 BM[12][13][18][19] | 3.8 - 3.9 BM |
The close agreement typically observed between the experimental μ_eff and the theoretical μ_so validates the t₂g³ electronic configuration and provides a robust, self-validating confirmation of the principles of Crystal Field Theory.
Conclusion
The is a direct and predictable consequence of its d³ electronic configuration within an octahedral ligand field. The presence of three unpaired electrons gives rise to a theoretical spin-only magnetic moment of approximately 3.87 BM. This guide has detailed the robust and reproducible protocols for the synthesis of [Cr(acac)₃] and its characterization using both solid-state (Gouy balance) and solution-state (Evans NMR) methods. The strong correlation between theoretical predictions and experimental results underscores the power of these techniques in magnetochemistry and provides a solid foundation for professionals in materials science and drug development who rely on a precise understanding of the magnetic properties of coordination complexes.
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Whitepaper: A Technical Guide to the Urbach Energy of Chromium(III) Acetylacetonate
Audience: Researchers, scientists, and drug development professionals.
Abstract
Chromium(III) acetylacetonate, Cr(acac)₃, is a coordination complex with significant applications ranging from a precursor in materials science for thin film deposition to a relaxation agent in NMR spectroscopy.[1][2][3][4] The electronic and optical properties of Cr(acac)₃ are critical to its performance and stability. This guide provides an in-depth technical overview of the Urbach energy (Eᵤ), a key parameter derived from UV-Vis absorption spectroscopy that quantifies the degree of structural and thermal disorder within the material.[5][6] A lower Urbach energy correlates with a higher degree of structural order.[6][7] We present the theoretical framework of the Urbach rule, a detailed experimental workflow for the determination of Eᵤ in Cr(acac)₃, and a guide to interpreting the resulting data. This document serves as a practical resource for researchers aiming to characterize the quality, stability, and defect states of this compound and related coordination compounds.
Introduction: The Significance of Disorder in Cr(acac)₃
This compound, Cr(C₅H₇O₂)₃, is a highly stable, purplish coordination complex with an idealized D₃ symmetry.[1] Its electronic structure, characterized by a (t₂g)³(eg)⁰ configuration, gives rise to its distinct color via d-d electronic transitions.[1][8] While often considered a well-ordered crystalline material, its bulk and thin-film forms are subject to various degrees of disorder. This disorder can manifest as:
-
Static Disorder: Crystalline defects, impurities, grain boundaries, or amorphous regions.
-
Dynamic (Thermal) Disorder: Lattice vibrations (phonons) that perturb the electronic potential.
These imperfections create localized electronic states that extend into the band gap, forming what is known as an "Urbach tail".[5][9][10] The Urbach energy (Eᵤ) is an empirical parameter that quantifies the width of this tail.[6] A larger Eᵤ value indicates greater disorder, which can impact the material's performance by influencing charge transport, photochemical stability, and optical transparency. Therefore, determining the Urbach energy is a powerful, non-destructive method for quality control and for understanding the fundamental electronic structure of Cr(acac)₃ in various applications.
Theoretical Framework: The Urbach Rule
The Urbach rule describes the exponential dependence of the absorption coefficient (α) on photon energy (hν) just below the main absorption edge.[10] This relationship is expressed by the empirical formula:
α(hν) = α₀ exp(hν / Eᵤ)
where:
-
α(hν) is the absorption coefficient as a function of photon energy.
-
α₀ is a pre-exponential constant.
-
hν is the incident photon energy.
-
Eᵤ is the Urbach energy, which represents the width of the band tail of localized states in the forbidden gap.[7][9]
By taking the natural logarithm of the equation, we obtain a linear relationship:
ln(α) = ln(α₀) + (hν / Eᵤ)
This equation forms the basis for the experimental determination of Eᵤ. By plotting ln(α) versus hν, the Urbach energy can be calculated from the reciprocal of the slope of the linear portion of the curve in the tail region.[5][7][11]
The physical origin of the Urbach tail is attributed to electronic transitions between the extended states of the valence band and the localized tail states near the conduction band edge, which are induced by structural and thermal disorder.[6][12]
Experimental Determination of Urbach Energy
The following sections provide a self-validating protocol for the accurate determination of Eᵤ for Cr(acac)₃. The entire workflow, from sample preparation to final calculation, is designed to ensure scientific integrity.
Detailed Protocol: Sample Preparation
The choice of sample form (solution or thin film) depends on the intended application. For precursor quality control, a solution is appropriate. For solid-state device applications, a thin film is necessary.
Method 1: Solution Preparation
-
Solvent Selection: Choose a solvent in which Cr(acac)₃ is readily soluble and that has a wide transparency window in the UV-Vis range (e.g., ethanol, chloroform, toluene).[2]
-
Preparation: Prepare a dilute stock solution of Cr(acac)₃ (e.g., 0.01 M in ethanol). The concentration should be optimized to yield an absorbance maximum between 1.0 and 1.5 AU to ensure a high signal-to-noise ratio.
-
Cuvette: Use a high-quality quartz cuvette with a known path length (e.g., 1 cm).
Method 2: Thin Film Deposition (Spray Pyrolysis) This protocol is adapted from methods used to create chromium oxide films from a Cr(acac)₃ precursor.[3][13]
-
Substrate Preparation: Use optically transparent substrates like quartz or glass. Clean the substrates sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.
-
Precursor Solution: Prepare a dilute solution of Cr(acac)₃ (e.g., 0.01 M in ethanol).[3]
-
Deposition:
-
Heat the substrate to a temperature sufficient for precursor decomposition (e.g., 250-350°C).[13]
-
Use a spray nozzle to atomize the precursor solution onto the heated substrate. The nozzle-to-substrate distance and flow rate must be optimized to achieve a uniform, crack-free film.
-
Allow the film to cool slowly to room temperature to minimize thermal stress.
-
-
Thickness Measurement: Accurately measure the film thickness (t) using a profilometer or ellipsometry. This value is critical for calculating the absorption coefficient.
Detailed Protocol: Spectroscopic Measurement
-
Instrument: Use a dual-beam UV-Vis-NIR spectrophotometer.
-
Wavelength Range: Scan from the NIR to the UV region (e.g., 1100 nm to 250 nm).
-
Baseline Correction:
-
For solutions, run a baseline scan with a cuvette filled with the pure solvent.
-
For thin films, run a baseline scan with an uncoated substrate from the same batch. This step is crucial to subtract any absorption or scattering from the substrate.
-
-
Sample Measurement: Acquire the absorbance (A) spectrum of the Cr(acac)₃ sample. For Cr(acac)₃, characteristic absorption bands are expected in the UV and visible regions.[14][15]
Data Analysis Workflow
The following step-by-step process converts the raw absorbance data into the final Urbach energy value.
-
Convert Wavelength to Energy: Convert the wavelength (λ, in nm) to photon energy (hν, in eV) using the relation: hν (eV) = 1240 / λ (nm)
-
Calculate Absorption Coefficient (α):
-
For a solution , α is typically not calculated. Instead, ln(A) is plotted against hν, as absorbance is directly proportional to α for a fixed path length.
-
For a thin film of thickness t, calculate α using the Beer-Lambert law: α (cm⁻¹) = 2.303 × A / t (cm) Ensure thickness t is in cm.
-
-
Plot the Data: Plot the natural logarithm of the absorption coefficient, ln(α), or absorbance, ln(A), on the y-axis against the photon energy (hν) on the x-axis.[11]
-
Identify the Urbach Tail: Examine the plot for a linear region on the low-energy side of the fundamental absorption edge. This linear portion is the Urbach tail.
-
Perform Linear Fit: Select the data points within this linear region and perform a linear regression fit. The quality of the fit (R² > 0.99) serves as a self-validation check for the applicability of the Urbach rule.
-
Calculate Urbach Energy (Eᵤ): The Urbach energy is the reciprocal of the slope of the linear fit:[7] Eᵤ = 1 / slope
The following Graphviz diagram illustrates this comprehensive workflow.
Caption: Disorder creates localized tail states within the band gap, quantified by Eᵤ.
Comparative Data Table
To illustrate the utility of Eᵤ, consider the following hypothetical data for Cr(acac)₃ samples prepared under different conditions.
| Sample ID | Preparation Method | Annealing Temp. (°C) | Film Morphology | Urbach Energy (Eᵤ) (meV) | Interpretation |
| CrAc-01 | Spray Pyrolysis | As-deposited (250°C) | Amorphous/Nanocrystalline | 150 | High disorder due to rapid formation and lack of thermal treatment. |
| CrAc-02 | Spray Pyrolysis | 400°C | Polycrystalline | 85 | Annealing reduces defects and improves crystallinity, lowering Eᵤ. |
| CrAc-03 | Single Crystal | N/A | Single Crystal | 30 | The highly ordered lattice results in a very low Eᵤ, serving as a benchmark. |
| CrAc-04 | Solution (0.01M) | N/A | In Solution | 110 | Disorder is influenced by solvent interactions and thermal motion. |
Causality and Field Insights:
-
For Materials Scientists: A consistent Eᵤ value from batch to batch ensures the reliability of Cr(acac)₃ as a precursor for CVD or sol-gel processes. [2]An increase in Eᵤ could indicate precursor degradation or contamination.
-
For Drug Development Professionals: If using Cr(acac)₃ or similar complexes in formulations, a higher Eᵤ could suggest lower stability or a propensity for amorphous clustering, potentially affecting bioavailability or release kinetics.
Conclusion
The Urbach energy is a critical, yet straightforward, parameter for characterizing the electronic disorder in this compound. By employing standard UV-Vis spectroscopy and a rigorous data analysis workflow, researchers can gain valuable insights into the material's quality, structural integrity, and thermal stability. The methodologies and interpretative framework presented in this guide provide a robust system for leveraging Urbach energy as a quantitative tool in materials characterization, quality control, and the development of advanced applications for coordination complexes.
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Urbach tails in optical absorption near band edges are observed in a wide variety. (n.d.). University of Delaware. [Link]
- On the effect of structural disorders on the Urbach's tails of ternary chalcopyrite semiconductors and related ordered defect compounds. (2020). CoLab.
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Optical resolution and racemisation of [Fe(acac) 3]. (2011). ResearchGate. [Link]
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UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups. (n.d.). MDPI. [Link]
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ln α vs. hν plot for the calculation of the Urbach energy (EU ) for (Cr 2 O 3 ) thin films. (n.d.). ResearchGate. [Link]
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a Representative of Urbach tail states between the valence band (VB)... (n.d.). ResearchGate. [Link]
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An In Situ Study of Precursor Decomposition via Refractive Index Sensing in p-Type Transparent Copper Chromium Oxide. (2022). Chemistry of Materials. [Link]
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Chromium (III) Acetylacetonate. (n.d.). Rochester Institute of Technology. [Link]
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Plasma assisted chemical vapour deposition of Cr coatings using chromium (III) acetylacetonate vapour source. (2007). ResearchGate. [Link]
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Introduction: The Unique Profile of a Versatile Coordination Complex
An In-Depth Technical Guide to Chromium(III) Acetylacetonate for Researchers and Drug Development Professionals
This compound, systematically named Tris(acetylacetonato)chromium(III) and commonly abbreviated as Cr(acac)₃, is a coordination complex with the formula Cr(C₅H₇O₂)₃.[1] This air-stable, deeply colored crystalline solid presents as a purple to very dark purple powder.[2][3][4] It is formed by an octahedral coordination of a central chromium(III) ion with three bidentate acetylacetonate (acac) ligands.[4][5]
From a practical standpoint, the utility of Cr(acac)₃ in advanced research settings stems from a unique combination of properties: its significant paramagnetism, high thermal stability, and excellent solubility in non-polar organic solvents.[1][2][4] While many metal complexes are confined to aqueous or highly polar media, the organic nature of the acac ligands renders Cr(acac)₃ soluble in solvents like chloroform and toluene, greatly expanding its applicability.[4] This guide provides a comprehensive overview of its identification, safety protocols derived from its Safety Data Sheet (SDS), key applications, and a detailed experimental protocol for its synthesis, designed for professionals in research and development.
Part 1: Core Identification and Physicochemical Properties
Precise identification is the cornerstone of reproducible science and regulatory compliance. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number.
CAS Number: 21679-31-2 [2][6][7][8]
This unique numerical identifier ensures unambiguous identification of the substance, regardless of naming conventions. Key physicochemical data are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₁CrO₆ | [6][7] |
| Molecular Weight | 349.32 g/mol | [2][6] |
| Appearance | Purple to very dark purple powder/solid | [2][3][4] |
| Melting Point | 210 °C (lit.) | [2][4][6] |
| Boiling Point | 340 °C (lit.) | [4][6] |
| Solubility in Water | 11 g/L | [6][8] |
| Solubility (Organic) | Soluble in non-polar organic solvents (e.g., toluene, chloroform) | [2][4] |
| pH | 6 (1 g/L in H₂O at 20°C) | [6][8] |
Part 2: A Deep Dive into the Safety Data Sheet (SDS)
A thorough understanding of a compound's safety profile is non-negotiable. The following sections synthesize critical information from the Safety Data Sheet for Cr(acac)₃, providing not just the data, but the rationale for the recommended safety procedures.
Hazard Identification and GHS Classification
Cr(acac)₃ is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
GHS Pictogram: GHS07 (Exclamation Mark)[2]
-
Hazard Statements:
The causality behind these classifications lies in the chemical nature of the compound as a fine, potentially abrasive powder that can physically irritate tissues. While chromium(III) compounds are generally considered less toxic than their chromium(VI) counterparts, direct contact with sensitive tissues like the eyes or mucous membranes of the respiratory tract can elicit an inflammatory response.[9]
Safe Handling, Storage, and Personal Protective Equipment (PPE)
The primary risk when handling solid Cr(acac)₃ is the generation and inhalation of dust and direct contact with skin and eyes.[3] Therefore, all handling protocols are designed to mitigate these exposure routes.
Engineering Controls:
-
Chemical Fume Hood: Always handle the solid material in a chemical fume hood to prevent inhalation of dust.[3]
-
Ventilation: Ensure adequate general laboratory ventilation.[10]
-
Safety Stations: An eyewash station and safety shower must be readily accessible in any area where the compound is used.[3][10]
Personal Protective Equipment (PPE): The selection of PPE is a direct response to the identified hazards.
-
Eye/Face Protection: Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3] This is mandatory to prevent eye irritation from airborne particles.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact and irritation.[3] A lab coat or other protective clothing is also required.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask is necessary.[6]
Storage and Stability:
-
Conditions: Store in a cool, dry, well-ventilated area.[3][6]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3][6]
-
Incompatibilities: Avoid strong oxidizing agents.[3][6] The acetylacetonate ligands can be oxidized, leading to decomposition of the complex.
-
Stability: The compound is stable under recommended storage conditions.[3][6] Hazardous decomposition products formed under fire conditions include carbon oxides and chromium oxides.[3][6]
Caption: Workflow for Safe Handling of this compound.
Toxicological and First Aid Summary
While the toxicological properties are not fully investigated, acute toxicity data provide a baseline for risk assessment.[3]
| Metric | Value | Organism | Source(s) |
| LD₅₀ Oral | 3360 mg/kg | Rat | [3][6][8] |
| LD₅₀ Dermal | 6350 mg/kg | Rabbit | [3][8] |
These values indicate relatively low acute toxicity. However, the primary concern remains irritation. First aid measures are straightforward and aimed at removing the substance from the point of contact.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[3][6]
-
In Case of Skin Contact: Wash off with soap and plenty of water for at least 15 minutes. Consult a physician if irritation persists.[3][6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present. Continue rinsing for at least 15 minutes and seek medical attention.[3][6][10]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Consult a physician.[3][6]
Part 3: Applications in Research and Drug Development
The unique properties of Cr(acac)₃ make it a valuable tool in several advanced scientific fields.
NMR Spectroscopy: A Paramagnetic Relaxation Agent
In Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, obtaining quantitative data can be challenging due to long spin-lattice relaxation times (T₁) for certain nuclei, such as quaternary carbons.[1] This leads to low signal intensity and requires long delays between scans. Cr(acac)₃ serves as a paramagnetic relaxation agent.[1][4][11] When added in small quantities to an NMR sample, its unpaired electrons provide an efficient alternative relaxation pathway for the nuclei under study.[1] This significantly shortens the T₁ values, allowing for faster data acquisition without saturating the signals, which is crucial for quantitative analysis.[1] Its solubility in common deuterated organic solvents makes it exceptionally useful for this application.
Materials Science: A Precursor for Advanced Materials
Cr(acac)₃ is an excellent molecular precursor for the fabrication of chromium-containing materials via techniques like Chemical Vapor Deposition (CVD) and sol-gel processes.[2][4]
-
Chromium Oxide (Cr₂O₃): Its high thermal stability allows for controlled decomposition to form high-purity chromium oxide nanoparticles and thin films.[2][12] These materials are utilized in catalysis, magnetic storage devices, and electrochromic applications (e.g., smart windows).[2][4]
Catalysis
The chromium center in Cr(acac)₃ can act as a catalyst or catalyst precursor in various organic transformations, including selective oxidation and polymerization reactions.[2][4][12] Its well-defined structure and solubility allow it to function in homogeneous catalytic systems, enabling efficient and sustainable chemical synthesis.
Part 4: Experimental Protocol - Synthesis of Cr(acac)₃
This protocol describes a common and reliable method for synthesizing Cr(acac)₃, adapted from established literature procedures.[5][13] The reaction involves the chelation of chromium(III) ions by acetylacetonate ligands in a solution where the pH is gradually increased.
Principle: Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) is reacted with acetylacetone (Hacac). Acetylacetone must be deprotonated to form the acetylacetonate anion (acac⁻) to act as a ligand. This is achieved by the in-situ generation of a base, ammonia (NH₃), from the slow hydrolysis of urea ((NH₂)₂CO) upon heating. The slow release of ammonia ensures a gradual increase in pH, promoting the formation of well-defined crystals of the neutral Cr(acac)₃ complex, which is insoluble in water and precipitates from the solution.[5]
Materials and Reagents:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Urea ((NH₂)₂CO)
-
Acetylacetone (2,4-pentanedione, Hacac)
-
Distilled Water
-
100 mL Beaker or Erlenmeyer Flask
-
Magnetic Stirrer Hotplate and Stir Bar
-
Watch Glass
-
Buchner Funnel and Filter Paper
-
Apparatus for vacuum filtration
Step-by-Step Methodology:
-
Dissolution: In a 100 mL beaker containing a magnetic stir bar, dissolve 2.66 g (0.01 mol) of chromium(III) chloride hexahydrate in 50 mL of distilled water. The solution will be a deep green color.
-
Addition of Reagents: To the stirring solution, add 10 g of urea, followed by 3.0 mL (approx. 3 g, 0.03 mol) of acetylacetone. A large excess of urea is used to ensure the reaction goes to completion.
-
Heating and Reaction: Cover the beaker with a watch glass to minimize evaporation. Place the beaker on a magnetic stirrer hotplate and heat the mixture to approximately 90-100°C (a boiling water bath can also be used).[13] Maintain stirring and heating for 1-2 hours.[5]
-
Observation: As the urea slowly hydrolyzes to produce ammonia, the solution will become basic. You will observe the solution color changing from green to a deep purple/maroon, and solid crystals of Cr(acac)₃ will begin to precipitate.[5][13]
-
Crystallization and Cooling: After the heating period, turn off the heat and allow the mixture to cool slowly to room temperature. Further cooling in an ice bath can be used to maximize the precipitation of the product.
-
Isolation: Collect the purple crystalline product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals on the filter paper with several small portions of distilled water to remove unreacted starting materials and byproducts like ammonium chloride.
-
Drying: Dry the product by either air-drying on the filter paper or in a desiccator. The final product is a fine, purple crystalline powder.
Caption: Experimental Workflow for the Synthesis of Cr(acac)₃.
Conclusion
This compound (CAS: 21679-31-2) is more than just a chemical compound; it is an enabling tool for innovation in diverse scientific fields. Its utility in NMR, materials science, and catalysis is well-established. However, its effective and safe use hinges on a professional understanding of its properties and hazards, as detailed in its Safety Data Sheet. By adhering to the rigorous safety protocols for handling, storage, and personal protection, and by understanding the chemical principles behind its application and synthesis, researchers can confidently and safely leverage the unique advantages of this versatile coordination complex.
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Cr(acac)3 crystal structure and space group
An In-Depth Technical Guide to the Crystal Structure and Space Group of Tris(acetylacetonato)chromium(III) [Cr(acac)3]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(acetylacetonato)chromium(III), commonly abbreviated as Cr(acac)3, is a coordination complex of significant interest in various chemical and physical applications, including catalysis and as a relaxation agent in Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] A thorough understanding of its solid-state structure is fundamental to elucidating its properties and function. This guide provides a detailed examination of the crystal structure and space group of Cr(acac)3, synthesizing data from crystallographic studies to offer a comprehensive resource for researchers.
Introduction to Cr(acac)3: A Molecular Overview
Cr(acac)3 is a coordination compound with the chemical formula Cr(C₅H₇O₂)₃.[3] It is a dark purple, crystalline solid known for its stability and solubility in nonpolar organic solvents.[4] The central chromium atom is in the +3 oxidation state (Cr(III)), featuring a d³ electronic configuration. This results in a paramagnetic complex with a quartet ground state, meaning it possesses three unpaired electrons.[3][5]
The molecular structure consists of a central chromium ion octahedrally coordinated by three bidentate acetylacetonate (acac) ligands.[6] Each acac ligand binds to the chromium ion through its two oxygen atoms, forming a six-membered chelate ring. This coordination results in a stable, near-octahedral CrO₆ core with idealized D₃ symmetry.[3][7]
The Crystal Structure of Cr(acac)3
The arrangement of individual Cr(acac)3 molecules in the solid state is defined by its crystal structure. This structure has been determined through single-crystal X-ray diffraction studies.
Crystal System and Space Group
Cr(acac)3 crystallizes in the monoclinic crystal system. The specific space group has been identified as P2₁/c .[1] This space group is centrosymmetric and belongs to point group 2/m. The designation P2₁/c indicates a primitive unit cell (P) with a two-fold screw axis (2₁) parallel to the b-axis and a c-glide plane perpendicular to the b-axis.
Unit Cell and Lattice Parameters
The unit cell is the fundamental repeating unit of the crystal lattice. For Cr(acac)3, the cell contains four formula units (Z = 4). The precise dimensions of the unit cell, known as lattice parameters, have been reported as follows:
| Parameter | Value[1] | Description |
| a | 14.009 Å | Length of the a-axis |
| b | 7.553 Å | Length of the b-axis |
| c | 16.348 Å | Length of the c-axis |
| α | 90° | Angle between b and c axes |
| β | 98.99° | Angle between a and c axes |
| γ | 90° | Angle between a and b axes |
| V | ~1700 ų | Volume of the unit cell |
| Z | 4 | Formula units per unit cell |
Table 1: Crystallographic Data for Cr(acac)3.
Coordination Geometry and Bond Distances
Within the crystal structure, the coordination geometry around the chromium center is a slightly distorted octahedron. The Cr-O bond distances are a critical parameter, and crystallographic studies report these lengths to be approximately 1.93 Å to 1.97 Å.[3][7] This slight variation in reported distances can be attributed to different experimental conditions and refinement methods.
The logical relationship from the central atom to the final crystal structure can be visualized as a hierarchical process.
Caption: Hierarchical organization of the Cr(acac)3 crystal structure.
Experimental Determination of the Crystal Structure
The definitive method for determining the crystal structure of a compound like Cr(acac)3 is single-crystal X-ray diffraction (SC-XRD) . This process involves several critical steps, outlined below.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (Crystallization):
-
Rationale: To perform SC-XRD, a high-quality, single crystal of sufficient size (typically 0.1-0.5 mm) is required. The crystal must be a single, ordered lattice without significant defects.
-
Methodology: A common method involves dissolving synthesized Cr(acac)3 powder in a suitable solvent, such as acetone, with gentle heating to create a saturated solution.[1] The solution is then filtered to remove any insoluble impurities. Slow cooling of the filtrate (e.g., to -25 °C) over several hours to days allows for the gradual formation of well-defined, deep maroon crystals suitable for diffraction analysis.[1]
-
-
Crystal Mounting and Data Collection:
-
Rationale: The selected crystal must be mounted on a goniometer head in the path of a focused X-ray beam. The goniometer allows the crystal to be rotated to thousands of different orientations.
-
Methodology: A suitable crystal is selected under a microscope and mounted on a glass fiber or loop with a cryo-protectant oil. The mounted crystal is placed on the diffractometer and cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction data (intensities and positions of spots) are used to determine the arrangement of atoms within the unit cell.
-
Methodology:
-
Unit Cell Determination: The positions of the diffraction spots are used to calculate the dimensions and angles of the unit cell.
-
Space Group Determination: Systematic absences in the diffraction data are analyzed to determine the crystal's space group (in this case, P2₁/c).
-
Structure Solution: Initial positions of the atoms are determined using direct methods or Patterson methods. This provides a rough model of the structure.
-
Structure Refinement: The atomic positions and their displacement parameters are adjusted using a least-squares algorithm to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data. The quality of the final structure is assessed using metrics like the R-factor.
-
-
The workflow for structure determination is a linear, multi-step process.
Caption: Workflow for Cr(acac)3 single-crystal X-ray diffraction analysis.
Conclusion
The crystal structure of tris(acetylacetonato)chromium(III) is well-defined, belonging to the monoclinic space group P2₁/c with four molecules per unit cell. The central Cr(III) ion exhibits a near-octahedral coordination geometry, a key feature that dictates many of its chemical and physical properties, including its utility in NMR spectroscopy and catalysis. The detailed crystallographic data presented in this guide serves as a foundational reference for researchers working with this important coordination complex.
References
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Barron, A. R., et al. (2001). X-ray diffraction determination of Al : Cr ratio in solid solutions of Al(acac)3 and Cr(acac)3. J. Chem. Soc., Dalton Trans., 2148–2152. Link
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Winter, M. . [Cr(Acac)₃]. Retrieved January 8, 2026.
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Wikipedia. (n.d.). Chromium(III) acetylacetonate. Retrieved January 8, 2026, from [Link]
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JEOL Ltd. (n.d.). Comprehensive Analysis of Acetylacetonate Complexes. Retrieved January 8, 2026, from [Link]
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Imperial College London. (n.d.). More Information on the Cr(acac)3 molecule. Retrieved January 8, 2026, from [Link]
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ResearchGate. (2023). This compound. Retrieved January 8, 2026, from [Link]
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Scribd. (n.d.). [Cr(acac)3]. Retrieved January 8, 2026, from [Link]
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Grokipedia. (n.d.). This compound. Retrieved January 8, 2026, from [Link]
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Rochester Institute of Technology. (n.d.). Chromium (III) Acetylacetonate. Retrieved January 8, 2026, from [Link]
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MolView. (n.d.). Cr(acac)3. Retrieved January 8, 2026, from [Link]
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Schoenlein, R. W., et al. (2018). Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections. J. Phys. Chem. A, 122(49), 9534–9541. Link
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PubChem. (n.d.). Chromium(III)acetylacetonate. CID 11163893. Retrieved January 8, 2026, from [Link]
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A Comprehensive Technical Guide to the Synthesis and Characterization of Tris(acetylacetonato)chromium(III)
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth, scientifically grounded guide to the synthesis, purification, and characterization of tris(acetylacetonato)chromium(III), denoted as Cr(acac)₃. As a stable, well-defined coordination complex, Cr(acac)₃ serves as a valuable compound in various fields, including catalysis, materials science, and as a relaxation agent in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This guide eschews a simplistic procedural outline in favor of a detailed exploration of the underlying chemical principles, ensuring a thorough understanding of the experimental design and outcomes.
Theoretical Underpinnings: The Chemistry of a Classic Coordination Complex
Tris(acetylacetonato)chromium(III) is an octahedral coordination compound featuring a central chromium(III) ion coordinated to three bidentate acetylacetonate (acac) ligands.[1][2] The acetylacetonate anion, a versatile chelating ligand, is generated from the deprotonation of acetylacetone (2,4-pentanedione).[2] The stability of the resulting complex is significantly enhanced by the chelate effect, wherein the bidentate ligand forms stable five-membered rings with the chromium ion.[2]
The synthesis hinges on the reaction between a chromium(III) salt, typically chromium(III) chloride hexahydrate (CrCl₃·6H₂O), and acetylacetone.[3][4] This reaction requires a basic medium to facilitate the deprotonation of acetylacetone. Urea is commonly employed for this purpose as it undergoes slow hydrolysis upon heating to produce ammonia, which then acts as the base.[2][5] This gradual release of base is critical as it prevents the rapid precipitation of chromium(III) hydroxide, allowing for the controlled formation of the desired Cr(acac)₃ complex.[2] The overall reaction can be summarized as:
CrCl₃ + 3 CH₃COCH₂COCH₃ + 3 NH₃ → Cr(CH₃COCHCOCH₃)₃ + 3 NH₄Cl[6]
The resulting Cr(acac)₃ is an air-stable, crystalline solid with a characteristic deep violet or maroon color.[1] Its solubility in nonpolar organic solvents and its paramagnetic nature are key properties that underpin its various applications.[1][6]
A Validated Experimental Protocol for the Synthesis of Cr(acac)₃
The following protocol details a reliable and reproducible method for the synthesis of tris(acetylacetonato)chromium(III), with an emphasis on the rationale behind each step to ensure both safety and success.
Materials and Reagents
| Reagent/Apparatus | Specification | Purpose |
| Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) | ACS Grade | Source of Cr(III) ions |
| Acetylacetone (C₅H₈O₂) | ACS Grade | Ligand source |
| Urea (CO(NH₂)₂) | ACS Grade | Slow-release base |
| Deionized Water | High Purity | Solvent |
| Erlenmeyer Flask | 100 mL | Reaction vessel |
| Magnetic Stirrer/Hotplate | Standard Laboratory Grade | For heating and agitation |
| Magnetic Stir Bar | Teflon-coated | For continuous mixing |
| Watch Glass | To fit Erlenmeyer flask | To cover the reaction vessel |
| Buchner Funnel and Filter Flask | Standard Laboratory Grade | For vacuum filtration |
| Filter Paper | Whatman No. 1 or equivalent | To collect the solid product |
Step-by-Step Synthesis Procedure
-
Dissolution of Reactants: In a 100-mL Erlenmeyer flask, dissolve approximately 0.7 g of chromium(III) chloride hexahydrate in 25 mL of deionized water.[3][4] Once dissolved, add 3 g of urea in several portions with stirring.[3][4] Following the addition of urea, add 5 mL of acetylacetone dropwise while continuously stirring the deep green solution.[3][4]
-
Causality: The sequential addition and dissolution of reactants ensure a homogeneous reaction mixture. Urea is added before the acetylacetone to be present as the temperature is increased, allowing for its gradual hydrolysis. A large excess of acetylacetone is often used to help drive the reaction to completion.[2]
-
-
Reaction and Crystallization: Place a magnetic stir bar in the flask, cover it with a watch glass, and heat the mixture in a boiling water bath on a magnetic stirrer for approximately one hour.[3][4] As the reaction progresses, the solution will darken, and deep maroon, plate-like crystals will begin to form, often as a crust on the surface of the mixture.[2][3]
-
Causality: Heating accelerates the hydrolysis of urea, which in turn deprotonates the acetylacetone, making it available for coordination to the chromium(III) ion. The formation of the insoluble Cr(acac)₃ in the aqueous solution drives the reaction forward.
-
-
Isolation of the Product: After the heating period, cool the reaction mixture to room temperature.[3] The crude product can then be collected by vacuum filtration using a Buchner funnel.[5] It is important not to wash the product with water at this stage.[3]
-
Causality: Cooling decreases the solubility of Cr(acac)₃, maximizing the yield of the crystalline product. Vacuum filtration provides an efficient means of separating the solid product from the reaction solution.
-
-
Drying and Yield Calculation: Allow the collected crystals to air-dry completely.[3] Once dry, weigh the product and calculate the percentage yield based on the initial amount of chromium(III) chloride hexahydrate used.
-
Causality: Thorough drying is essential for obtaining an accurate yield and for the subsequent characterization of the product.
-
Experimental Workflow Visualization
Caption: Workflow diagram illustrating the synthesis of tris(acetylacetonato)chromium(III).
Verification of Product Identity and Purity
A series of analytical techniques should be employed to confirm the successful synthesis and purity of the Cr(acac)₃ complex.
Physical Properties
-
Appearance: The product should be a deep violet or maroon crystalline solid.[1]
-
Melting Point: The reported melting point of Cr(acac)₃ is approximately 210-216 °C.[1][7] A sharp melting point within this range is indicative of high purity.
-
Solubility: The complex is insoluble in water but soluble in nonpolar organic solvents such as benzene and toluene.[1][7][8]
Spectroscopic and Magnetic Characterization
-
Infrared (IR) Spectroscopy: The IR spectrum of Cr(acac)₃ will show characteristic bands for the acetylacetonate ligand. Key vibrations include ν(C=C) + ν(C-C) and ν(C=O) in the 1500-1600 cm⁻¹ region.[8]
-
UV-Visible Spectroscopy: The electronic spectrum of Cr(acac)₃ is dictated by its d³ electron configuration. It exhibits d-d transitions that are responsible for its color.
-
Magnetic Susceptibility: With three unpaired electrons, Cr(acac)₃ is paramagnetic.[6][8] The magnetic moment can be calculated using the spin-only formula, μ = √[n(n+2)], where n is the number of unpaired electrons.[3]
Interrelation of Characterization Methods
Caption: Logical flow for the characterization and verification of the synthesized Cr(acac)₃.
Safety and Handling
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[9]
-
Fume Hood: All experimental procedures should be conducted in a well-ventilated chemical fume hood.[7]
-
Reagent Handling:
-
Waste Disposal: All chemical waste, particularly solutions containing chromium, should be disposed of in designated hazardous waste containers in accordance with institutional and local regulations.
References
- Szafran, Z. Synthesis of Metal Acetylacetonates: Preparation of Tris(2,4-pentanedionato)chromium(III).
- Transtutors. Synthesis of Tris (acetylacetonato) Chromium(III) Complex Aim. (2022-03-28).
- Pérez-Torres, J. F.
- Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone (β - IISTE.org.
- Chegg. Question: Synthesis of Tris (acetylacetonato) Chromium(III) Complex Aim. (2020-11-07).
- Chaudhuri, M., Roy, N., & Khathing, D. T. Synthesis of Tris(Acetylacetonato)Cheomium(III), Cr(C5H7O2)3. Semantic Scholar.
- Benchchem.
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- [Cr(acac)3] .... Scribd.
- Wikipedia. Chromium(III)
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- ChemicalBook. Chromium(III)
- Merck Millipore. Chromium(III)
- RSC Publishing. Determination of molar refractions and Abraham descriptors for tris(acetylacetonato)chromium(III), tris(acetylacetonato)iron(III)
- ResearchGate. Chromium(III)
- Fisher Scientific.
- A Novel Approach for Preparation of Acetylacetonate Complex Anchored to High Order Nanoporous Silica (LUS-1).
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A Senior Application Scientist's Guide to the Thermogravimetric Analysis of Chromium(III) Acetylacetonate
Executive Summary
This technical guide provides a comprehensive examination of the thermogravimetric analysis (TGA) of chromium(III) acetylacetonate, Cr(acac)₃. Designed for researchers, scientists, and professionals in materials science and drug development, this document details the principles, experimental protocols, and data interpretation associated with the thermal decomposition of this significant coordination complex. We delve into the mechanistic pathways of decomposition under both inert and oxidative atmospheres, explaining the causality behind experimental choices and providing a framework for obtaining reliable and reproducible results. The guide emphasizes the importance of TGA in determining the thermal stability and decomposition profile of Cr(acac)₃, critical parameters for its application as a precursor in the synthesis of chromium-based nanomaterials, thin films, and catalysts.
Introduction: The Significance of Cr(acac)₃ and its Thermal Analysis
This compound, Cr(C₅H₇O₂)₃, is a highly stable, paramagnetic coordination complex characterized by a central chromium atom coordinated to three acetylacetonate (acac) ligands.[1] Its solubility in nonpolar organic solvents and well-defined molecular structure make it an invaluable precursor for advanced materials synthesis through techniques like chemical vapor deposition (CVD) and sol-gel processes. Applications are diverse, ranging from the creation of chromium oxide (Cr₂O₃) nanoparticles for magnetic and catalytic devices to the formation of thin films for electrochromic applications.
The successful use of Cr(acac)₃ as a precursor is fundamentally dependent on its thermal behavior. Thermogravimetric analysis (TGA) is an essential analytical technique for this purpose, providing precise measurements of mass changes as a function of temperature in a controlled atmosphere.[2][3] By studying its thermal decomposition, we can determine the exact temperature ranges for precursor volatilization and breakdown, enabling the rational design of synthesis protocols for chromium-containing materials. This guide serves as a practical resource for understanding and executing the TGA of Cr(acac)₃.
Core Principles of Thermogravimetric Analysis (TGA)
TGA is a cornerstone of thermal analysis where the mass of a sample is monitored as it is subjected to a controlled temperature program.[3] The resulting data is plotted as a thermogram, showing mass percentage as a function of temperature. The first derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, plots the rate of mass change and is useful for identifying the temperatures at which the most significant thermal events occur.
Key information derived from a TGA experiment includes:
-
Thermal Stability: The temperature at which a material begins to decompose.[2]
-
Decomposition Kinetics: The rate and activation energy of decomposition reactions.[4]
-
Compositional Analysis: Quantifying the percentage of different components, such as volatile ligands and the final inorganic residue.[2][5]
-
Influence of Atmosphere: Understanding how reactive (e.g., air, O₂) or inert (e.g., N₂, Ar) gases affect the decomposition pathway.
Experimental Protocol: TGA of Cr(acac)₃
This section outlines a validated, step-by-step protocol for the thermogravimetric analysis of Cr(acac)₃. The causality behind each parameter selection is explained to ensure a deep understanding of the experimental design.
-
Instrument: A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of reaching at least 800°C.
-
Crucible: Platinum or alumina crucibles are recommended due to their high-temperature stability and inertness.
-
Sample: Use 5-10 mg of solid, high-purity Cr(acac)₃ powder. A smaller sample size minimizes thermal gradients and ensures uniform heating. Distribute the sample evenly at the bottom of the crucible.
The choice of atmosphere is the most critical variable determining the decomposition pathway. Therefore, protocols for both inert and oxidative conditions are presented.
-
Atmosphere:
-
Inert Analysis: Purge the furnace with high-purity nitrogen (N₂) or argon (Ar) at a flow rate of 50-100 mL/min. This is crucial for studying the pyrolysis of the complex without oxidative interference.
-
Oxidative Analysis: Purge the furnace with air or a specific O₂/N₂ mixture at a flow rate of 50-100 mL/min. This environment is used to study combustion and leads to the formation of the pure metal oxide.[6]
-
-
Temperature Program:
-
Initial Isotherm: Hold at 30-40°C for 10-15 minutes to allow the furnace atmosphere to stabilize.
-
Heating Ramp: Heat the sample from the initial temperature to 800°C at a linear heating rate of 10°C/min.[7] This rate provides a good balance between resolution and experiment time.
-
Final Isotherm (Optional): Hold at the final temperature for 15-30 minutes to ensure the reaction has gone to completion.
-
-
Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.
Conclusion
Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of this compound. This guide has demonstrated that the decomposition mechanism is critically dependent on the atmospheric conditions. In an inert atmosphere, the process is dominated by sublimation and pyrolysis, yielding a mixed residue of chromium oxide and carbon. Conversely, an oxidative atmosphere facilitates complete combustion of the organic ligands, resulting in a pure Cr₂O₃ residue. The quantitative data obtained from TGA, particularly the decomposition temperatures and final residue mass, provide the essential parameters needed to control the synthesis of chromium-based materials from a Cr(acac)₃ precursor, ensuring reproducibility and targeted material properties.
References
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TGA ( A ) and DSC ( B ) thermograms of Fe(acac) 3 obtained by heating the Fe - ResearchGate. Available from: [Link]
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Chang, C. et al. (2012). Thermal Properties and Gas Decomposition Products of Hafnium(IV) Acetylacetonate. Asian Journal of Chemistry, 24(5), 1935-1937. Available from: [Link]
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Lalancette, R. et al. (2019). The thermal decomposition and analyses of metal tris-acetylacetonates: Free radical formation from Al, Cr, Mn, Fe and Co complexes. Journal of Thermal Analysis and Calorimetry, 135, 3463–3470. Available from: [Link]
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Ismail, H.M. (1991). A thermoanalytic study of metal acetylacetonates. Journal of Analytical and Applied Pyrolysis, 21, 315-326. Available from: [Link]
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Charles, R.G. & Pawlikowski, M.A. (1958). Thermal Decomposition of Metal Acetylacetonates: Mass Spectrometer Studies. The Journal of Physical Chemistry, 62(4), 440-444. Available from: [Link]
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Pankratiev, Y.D. et al. (2012). TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE. Chemistry for Sustainable Development, 20, 119–125. Available from: [Link]
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Von Hoene, J., Charles, R.G., & Hickam, W.M. (1958). Thermal Decomposition of Metal Acetylacetonates. Mass Spectrometer Studies. The Journal of Physical Chemistry, 62(9), 1098-1101. Available from: [Link]
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Thermogravimetric analysis (TGA) of the yttrium acetylacetonate complex - ResearchGate. Available from: [Link]
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Key Applications of TGA Analysis | PDF - Scribd. Available from: [Link]
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Ghanbari, B. et al. (2014). Synthesis, X-ray crystallography, thermogravimetric analysis and spectroscopic characterization of isostructural one-dimensional coordination polymers as sorbents for some anions. CrystEngComm, 16, 8933-8943. Available from: [Link]
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Gerbovits, O. et al. (1992). Thermal decomposition and autoxidation of cobalt acetylacetonates. Journal of the Chemical Society, Dalton Transactions, (21), 3099-3103. Available from: [Link]
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State the applications and limitations of TGA? Analytical Chemistry - YouTube. Available from: [Link]
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Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Auriga Research. Available from: [Link]
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Pathak, B. & Pathak, L. (2020). Calorimetric Computation of Enthalpy of Formation of Trisacetylacetonato Chromium(III) [Cr(C5H7O2)3(c)]. Scientific Vision, 20(1), 87-91. Available from: [Link]
-
Experimental Investigations of Thermodynamic Properties of Organometallic Compounds - Universität Duisburg-Essen. Available from: [Link]
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Cr(acac)3 spectroscopic characterization (IR, UV-Vis)
Note: Peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet vs. thin film) and instrument resolution. [4] The two very strong bands around 1575 cm⁻¹ and 1524 cm⁻¹ are the most characteristic feature of the coordinated acac ligand. [9]The separation and positions of these bands are indicative of strong chelation and electron delocalization within the ring. The presence of multiple bands in the 700-400 cm⁻¹ region, which are absent in the free ligand spectrum, is definitive evidence of metal-oxygen bond formation. [5]
Part 2: UV-Visible (UV-Vis) Spectroscopic Analysis
Theoretical Basis
UV-Vis spectroscopy measures the electronic transitions that occur when a molecule absorbs light in the ultraviolet and visible regions. For transition metal complexes like Cr(acac)3, the observed absorption bands primarily arise from two types of electronic transitions: d-d transitions and charge-transfer transitions. [9] Cr(III) has a d³ electron configuration. In an octahedral ligand field, such as that in Cr(acac)3, the five degenerate d-orbitals split into two sets: a lower-energy t₂g set (d_xy, d_xz, d_yz) and a higher-energy e_g set (d_z², d_x²-y²). [10]The energy difference between these sets is denoted as Δo or 10Dq.
-
d-d Transitions: These involve the promotion of an electron from the t₂g orbitals to the e_g orbitals. For a d³ ion, there are three possible spin-allowed transitions:
-
Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the transfer of an electron between orbitals that are primarily metal-based and orbitals that are primarily ligand-based. In Cr(acac)3, these are typically Ligand-to-Metal Charge Transfer (LMCT) bands, where an electron is promoted from a π orbital of the acac ligand to an empty or partially filled d-orbital of the chromium ion. [13]These transitions usually occur at higher energies (in the UV region).
Caption: d-orbital splitting in Cr(acac)3 showing the lowest energy d-d transition.
Experimental Protocol: Acquiring the UV-Vis Spectrum
-
Solvent Selection: Choose a solvent that dissolves Cr(acac)3 and is transparent in the wavelength range of interest (e.g., 250-800 nm). Cyclohexane or acetonitrile are suitable choices. [14]2. Preparation of Stock Solution: Accurately prepare a stock solution of Cr(acac)3 of known concentration (e.g., 1.0 x 10⁻³ M). For instance, dissolve 34.93 mg of Cr(acac)3 (M.W. = 349.34 g/mol ) in 100 mL of the chosen solvent.
-
Preparation of Working Solution: Prepare a dilute solution from the stock solution suitable for measurement (e.g., 1.0 x 10⁻⁴ M). The final concentration should yield an absorbance maximum between 0.5 and 1.5 for optimal accuracy. [15]4. Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up and stabilize.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent. Place it in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette. [15]6. Sample Measurement: Rinse the cuvette with the sample solution, then fill it. Place the cuvette in the sample holder.
-
Data Acquisition: Scan the absorbance of the sample over the desired wavelength range (e.g., 250-800 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and record their corresponding absorbance values. If the path length (typically 1 cm) and concentration are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc). [15]
Interpretation of the Cr(acac)3 UV-Vis Spectrum
The UV-Vis spectrum of Cr(acac)3 in a non-coordinating solvent typically shows two main regions of absorption.
| Wavelength (λ_max) | Wavenumber (cm⁻¹) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment | Transition Type |
| ~560 nm | ~17,860 | ~70-80 | ⁴A₂g → ⁴T₂g | d-d |
| ~335 nm | ~29,850 | > 10,000 | π → π* | Ligand-based (Intraligand) / LMCT |
Note: The second d-d transition (⁴A₂g → ⁴T₁g) is often obscured by the much more intense charge-transfer band. [14] The magenta or deep red color of Cr(acac)3 solutions is due to the absorption band in the visible region at around 560 nm. [8]This relatively weak absorption corresponds to the lowest energy spin-allowed d-d transition, ⁴A₂g → ⁴T₂g. [14]The energy of this transition directly corresponds to the crystal field splitting parameter, Δo.
The very intense absorption band in the UV region, typically around 335 nm, is attributed to a π → π* transition within the delocalized system of the acetylacetonate ligand, which may be mixed with ligand-to-metal charge transfer (LMCT) character. [13]The high molar absorptivity (ε > 10,000) clearly distinguishes it from the weak d-d transitions (ε < 100). [16]
Conclusion
The combined application of IR and UV-Vis spectroscopy provides a comprehensive characterization of Tris(acetylacetonato)chromium(III). IR spectroscopy confirms the coordination of the acetylacetonate ligands through the characteristic shifts in the C=O/C=C stretching region and the appearance of Cr-O vibrational modes. UV-Vis spectroscopy elucidates the electronic structure, revealing the crystal field splitting energy (Δo) from the position of the d-d transition bands and confirming the presence of the conjugated ligand system through intense intraligand or charge-transfer bands. Together, these techniques offer a robust and reliable method for identifying and analyzing this important coordination complex.
References
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Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Available from: [Link]
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Davydenko, L., et al. (2010). TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE. Chemistry & Chemical Technology, 4(2), 119-124. Available from: [Link]
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Wikipedia. Metal acetylacetonates. Available from: [Link]
- Bellamy, L. J., & Branch, R. F. (1954). The infrared spectra of metal acetylacetonates. Journal of the Chemical Society (Resumed), 4491-4494.
- Nakamoto, K., McCarthy, P. J., & Martell, A. E. (1961). Infrared Spectra of Metal Chelate Compounds. III. Infrared Spectra of Acetylacetonates of Divalent Metals. Journal of the American Chemical Society, 83(6), 1272-1276.
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University of the West Indies, Mona. Sample preparation for FT-IR. Available from: [Link]
- Slabzhennikov, S. N., et al. (2008). Distinctive and regular features of the IR spectra of transition metal tris(acetylacetonates).
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Forster, L. S. (1965). Emission and absorption studies of octahedral chromium (III) complexes. UBC Library Open Collections. Available from: [Link]
- Holm, R. H., & Cotton, F. A. (1958). The Infrared Spectra of Metal Acetylacetonates in the Sodium Chloride Region. Journal of the American Chemical Society, 80(21), 5658-5663.
- Pierloot, K., et al. (2001). Intensity of d−d Symmetry-Forbidden Electronic Transition in Cr(CO)6. The Journal of Physical Chemistry A, 105(45), 10251-10259.
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NIST. Acetylacetonate (acac) Anion in the Gas Phase: Predicted Vibrational Spectra and Photodetachment Energies. Available from: [Link]
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Chemistry For Everyone. (2024). How To Run IR Spectroscopy? [Video]. YouTube. Available from: [Link]
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Mount Holyoke College. Experiment 11 — Infrared Spectroscopy. Available from: [Link]
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- Weckhuysen, B. M., et al. (2000). Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. Chemistry – A European Journal, 6(16), 2960-2970.
- Ali, A. A. M., et al. (2017). Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone (β -diketone).
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ResearchGate. UV-vis spectrum of the tris [Cr III (AC) 3 ] 0 complex calculated from.... Available from: [Link]
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Chemistry LibreTexts. IR Sample Preparation: A Practical Guide. Available from: [Link]
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The Journal of Physical Chemistry B. Vibrational Dynamics of the Intramolecular H-Bond in Acetylacetone Investigated with Transient and 2D IR Spectroscopy. Available from: [Link]
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ResearchGate. Transitions of Cr(III) in octahedral crystal field and lables used for their corresponding bands. Available from: [Link]
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SlideShare. Spectroscopic methods uv vis transition metal complexes. Available from: [Link]
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Frontiers in Chemistry. A Fast Transient Absorption Study of Co(AcAc)3. Available from: [Link]
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Journal of Analytical & Pharmaceutical Research. Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. Available from: [Link]
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Weckhuysen, B. M. UV-Vis spectroscopy. [Presentation]. Available from: [Link]
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Introduction: The Versatility of a Classic Coordination Complex
An In-Depth Technical Guide to the Electrochemical Properties of Chromium(III) Acetylacetonate
This compound, denoted as Cr(acac)₃, is a well-established coordination complex featuring a central chromium(III) ion octahedrally coordinated by three bidentate acetylacetonate ligands.[1][2] This air-stable, crystalline solid is recognized for its distinct purple color and its solubility in various non-polar organic solvents.[1] While traditionally utilized in fields like catalysis and as a paramagnetic relaxation agent in Nuclear Magnetic Resonance (NMR) spectroscopy, Cr(acac)₃ has emerged as a compound of significant interest in modern electrochemistry.[1][2][3]
Its growing prominence stems from its rich redox behavior, characterized by multiple charge-transfer reactions across a wide potential window.[4][5] This property makes it a particularly promising candidate for advanced energy storage systems, specifically non-aqueous redox flow batteries (NARFBs).[5][6][7][8] This guide provides a comprehensive technical overview of the electrochemical properties of Cr(acac)₃, detailing its redox mechanisms, proven experimental methodologies for its characterization, and insights into its current and potential applications for researchers in materials science and drug development.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of Cr(acac)₃ is essential before delving into its electrochemical behavior.
| Property | Value | Source(s) |
| Chemical Formula | Cr(C₅H₇O₂)₃ | [1][2][8] |
| Molecular Weight | 349.32 g/mol | [1][8] |
| Appearance | Purple to very dark purple crystalline powder | |
| Melting Point | 210 °C (lit.) | [8] |
| Boiling Point | 340 °C (lit.) | [8] |
| Solubility | Soluble in non-polar organic solvents (e.g., chloroform, toluene); limited solubility in water. | [1] |
| Symmetry | Idealized D₃ Symmetry | [2] |
| Electronic State | Paramagnetic, quartet ground state (three unpaired electrons). | [2][9] |
Core Redox Behavior and Mechanistic Insights
The electrochemical character of Cr(acac)₃ is defined by a series of electron transfer reactions. Cyclic voltammetry (CV) is the principal technique used to probe these redox events.
In a typical non-aqueous electrolyte such as acetonitrile with a supporting electrolyte like tetraethylammonium tetrafluoroborate (TEABF₄), Cr(acac)₃ displays several redox couples.[7] A 2010 study identified four distinct, quasi-reversible redox couples within the stable potential window: Cr(II)/Cr(III), Cr(I)/Cr(II), Cr(III)/Cr(IV), and Cr(IV)/Cr(V).[7] The one-electron disproportionation of the neutral Cr(III) complex yields a significant cell potential of approximately 3.4V, highlighting its potential for high-energy-density applications.[7]
Causality of Redox Behavior: Reversibility and Ligand Stability
While Cr(acac)₃ offers a wider electrochemical window than analogous complexes like vanadium(III) acetylacetonate (V(acac)₃), its redox chemistry is notably less reversible.[4][10] This is a critical point of consideration for practical applications. The term "quasi-reversible" indicates that the kinetics of electron transfer are not instantaneous and may be accompanied by other chemical processes.
The causality behind this reduced reversibility, particularly for the reduction of Cr(III) to Cr(II), has been investigated through advanced techniques like spectroelectrochemistry.[5] These studies provide compelling evidence for a complex reaction mechanism that deviates from a simple outer-sphere electron transfer. It is proposed that the reduction process is coupled with the dissociation of an acetylacetonate ligand from the coordination sphere.[5][11] This structural reorganization of the complex contributes to the kinetic sluggishness and incomplete reversibility observed in voltammetric experiments.[5] The choice of solvent, supporting electrolyte, and even the working electrode material can further influence the reaction mechanism, making a comprehensive characterization under specific experimental conditions imperative.[11]
Summary of Key Electrochemical Data
| Redox Couple | Potential (V) | Characteristics | Reference(s) |
| Cr(III)/Cr(IV) | ~ +0.8 to +1.0 (vs. Ag/Ag⁺) | Quasi-reversible, exhibits comparatively slow kinetics. | [7] |
| Cr(II)/Cr(III) | ~ -2.4 to -2.6 (vs. Ag/Ag⁺) | Quasi-reversible; mechanism involves ligand dissociation. | [5][7] |
| Overall Cell Potential | ~ 3.4 V | For the one-electron disproportionation of Cr(III)(acac)₃. | [7] |
Note: Potentials are approximate and can vary based on the specific reference electrode, solvent, and supporting electrolyte used.
Experimental Protocol: Characterization by Cyclic Voltammetry
A trustworthy and reproducible protocol is paramount for studying the electrochemistry of Cr(acac)₃. The following section provides a detailed, step-by-step methodology for performing cyclic voltammetry.
I. Essential Equipment and Reagents
-
Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.
-
Electrochemical Cell: A three-electrode cell, typically made of glass.[12][13]
-
Working Electrode (WE): Glassy carbon or Platinum (Pt) disk electrode.[5][12]
-
Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl) or a silver/silver ion (Ag/Ag⁺) non-aqueous reference electrode.[5][12][14]
-
Counter (Auxiliary) Electrode (CE): Platinum wire or graphite rod.[5][12][13]
-
Reagents:
-
This compound (Cr(acac)₃), ≥97% purity.
-
Solvent: Anhydrous acetonitrile (ACN), electrochemical grade.
-
Supporting Electrolyte: Tetraethylammonium tetrafluoroborate (TEABF₄) or similar, electrochemical grade.
-
-
Inert Gas: Argon or Nitrogen (high purity) for deoxygenation.[12]
-
Polishing Materials: Alumina slurries (e.g., 1.0, 0.3, 0.05 µm) and polishing pads for the working electrode.[12]
II. Experimental Workflow Diagram
Caption: Experimental workflow for cyclic voltammetry of Cr(acac)₃.
III. Step-by-Step Methodology
-
Working Electrode Preparation (Causality: Surface Integrity): The working electrode surface must be pristine to ensure reproducible electron transfer kinetics. Polish the glassy carbon or Pt electrode with successively finer alumina slurries, rinsing thoroughly with deionized water and then the experimental solvent (acetonitrile) between grades. Dry the electrode completely.
-
Electrolyte Solution Preparation: In a clean, dry volumetric flask, prepare a solution of the supporting electrolyte (e.g., 0.1 M TEABF₄) in anhydrous acetonitrile. This solution will serve as the "blank." Subsequently, prepare the analyte solution by dissolving a known concentration of Cr(acac)₃ (e.g., 1-5 mM) into the blank electrolyte solution.
-
Cell Assembly and Deoxygenation (Causality: Interference Prevention): Assemble the three electrodes in the electrochemical cell.[12] Add the electrolyte solution. The solution must be rigorously deoxygenated by purging with a stream of high-purity argon or nitrogen for 15-30 minutes.[12] Dissolved oxygen is electroactive and its reduction can produce spurious peaks that interfere with the voltammogram of the analyte. Maintain an inert gas blanket over the solution for the duration of the experiment.
-
Blank Scan: First, run a cyclic voltammogram on the blank solution (electrolyte only) across the desired potential window. This is a critical self-validating step to establish the background current and ensure the absence of impurities or solvent breakdown within the operating potential range.
-
Analyte Scan: Replace the blank with the Cr(acac)₃ analyte solution (or add the analyte directly). Allow the system to equilibrate.
-
Data Acquisition: Apply a potential waveform using the potentiostat. For an initial survey, a scan rate of 100 mV/s is common. The potential window should be wide enough to encompass the redox events of interest (e.g., from +1.5 V to -2.8 V vs. Ag/Ag⁺).
-
Data Analysis: From the resulting cyclic voltammogram (a plot of current vs. potential), identify the anodic and cathodic peak potentials (Epa, Epc) and peak currents (ipa, ipc) for each redox couple. The reversibility of the process can be initially assessed: for a reversible one-electron process, the peak separation (ΔEp = |Epa - Epc|) should be close to 59 mV at room temperature, and the ratio of peak currents (ipa/ipc) should be approximately 1.
Applications and Future Directions
Non-Aqueous Redox Flow Batteries (NARFBs)
The primary driver for the recent surge in Cr(acac)₃ research is its application as an active species in NARFBs.[4][7][8] The ability of the chromium center to exist in multiple, stable oxidation states, combined with the high cell voltage achievable, makes it a compelling candidate for developing high-energy-density storage systems.[5][6][7] However, challenges remain. The quasi-reversible nature of its redox couples and the associated slow kinetics lead to lower coulombic and energy efficiencies (reported as ~55% and ~20%, respectively, in one study) compared to more reversible systems.[7] Future research is directed towards enhancing the electrochemical reversibility, potentially through ligand modification to prevent dissociation or by optimizing the electrolyte environment.[6][10]
Precursor for Advanced Materials
Cr(acac)₃ serves as a valuable molecular precursor for creating chromium-containing materials with specific electrochemical functions. It is used in chemical vapor deposition (CVD) and sol-gel processes to fabricate thin films of chromium oxides (Cr₂O₃) for applications in electrochromic devices and energy storage.[1]
Relevance in Drug Development and Biological Systems
While direct applications of Cr(acac)₃ in drug development are not established, the methodologies used to study its electrochemistry are highly relevant. Trivalent chromium is the most stable oxidation state and is the form found in nutritional supplements.[15] The biological activity of any metal-based therapeutic candidate is intimately linked to its redox properties. An understanding of a chromium complex's reduction potential, its stability upon electron transfer, and its interaction with biological reductants or oxidants is crucial. The electrochemical characterization workflow detailed in this guide provides a robust framework for assessing new chromium(III) complexes with potential therapeutic value, helping to predict their stability, reactivity, and potential mechanisms of action or toxicity in a biological environment.
Logical Diagram: Cr(acac)₃ Redox Pathways
Caption: Redox transformations of this compound.
Conclusion
This compound is more than a classic coordination compound; it is a key player in the advancement of modern electrochemical systems. Its complex, multi-step redox behavior, while challenging, offers a wide potential window that is highly attractive for next-generation energy storage. The mechanistic insights revealing ligand dissociation upon reduction underscore the necessity of detailed, rigorous characterization. The experimental protocols and analytical frameworks presented in this guide provide researchers, scientists, and drug development professionals with a validated system for investigating Cr(acac)₃ and other metal complexes, enabling the rational design of new materials and molecules with tailored electrochemical functions.
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Navigating the Coordination Sphere: An In-depth Technical Guide to Chromium(III) Acetylacetonate
For researchers, scientists, and professionals in drug development, a comprehensive understanding of coordination compounds is paramount. Among these, chromium(III) acetylacetonate, with its unique properties and versatile applications, stands out as a compound of significant interest. This technical guide provides an in-depth exploration of this compound, delving into its fundamental characteristics, synthesis, and applications, grounded in established scientific principles and experimental evidence.
Core Molecular Attributes: Molecular Weight and Molar Mass
The precise determination of molecular weight and molar mass is fundamental to all quantitative chemical work, underpinning everything from stoichiometric calculations in synthesis to the preparation of standard solutions for analysis.
This compound, denoted as Cr(acac)₃, is a coordination complex where a central chromium(III) ion is chelated by three acetylacetonate (acac) ligands. The chemical formula for this compound is C₁₅H₂₁CrO₆[1][2][3].
The molecular weight, which is the mass of a single molecule, and the molar mass, the mass of one mole of the substance, are numerically equivalent. Based on the atomic weights of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Oxygen: ~15.999 u, and Chromium: ~51.996 u), the molar mass of this compound is calculated to be approximately 349.32 g/mol [1][2][4][5]. This value is a cornerstone for any experimental work involving this compound.
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₁CrO₆ | [1][2][3] |
| Molar Mass | 349.32 g/mol | [1][2][4][5] |
| Appearance | Deep maroon/purplish crystalline powder | [1][2] |
| CAS Number | 21679-31-2 | [1][4][6] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a classic inorganic chemistry experiment that illustrates the principles of coordination chemistry. The most common and reliable method involves the reaction of a chromium(III) salt with acetylacetone in the presence of a base to deprotonate the acetylacetone. The following protocol is a well-established procedure that yields a high-purity product.
Causality Behind Experimental Choices:
The choice of urea as a base is a critical aspect of this synthesis. Instead of a strong base which could lead to the precipitation of chromium(III) hydroxide, urea hydrolyzes slowly in solution to generate ammonia. This slow, in-situ generation of a weak base ensures a controlled increase in pH, facilitating the deprotonation of acetylacetone and its subsequent coordination to the chromium(III) center without unwanted side reactions[7][8][9].
Experimental Protocol:
-
Dissolution of Reactants : In a 250 mL Erlenmeyer flask, dissolve 5.35 g of chromium(III) chloride hexahydrate (CrCl₃·6H₂O) in 100 mL of distilled water. Once the chromium salt has completely dissolved, add 20.0 g of urea and 11.8 mL of acetylacetone (acacH) to the solution with continuous stirring[10].
-
Heating and Reaction : Place the flask in a water bath on a hot plate and heat the mixture to a gentle boil for approximately 2 hours. A watch glass should be placed over the flask to minimize evaporation. As the urea hydrolyzes and the solution becomes basic, deep maroon crystals of this compound will begin to form[8][10].
-
Cooling and Crystallization : After the heating period, cool the reaction flask to room temperature, and then further cool it in an ice bath to maximize the precipitation of the product.
-
Isolation and Purification : Collect the crystalline product by suction filtration using a Büchner funnel. Wash the crystals with several small portions of distilled water to remove any unreacted starting materials and byproducts.
-
Drying : Air-dry the purified crystals on a watch glass or in a desiccator. The final product should be a fine, deep maroon powder.
Self-Validating System:
The success of this synthesis can be validated through several characterization techniques. The melting point of the synthesized Cr(acac)₃ should be sharp and consistent with the literature value of approximately 212-214 °C[3][6]. Further characterization by spectroscopic methods such as Infrared (IR) and UV-Visible (UV-Vis) spectroscopy can confirm the formation of the coordination complex by identifying the characteristic vibrational and electronic transitions of the Cr-O bonds and the d-d transitions of the chromium(III) ion, respectively.
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Methodological & Application
Application and Protocols for the Use of Tris(acetylacetonato)chromium(III) in Polymerization Catalysis
Introduction
Tris(acetylacetonato)chromium(III), denoted as Cr(acac)₃, is a coordination complex that has garnered significant attention as a versatile and effective catalyst precursor in the field of polymer chemistry.[1] Its stability, solubility in organic solvents, and ease of handling make it an attractive starting material for generating highly active catalytic species for various polymerization reactions.[2] This guide provides an in-depth exploration of the applications of Cr(acac)₃ in olefin polymerization, ring-opening polymerization (ROP), and vinyl polymerization, complete with detailed experimental protocols, mechanistic insights, and data interpretation for researchers, scientists, and professionals in drug development and materials science.
The catalytic activity of Cr(acac)₃ is not inherent to the complex itself but is unlocked through activation, typically with a cocatalyst.[3] This activation process is a critical step that transforms the stable Cr(III) precursor into a coordinatively unsaturated and highly reactive species capable of initiating and propagating polymer chains. The choice of cocatalyst and support material, if any, profoundly influences the catalyst's performance and the properties of the resulting polymer.[4]
This document will provide a comprehensive overview of the preparation of Cr(acac)₃-based catalysts, their activation, and their application in synthesizing a range of polymers, from high-density polyethylene to biodegradable polyesters.
Section 1: Catalyst Preparation and Activation
The foundation of a successful polymerization lies in the careful preparation and activation of the catalyst. This section details the synthesis of Cr(acac)₃ and its heterogenization onto a support, followed by a discussion of the crucial activation step.
Protocol 1.1: Synthesis of Tris(acetylacetonato)chromium(III) (Cr(acac)₃)
This protocol is adapted from established laboratory procedures for the synthesis of Cr(acac)₃.[5]
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Urea ((NH₂)₂CO)
-
Acetylacetone (2,4-pentanedione, Hacac)
-
Distilled water
-
Ethanol
Equipment:
-
Erlenmeyer flask (10 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or hot water bath
-
Watch glass
-
Gooch funnel and filter paper
Procedure:
-
In a 10-mL Erlenmeyer flask, dissolve 130 mg (0.49 mmol) of chromium(III) chloride hexahydrate in 2.0 mL of distilled water with magnetic stirring.[5]
-
To the solution, add 500 mg (8.3 mmol) of urea and 0.40 mL (3.8 mmol) of acetylacetone.[5]
-
Cover the flask with a watch glass and heat the mixture in a boiling water bath with continuous stirring for approximately 1 hour.[5]
-
As the urea hydrolyzes to release ammonia, the solution will become basic, and deep maroon crystals of Cr(acac)₃ will begin to form.[5]
-
After 1 hour, cool the mixture to room temperature and then in an ice bath to maximize crystallization.
-
Collect the crystals by suction filtration using a Gooch funnel, washing them with small portions of cold distilled water and then with a small amount of ethanol.
-
Air-dry the final product.
Protocol 1.2: Preparation of Supported Cr(acac)₃ Catalyst on Mesoporous Silica (e.g., MCM-41)
Supporting the catalyst on a high-surface-area material like MCM-41 can enhance its activity and control the polymer morphology.[6][7]
Materials:
-
Cr(acac)₃ (synthesized as per Protocol 1.1)
-
MCM-41 (calcined)
-
Anhydrous methanol or toluene
-
Schlenk flask and line
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add calcined MCM-41 to a Schlenk flask.
-
Prepare a solution of Cr(acac)₃ in anhydrous methanol or toluene.
-
Transfer the Cr(acac)₃ solution to the Schlenk flask containing the MCM-41 support.
-
Stir the suspension at room temperature for several hours to allow for the impregnation of the Cr(acac)₃ onto the support. The interaction can be through hydrogen bonding or ligand exchange with surface hydroxyl groups.[6]
-
Remove the solvent under vacuum to obtain a free-flowing powder of the supported catalyst.
-
The catalyst is then typically subjected to a high-temperature calcination in a flow of dry air or oxygen to anchor the chromium species to the support, often resulting in the formation of Cr(VI) sites.[6][8]
The Crucial Role of Activation
The Cr(III) center in Cr(acac)₃ is coordinatively saturated and requires activation to become a catalytically active site for polymerization. This is typically achieved by reacting the Cr(acac)₃ precursor with a cocatalyst, most commonly an organoaluminum compound such as methylaluminoxane (MAO) or modified methylaluminoxane (MMAO).[2][9]
The activation process is believed to involve the following key steps:
-
Alkylation: The alkyl groups from the cocatalyst replace one or more of the acetylacetonate ligands on the chromium center.
-
Reduction/Oxidation: The oxidation state of the chromium may change. For olefin polymerization, it is often proposed that the active species is a Cr(II) or Cr(III)-alkyl species.[1][8]
-
Generation of a Cationic Species: The cocatalyst can abstract a ligand to generate a cationic chromium complex with a vacant coordination site, which is essential for monomer binding and insertion.[9]
Caption: Simplified mechanism of ethylene polymerization.
Section 3: Ring-Opening Polymerization (ROP)
While less common than for olefin polymerization, chromium complexes, including those derived from Cr(acac)₃, can catalyze the ring-opening polymerization of cyclic esters like ε-caprolactone, leading to the formation of biodegradable polyesters. [10]
Protocol 3.1: Ring-Opening Polymerization of ε-Caprolactone
Materials:
-
Cr(acac)₃
-
ε-Caprolactone (distilled and dried)
-
Anhydrous toluene
-
Initiator (e.g., benzyl alcohol)
-
Schlenk flask and line
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add Cr(acac)₃ and anhydrous toluene.
-
Add the initiator, benzyl alcohol.
-
Add the purified ε-caprolactone monomer.
-
Heat the reaction mixture to the desired temperature (e.g., 100-130 °C) and stir for the required time (e.g., 2-24 hours).
-
Cool the reaction and precipitate the polymer by pouring the solution into a large volume of a non-solvent like cold methanol.
-
Collect the poly(ε-caprolactone) (PCL) by filtration and dry under vacuum.
General Mechanism of ROP
The mechanism for ROP with chromium catalysts typically involves the coordination of the cyclic monomer to the metal center, followed by nucleophilic attack by an initiator or the growing polymer chain.
Caption: General mechanism for ring-opening polymerization.
Section 4: Vinyl Polymerization
Cr(acac)₃ can also be employed to initiate the polymerization of vinyl monomers, such as vinyl acetate. [11]
Protocol 4.1: Polymerization of Vinyl Acetate
Materials:
-
Cr(acac)₃
-
Vinyl acetate (inhibitor removed)
-
Solvent (e.g., benzene or toluene)
-
Schlenk flask and line
Procedure:
-
Purify the vinyl acetate monomer by passing it through a column of basic alumina to remove the inhibitor.
-
In a Schlenk flask under an inert atmosphere, dissolve Cr(acac)₃ in the chosen solvent.
-
Add the purified vinyl acetate monomer to the catalyst solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the specified time.
-
Terminate the reaction and precipitate the polyvinyl acetate by pouring the solution into a non-solvent like hexane or methanol.
-
Collect and dry the polymer.
Section 5: Polymer Characterization
Proper characterization of the synthesized polymers is essential to understand the effectiveness of the catalytic system.
Protocol 5.1: Molecular Weight Determination by Gel Permeation Chromatography (GPC)
GPC separates polymer molecules based on their hydrodynamic volume in solution, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). [5]
-
Sample Preparation: Dissolve a small amount of the polymer in a suitable solvent (e.g., 1,2,4-trichlorobenzene for polyethylene at high temperature) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A high-temperature GPC system equipped with a refractive index detector is typically used for polyolefins.
-
Analysis: The elution profile is compared to that of known standards (e.g., polystyrene or polyethylene) to calculate the molecular weight distribution.
Protocol 5.2: Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of the polymer, such as the melting temperature (Tm) and the degree of crystallinity. [12][13]
-
Sample Preparation: A small amount of the polymer (5-10 mg) is sealed in an aluminum pan.
-
Instrumentation: A DSC instrument is used to heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.
-
Analysis: The heat flow is measured as a function of temperature. The peak of the endotherm corresponds to the melting temperature, and the area under the peak can be used to calculate the enthalpy of fusion and the percent crystallinity.
Protocol 5.3: Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
High-temperature ¹³C NMR is a powerful technique for determining the microstructure of polyolefins, including the degree and type of branching. [14]
-
Sample Preparation: Dissolve the polymer in a deuterated solvent suitable for high-temperature measurements (e.g., 1,1,2,2-tetrachloroethane-d₂). A relaxation agent like Cr(acac)₃ (2-3 mg) is often added to shorten the long relaxation times of carbon nuclei in polymers, allowing for quantitative analysis. [14]* Instrumentation: A high-field NMR spectrometer equipped with a high-temperature probe.
-
Analysis: The chemical shifts and integrations of the signals in the ¹³C NMR spectrum provide detailed information about the sequence of monomer units and the presence of branches.
Section 6: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or very low polymerization activity | Inactive catalyst (moisture or air contamination) | Ensure all reagents and solvents are rigorously dried and deoxygenated. Use proper Schlenk line or glovebox techniques. |
| Insufficient cocatalyst or incorrect Al/Cr ratio | Optimize the Al/Cr ratio. Prepare fresh cocatalyst solutions. | |
| Presence of inhibitors in the monomer | Purify the monomer immediately before use (e.g., by passing through activated alumina). | |
| Broad or uncontrolled molecular weight distribution | Multiple active site formation | Modify the support material or the calcination procedure to promote the formation of more uniform active sites. |
| Chain transfer reactions | Adjust the polymerization temperature and monomer concentration. | |
| Polymer properties are not as expected (e.g., low crystallinity) | Incorrect comonomer incorporation | Adjust the comonomer feed ratio. |
| Polymerization temperature is too high or too low | Optimize the reaction temperature to control polymer microstructure. | |
| Reactor fouling | Polymer precipitation and agglomeration | Improve stirring efficiency. For slurry polymerization, ensure the polymer remains well-suspended. Consider using a different solvent or adjusting the temperature. |
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Effect of Mono- and Multichlorinated Organic Compounds—Chlorocyclohexane and Hexachloro-p-xylene—On the Catalytic Properties of Titanium–Magnesium Catalysts in the Homo- and Copolymerization of Ethylene with 1-Hexene. (2022). MDPI. [Link]
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Application Notes and Protocols for the Synthesis of Chromium(III) Oxide Nanoparticles using Chromium(III) Acetylacetonate as a Precursor
Introduction: The Significance of Chromium(III) Oxide Nanoparticles and the Utility of Chromium(III) Acetylacetonate
Chromium(III) oxide (Cr2O3), in its nanoparticle form, is a material of significant scientific and technological interest. Its exceptional properties, including high thermal stability, robust chemical inertness, and notable catalytic and magnetic characteristics, have positioned it as a key material in a multitude of applications. These range from green pigments and protective coatings to advanced catalysts, gas sensors, and energy storage materials.[1][2][3][4][5] The intrinsic properties of Cr2O3 nanoparticles are intimately linked to their size, morphology, and crystallinity, making the choice of synthesis methodology a critical factor in tailoring the material for specific applications.
Among the various precursors available for the synthesis of Cr2O3 nanoparticles, this compound [Cr(acac)3] stands out due to its several advantageous features. As a metal-organic complex, Cr(acac)3 offers excellent solubility in a range of organic solvents, facilitating its use in solution-based synthesis routes.[6][7][8] Its decomposition profile allows for the formation of Cr2O3 at relatively moderate temperatures, providing a greater degree of control over the nucleation and growth of the nanoparticles.[9][10] Furthermore, the use of a single-source precursor like Cr(acac)3 can lead to higher purity products by minimizing the introduction of contaminants inherent in multi-component reaction systems.[11]
This comprehensive guide provides detailed application notes and protocols for the synthesis of Cr2O3 nanoparticles using this compound as a precursor. We will explore various synthesis methodologies, from thermal decomposition to solvothermal techniques, elucidating the underlying scientific principles that govern each process. Detailed, step-by-step protocols are provided to ensure reproducibility, alongside guidance on the characterization of the resulting nanoparticles.
Synthesis Methodologies: A Detailed Exploration
The conversion of this compound to chromium(III) oxide nanoparticles can be achieved through several effective methods. The choice of method will influence the final properties of the nanoparticles, such as their size, shape, and surface area.
Thermal Decomposition: A Direct and Controllable Approach
Thermal decomposition is a straightforward method that involves heating the Cr(acac)3 precursor in a controlled atmosphere to induce its breakdown and subsequent oxidation to form Cr2O3. The acetylacetonate ligands decompose into volatile organic fragments, leaving behind the chromium oxide core.
Causality Behind Experimental Choices: The temperature and duration of the calcination are critical parameters. A higher temperature generally leads to more crystalline particles but can also result in larger particle sizes due to sintering.[12] The atmosphere (e.g., air, inert gas) plays a crucial role in the oxidation process and the final stoichiometry of the oxide. The addition of a polymer, such as polyethylene glycol, can act as a capping agent, helping to control particle size and prevent agglomeration during the decomposition process.[9]
Experimental Workflow: Thermal Decomposition
Caption: Workflow for the synthesis of Cr2O3 nanoparticles via thermal decomposition.
Detailed Protocol: Thermal Decomposition Synthesis of Cr2O3 Nanoparticles
Materials:
-
This compound [Cr(C5H7O2)3]
-
Polyethylene glycol (PEG, average molecular weight 200)
-
Ethanol (absolute)
-
Ceramic crucible
-
Furnace
Procedure:
-
Precursor Solution Preparation: Dissolve a specific amount of this compound in ethanol. In a separate container, dissolve polyethylene glycol in ethanol.
-
Mixing: Add the PEG solution to the Cr(acac)3 solution and stir thoroughly to ensure a homogeneous mixture. The molar ratio of Cr(acac)3 to PEG can be varied to control the final particle size.
-
Solvent Evaporation: Gently heat the mixture on a hot plate at a low temperature (e.g., 60-80°C) to evaporate the ethanol, resulting in a solid precursor-polymer matrix.
-
Thermal Decomposition: Transfer the solid mixture to a ceramic crucible and place it in a furnace.
-
Calcination: Heat the furnace to 450°C at a controlled ramp rate (e.g., 5°C/min) and maintain this temperature for 2 hours in an air atmosphere.[9]
-
Cooling and Collection: After the calcination period, allow the furnace to cool down naturally to room temperature. The resulting green powder is the Cr2O3 nanoparticles.
Solvothermal Synthesis: Harnessing Pressure and Temperature
Solvothermal synthesis is a versatile method that involves heating the precursor in a sealed vessel (autoclave) containing a solvent at a temperature above its boiling point. The increased pressure and temperature facilitate the decomposition of the precursor and the crystallization of the nanoparticles.
Causality Behind Experimental Choices: The choice of solvent is critical as it influences the reaction kinetics, the morphology of the final product, and can also act as a capping agent.[6][7] Polar, oxygen-containing solvents like acetone or ethanol are commonly used.[6] The reaction temperature and time are key parameters to control the size and crystallinity of the nanoparticles. A post-synthesis annealing step is often employed to improve the crystallinity of the as-synthesized amorphous or poorly crystalline nanoparticles.[6][13]
Experimental Workflow: Solvothermal Synthesis
Caption: Workflow for the solvothermal synthesis of Cr2O3 nanoparticles.
Detailed Protocol: Solvothermal Synthesis of Cr2O3 Nanoparticles
Materials:
-
This compound [Cr(C5H7O2)3]
-
Acetone (or ethanol, cyclohexanone)
-
Chloroform
-
Teflon-lined stainless-steel autoclave
-
Oven
-
Centrifuge
-
Furnace
Procedure:
-
Reaction Mixture Preparation: Dissolve 1 mmol (approximately 0.35 g) of this compound in 20 mL of acetone in a beaker.[6]
-
Autoclave Sealing: Transfer the solution to a Teflon-lined Parr acid-digestion bomb (autoclave). Seal the autoclave tightly.
-
Solvothermal Reaction: Place the sealed autoclave in an oven and heat it to 200°C for 72 hours to one week.[6]
-
Cooling and Product Collection: After the reaction time, allow the autoclave to cool to room temperature before opening. A dark green precipitate in a green solution will be observed.
-
Purification: Transfer the product mixture to a centrifuge tube, add chloroform, and centrifuge for 10 minutes. A green solid will precipitate.
-
Drying: Decant the supernatant and dry the green solid precipitate for 12 hours under vacuum.
-
Annealing: To improve crystallinity, anneal the dried powder in a furnace at 500°C for 4 hours in air.[6]
Characterization of Cr2O3 Nanoparticles
A comprehensive characterization of the synthesized nanoparticles is essential to confirm their identity, morphology, and crystalline structure.
-
X-ray Diffraction (XRD): This is a primary technique to determine the crystal structure and phase purity of the synthesized material. The diffraction pattern of Cr2O3 nanoparticles should match the standard pattern for the rhombohedral (eskolaite) structure.[9][12] The average crystallite size can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and morphology.[1][9][12] High-resolution TEM (HRTEM) can reveal the crystal lattice fringes, confirming the crystalline nature of the nanoparticles.
-
Scanning Electron Microscopy (SEM): SEM is used to study the surface morphology and agglomeration state of the nanoparticle powder.[1][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to confirm the formation of the metal-oxygen bond in Cr2O3 and to verify the removal of the organic ligands from the precursor. The characteristic Cr-O stretching vibrations are typically observed in the range of 500-700 cm-1.[1]
-
UV-Visible Spectroscopy: This technique can be used to determine the optical properties of the Cr2O3 nanoparticles, including their band gap energy.[9][12]
Quantitative Data Summary
The properties of Cr2O3 nanoparticles are highly dependent on the synthesis method and conditions. The following table summarizes typical data obtained from the literature for Cr2O3 nanoparticles synthesized from Cr(acac)3.
| Synthesis Method | Precursor System | Temperature (°C) | Particle Size (nm) | Crystal Structure | Reference |
| Thermal Decomposition | Cr(acac)3 / PEG | 450 | 20-30 | Rhombohedral | [9] |
| Solvothermal | Cr(acac)3 in Acetone | 200 (reaction), 500 (annealing) | Polydisperse, spherical | Amorphous (as-synthesized), Crystalline (after annealing) | [6][13] |
| Microwave-assisted | Cr(acac)3 in Ethylene Glycol | - | - | - | [5] |
Applications of Cr2O3 Nanoparticles
The unique properties of Cr2O3 nanoparticles make them suitable for a wide range of applications:
-
Catalysis: Their high surface area and active sites make them effective catalysts for various organic reactions and as catalyst supports.[1]
-
Pigments and Coatings: Due to their green color and high stability, they are used as pigments in paints, ceramics, and plastics.[1] They also find use in corrosive and wear-resistant coatings.
-
Gas Sensors: The electrical conductivity of Cr2O3 nanoparticles changes upon exposure to certain gases, making them suitable for gas sensing applications.[1][3]
-
Energy Storage: They have been investigated as electrode materials for lithium-ion batteries.[3]
-
Biomedical Applications: Their biocompatibility has led to research into their use in biomedical applications.[3][4]
Conclusion
This compound is a versatile and effective precursor for the synthesis of high-quality Cr2O3 nanoparticles. By carefully selecting the synthesis methodology—be it thermal decomposition or solvothermal methods—and controlling the experimental parameters, researchers can tailor the properties of the nanoparticles to meet the demands of specific applications. The protocols and characterization guidelines provided in this document serve as a robust starting point for scientists and engineers working in the field of nanomaterials synthesis and application.
References
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Synthesis and Characterization of Chromium Oxide Nanoparticles. (n.d.). International Journal of Scientific & Engineering Research. [Link]
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Dehno Khalaji, A. A. (2020). Cr2O3 Nanoparticles: Synthesis, Characterization, and Magnetic Properties. Nanochemistry Research, 5(2), 148-153. [Link]
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Farzaneh, F., & Ghandi, M. (2012). Synthesis and Characterization of Cr2O3 Nanoparticles with Triethanolamine in Water under Microwave Irradiation. Journal of Sciences, Islamic Republic of Iran, 23(1), 37-42. [Link]
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Mohammadikish, M., Masteri-Farahani, M., & Mahdavi, S. M. (2016). Synthesis of Cr2O3 Nanoparticles in the Presence of Polyethyleneglycol by Thermal Decomposition Method. Nanoscale, 3(2), 46524. [Link]
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Preparation and characterization of Cr2O3 nanoparticle prepared by chemical method. (2025). ResearchGate. [Link]
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Synthesis and Characterization of Chromium Oxide Nanoparticles. (n.d.). IOSR Journal of Applied Chemistry. [Link]
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Willis, A. L., Chen, Z., He, J., Zhu, Y., Turro, C., & O'Brien, S. (2007). Metal Acetylacetonates as General Precursors for the Synthesis of Early Transition Metal Oxide Nanomaterials. Journal of Nanomaterials, 2007, 14858. [Link]
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Progress on Synthesis and Applications of Cr2O3 Nanoparticles. (2025). ResearchGate. [Link]
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This compound. (2025). ResearchGate. [Link]
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Metal Acetylacetonates as General Precursors for the Synthesis of Early Transition Metal Oxide Nanomaterials. (2025). ResearchGate. [Link]
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Willis, A. L., Chen, Z., He, J., Zhu, Y., Turro, C., & O'Brien, S. (2007). Metal Acetylacetonates as General Precursors for the Synthesis of Early Transition Metal Oxide Nanomaterials. Semantic Scholar. [Link]
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TEM of Cr2O3 nanoparticles. (n.d.). ResearchGate. [Link]
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Environmentally friendly synthesis of Cr2O3 nanoparticles: Characterization, applications and future perspective a review. (2021). ResearchGate. [Link]
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Dehno Khalaji, A. A. (2021). Structural, Optical and Magnetic Studies of Cr2O3 Nanoparticles Prepared by Microwave-Assisted Synthesis. Nanochemistry Research, 6(1), 18-24. [Link]
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Hydrothermal synthesis of Cr2O3/ZnO nanocomposite for environmental applications. (n.d.). Journal of the Indian Chemical Society. [Link]
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Karimian, R., & Piri, F. (2013). Synthesis and Investigation the Catalytic Behavior of Cr2O3 Nanoparticles. Journal of Nanostructures, 3(1), 87-92. [Link]
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Anandan, K., & Rajendran, V. (2014). CHROMIA (CR2O3) NANOPARTICLES SYNTHESIZED BY USING CRO3 VIA THE FACILE SOLVOTHERMAL PROCESS AND THEIR OPTICAL PROPERTIES. Digest Journal of Nanomaterials and Biostructures, 9(1), 197-204. [Link]
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Hydrothermal synthesis of large sized Cr2O3 polyhedrons under free surfactant. (2025). ResearchGate. [Link]
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Green Synthesis of Cr2O3 Nanoparticles for Enhanced OTFT Performance compared to Pentacene-Based Organic Thin Film Transistor Devices. (n.d.). Nanochemistry Research. [Link]
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Environmentally friendly synthesis of Cr2O3 nanoparticles: Characterization, applications and future perspective a review. (n.d.). OUCI. [Link]
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Synthesis and Structural Characterization of Cr2O3 Nanoparticles Prepared by Using Cr(NO3)3.9H2O and Triethanolamine Under Micro. (n.d.). SciSpace. [Link]
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Preparation of Cr2O3 nanoparticles via C2H5OH hydrothermal reduction. (2025). ResearchGate. [Link]
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Solvothermal synthesis of Cr2O3 nanocubes via template-free route. (n.d.). ResearchGate. [Link]
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Synthesis of Cr2O3 nanoparticles via thermal decomposition of polyacrylate/chromium complex. (2025). ResearchGate. [Link]
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SYNTHESIS OF CHROMIUM OXIDE NANOPARTICLES AT DIFFERENT pH AND THEIR STRUCTURAL AND OPTICAL PROPERTIES. (n.d.). Journal of Engineering Sciences. [Link]
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Cr2O3 nanoparticles: Synthesis, characterization, optical, magnetic properties and photocatalytic degradation of methyl orange. (n.d.). Islamic Azad University, Yadegar-e-Imam Khomeini (RAH) Shahre-rey Branch. [Link]
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An In Situ Study of Precursor Decomposition via Refractive Index Sensing in p-Type Transparent Copper Chromium Oxide. (2022). Chemistry of Materials, 34(7), 3296-3305. [Link]
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Synthesis of Chromium Oxide Nano Particles by Thermal Decomposition Method. (n.d.). International Journal of Nanoscience and Nanotechnology. [Link]
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Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. (n.d.). DSpace@MIT. [Link]
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Application Notes & Protocols: Tris(acetylacetonato)chromium(III) [Cr(acac)₃] in Chemical Vapor Deposition
A Senior Application Scientist's Guide for Researchers and Materials Development Professionals
Foreword: The Role of Cr(acac)₃ in Advanced Materials Deposition
Tris(acetylacetonato)chromium(III), commonly abbreviated as Cr(acac)₃, stands as a cornerstone precursor in the field of metal-organic chemical vapor deposition (MOCVD). Its appeal lies in a favorable combination of thermal stability, sufficient volatility, and well-understood decomposition pathways. This allows for the controlled deposition of high-purity chromium-containing thin films, including chromium oxide (Cr₂O₃) and chromium nitride (CrN), which are critical materials in sectors ranging from protective coatings to microelectronics and catalysis.
This document moves beyond a mere recitation of facts. It is designed to provide the practicing scientist with the causal logic behind protocol design, offering insights into how precursor behavior dictates process parameters. We will explore the fundamental properties of Cr(acac)₃, dissect its decomposition mechanisms, and provide actionable, field-tested protocols for its application in CVD systems. The goal is to empower researchers to not only replicate established processes but to innovate and optimize them for novel applications.
Precursor Fundamentals: Understanding Cr(acac)₃
A successful CVD process begins with a deep understanding of the precursor molecule. Cr(acac)₃ is a coordination complex where a central chromium(III) ion is chelated by three acetylacetonate ligands.[1] This structure imparts the specific physicochemical properties that make it a viable CVD precursor.
1.1 Physicochemical Properties
The operational parameters for any CVD process are directly derived from the precursor's physical properties. The key is to achieve stable vapor-phase transport without premature decomposition.
| Property | Value | Significance in CVD |
| Chemical Formula | Cr(C₅H₇O₂)₃ | Defines the elemental source for deposition. |
| Molecular Weight | 349.34 g/mol | Influences mass transport calculations. |
| Appearance | Maroon-purple crystalline solid | Visual indicator of precursor purity. |
| Melting Point | ~210 °C | Defines the upper limit for solid-phase stability.[2][3] |
| Boiling Point | ~340 °C | Indicates thermal stability before decomposition.[2][3] |
| Thermal Decomposition | Onset ~250 °C | Critical parameter for setting the deposition temperature window.[4] |
| Vapor Pressure | Sublimes effectively under vacuum | Allows for gas-phase transport at temperatures below the melting point, crucial for MOCVD.[5] |
| Solubility | Soluble in non-polar organic solvents | Useful for liquid delivery systems and precursor purification.[3] |
1.2 Causality in Precursor Selection
The choice of Cr(acac)₃ is deliberate. Its volatility, governed by a sublimation enthalpy (ΔHsub) of approximately 111.6 ± 3.0 kJ/mol, allows it to be sublimated and transported by a carrier gas at temperatures between 160-220°C.[6] This temperature range is low enough to prevent significant thermal decomposition within the delivery lines, ensuring that the intact precursor molecule reaches the heated substrate. This separation of vaporization and decomposition zones is fundamental to achieving controlled film growth in a CVD process.
The Mechanism of Deposition: From Precursor to Film
The transformation of gaseous Cr(acac)₃ into a solid thin film is a multi-step process involving gas-phase transport, surface adsorption, and chemical reaction. The specific pathway is highly dependent on the substrate, temperature, and the presence of co-reactants.
2.1 Thermal Decomposition and Surface Reactions
Studies have shown that the decomposition of Cr(acac)₃ is not a simple fragmentation. The substrate itself plays a crucial role in the initial reaction steps.
-
On Silica (SiO₂) Surfaces: The deposition mechanism is often initiated by a reaction between the Cr(acac)₃ molecule and surface hydroxyl (-OH) groups. This leads to the release of one acetylacetone (Hacac) ligand and the formation of a surface-bound SiO–Cr(acac)₂ species.[7][8] This initial chemisorption is a key step that anchors the chromium complex to the surface before further decomposition.
-
On Alumina (Al₂O₃) Surfaces: The interaction is different. It is primarily governed by a donor-acceptor interaction between the π-electron system of the acetylacetonate ligands and the coordinatively unsaturated Al³⁺ sites on the alumina surface.[7][9][10]
2.2 Role of Co-reactants
The final composition of the deposited film is determined by the reactive environment.
-
For Chromium Oxide (Cr₂O₃): An oxygen source such as O₂, O₃, or water vapor is typically introduced into the reactor.[6][11] This facilitates the oxidative removal of the remaining organic ligands and the formation of stable Cr-O bonds, yielding crystalline Cr₂O₃.[12] Interestingly, in an inert atmosphere, amorphous chromium oxide can still be deposited, indicating that the oxygen atoms from the acetylacetonate ligands themselves can be incorporated into the film.[13]
-
For Chromium Nitride (CrN): A nitrogen-containing co-reactant is required. Processes using plasma-assisted CVD (PA-CVD) often employ a mixture of nitrogen (N₂) and hydrogen (H₂) gases.[14] The plasma environment generates reactive nitrogen species that readily react with the decomposing precursor on the substrate surface.
The following diagram illustrates the general workflow for a typical MOCVD process.
Caption: General workflow for a MOCVD process using a solid precursor.
Applications of Cr(acac)₃-Derived Thin Films
The versatility of Cr(acac)₃ as a precursor enables the fabrication of films for a wide array of applications:
-
Protective Coatings (Cr₂O₃, CrN): Due to their exceptional hardness, corrosion resistance, and thermal stability, these films are used to coat cutting tools, industrial components, and medical implants.[11][12]
-
Microelectronics (Cr₂O₃): Chromium oxide serves as a wide-bandgap semiconductor and can be used as a hole-blocking layer in optoelectronic devices or as a gate oxide in transistors.[6]
-
Catalysis: When deposited onto high-surface-area supports like mesoporous silica (MCM-41), the resulting chromium species can act as highly active catalysts for processes such as ethylene polymerization.[15][16]
-
Solar Energy: Chromium oxide films are noted for their high solar absorption efficiency, making them suitable as solar energy absorbers.[6]
Experimental Protocols
The following protocols are provided as validated starting points for process development. All handling of the precursor should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
4.1 Protocol 1: Thermal MOCVD of Chromium Oxide (Cr₂O₃)
This protocol describes the deposition of a polycrystalline Cr₂O₃ film on a silicon substrate.
A. Substrate Preparation:
-
Cleave a Si(100) wafer into 1x1 cm² coupons.
-
Perform a sequential ultrasonic cleaning in acetone, isopropanol, and deionized water (10 minutes each).
-
Dry the substrates under a stream of dry nitrogen gas.
-
Perform a final surface activation using an oxygen plasma cleaner for 5 minutes to ensure a hydrophilic, hydroxyl-terminated surface.
B. CVD Process Parameters:
| Parameter | Setpoint | Rationale & Notes |
|---|---|---|
| Substrate Temperature | 500 °C | Ensures sufficient thermal energy for precursor decomposition and crystallization of Cr₂O₃.[11] |
| Cr(acac)₃ Sublimator Temp. | 180 - 200 °C | Provides adequate vapor pressure for stable mass transport. Adjust to achieve desired growth rate. |
| Ar Carrier Gas Flow | 50 sccm | Transports the sublimed precursor to the reactor. Flow rate affects residence time and precursor concentration. |
| O₂ Reactant Gas Flow | 100 sccm | Provides the oxidant for Cr₂O₃ formation. |
| Reactor Pressure | 3 - 5 Torr | Low pressure ensures laminar flow and increases the mean free path, leading to more uniform deposition.[11] |
| Deposition Time | 60 min | Target for a film thickness of several hundred nanometers. Adjust as needed. |
C. Deposition Procedure:
-
Load the cleaned substrate into the CVD reactor.
-
Pump the reactor down to a base pressure of <10 mTorr.
-
Initiate substrate heating to the target temperature of 500 °C.
-
While the substrate is heating, set the Cr(acac)₃ sublimator temperature and allow it to stabilize.
-
Once the substrate temperature is stable, introduce the Ar carrier gas through the sublimator and the O₂ reactant gas into the reactor.
-
Adjust the throttle valve to achieve the target reactor pressure.
-
Begin the deposition run for the specified duration.
-
After deposition, shut off the precursor and reactant gas flows, turn off the substrate heater, and allow the system to cool to <100 °C under vacuum or an inert gas flow.
-
Vent the chamber and remove the coated substrate.
D. Expected Outcome & Validation:
-
Film: A transparent, slightly greenish, and uniform film.
-
Characterization:
4.2 Protocol 2: Plasma-Assisted MOCVD (PA-MOCVD) of Chromium Nitride (CrN)
This protocol is adapted for depositing hard, nanocrystalline CrN films at lower temperatures, which is beneficial for temperature-sensitive substrates.[14]
A. Substrate Preparation:
-
Prepare stainless steel or yttria-stabilized zirconia (YSZ) substrates by polishing to a mirror finish.
-
Perform ultrasonic cleaning as described in Protocol 4.1.A.
B. PA-MOCVD Process Parameters:
| Parameter | Setpoint | Rationale & Notes |
|---|---|---|
| Substrate Temperature | 450 - 550 °C | Lower than thermal CVD due to plasma enhancement of reactions. |
| Cr(acac)₃ Sublimator Temp. | 190 °C | Similar to thermal CVD for stable precursor delivery. |
| Ar Carrier Gas Flow | 30 sccm | Transports the precursor. |
| N₂ Reactant Gas Flow | 100 sccm | Source of nitrogen for CrN formation. |
| H₂ Reactant Gas Flow | 20 sccm | Helps in ligand removal and prevents excessive oxygen incorporation. |
| RF Plasma Power | 50 - 100 W | Creates reactive nitrogen species to drive the nitridation reaction at lower temperatures. |
| Reactor Pressure | 1 - 2 Torr | Optimal pressure for sustaining a stable plasma discharge. |
C. Deposition Procedure:
-
Follow steps C.1-C.5 from Protocol 4.1, introducing N₂ and H₂ as the reactant gases.
-
Once gas flows and pressure are stable, ignite the RF plasma.
-
Run the deposition for the desired time (e.g., 90 minutes for ~1 µm film).
-
After deposition, turn off the plasma, shut off all gas flows, and cool the system as previously described.
D. Expected Outcome & Validation:
-
Film: A hard, metallic-looking coating.
-
Characterization:
-
XRD: Should reveal peaks corresponding to the cubic CrN phase.
-
Microhardness Testing: Expected hardness values can exceed 1200 HV.[14]
-
SEM/EDX: To assess morphology and confirm the presence of Cr and N in the film.
-
The diagram below illustrates the surface reaction mechanism for Cr(acac)₃ on a hydroxylated silica surface, which is the initial step in many deposition processes.
Caption: Initial chemisorption of Cr(acac)₃ on a hydroxylated silica surface.
Troubleshooting and Process Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Growth Rate | Sublimator temperature too low; Carrier gas flow too low; Substrate temperature too low. | Increase sublimator temperature in 5 °C increments; Increase carrier gas flow; Ensure substrate temperature is in the optimal decomposition range. |
| Poor Film Uniformity | Non-laminar flow in the reactor; Incorrect showerhead-to-substrate distance; Temperature gradients across the substrate. | Decrease reactor pressure; Optimize reactor geometry; Verify heater performance and uniformity. |
| High Carbon/Oxygen Impurity | Incomplete ligand removal; Leaks in the system. | Increase substrate temperature; Increase O₂/H₂ co-reactant ratio; Perform a leak check on the CVD system. |
| Film Peeling/Poor Adhesion | Improper substrate cleaning; High film stress. | Implement a more rigorous cleaning protocol (e.g., plasma etch); Reduce growth rate or deposition temperature to lower intrinsic stress. |
Safety Protocols for Handling Cr(acac)₃
Cr(acac)₃ is a chemical that requires careful handling to minimize risk.
-
Hazard Identification: Irritating to eyes, skin, and the respiratory system.[17][18] The full toxicological properties have not been completely investigated.[17]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields, and a lab coat.
-
Handling: All weighing and handling of the solid precursor must be conducted inside a certified chemical fume hood to prevent inhalation of the powder.[17]
-
Spills: In case of a spill, sweep up the material carefully to avoid generating dust and place it in a sealed container for disposal.
-
First Aid:
References
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- Chromium(III) acetylacetonate - Safety Data Sheet. (2025). ChemicalBook.
- TPD-MS and IR studies of Cr(acac)3 binding upon CVD at silica and alumina surfaces. (n.d.).
- Chromium(III)acetylacetonate, 97%. (n.d.). Cole-Parmer.
- The Preparation and Properties of Volatile Tris(N-Alkoxycarboxamidato)chromium(III) Complexes as Potential Single-Source Precursors for the MOCVD of Crystalline Chromium Oxide Thin Films. (2025). ACS Omega.
- Chromium(III)acetylacetonate | C15H24CrO6. (n.d.). PubChem.
- An In Situ Study of Precursor Decomposition via Refractive Index Sensing in p-Type Transparent Copper Chromium Oxide. (2022). Chemistry of Materials.
- Plasma assisted metal-organic chemical vapor deposition of hard chromium nitride thin film coatings using this compound as the precursor. (2004). INIS-IAEA.
- Tris(acetylacetonato)chromium SDS, 21679-31-2 Safety Data Sheets. (n.d.). ECHEMI.
- Plasma assisted metal-organic chemical vapor deposition of hard chromium nitride thin film coatings using this compound as the precursor. (2004). ResearchGate.
- A Comparative Study of Cr2O3 Thin Films Obtained by MOCVD using Three Different Precursors. (2005). ResearchGate.
- A Comparative Study of Cr2O3 Thin Films Obtained by Mocvd using Three Different Precursors. (n.d.). ResearchGate.
- Thermal decomposition study by DTA-TG-MS of cerium[III] acetylacetonate used as ceria thin film precursor. (n.d.). ResearchGate.
- Breaking through the Thermodynamics “Wilds” of Metal–Organic Chemical Vapor Deposition Precursors: Metal tris-Acetylacetonates. (n.d.). MDPI.
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Application Note: Enhancing Quantitative NMR Analysis with Chromium(III) Acetylacetonate (Cr(acac)₃)
For Researchers, Scientists, and Drug Development Professionals
The Challenge in Modern Quantitative Analysis
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a powerful analytical technique, offering the ability to determine the concentration and purity of substances with high precision and accuracy.[1][2] Unlike chromatographic methods, qNMR can provide both relative and absolute quantification without the need for identical reference standards for each analyte, making it an incredibly versatile tool in fields ranging from pharmaceutical analysis to materials science.[3][4]
However, a significant bottleneck in qNMR, particularly for ¹³C and other insensitive nuclei, is the long spin-lattice relaxation times (T₁).[5][6] For accurate quantification, the nuclei must fully return to their equilibrium state between successive pulses, which necessitates a delay time (d1) of at least five times the longest T₁ value.[6] For many molecules, especially those with quaternary carbons or in viscous solutions, T₁ times can be several seconds to even minutes long, leading to prohibitively long experiment times.[5][7] This not only hampers high-throughput analysis but can also lead to sample degradation over extended acquisition periods.[8]
The Solution: Paramagnetic Relaxation Enhancement
To overcome this limitation, paramagnetic relaxation enhancement (PRE) agents are employed. These are substances with unpaired electrons that can dramatically shorten the T₁ relaxation times of surrounding nuclei.[9] Chromium(III) acetylacetonate, or Cr(acac)₃, is a widely used and highly effective PRE agent for qNMR.[5][10]
Mechanism of Action
Cr(acac)₃ is a coordination complex with a chromium(III) ion at its center, which has three unpaired electrons, making it paramagnetic.[11][12] When introduced into an NMR sample, the fluctuating magnetic fields generated by these unpaired electrons provide an additional and highly efficient pathway for the nuclear spins of the analyte to return to their thermal equilibrium state.[11][13] This process, known as spin-lattice relaxation, is significantly accelerated, thereby reducing the T₁ values of the analyte's nuclei.[11][14]
The key advantage of using a PRE agent like Cr(acac)₃ is the ability to drastically reduce the required relaxation delay between NMR scans without compromising the quantitative integrity of the data.[15] This translates to a significant reduction in total experiment time, allowing for more rapid and efficient analysis.[8][16]
Advantages of Using Cr(acac)₃
-
Accelerated Data Acquisition: By shortening T₁ values, Cr(acac)₃ allows for much shorter recycle delays, leading to a substantial decrease in the overall experiment time, often by a factor of four or more.[8][17]
-
Improved Sensitivity: The ability to acquire more scans in a given amount of time leads to a better signal-to-noise ratio (S/N), which is crucial for detecting and quantifying low-concentration analytes.[11][18]
-
Enhanced Quantitation of Problematic Nuclei: Cr(acac)₃ is particularly effective in reducing the long T₁ times of quaternary carbons and other nuclei that lack directly attached protons, which are notoriously difficult to quantify accurately in a reasonable timeframe.[11][19]
-
Broad Applicability: Cr(acac)₃ is soluble in a wide range of common nonpolar organic NMR solvents, such as chloroform, making it suitable for a diverse array of applications.[10][11]
Experimental Protocol: A Self-Validating System
The following protocol is designed to be a self-validating system, where the experimental choices are justified by the underlying principles of qNMR and the mechanism of Cr(acac)₃.
Materials and Reagents
-
Analyte of interest
-
Internal standard (if performing absolute quantification)
-
High-purity deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)
-
This compound (Cr(acac)₃), 99.99% trace metals basis
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
NMR tubes
Workflow Diagram
Caption: Workflow for quantitative NMR analysis using Cr(acac)₃.
Step-by-Step Methodology
-
Analyte and Internal Standard Preparation:
-
Accurately weigh a known amount of your analyte and, if necessary, an internal standard into a vial. The choice of internal standard is critical; it should be stable, non-volatile, have a simple spectrum that does not overlap with the analyte signals, and be of high purity.[20]
-
Causality: Precise weighing is the foundation of accurate absolute quantification.[21]
-
-
Solvent and Cr(acac)₃ Stock Solution:
-
Dissolve the weighed solids in a precise volume of the appropriate deuterated solvent.
-
Separately, prepare a stock solution of Cr(acac)₃ in the same deuterated solvent. A typical starting concentration for the stock solution is 10 mg/mL.
-
Causality: Using the same solvent for both the analyte and the relaxation agent ensures homogeneity. A stock solution allows for precise and reproducible addition of the relaxation agent.
-
-
Doping the Sample with Cr(acac)₃:
-
Add a small, precise volume of the Cr(acac)₃ stock solution to your analyte solution. The final concentration of Cr(acac)₃ in the NMR tube is crucial. An excess can lead to significant line broadening (shortening of T₂), which reduces spectral resolution and can complicate integration.[5] Too little will not sufficiently reduce the T₁ relaxation times.[5]
-
Causality: The paramagnetic effect is concentration-dependent. Optimization is key to balancing T₁ reduction with minimal T₂ effects.
-
-
NMR Data Acquisition:
-
Determine T₁ (Optional but Recommended): Before acquiring the final quantitative spectrum, it is good practice to run an inversion-recovery experiment to measure the T₁ values of the signals of interest in the presence of Cr(acac)₃.
-
Set Acquisition Parameters:
-
Pulse Angle: Use a 90° pulse to ensure maximum signal for quantification.
-
Relaxation Delay (d1): Set the d1 to be at least 5 times the longest measured T₁ value. With Cr(acac)₃, this will be significantly shorter than without.
-
Number of Scans (NS): The number of scans should be sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 is often recommended for a precision of better than 1%).[22]
-
Decoupling: For ¹³C qNMR, use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate signal integrations.[5]
-
-
Causality: Adhering to these acquisition parameters ensures that the resulting spectrum is truly quantitative, with signal integrals directly proportional to the number of nuclei.[1]
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the acquired spectrum.
-
Integrate the signals of interest for both the analyte and the internal standard.
-
Calculate the concentration or purity of the analyte using the appropriate formula, taking into account the molecular weights, number of protons contributing to each signal, and the masses of the analyte and internal standard.
-
Data Presentation and Interpretation
Concentration Optimization of Cr(acac)₃
The optimal concentration of Cr(acac)₃ can vary depending on the analyte, solvent, and the specific nucleus being observed. It is often necessary to determine the ideal concentration empirically.
| Nucleus | Application Example | Recommended Cr(acac)₃ Concentration | Expected T₁ Reduction | Reference |
| ¹H | Polyolefin end-group analysis | 0.001 M | ~4-fold | [8] |
| ¹³C | Routine polyolefin analysis | 0.025 M | Significant, enables shorter d1 | [8] |
| ¹³C | Pyrolysis bio-oil analysis | 5 mg/mL | Longest T₁ reduced to ~0.46 s | [16] |
| ¹³C | General purpose | 0.4 - 0.6 wt% (3-4 mg per 0.5 mL) | Enables d1 < 10 s | [5] |
| ³¹P | FlowNMR of phosphines | 10 mM | 4 to 5-fold | [17][23] |
Note: These are starting points. The optimal concentration should be verified for your specific system.
Potential Pitfalls and Troubleshooting
-
Line Broadening: If your signals are excessively broad, reduce the concentration of Cr(acac)₃.[5] The goal is to shorten T₁ without significantly affecting T₂.
-
Inaccurate Integrations: If your quantitative results are not reproducible, ensure that your relaxation delay (d1) is sufficiently long (≥ 5 x T₁_longest) and that you have a high enough signal-to-noise ratio.
-
Shimming Difficulties: The presence of a paramagnetic agent can make shimming the magnetic field more challenging, resulting in a "noisier" lock signal.[5] Manual shimming may be necessary in some cases.[5]
Conclusion
Cr(acac)₃ is an invaluable tool for any researcher or scientist performing quantitative NMR analysis. By efficiently reducing spin-lattice relaxation times, it dramatically shortens experiment times, improves sensitivity, and enables the accurate quantification of otherwise challenging nuclei. The protocols and guidelines presented here provide a robust framework for the successful implementation of Cr(acac)₃ in your qNMR workflows, leading to more efficient and reliable analytical results.
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Optimum Cr(acac)3 Concentration for NMR Quantitative Analysis of Polyolefins. (2013). ResearchGate. [Link]
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Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020). AZoM. [Link]
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What Is Quantitative NMR (qNMR)? (2025). Chemistry For Everyone - YouTube. [Link]
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How to run quantitative 13C and 29Si NMR faster. (2012). UMass Nuclear Magnetic Resonance (NMR) Labs. [Link]
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Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis. (2020). National Institutes of Health. [Link]
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Quantitative Applications of NMR Spectroscopy. ScienceDirect. [Link]
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Quantitative NMR Spectroscopy. University of Oxford. [Link]
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Gadolinium-Based Paramagnetic Relaxation Enhancement Agent Enhances Sensitivity for NUS Multidimensional NMR-Based Metabolomics. (2021). MDPI. [Link]
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Nuclear magnetic resonance relaxation studies on the preferential solvation of tris-acetylacetonato–chromium(III) in bromoform–carbon tetrachloride solutions. (1983). RSC Publishing. [Link]
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Paramagnetic Relaxation Agents for Enhancing Temporal Resolution and Sensitivity in Multinuclear FlowNMR Spectroscopy. (2023). PubMed. [Link]
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Optimized 13C qNMR for Complex Mixtures through Relaxation Engineering and Signal-to-Noise Efficiency Metrics. (2020). ACS Publications. [Link]
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Paramagnetic NMR Relaxation in Polymeric Matrixes: Sensitivity Enhancement and Selective Suppression of Embedded Species ( 1 H and 13 C PSR Filter). ResearchGate. [Link]
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Power of Cr(acac)3 – a T1 relaxation agent. (2014). UMass Nuclear Magnetic Resonance (NMR) Labs. [Link]
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Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies. (2018). PMC. [Link]
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Contrast Agents and Relaxation Effects. (2018). Radiology Key. [Link]
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Validation of a Generic qHNMR Method for Natural Products Analysis. (2012). PMC. [Link]
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1.10: Relaxation Effects on NMR Signals. (2022). Chemistry LibreTexts. [Link]
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Paramagnetic Relaxation Agents for Enhancing Temporal Resolution and Sensitivity in Multinuclear FlowNMR Spectroscopy. (2023). University of Bath's research portal. [Link]
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Application Note: Sol-Gel Synthesis of Chromium(III) Oxide Nanomaterials Using a Chromium(III) Acetylacetonate Precursor
Abstract
This application note provides a comprehensive technical guide for the synthesis of high-purity chromium(III) oxide (Cr₂O₃) nanomaterials using chromium(III) acetylacetonate (Cr(acac)₃) as a precursor via a non-aqueous sol-gel route. This method offers significant advantages over traditional aqueous sol-gel processes, including enhanced control over particle morphology and the potential to avoid undesirable hydroxide intermediates. We present a detailed mechanistic overview, a step-by-step experimental protocol for the synthesis of Cr₂O₃ nanoparticles, a discussion of critical process parameters, and expected characterization outcomes. This guide is intended for researchers in materials science, catalysis, and nanotechnology seeking a reliable and reproducible method for producing high-quality Cr₂O₃ nanomaterials.
Introduction to Chromium Oxide and the Sol-Gel Method
Chromium(III) oxide (Cr₂O₃), also known as eskolaite in its crystalline form, is a highly stable and versatile inorganic material.[1] Its unique combination of properties, including a wide bandgap (Eg ≈ 3.4 eV), high melting point (~2300 °C), exceptional chemical inertness, and catalytic activity, makes it a material of significant interest.[1][2] Applications for Cr₂O₃ are extensive, ranging from green pigments and protective coatings for wear and corrosion resistance to advanced uses in heterogeneous catalysis, gas sensors, and energy storage materials.[2][3]
The synthesis of nanomaterials with controlled size, morphology, and purity is crucial for unlocking their full potential. The sol-gel process is a powerful wet-chemical technique for producing metal oxides from molecular precursors.[4] Traditionally, this process involves the hydrolysis and condensation of metal alkoxides or salts in an aqueous environment.[5] However, using organometallic precursors like this compound (Cr(acac)₃) in non-aqueous solvent systems presents a compelling alternative.[6] This approach, often termed a non-hydrolytic or non-aqueous sol-gel route, can circumvent issues associated with the high reactivity of precursors with water, offering a pathway to highly homogeneous and pure metal oxide networks with greater reproducibility.[6]
The Sol-Gel Pathway with Cr(acac)₃: A Mechanistic Overview
The sol-gel process using Cr(acac)₃ in an organic solvent, such as ethanol, deviates from the classic water-based hydrolysis and condensation pathway. The acetylacetonate (acac) ligands are stable and do not readily hydrolyze. Instead, the formation of the chromium-oxane (-Cr-O-Cr-) network is facilitated by the solvent itself, which can act as both the oxygen source and a stabilizing agent for the nascent particles.[6]
The key steps are:
-
Solvation and Precursor Activation: Cr(acac)₃ is dissolved in an organic solvent (e.g., ethanol). At elevated temperatures, the solvent molecules can coordinate with the chromium center, potentially leading to ligand exchange or weakening of the Cr-O(acac) bonds.
-
Condensation Reactions: The formation of the -Cr-O-Cr- backbone occurs through various condensation reactions where the solvent plays a crucial role. For instance, ether elimination or ester elimination reactions between precursor molecules can form the oxide network. The organic byproducts are then removed during subsequent thermal treatment.
-
Gelation: As the condensation reactions proceed, the growing chromium-oxane oligomers crosslink to form a three-dimensional network that spans the entire volume of the liquid, resulting in the formation of a gel.
-
Thermal Conversion: The dried gel, which consists of a chromium-oxane network with residual organic ligands and solvent molecules, is calcined in air. During this critical step, the remaining acetylacetonate ligands are thermally decomposed, and the amorphous network crystallizes into the desired Cr₂O₃ phase. Thermal decomposition studies show that Cr(acac)₃ begins to decompose around 250 °C, with significant loss of the acac groups occurring by 280 °C.[7] Complete conversion to crystalline Cr₂O₃ typically requires higher temperatures.[2]
This non-aqueous route effectively avoids the formation of chromium hydroxide (Cr(OH)₃) as an intermediate, which can be a key advantage for achieving phase-pure Cr₂O₃.[2]
Key Experimental Parameters and Their Influence
The properties of the final Cr₂O₃ material are highly dependent on several key experimental parameters. Careful control of these variables is essential for reproducibility and for tailoring the material's characteristics.
| Parameter | Typical Range/Value | Influence on Synthesis and Final Product |
| Precursor Concentration | 0.05 M - 0.5 M in solvent | Affects the kinetics of gelation and the particle size of the final product. Higher concentrations can lead to faster gelation and potentially larger particle aggregates.[8] |
| Solvent Type | Ethanol, Methanol, 2-Methoxyethanol | The solvent's boiling point, polarity, and reactivity influence the condensation rate and can act as a capping agent, controlling particle growth and morphology.[6] |
| Reaction Temperature | 80 °C - 200 °C | Higher temperatures accelerate the condensation reactions, leading to faster sol and gel formation. For atmospheric pressure synthesis, the temperature is typically the boiling point of the solvent (reflux). |
| Aging Time | 12 - 48 hours | Allows for the strengthening of the gel network through continued condensation reactions, which can impact the porosity and stability of the dried gel. |
| Annealing Temperature | 400 °C - 600 °C | Crucial for the complete removal of organic residues and the crystallization of the amorphous gel into the eskolaite (rhombohedral) phase of Cr₂O₃.[1] |
| Annealing Ramp Rate | 1 - 5 °C/min | A slow heating rate ensures uniform decomposition of organic components and prevents the cracking or collapse of the material's porous structure. |
Detailed Protocol: Synthesis of Cr₂O₃ Nanoparticles
This protocol describes a reproducible lab-scale procedure for synthesizing Cr₂O₃ nanoparticles using Cr(acac)₃ via a non-aqueous sol-gel method at atmospheric pressure.
4.1 Materials and Equipment
-
This compound (Cr(C₅H₇O₂)₃, 97% or higher)
-
Ethanol (200 proof, anhydrous)
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thermometer or thermocouple
-
Drying oven
-
Tube furnace with temperature controller
-
Ceramic crucibles
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)
4.2 Step-by-Step Procedure
-
Solution Preparation (The "Sol"): a. In a fume hood, add 3.49 g of Cr(acac)₃ (0.01 mol) to a 250 mL three-neck round-bottom flask. b. Add 200 mL of anhydrous ethanol to the flask to create a 0.05 M solution. c. Add a magnetic stir bar, attach the reflux condenser to the central neck, and insert a thermometer into one of the side necks. d. Place the flask on the magnetic stirrer/hotplate.
-
Sol Formation and Gelation: a. Begin stirring the solution to fully dissolve the Cr(acac)₃ precursor, which will form a deep purple solution. b. Heat the solution to the boiling point of ethanol (~78 °C) and maintain a gentle reflux. c. Continue heating under reflux with constant stirring for 24 hours. During this time, the solution will gradually become more viscous as the sol forms. d. After 24 hours, turn off the heat and allow the solution to cool to room temperature while continuing to stir. e. Transfer the resulting sol into a shallow glass dish or beaker, cover it with perforated aluminum foil to allow for slow evaporation, and place it in a stable, undisturbed location at room temperature for 48 hours to allow for gelation.
-
Drying the Gel: a. Place the gel into a drying oven preheated to 80 °C. b. Dry the gel for 24 hours or until a solid xerogel is formed and all visible solvent has been removed. The resulting material will be a dark, brittle solid.
-
Calcination to Cr₂O₃: a. Carefully grind the dried xerogel into a fine powder using an agate mortar and pestle. b. Transfer the powder into a ceramic crucible. c. Place the crucible in a tube furnace. d. Heat the sample in air to 500 °C with a ramp rate of 2 °C/minute. e. Hold the temperature at 500 °C for 3 hours to ensure complete combustion of organic residues and full crystallization. f. Allow the furnace to cool naturally to room temperature. g. The resulting product is a fine, dark green powder of crystalline Cr₂O₃ nanoparticles.
Characterization of Sol-Gel Derived Cr₂O₃
-
X-Ray Diffraction (XRD): The crystalline structure of the final product should be analyzed by XRD. A successful synthesis will yield diffraction peaks corresponding to the rhombohedral crystal structure of eskolaite (Cr₂O₃), matching JCPDS card no. 38-1479.[9] The absence of other phases confirms the purity of the product. The average crystallite size can be estimated from the peak broadening using the Scherrer equation.[9]
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): The morphology and particle size of the synthesized Cr₂O₃ should be examined using electron microscopy. SEM will reveal the surface morphology and degree of agglomeration, while TEM will provide detailed information on the size and shape of the primary nanoparticles.[1]
-
Thermogravimetric Analysis (TGA): TGA of the dried xerogel can be performed to confirm the temperature required for the complete decomposition of the organic components and the formation of the stable oxide. A typical TGA curve will show a significant weight loss corresponding to the removal of acetylacetonate ligands, followed by a stable plateau indicating the formation of pure Cr₂O₃.[2]
Workflow Visualization
The following diagram illustrates the complete workflow for the sol-gel synthesis of chromium oxide nanoparticles from the Cr(acac)₃ precursor.
Caption: Workflow for Cr₂O₃ nanoparticle synthesis.
Conclusion
The non-aqueous sol-gel synthesis of chromium(III) oxide using Cr(acac)₃ is a robust and highly controllable method for producing high-purity nanomaterials. By avoiding aqueous chemistry, this approach minimizes the formation of hydroxide impurities and allows for excellent command over the final product's characteristics through the careful manipulation of key reaction parameters. The protocol detailed in this note provides a reliable foundation for researchers to synthesize Cr₂O₃ nanoparticles suitable for a wide array of applications in catalysis, advanced coatings, and electronic materials.
References
-
(PDF) Synthesis And Characterization Of Sol-Gel Derived Cr2O3 Nanoparticles. (2014-07-14). ResearchGate. [Link]
-
Niederberger, M., & Pinna, N. (2009). Nonaqueous Sol–Gel Routes to Metal Oxide Nanoparticles. Accounts of Chemical Research, 42(8), 1037-1046. [Link]
-
Key Steps in the Sol-Gel Process for Nanoparticle Synthesis. (2025-02-10). AZoNano. [Link]
-
This compound. (2025-08-06). ResearchGate. [Link]
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Wang, L., et al. (2021). One-step preparation of Cr₂O₃-based inks with long-term dispersion stability for inkjet applications. Nanoscale Advances, 3(15), 4474-4481. [Link]
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Hosseini, S. M., et al. (2015). Cr2O3 Nanoparticles: Synthesis, Characterization, and Magnetic Properties. Journal of Nanostructures, 5(2), 169-175. [Link]
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Production and Characterization of Chromium Oxide (Cr2O3) via a Facile Combination of Electrooxidation and Calcination. (2019-07-31). International Journal of Electrochemical Science. [Link]
-
Livage, J., & Sanchez, C. (1992). “Traditional” Sol-Gel Chemistry as a Powerful Tool for the Preparation of Supported Metal and Metal Oxide Catalysts. Catalysts, 9(1), 3. [Link]
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Hameed, N. A. (2017). Synthesis and Structural Characterization of Cr2O3 Nanoparticles Prepared by Using Cr(NO3)3.9H2O and Triethanolamine Under Micro. Diyala Journal of Pure Science, 13(4). [Link]
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TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE. ResearchGate. [Link]
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An In Situ Study of Precursor Decomposition via Refractive Index Sensing in p-Type Transparent Copper Chromium Oxide. (2022-03-18). Chemistry of Materials. [Link]
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Application Notes & Protocols: The Catalytic Utility of Tris(acetylacetonato)chromium(III) [Cr(acac)3] in Oxidation Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
Foreword: A Modern Perspective on Chromium Catalysis
In the landscape of synthetic organic chemistry, the oxidation of alcohols to carbonyl compounds remains a cornerstone transformation. While chromium-based reagents have historically been pivotal, concerns over the toxicity and stoichiometric use of chromium(VI) compounds have driven a persistent search for milder, more efficient, and catalytically driven alternatives.[1] Tris(acetylacetonato)chromium(III), or Cr(acac)3, has emerged as a significant player in this context. It is an air-stable, coordinatively saturated, and commercially available Cr(III) complex that functions as a robust pre-catalyst for a variety of important oxidation reactions.[2]
This technical guide moves beyond a simple recitation of procedures. It aims to provide a deep, mechanistic understanding of why Cr(acac)3 is an effective catalyst, explaining the causality behind protocol design, the scope of its applications, and the critical safety considerations required for its use. By understanding the underlying principles, researchers can better adapt and optimize these methods for their specific synthetic challenges.
Physicochemical Profile of the Cr(acac)3 Pre-catalyst
Cr(acac)3 is a deep maroon, crystalline solid soluble in many non-polar organic solvents.[3] Its stability and solubility profile make it an exceptionally convenient pre-catalyst for homogeneous catalysis.
| Property | Value | Reference(s) |
| Chemical Formula | Cr(C₅H₇O₂)₃ | [3] |
| Molar Mass | 349.32 g/mol | [3] |
| Appearance | Deep maroon/purple powder or chunks | |
| Melting Point | 210–216 °C | [3] |
| Symmetry | Idealized D₃ | [3] |
| Electronic State | Paramagnetic (Quartet ground state) | [3] |
| Solubility | Soluble in non-polar organic solvents | [3] |
The chromium center is in the +3 oxidation state, coordinated by three bidentate acetylacetonate ligands to form a stable, neutral octahedral complex.[4][5] This inherent stability means that Cr(acac)3 itself is not the active oxidant; it must first be activated in situ by a terminal oxidant.
Core Application: Catalytic Oxidation of Alcohols
The most well-documented and versatile application of Cr(acac)3 is in the catalytic oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. This transformation is typically achieved by pairing catalytic amounts of Cr(acac)3 with a stoichiometric amount of a terminal oxidant, most notably periodic acid (H₅IO₆).[2]
The Scientific Rationale: Unveiling the Catalytic Cycle
The effectiveness of the Cr(acac)3/H₅IO₆ system lies in its ability to generate a high-valent chromium-oxo species, likely Cr(V) or Cr(VI), as the key catalytic intermediate. The Cr(III) pre-catalyst is oxidized by periodic acid to form this potent oxidant, which then interacts with the alcohol substrate. The reaction proceeds through a chromate ester intermediate, followed by a rate-determining proton transfer that results in the formation of the carbonyl product and the reduction of the chromium species. The regenerated lower-valent chromium catalyst can then re-enter the catalytic cycle. This catalytic turnover avoids the need for stoichiometric quantities of toxic chromium reagents. While early reports suggested t-BuOOH could be used, the yields were often low, making periodic acid the co-oxidant of choice for achieving high efficiency at room temperature.
Figure 1: Proposed catalytic cycle for the Cr(acac)3-catalyzed oxidation of alcohols.
Experimental Protocol: Oxidation of a Secondary Alcohol
This protocol provides a general method for the oxidation of a secondary alcohol to a ketone, using 1-phenylethanol as a model substrate.
Materials:
-
Tris(acetylacetonato)chromium(III) [Cr(acac)3] (CAS: 21679-31-2)
-
Periodic acid (H₅IO₆) (CAS: 10450-60-9)
-
1-Phenylethanol (CAS: 98-85-1)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Silica gel for flash chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the secondary alcohol (e.g., 1-phenylethanol, 5.0 mmol, 1.0 equiv).
-
Catalyst Addition: Add Cr(acac)3 (175 mg, 0.5 mmol, 10 mol%).
-
Solvent: Add anhydrous acetonitrile (25 mL) to the flask and stir the mixture at room temperature to dissolve the solids.
-
Oxidant Addition: In a single portion, add periodic acid (1.71 g, 7.5 mmol, 1.5 equiv) to the stirring solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Most oxidations of secondary alcohols are complete within one hour.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (20 mL) to reduce any remaining oxidant. Stir for 10 minutes.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (25 mL) and brine (25 mL).
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel flash chromatography (e.g., using an ethyl acetate/hexanes gradient) to afford the pure ketone (acetophenone).
Note on Primary Alcohols: This protocol is readily adaptable for primary alcohols to yield aldehydes. Reaction times may be longer, and careful monitoring is crucial to prevent over-oxidation to carboxylic acids, although this system generally shows good selectivity for the aldehyde.
Substrate Scope and Performance Data
The Cr(acac)3/H₅IO₆ system is compatible with a wide range of functional groups, a key advantage in complex molecule synthesis.
| Substrate | Product | Yield (%) | Notes | Reference |
| 1-Phenylethanol | Acetophenone | 96% | Clean conversion of a secondary benzylic alcohol. | |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 95% | Tolerates electron-donating groups on the aryl ring. | |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 92% | Tolerates electron-withdrawing groups. | |
| 2-Naphthalenemethanol | 2-Naphthaldehyde | 91% | Aromatic ring is not oxidized, unlike with some CrO₃ systems. | |
| 1-Phenylpropargyl alcohol | 1-Phenylpropyn-1-one | 85% | Carbon-carbon triple bond is compatible. | |
| α-Cyclopropyl-benzylalcohol | Cyclopropyl phenyl ketone | 90% | Cyclopropyl ring remains intact. | |
| 4-Phenyl-1-buten-4-ol | 4-Phenyl-1-buten-4-one | 88% | Homoallylic alcohols are oxidized efficiently. |
Limitations and Experimental Considerations
-
Allylic Alcohols: The oxidation of allylic alcohols often results in complex product mixtures and low yields of the desired enone or enal.
-
Sensitive Functional Groups: Substrates containing sulfides, sulfoxides, silyl ethers (TMS, TBS), N-Boc protecting groups, or unprotected phenols may lead to poor yields or intractable mixtures due to competitive oxidation or incompatibility with the reaction conditions.
-
Catalyst Choice: For this specific transformation, Cr(acac)3 has been shown to be a superior catalyst compared to other Cr(III) sources like chromium(III) chloride or acetate.
Safety, Handling, and Waste Disposal
While Cr(acac)3 is a Cr(III) compound and less hazardous than Cr(VI) reagents, rigorous safety protocols are non-negotiable. The in situ generation of higher-valent chromium species means that the potential for exposure to oxidizing and potentially toxic intermediates exists.
Figure 2: Workflow for the safe handling of chromium-based catalysts.
-
Engineering Controls: All manipulations involving Cr(acac)3 and the oxidation reaction itself must be conducted in a well-ventilated chemical fume hood.[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles with side shields, and a flame-resistant lab coat.[6][8]
-
Handling: Avoid creating and inhaling dust when handling solid Cr(acac)3.[9][10] Use proper weighing techniques (e.g., weighing paper, contained spatulas).
-
Spills: In case of a spill, clean it up immediately while wearing appropriate PPE. Absorb with an inert material and place it in a sealed container for disposal.[6]
-
Waste Disposal: All chromium-containing waste, including residual reaction mixtures and contaminated materials, must be collected and disposed of as hazardous chemical waste according to institutional and local regulations. Do not discharge into drains.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Decomposed oxidant (H₅IO₆). 3. Insufficient reaction time. | 1. Use fresh, high-purity Cr(acac)3. 2. Use fresh periodic acid. 3. Increase reaction time and continue to monitor by TLC/GC. |
| Formation of Byproducts | 1. Over-oxidation (for primary alcohols). 2. Incompatible functional group on substrate. 3. Reaction temperature too high. | 1. Monitor the reaction closely and quench immediately upon consumption of starting material. 2. Review substrate limitations; a protecting group strategy may be necessary. 3. Ensure the reaction is run at room temperature as specified. |
| Difficult Purification | 1. Incomplete quenching of the oxidant. 2. Formation of chromium residues. | 1. Ensure a sufficient amount of Na₂S₂O₃ is used for quenching; test with starch-iodide paper if necessary. 2. A thorough aqueous work-up is critical. Filtering the crude product through a small plug of silica or celite before full chromatography can help remove baseline impurities. |
Conclusion
Tris(acetylacetonato)chromium(III) stands as a highly practical and efficient pre-catalyst for the oxidation of alcohols. Its utility, particularly when paired with periodic acid, offers a mild and selective alternative to traditional, more hazardous chromium(VI) reagents. By understanding the underlying catalytic cycle, substrate scope, and essential safety protocols outlined in this guide, researchers are well-equipped to leverage this valuable synthetic tool for a wide array of applications, from fundamental research to complex pharmaceutical development.
References
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Lee, S. et al. (2004). A mild and efficient oxidation of alcohols to aldehydes and ketones with periodic acid catalyzed by chromium(III) acetylacetonate. Available at: ElectronicsAndBooks.Link
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Scribd. (n.d.). chromium acetylacetonate. 4
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Zhao, M. et al. (1998). A novel chromium trioxide catalyzed oxidation of primary alcohols to the carboxylic acids. Tetrahedron Letters, 39, 5323-5326. 1
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ResearchGate. (n.d.). A Mild and Efficient Oxidation of Alcohols to Aldehydes and Ketones with Periodic Acid Catalyzed by this compound. Link
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Copper chromite, catalyst. Link
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Weckhuysen, B. M. et al. (2000). Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. Chemistry – A European Journal, 6(16), 2960-2970. Link
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Scribd. (n.d.). [CR (Acac) 3]. Link
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Fisher Scientific. (2018). SAFETY DATA SHEET - Iron-chrome based high temperature gas shift catalyst. Link
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Larsen, E. et al. (2020). Ligand field-actuated redox-activity of acetylacetonate. Chemical Science, 11(22), 5776–5783. Link
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ResearchGate. (n.d.). This compound. Link
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Zen'kovets, G. A. et al. (1997). Gas-phase deposition and thermal transformations of Cr(acac)3 on the surface of alumina supports. Journal of the Chemical Society, Faraday Transactions, 93, 2163-2168. Link
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SafeWork NSW. (n.d.). Chromium technical fact sheet. Link
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Inchem.org. (2021). ICSC 0029 - CHROMIUM. Link
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Thermo Fisher Scientific. (2021). SAFETY DATA SHEET. Link
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ResearchGate. (n.d.). XANES spectra of the activation of Cr(acac)3/PNP with MMAO. Link
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Wikipedia. (n.d.). This compound. Link
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ResearchGate. (n.d.). Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. Link
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ResearchGate. (n.d.). TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE. Link
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Juban, E. A., & McCusker, J. K. (2005). Ultrafast dynamics of 2E state formation in Cr(acac)3. Journal of the American Chemical Society, 127(19), 6857–6865. Link
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ResearchGate. (n.d.). A Novel Approach for Preparation of Acetylacetonate Complex Anchored to High Order Nanoporous Silica (LUS-1). Link
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ResearchGate. (n.d.). Unexpected high activity of Cr(acac)3 for C2H4 polymerization. Link
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IISTE.org. (n.d.). Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone. Link
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Meng, T. et al. (2022). Systematic Development of Vanadium Catalysts for Sustainable Epoxidation of Small Alkenes and Allylic Alcohols. Molecules, 27(19), 6649. Link
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Bauer, I., & Knölker, H.-J. (2015). Tris(acetylacetonato) Iron(III): Recent Developments and Synthetic Applications. Chemical Reviews, 115(9), 3170–3387. Link
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Sigma-Aldrich. (n.d.). This compound. Link
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Yuan, L.-C., & Bruice, T. C. (1985). Alkene epoxidation by iodosylbenzene catalysed by porphyrin and non-porphyrin iron complexes: the importance of the porphyrin ligand in cytochrome P-450 and Heme model reactions. Journal of the Chemical Society, Chemical Communications, (13), 868-869. Link
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The PNNL research team. (2003). Cr(III)(salen)Cl catalyzed asymmetric epoxidations: insight into the catalytic cycle. Journal of the American Chemical Society, 125(35), 10536–10544. Link
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Indigo Instruments. (n.d.). Cr(acac)3 - Molecular Model. Link
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Harlang, T. C. B. et al. (2018). Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections. The Journal of Physical Chemistry B, 122(25), 6640–6648. Link
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Organic Chemistry Portal. (n.d.). Chromium Trioxide (CrO3). Link
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Strieth-Kalthoff, F. et al. (2022). Visible-Light Mediated Oxidative Fragmentation of Ethers and Acetals by Means of Fe(III) Catalysis. Organic Letters, 24(8), 1646–1651. Link
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ResearchGate. (n.d.). Oxidation of alkenes to epoxides in presence of VO(acac)2. Link
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LibreTexts Chemistry. (2020). 19.6: Oxidation of alcohols and aldehydes. Link
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Application Notes & Protocols: Chromium(III) Acetylacetonate in Selective Ethylene Oligomerization
These application notes provide a comprehensive technical guide for researchers and scientists on the utilization of chromium(III) acetylacetonate, Cr(acac)₃, as a catalyst precursor for the selective oligomerization of ethylene. This document details the underlying principles, catalyst system preparation, experimental protocols, and data interpretation to facilitate the controlled synthesis of linear alpha-olefins (LAOs), particularly 1-hexene and 1-octene.
Introduction: The Significance of Chromium-Catalyzed Ethylene Oligomerization
The selective oligomerization of ethylene to produce valuable LAOs such as 1-hexene and 1-octene is a cornerstone of the modern petrochemical industry.[1][2] These LAOs are critical co-monomers in the production of linear low-density polyethylene (LLDPE), enhancing its material properties like flexibility and tear resistance.[3][4] Among the various transition metal catalysts, chromium-based systems have garnered significant attention due to their high activity and selectivity.[1][2][5]
This compound, a stable and readily available coordination complex, serves as an excellent precatalyst.[6] When combined with specific ligands and activated by a co-catalyst, it forms highly active species capable of selectively converting ethylene into desired oligomers.[3][4][7] This guide will focus on the practical aspects of employing Cr(acac)₃-based systems, emphasizing the critical role of ligands and activators in directing the reaction pathway.
The Catalytic System: Components and Their Roles
The success of ethylene oligomerization using Cr(acac)₃ hinges on a multi-component catalytic system. Each component plays a distinct and crucial role in the overall catalytic cycle.
-
Chromium Precursor (Cr(acac)₃): this compound is the source of the active chromium center. Its primary advantages are its stability in air, solubility in organic solvents, and ease of handling.[6]
-
Ligands: The ligand environment around the chromium center is paramount in determining the selectivity of the oligomerization process. Multidentate ligands containing phosphorus and nitrogen donor atoms, such as PNP (diphosphinoamine) ligands, have proven to be particularly effective in directing the selective formation of 1-hexene and 1-octene.[3][4][8] The steric and electronic properties of the ligand influence the coordination of ethylene and the subsequent chain growth and displacement steps.[3][8]
-
Co-catalyst/Activator: A co-catalyst is essential to activate the chromium precursor. Alkylaluminum compounds, especially methylaluminoxane (MAO) and modified methylaluminoxane (MMAO), are widely used.[3][4][9] The co-catalyst's functions include alkylation of the chromium center, abstraction of a ligand to generate a cationic active species, and scavenging of impurities from the reaction medium.[3][10] Other alkylaluminum compounds like triethylaluminum (TEAL) and triisobutylaluminum (TIBA) can also be employed.[11]
The interplay between these components dictates the catalytic activity and the distribution of the resulting oligomers.
Mechanistic Insights: The Metallacyclic Pathway
The selective trimerization and tetramerization of ethylene at a chromium center is generally understood to proceed via a metallacyclic mechanism. This pathway is distinct from the Cossee-Arlman mechanism, which typically leads to a Schultz-Flory distribution of oligomers.
The key steps in the proposed metallacyclic mechanism are:
-
Activation: The Cr(acac)₃ precatalyst is activated by the alkylaluminum co-catalyst, leading to the formation of a cationic and coordinatively unsaturated active chromium species.
-
Oxidative Coupling: Two ethylene molecules coordinate to the active chromium center and undergo oxidative coupling to form a metallacyclopentane intermediate.
-
Ethylene Insertion: A third ethylene molecule inserts into a Cr-C bond of the metallacyclopentane, forming a metallacycloheptane.
-
β-Hydride Elimination and Reductive Elimination: Subsequent β-hydride elimination and reductive elimination from the metallacycloheptane releases 1-hexene and regenerates the active catalytic species.
-
Formation of 1-Octene: Alternatively, another ethylene molecule can insert into the metallacycloheptane to form a metallacyclononane, which then eliminates 1-octene.
The ligand structure plays a critical role in stabilizing the key metallacyclic intermediates and influencing the relative rates of ethylene insertion versus product elimination, thereby controlling the selectivity towards 1-hexene or 1-octene.[12]
Experimental Protocols
The following section provides detailed protocols for the in-situ preparation of the catalyst system and the subsequent ethylene oligomerization reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >97% | Sigma-Aldrich or equivalent | Store in a desiccator. |
| Ligand (e.g., PNP-type) | As synthesized or commercial | Varies | Must be of high purity. |
| Methylaluminoxane (MAO) | 10 wt% solution in toluene | Sigma-Aldrich or equivalent | Handle under inert atmosphere. |
| Modified Methylaluminoxane (MMAO) | Solution in heptane | Sigma-Aldrich or equivalent | Handle under inert atmosphere. |
| Toluene | Anhydrous, >99.8% | Sigma-Aldrich or equivalent | Purify by passing through a solvent purification system. |
| Ethylene | Polymer grade, >99.9% | Varies | |
| Nitrogen/Argon | High purity, >99.999% | Varies | |
| Stainless Steel Autoclave Reactor | 250 mL or other suitable size | Parr, Büchi, or equivalent | Equipped with a mechanical stirrer, temperature and pressure controls, and an injection port. |
Catalyst System Preparation (In-situ)
This protocol describes the preparation of the active catalyst within the reaction vessel immediately prior to the oligomerization reaction.
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the autoclave reactor. Assemble the reactor and purge with high-purity nitrogen or argon for at least 1 hour to ensure an inert atmosphere.
-
Solvent Addition: Introduce the desired volume of anhydrous toluene (e.g., 95 mL) into the reactor via a cannula or a sealed addition funnel.[13][14]
-
Co-catalyst Addition: Carefully add the required amount of MAO or MMAO solution to the toluene in the reactor.[14] The amount of co-catalyst is typically defined by the desired Al/Cr molar ratio, which can range from 300 to 2000.[3][14][15]
-
Pre-catalyst Mixture Preparation: In a separate Schlenk flask under an inert atmosphere, dissolve the this compound and the chosen ligand in a small amount of anhydrous toluene or chlorobenzene (e.g., 5 mL).[13][14] The ligand-to-chromium molar ratio is typically 1:1 or slightly higher.
-
Catalyst Injection: Draw the pre-catalyst mixture into a gas-tight syringe and inject it into the reactor containing the solvent and co-catalyst.[13][14]
The following diagram illustrates the general workflow for the preparation and execution of the ethylene oligomerization reaction.
Caption: Experimental workflow for ethylene oligomerization.
Ethylene Oligomerization Reaction
Procedure:
-
Reactor Sealing and Pressurization: After injecting the catalyst, seal the reactor. Begin stirring (e.g., 1000 rpm) and pressurize the reactor with ethylene to the desired pressure (e.g., 10-50 bar).[3][13][14]
-
Reaction Temperature: Heat the reactor to the desired reaction temperature (e.g., 30-90 °C).[14] The reaction temperature is a critical parameter influencing both activity and selectivity.
-
Reaction Monitoring: Maintain a constant ethylene pressure throughout the reaction by feeding ethylene from a reservoir. Monitor the ethylene consumption to track the reaction progress. The reaction time can vary from a few minutes to several hours.[13][14]
-
Reaction Quenching: After the desired reaction time, rapidly cool the reactor and vent the excess ethylene. Quench the reaction by injecting a small amount of an alcohol (e.g., ethanol) or acidified water.[16]
-
Product Sampling and Analysis:
-
Liquid Phase: Collect a sample of the liquid phase for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the product distribution (e.g., 1-butene, 1-hexene, 1-octene, higher oligomers) and quantify the amounts of each product.
-
Solid Phase: If polyethylene is formed as a byproduct, collect the solid polymer, wash it with an appropriate solvent (e.g., acetone), and dry it to a constant weight to determine the polymer yield.
-
Data Analysis and Interpretation
The following table provides representative data from ethylene oligomerization experiments using a Cr(acac)₃-based catalyst system, illustrating the influence of reaction parameters on catalytic performance.
| Entry | Ligand | Co-catalyst | Al/Cr Ratio | Temp (°C) | Pressure (bar) | Activity ( kg/gCr ·h) | 1-Hexene (wt%) | 1-Octene (wt%) | PE (wt%) |
| 1 | L2 | MAO | 1000 | 40 | 40 | 3262.4 | - | 60.6 | - |
| 2 | L2 | MAO | 1000 | 40 | 50 | 3887.7 | 20.4 | 64.1 | - |
| 3 | L2 | MAO | 1000 | 60 | 40 | - | - | 52.1 | - |
| 4 | 2 | MMAO-3A | - | 45 | 45 | 1774 | - | - | 1.4 |
| 5 | 2 | MMAO-3A | - | 45 | 10 | 161 | 42.2 | 37.4 | 20.4 |
| Data adapted from references[3][4][13]. Note that direct comparison between different catalyst systems should be made with caution due to variations in experimental setups and ligand structures. |
Troubleshooting and Key Considerations
-
Inert Atmosphere: The catalyst system is highly sensitive to air and moisture. Strict adherence to inert atmosphere techniques (Schlenk line, glovebox) is crucial for reproducibility.
-
Solvent and Monomer Purity: The purity of the solvent and ethylene is critical. Impurities can poison the catalyst and reduce its activity.
-
Temperature Control: The reaction temperature significantly affects both the catalytic activity and the product selectivity.[3] Precise temperature control is essential.
-
Co-catalyst Ratio: The Al/Cr molar ratio can have a substantial impact on the catalyst's performance.[3][11] Optimization of this ratio is often necessary for a specific ligand system.
Conclusion
This compound is a versatile and effective precatalyst for the selective oligomerization of ethylene. By carefully selecting the ligand and optimizing the reaction conditions, it is possible to achieve high activities and selectivities for the production of valuable linear alpha-olefins. The protocols and insights provided in these application notes serve as a foundation for researchers to explore and develop novel chromium-based catalytic systems for olefin transformations.
References
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Recent Research Progress in Preparation of Ethylene Oligomers with Chromium-Based Catalytic Systems. (n.d.). Taylor & Francis. Retrieved January 8, 2026, from [Link]
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Recent Research Progress in Preparation of Ethylene Oligomers with Chromium-Based Catalytic Systems. (n.d.). Brill. Retrieved January 8, 2026, from [Link]
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Catalytic Ethylene Oligomerization over Imine-Linked Covalent-Organic Frameworks with Coordinative Ni(II) and Cr(III). (2025). ACS Publications. Retrieved January 8, 2026, from [Link]
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Discovery and Optimization of New Chromium Catalysts for Ethylene Oligomerization and Polymerization Aided by High-Throughput Screening. (2005). Journal of the American Chemical Society. Retrieved January 8, 2026, from [Link]
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Synthesis, Characterization and Ethylene Oligomerization Studies of Chromium Complexes Bearing Imino-Furfural Ligands. (2021). ResearchGate. Retrieved January 8, 2026, from [Link]
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Chromium Catalysts for Selective Ethylene Oligomerization Featuring Binuclear PNP Ligands. (2024). National Institutes of Health. Retrieved January 8, 2026, from [Link]
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Chromium Catalysts for Selective Ethylene Oligomerization Featuring Binuclear PNP Ligands. (2024). MDPI. Retrieved January 8, 2026, from [Link]
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New Chromium Complexes for Ethylene Oligomerization: Extended Use of Tridentate Ligands in Metal-Catalyzed Olefin Polymerization. (2002). Macromolecules. Retrieved January 8, 2026, from [Link]
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Recent Research Progress in Preparation of Ethylene Oligomers with Chromium-Based Catalytic Systems. (2012). Taylor & Francis Online. Retrieved January 8, 2026, from [Link]
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Tuning a Cr-Catalyzed Ethylene Oligomerization Product Profile via a Rational Design of the N-aryl PNP Ligands. (2024). MDPI. Retrieved January 8, 2026, from [Link]
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Oligomerization of ethylene by dinuclear chromium catalysts bearing phenyl-bridged bifunctional imine-pyrrolide/thiophene ligands. (2019). ResearchGate. Retrieved January 8, 2026, from [Link]
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Chromium-Based Complexes Bearing N-Substituted Diphosphinoamine Ligands for Ethylene Oligomerization. (2022). ACS Omega. Retrieved January 8, 2026, from [Link]
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Highly Efficient Ethylene Tetramerization Using Cr Catalysts Constructed with Trifluoromethyl-Substituted N-Aryl PNP Ligands. (2022). National Institutes of Health. Retrieved January 8, 2026, from [Link]
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PCNCP ligands in the chromium-catalyzed oligomerization of ethylene: tri- versus tetramerization. (2009). PubMed. Retrieved January 8, 2026, from [Link]
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Selective ethylene oligomerization: Recent advances in chromium catalysis and mechanistic investigations. (n.d.). Bohrium. Retrieved January 8, 2026, from [Link]
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(PDF) Chromium Catalysts for Selective Ethylene Oligomerization Featuring Binuclear PNP Ligands. (2024). ResearchGate. Retrieved January 8, 2026, from [Link]
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New chromium(III)-based catalysts for ethylene oligomerization. (2020). ResearchGate. Retrieved January 8, 2026, from [Link]
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Discovery and Optimization of New Chromium Catalysts for Ethylene Oligomerization and Polymerization Aided by High-Throughput Screening. (2005). ResearchGate. Retrieved January 8, 2026, from [Link]
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Chromium catalysts for ethylene polymerization and oligomerization. (n.d.). Technion. Retrieved January 8, 2026, from [Link]
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Selective trimerization of ethylene using chromium catalysts complexed with tridentate ligands supported on titanium modified silica. (2025). National Institutes of Health. Retrieved January 8, 2026, from [Link]
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Chromium Ethylene Tri-/Tetramerization Catalysts Supported by Iminophosphine Ligands. (2023). ACS Omega. Retrieved January 8, 2026, from [Link]
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Reactions between an Ethylene Oligomerization Chromium(III) Precatalyst and Aluminum-Based Activators: Alkyl and Cationic Complexes with a Tridentate NPN Ligand. (2018). ResearchGate. Retrieved January 8, 2026, from [Link]
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Highly Efficient Ethylene Tetramerization Using Cr Catalysts Constructed with Trifluoromethyl-Substituted N-Aryl PNP Ligands. (2022). ACS Omega. Retrieved January 8, 2026, from [Link]
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Chromium catalysts for selective ethylene oligomerization to 1-hexene and 1-octene: Recent results. (2017). ResearchGate. Retrieved January 8, 2026, from [Link]
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New chromium(III)-based catalysts for ethylene oligomerization. (2020). National Institutes of Health. Retrieved January 8, 2026, from [Link]
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ZrCl4-TEA-EASC three-component catalyst for the oligomerization of ethylene: The role of organoaluminum co-catalysts and additives. (1995). ResearchGate. Retrieved January 8, 2026, from [Link]
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Tuning a Cr-Catalyzed Ethylene Oligomerization Product Profile via a Rational Design of the N-aryl PNP Ligands. (2024). MDPI. Retrieved January 8, 2026, from [Link]
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First-Principles Analysis of Ethylene Oligomerization on Single-Site Ga3+ Catalysts Supported on Amorphous Silica. (2023). ACS Catalysis. Retrieved January 8, 2026, from [Link]
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Use of PCCP Ligands with a P -Ph(alkyl) Group in Chromium-Catalyzed Ethylene Tri-/Tetramerization. (2021). ResearchGate. Retrieved January 8, 2026, from [Link]
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Oligomerization of ethylene on Ni(acac) 2 -DEAC catalytic system at... (2018). ResearchGate. Retrieved January 8, 2026, from [Link]
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- 4. Chromium Catalysts for Selective Ethylene Oligomerization Featuring Binuclear PNP Ligands | MDPI [mdpi.com]
- 5. Selective ethylene oligomerization: Recent advances in chromium catalysis and mechanistic investigations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
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- 14. Highly Efficient Ethylene Tetramerization Using Cr Catalysts Constructed with Trifluoromethyl-Substituted N-Aryl PNP Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. New chromium(III)-based catalysts for ethylene oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of Chromium(III) Acetylacetonate in Non-Aqueous Redox Flow Batteries
For Researchers and Scientists in Energy Storage and Electrochemistry
Foreword: A Shift Towards Energy-Dense Flow Batteries
The landscape of grid-scale energy storage is perpetually seeking chemistries that can transcend the limitations of conventional aqueous systems. While aqueous redox flow batteries (RFBs), particularly the all-vanadium system, are commercially available, their market penetration is hampered by modest energy densities and the high cost of materials[1]. This has catalyzed a pivot towards non-aqueous redox flow batteries (NARFBs), which leverage organic solvents to achieve wider electrochemical potential windows and, consequently, higher theoretical energy densities[1][2].
Within this emerging field, metal acetylacetonate complexes have garnered significant attention. This guide focuses specifically on Chromium(III) acetylacetonate, Cr(acac)₃, a coordination complex that serves as a compelling candidate for NARFB applications due to its reversible redox couples and potential for high cell voltage[3][4]. As a Senior Application Scientist, this document is designed to provide you not with a mere recipe, but with a foundational understanding and a set of robust protocols to explore the utility of Cr(acac)₃ in your own research endeavors. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.
Part 1: Foundational Concepts & Scientific Rationale
Why this compound?
This compound, or Cr(C₅H₇O₂)₃, is an air-stable, crystalline solid where a central chromium(III) ion is octahedrally coordinated by three bidentate acetylacetonate (acac) ligands[3][5]. Its appeal for NARFBs stems from several key properties:
-
Multiple Redox States: Cr(acac)₃ can undergo a one-electron disproportionation reaction. The Cr(III) complex can be oxidized to [Cr(IV)(acac)₃]⁺ and reduced to [Cr(II)(acac)₃]⁻[6]. This allows it to potentially serve as the active species in both the anolyte and catholyte, creating a "symmetric" cell that mitigates issues of cross-contamination[6].
-
High Cell Voltage: The separation between the Cr(III)/Cr(IV) and Cr(II)/Cr(III) redox couples can be significant. Studies have reported a theoretical cell potential of up to 3.4 V in acetonitrile, a value far exceeding the ~1.2-1.6 V typical of aqueous vanadium RFBs[4][6].
-
Solubility in Organic Solvents: Unlike many inorganic salts, Cr(acac)₃ exhibits good solubility in non-polar organic solvents, a prerequisite for formulating high-concentration electrolytes needed for energy-dense NARFBs[3]. However, its solubility can be a limiting factor, which has led to research into modifying the acac ligand to enhance this property[7][8].
The Electrochemical Mechanism
In a symmetric Cr(acac)₃ NARFB, the same chemical species is stored in both electrolyte reservoirs. During charging, the Cr(III) complex in the positive half-cell (catholyte) is oxidized, while the complex in the negative half-cell (anolyte) is reduced. The process is reversed during discharge.
-
At the Positive Electrode (Charging): Cr(acac)₃ ⟶ [Cr(acac)₃]⁺ + e⁻
-
At the Negative Electrode (Charging): Cr(acac)₃ + e⁻ ⟶ [Cr(acac)₃]⁻
This symmetric approach is illustrated in the workflow diagram below.
Caption: Symmetrical Redox Flow Battery Operation using Cr(acac)₃.
Part 2: Experimental Protocols
Protocol: Synthesis of this compound
This protocol describes a common laboratory-scale synthesis of Cr(acac)₃ from chromium(III) chloride hexahydrate. The use of urea is a critical step; it slowly hydrolyzes upon heating to produce ammonia in situ. This gradual release of a base facilitates the deprotonation of acetylacetone, allowing it to act as a bidentate ligand and coordinate with the Cr³⁺ ion[9][10].
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Urea (CO(NH₂)₂)
-
Acetylacetone (Hacac, 2,4-pentanedione)
-
Distilled or deionized water
-
Ethanol (for washing, optional)
Equipment:
-
250 mL Erlenmeyer flask or beaker
-
Magnetic stirrer and stir bar
-
Hot plate
-
Water bath
-
Buchner funnel and filter paper
-
Vacuum flask
Step-by-Step Procedure:
-
Dissolution: In a 250 mL beaker, dissolve 1.4 g of CrCl₃·6H₂O in 50 mL of distilled water. The solution should turn a deep green color[10].
-
Addition of Reagents: While stirring, add 10 g of urea to the solution. Once the urea has dissolved, add 3 mL of acetylacetone[10].
-
Reaction: Place the beaker in a boiling water bath on a hot plate. Heat the mixture for approximately 90 minutes to 2 hours. A watch glass can be placed over the beaker to minimize evaporation[9][10].
-
Causality Insight: Heating promotes the hydrolysis of urea to ammonia (CO(NH₂)₂ + H₂O → 2NH₃ + CO₂). The ammonia acts as a base, deprotonating the acetylacetone to form the acetylacetonate anion (acac⁻), which then complexes with the Cr³⁺ ions.
-
-
Precipitation: As the reaction proceeds, the solution color will change from green to a deep purple or maroon, and a crystalline solid will begin to precipitate[9][10].
-
Cooling & Crystallization: After the heating period, remove the beaker from the water bath and allow it to cool to room temperature. For maximum yield, further cool the mixture in an ice bath[9].
-
Isolation: Collect the purple crystalline product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with several small portions of distilled water to remove any unreacted starting materials and byproducts like ammonium chloride. An optional wash with a small amount of cold ethanol can aid in drying.
-
Drying: Air-dry the final product. The result is a stable, violet to dark purple crystalline solid[3].
Caption: Workflow for the laboratory synthesis of this compound.
Protocol: Electrolyte Preparation
The performance of a NARFB is critically dependent on the electrolyte. This protocol details the preparation of a standard Cr(acac)₃ electrolyte using acetonitrile as the solvent and tetraethylammonium tetrafluoroborate (TEABF₄) as the supporting electrolyte.
-
Scientific Rationale: A supporting electrolyte is essential. It is an electrochemically inert salt that dissolves to provide charge-carrying ions (TEA⁺ and BF₄⁻). These ions migrate across the membrane during battery operation to maintain charge neutrality in each half-cell, completing the electrical circuit. Acetonitrile is a common solvent due to its wide electrochemical stability window and ability to dissolve both the active material and the supporting salt[4][6].
Materials:
-
Synthesized or commercial Cr(acac)₃
-
Tetraethylammonium tetrafluoroborate (TEABF₄), battery grade
-
Anhydrous acetonitrile (MeCN)
Equipment:
-
Glovebox with an inert atmosphere (e.g., Argon or Nitrogen)
-
Volumetric flasks
-
Analytical balance
-
Magnetic stirrer
Step-by-Step Procedure:
-
Inert Environment: All steps must be performed inside a glovebox to prevent contamination from atmospheric water and oxygen, which can interfere with the electrochemical reactions.
-
Solvent Preparation: Use anhydrous acetonitrile to prepare the desired volume of supporting electrolyte solution. For a 0.5 M TEABF₄ solution, dissolve the appropriate mass of TEABF₄ in acetonitrile.
-
Example: To make 50 mL of 0.5 M TEABF₄, you would dissolve 5.43 g of TEABF₄ (M.W. = 217.04 g/mol ) in acetonitrile in a 50 mL volumetric flask.
-
-
Active Material Dissolution: Once the supporting electrolyte is fully dissolved, add the desired amount of Cr(acac)₃. Concentrations typically studied range from 0.05 M to 0.1 M[6][11].
-
Example: To make a 0.05 M Cr(acac)₃ solution from the 0.5 M TEABF₄ stock, add 0.87 g of Cr(acac)₃ (M.W. = 349.32 g/mol ) to the 50 mL flask and ensure it dissolves completely.
-
-
Storage: Store the prepared electrolyte in a sealed container within the glovebox until use.
Protocol: H-Type Cell Assembly and Electrochemical Testing
For initial characterization, an H-type cell is a standard and effective piece of laboratory equipment. It allows for the evaluation of the electrolyte's electrochemical properties without the complexities of a full flow system.
Equipment:
-
Glass H-type cell
-
Ion-selective membrane (e.g., Nafion, Daramic, or other suitable non-aqueous separator)[2]
-
Graphite felt or carbon paper electrodes
-
Reference electrode (e.g., Ag/Ag⁺)
-
Potentiostat/Galvanostat
-
Glovebox
Step-by-Step Procedure:
-
Cell Assembly:
-
Place the membrane between the two halves of the H-type cell and clamp them together securely.
-
Insert a graphite felt electrode into each half-cell, ensuring good electrical contact with the current collector (typically a graphite rod or platinum wire).
-
If performing cyclic voltammetry, insert a reference electrode into one of the half-cells.
-
-
Electrolyte Filling: Inside the glovebox, carefully fill both half-cells with the prepared Cr(acac)₃ electrolyte. Ensure the electrodes and membrane are fully submerged.
-
Cyclic Voltammetry (CV):
-
Connect the electrodes to the potentiostat (working, counter, and reference).
-
Perform CV scans over a potential window wide enough to observe the Cr(III)/Cr(IV) oxidation and Cr(III)/Cr(II) reduction peaks. This will help determine the redox potentials and assess the reversibility of the reactions[4].
-
-
Galvanostatic Cycling (Charge-Discharge):
-
Connect the two half-cell electrodes to the galvanostat (as a two-electrode setup).
-
Charge the cell by applying a constant current until a set voltage limit is reached.
-
Discharge the cell at a constant current until a lower voltage limit is reached.
-
Repeat this process for multiple cycles to evaluate the coulombic efficiency, energy efficiency, and capacity retention of the system[4][6].
-
Part 3: Data Presentation & Performance Metrics
The performance of a Cr(acac)₃ NARFB is evaluated using several key metrics. The table below summarizes typical values reported in the literature for systems using Cr(acac)₃ in an acetonitrile/TEABF₄ electrolyte. It is important to note that performance can be highly dependent on the specific cell design, membrane, and operating conditions[1].
| Performance Metric | Typical Reported Value | Significance & Causality | Reference |
| Open Circuit Voltage (OCV) | ~1.2 V to 3.4 V | Represents the maximum voltage of the battery, determined by the difference between the redox potentials of the two half-cell reactions. Higher values lead to higher energy density. The 3.4V value is a theoretical maximum for the disproportionation reaction. | [4][6][11] |
| Coulombic Efficiency (CE) | 53% - 99% | The ratio of charge extracted during discharge to the charge supplied during charging. Values below 100% indicate side reactions or crossover of active species through the membrane. Higher values reported in mixed Fe-Cr systems. | [6][11] |
| Energy Efficiency (EE) | 21% - 53% | The ratio of energy delivered during discharge to the energy supplied during charging. It is always lower than CE and is affected by voltage losses from internal resistance and slow reaction kinetics. The relatively low EE is a major challenge for Cr(acac)₃ systems. | [4][6][11] |
| Solubility (in MeCN) | Varies, can be low | Higher solubility allows for more concentrated electrolytes, directly increasing the battery's energy density. Modifying the acac ligand with ester groups has been shown to increase solubility to over 1.8 M. | [7][8] |
| Diffusion Coefficient | ~5.0–6.2×10⁻⁷ cm²/s | Measures how quickly the active species can move through the electrolyte to the electrode surface. Slower diffusion can limit the power density of the battery. | [4] |
Part 4: Challenges and Future Outlook
While Cr(acac)₃ presents a high theoretical cell voltage, its practical implementation faces significant hurdles. Research has shown that these systems often suffer from low energy efficiencies and poor cycling stability[4][6]. The key challenges include:
-
Slow Kinetics: The electron transfer reactions, particularly for the Cr(III)/Cr(IV) couple, can be sluggish, leading to large overpotentials and low energy efficiency[4].
-
Chemical Instability: The charged species, [Cr(acac)₃]⁺ and [Cr(acac)₃]⁻, may not be chemically stable over long periods in the electrolyte, leading to capacity fade.
-
Low Solubility: The solubility of unmodified Cr(acac)₃ in suitable organic solvents is often too low to achieve competitive energy densities.
Future research is directed at overcoming these limitations. A promising strategy involves ligand modification—synthesizing derivatives of the acetylacetonate ligand to improve both the solubility and the electrochemical properties of the chromium complex[7][8]. Additionally, combining Cr(acac)₃ with other fast-kinetic metal complexes, such as iron(III) acetylacetonate (Fe(acac)₃), has been shown to improve coulombic efficiency and cycling performance, representing a move from symmetric to asymmetric cell designs[11][12].
References
-
Metal acetylacetonate complexes for high energy density non-aqueous redox flow batteries. (2015). Journal of Materials Chemistry A. [Link]
- Chromium(III)
-
Synthesis of this compound. (2021). YouTube. [Link]
- Redox Flow Batteries Concepts Chemistries. (n.d.). Infinity Turbine LLC.
-
Synthesis and characterization of [Cr(acac)3] and [Cr (Br-acac)3]. (n.d.). Scribd. [Link]
-
Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. (2021). ACS Energy Letters. [Link]
-
Chromium Acetylacetonate : Preparation. (2022). YouTube. [Link]
-
Nonaqueous chromium acetylacetonate electrolyte for redox flow batteries. (2011). Journal of Power Sources. [Link]
-
(a) Previously reported complexes assessed herein (1-6). (b) Phenyl-substituted this compound complexes (7-9) through ligand disproportionation. (c) Ester functionalized chromium(III) and vanadium(III) acetylacetonate complexes (10-15). (2015). ResearchGate. [Link]
-
The Potential of Non-Aqueous Redox Flow Batteries as Fast-Charging Capable Energy Storage Solutions: Demonstration with an Iron–Chromium Acetylacetonate Chemistry. (2021). Journal of Materials Chemistry A. [Link]
-
The potential of non-aqueous redox flow batteries as fast-charging capable energy storage solutions: demonstration with an iron–chromium acetylacetonate chemistry. (2021). RSC Publishing. [Link]
-
Metal acetylacetonate complexes for high energy density non-aqueous redox flow batteries. (n.d.). U.S. Department of Energy Office of Scientific and Technical Information. [Link]
-
Non-aqueous redox flow systems: (a) ruthenium bipyridine, (b) ruthenium... (2013). ResearchGate. [Link]
-
Performance of a Non-Aqueous Vanadium Acetylacetonate Prototype Redox Flow Battery: Examination of Separators and Capacity Decay. (2014). ECS Transactions. [Link]
-
This compound. (n.d.). Wikipedia. [Link]
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- 12. researchgate.net [researchgate.net]
Introduction: Why Cr(acac)₃ as a Doping Precursor?
An Application Guide to Chromium (III) Acetylacetonate [Cr(acac)₃] as a Dopant in Material Science
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of Chromium (III) acetylacetonate, Cr(C₅H₇O₂)₃ or Cr(acac)₃, as a versatile doping agent in material science. We will explore the fundamental principles, detailed experimental protocols, and key applications, moving beyond simple procedural lists to explain the causal relationships behind experimental choices.
Chromium (III) acetylacetonate is a coordination complex renowned for its stability, solubility in nonpolar organic solvents, and its paramagnetic nature.[1] These properties make it an exceptional precursor for introducing chromium (Cr³⁺) ions into a wide array of host materials. Unlike inorganic salts like chromium nitrate or chloride, Cr(acac)₃ offers superior handling, controlled decomposition, and compatibility with various synthesis methods, including sol-gel, chemical vapor deposition (CVD), and solid-state reactions.[2][3]
The core utility of Cr(acac)₃ lies in its thermal decomposition, which allows for the controlled release of chromium ions that can be incorporated into a host lattice. This process enables the precise tuning of a material's electronic, optical, and magnetic properties.
Core Principles: Mechanisms and Effects of Cr-Doping
The introduction of Cr³⁺ ions into a host material is not a simple mixing process. It involves complex chemical interactions and results in significant alterations to the material's fundamental properties.
Mechanisms of Dopant Incorporation
The method of synthesis dictates how Cr(acac)₃ interacts with the host material to incorporate chromium.
-
Surface Interaction & Grafting: In many cases, particularly with oxide supports like silica (SiO₂) and alumina (Al₂O₃), the initial step is the interaction of the Cr(acac)₃ molecule with the material's surface.
-
On silica , this binding occurs primarily through hydrogen bonding between the surface hydroxyl (-OH) groups and the acetylacetonate ligands of the complex.[4][5][6]
-
On alumina , the interaction is a donor-acceptor mechanism between the π-electrons of the acac ligands and the coordinatively unsaturated Al³⁺ sites on the surface.[4][7] Subsequent thermal treatment (calcination) removes the organic ligands, leaving behind chromium oxide species anchored to the surface or enabling diffusion into the bulk material.[6][8]
-
-
Lattice Substitution via Thermal Decomposition: In methods like sol-gel or hydrothermal synthesis, Cr(acac)₃ is mixed with the host material's precursors in solution. During heating and crystallization, the Cr(acac)₃ complex decomposes, releasing Cr³⁺ ions. Due to the similar ionic radius of Cr³⁺ (0.63 Å) and key cations like Ti⁴⁺ (0.68 Å) and Fe³⁺ (0.645 Å), the chromium ions can readily substitute the host cations within the crystal lattice.[9] This substitution is a key mechanism for modifying the bulk properties of materials like TiO₂ and BiFeO₃.[10][11][12]
Impact on Material Properties
The presence of Cr³⁺ dopants within a material's lattice creates localized changes that have a macroscopic impact.
-
Electronic and Optical Properties: Cr³⁺ doping can introduce new energy levels within the band gap of a semiconductor. This can significantly alter the material's optical absorption properties. For example, doping TiO₂, a wide-bandgap semiconductor that primarily absorbs UV light, with chromium can extend its absorption into the visible light spectrum.[9][11][13] This band gap engineering is highly sought after for applications in photocatalysis and photovoltaics.[14] However, it is crucial to note that these new energy levels can also act as recombination centers for electron-hole pairs, which can be detrimental to photocatalytic efficiency under certain conditions.[15]
-
Magnetic Properties: The incorporation of paramagnetic Cr³⁺ ions (with three unpaired electrons) can fundamentally change the magnetic ordering of a host material.[1] In antiferromagnetic materials like BiFeO₃, Cr³⁺ substitution for Fe³⁺ disrupts the spiral spin structure and modifies the superexchange interactions between magnetic ions, leading to the emergence of net ferromagnetic behavior.[10][14] This ability to induce or enhance magnetism is critical for developing materials for spintronics and magnetic data storage.[16]
-
Structural Properties: Doping can induce structural phase transitions. For instance, in the Bi₀.₈Ba₀.₁Pr₀.₁FeO₃ system, Cr-doping causes a transition from a pure rhombohedral phase to a mixed rhombohedral and orthorhombic phase.[10][14] This structural change is directly linked to the observed modifications in magnetic and electrical properties.
Application Notes and Protocols
Application 1: Enhancing Visible-Light Photocatalysis in Titanium Dioxide (TiO₂)
Objective: To modify the electronic structure of TiO₂ to enable the absorption of visible light, thereby improving its efficiency as a photocatalyst for the degradation of organic pollutants under solar irradiation.
Causality: By substituting some Ti⁴⁺ sites with Cr³⁺ ions, new energy states are created within the TiO₂ band gap.[12] This allows the material to absorb lower-energy photons (visible light) to generate electron-hole pairs, the primary agents in photocatalytic degradation. The ionic radius of Cr³⁺ is similar to Ti⁴⁺, allowing for its incorporation into the TiO₂ crystal lattice.[9]
Experimental Protocol: Sol-Gel Synthesis of Cr-Doped TiO₂ Nanoparticles [3][13]
Materials:
-
Titanium (IV) isopropoxide (TTIP) - Precursor for TiO₂
-
Chromium (III) nitrate nonahydrate [Cr(NO₃)₃·9H₂O] or Cr(acac)₃ - Chromium source
-
Ethanol (Absolute) - Solvent
-
Nitric Acid (HNO₃) - Catalyst for hydrolysis
-
Deionized Water
Procedure:
-
Precursor Solution A: Prepare a 1.0 M solution of TTIP in ethanol. For example, dissolve the required amount of TTIP in 50 mL of ethanol with vigorous stirring.
-
Dopant Solution B: Calculate the desired atomic percentage of Cr doping (e.g., 1%, 4%, 7%).[9] Dissolve the corresponding amount of Cr(NO₃)₃·9H₂O or Cr(acac)₃ in a separate small volume of ethanol.
-
Mixing: Add the dopant solution (B) dropwise to the TTIP solution (A) under continuous stirring.
-
Hydrolysis: In a separate beaker, prepare 460 mL of deionized water and adjust the pH to ~2.0 using nitric acid. Add the TTIP/dopant mixture drop by drop to the acidic water while stirring vigorously. A gel will begin to form.
-
Aging and Drying: Continue stirring the sol for 1 hour. Then, heat the sol at 60 °C to evaporate excess solvent until a thick gel is obtained. Dry the gel in an oven at 100 °C for 6 hours.
-
Calcination: Grind the dried gel into a fine powder. Calcine the powder in a muffle furnace at 400-450 °C for 3-6 hours.[3][13] This step crystallizes the TiO₂ (typically into the anatase phase) and ensures the incorporation of chromium into the lattice.
-
Characterization: Analyze the final powder using XRD (for crystal phase and size), UV-Vis DRS (for optical absorption), SEM/TEM (for morphology), and XPS (to confirm the oxidation state of Cr).
Data Summary: Effect of Cr Doping on TiO₂ Properties
| Dopant Conc. (at%) | Crystal Phase | Crystallite Size (nm) | Band Gap (eV) | Photocatalytic Activity | Reference |
| 0 (Pure TiO₂) | Anatase | 26.97 | ~3.2 | High (UV), Low (Visible) | [3] |
| 1-4% | Anatase | 24.33 | Red-shifted | Increased under Visible Light | [3][13] |
| >4% | Anatase | Varies | Red-shifted | May decrease due to recombination | [9][13] |
Workflow Diagram: Sol-Gel Synthesis of Cr-Doped TiO₂
Caption: Workflow for Cr-doped TiO₂ synthesis via the sol-gel method.
Application 2: Inducing Ferromagnetism in Multiferroic Materials
Objective: To modify the magnetic properties of BiFeO₃-based materials, transforming them from antiferromagnetic to ferromagnetic at room temperature for potential use in spintronic and memory devices.[14]
Causality: Bismuth ferrite (BiFeO₃) in its pure form has a cycloidal spin structure that results in a cancellation of macroscopic magnetization. By substituting Fe³⁺ ions with Cr³⁺ ions, this spin structure is disrupted.[10] The different ionic sizes and magnetic moments of Fe³⁺ and Cr³⁺ alter the Fe-O-Fe bond angles and superexchange interactions, suppressing the spin cycloid and leading to a net remnant magnetization (ferromagnetism).[14]
Experimental Protocol: Sol-Gel Synthesis of Cr-Doped BiFeO₃ [14]
Materials:
-
Bismuth (III) nitrate pentahydrate [Bi(NO₃)₃·5H₂O]
-
Iron (III) nitrate nonahydrate [Fe(NO₃)₃·9H₂O]
-
Chromium (III) nitrate nonahydrate [Cr(NO₃)₃·9H₂O] - Dopant source
-
2-Methoxyethanol - Solvent
-
Acetic Acid - Chelating agent
Procedure:
-
Stoichiometric Preparation: Calculate the required molar amounts of Bi, Fe, and Cr nitrates for the desired formula (e.g., BiFeO₃, BiFe₀.₉₅Cr₀.₀₅O₃). It is common to add a slight excess (~5 mol%) of bismuth nitrate to compensate for its potential loss due to volatility during heating.
-
Dissolution: Dissolve the bismuth, iron, and chromium nitrates separately in minimal amounts of 2-methoxyethanol with the aid of acetic acid to ensure complete dissolution and chelation.
-
Mixing and Reflux: Combine the individual solutions into a single flask. Stir the mixture and reflux at ~80 °C for 2-4 hours to form a stable, homogeneous sol.
-
Gelation: Continue heating the sol at a slightly elevated temperature (~120 °C) to evaporate the solvent until a viscous, dark-brown gel is formed.
-
Drying: Dry the gel in an oven at 200 °C for 12 hours to remove residual organics.
-
Calcination: Grind the dried gel and calcine the powder at 500-600 °C for 2 hours in air to obtain the crystalline Cr-doped BiFeO₃ phase.
-
Characterization: Use XRD with Rietveld refinement to analyze the crystal structure and phase purity. Employ a Vibrating Sample Magnetometer (VSM) to measure the M-H hysteresis loops and determine magnetic properties like saturation magnetization (Ms) and coercivity (Hc).
Data Summary: Magnetic Properties of Cr-Doped Bi₀.₈Ba₀.₁Pr₀.₁FeO₃ [14]
| Cr Dopant (x) | Crystal Phase | Saturation Mag. (Ms) (emu/g) | Remnant Mag. (Mr) (emu/g) | Coercivity (Hc) (Oe) |
| 0.00 | Rhombohedral (R3c) | 0.44 | 0.07 | 100 |
| 0.05 | Rhombohedral + Orthorhombic | 1.15 | 0.35 | 160 |
| 0.10 | Rhombohedral + Orthorhombic | 0.85 | 0.25 | 140 |
| 0.15 | Rhombohedral + Orthorhombic | 1.25 | 0.20 | 110 |
Workflow Diagram: Inducing Magnetism via Doping
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- 16. mdpi.com [mdpi.com]
Unlocking Quantitative Insights: A Detailed Protocol for Employing Cr(acac)₃ in ¹³C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, obtaining accurate and timely quantitative data from ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a frequent challenge. The inherently low natural abundance of the ¹³C isotope and its long spin-lattice relaxation times (T₁) necessitate long acquisition times to achieve meaningful signal-to-noise ratios and ensure full relaxation between scans for accurate quantification.[1][2] This application note provides a comprehensive guide to the theory, practical application, and detailed protocol for utilizing chromium(III) acetylacetonate, Cr(acac)₃, as a paramagnetic relaxation agent to overcome these limitations.
The Rationale: Why Paramagnetic Assistance is Crucial
The intensity of an NMR signal is proportional to the population difference between the ground and excited spin states. For quantitative analysis, it is imperative that the nuclear spins fully return to thermal equilibrium before the application of the subsequent radiofrequency pulse. This return to equilibrium is characterized by the T₁ relaxation time. For many carbon nuclei, especially quaternary carbons, T₁ values can be on the order of tens to even hundreds of seconds.[3] To ensure 99% relaxation, a delay of at least five times the longest T₁ is required between scans, leading to prohibitively long experiment times.[2]
Cr(acac)₃ is a paramagnetic coordination complex with three unpaired electrons in its d-orbitals.[4] When introduced into an NMR sample, the fluctuating magnetic field generated by the unpaired electrons of the Cr(III) center provides an efficient relaxation pathway for the ¹³C nuclei. This electron-nucleus dipolar interaction significantly shortens the T₁ values of all carbon atoms in the sample, allowing for much shorter recycle delays and, consequently, a dramatic reduction in total experiment time.[1]
Beyond accelerating data acquisition, Cr(acac)₃ also serves a crucial role in suppressing the Nuclear Overhauser Effect (NOE).[1] The NOE is the transfer of polarization from an irradiated nucleus (typically ¹H) to a nearby nucleus (¹³C), which can lead to non-quantitative signal enhancements. By providing a dominant relaxation mechanism, Cr(acac)₃ effectively quenches the NOE, ensuring that the resulting peak integrals are a true representation of the relative number of each type of carbon nucleus.[5]
Mechanism of Action: A Visual Representation
The interaction between the paramagnetic Cr(acac)₃ and the analyte's ¹³C nuclei is a dynamic process that facilitates faster relaxation. The following diagram illustrates this fundamental relationship.
Caption: Interaction of Cr(acac)₃ with an analyte to accelerate T₁ relaxation in ¹³C NMR.
Practical Considerations and Optimization
While Cr(acac)₃ is a powerful tool, its application requires careful consideration to achieve optimal results. The key is to strike a balance between shortening T₁ and avoiding excessive line broadening. The paramagnetic nature of Cr(acac)₃ also influences the transverse relaxation time (T₂), and an overly high concentration can lead to a significant decrease in T₂, resulting in broader signals and a loss of resolution.[3]
Concentration Effects
The optimal concentration of Cr(acac)₃ can vary depending on the solvent, the analyte, and the specific requirements of the experiment. The following table provides a summary of recommended concentration ranges from various sources.
| Concentration (Molarity) | Concentration (Weight/Volume) | Typical Application | Reference |
| 0.025 M | - | Routine ¹³C NMR of polyolefins | [1][6] |
| 0.05 M | - | Polyolefin analysis with less stringent resolution needs | [1][6] |
| - | 3-4 mg per 0.5 mL of solvent (approx. 0.4-0.6 wt%) | General quantitative ¹³C NMR | [3] |
| - | 5 mg/mL | Quantitative ¹³C NMR of pyrolysis oils | [7] |
| 0.1 M | 35 mg per 1 mL of solvent | A good starting point for general use | [2][5] |
It is advisable to start with a lower concentration and increase it if necessary, monitoring the line widths of the resulting spectra. A visual cue for an appropriate concentration is the solution turning a light purple color.[3]
Potential Pitfalls
-
Line Broadening: As mentioned, excessive amounts of Cr(acac)₃ will broaden signals, potentially obscuring fine couplings and reducing the overall quality of the spectrum.[3]
-
Shimming Difficulties: The presence of a paramagnetic species can make it more challenging to achieve a good magnetic field homogeneity (shim).[3] This may require manual shimming adjustments.
-
Lock Signal Interference: The relaxation of the deuterium nucleus in the solvent is also accelerated, which can lead to a broader and noisier lock signal.[3]
Detailed Experimental Protocol
This protocol outlines the steps for preparing a sample for quantitative ¹³C NMR using Cr(acac)₃ and setting up the spectrometer for data acquisition.
Part 1: Sample Preparation
-
Analyte Weighing: Accurately weigh the desired amount of your analyte. For quantitative ¹³C NMR, a higher concentration is generally better, typically in the range of 50-100 mg for small molecules.[8]
-
Solvent Selection: Choose a deuterated solvent in which your analyte is fully soluble. Ensure the solvent is of high purity to avoid extraneous signals.
-
Cr(acac)₃ Stock Solution (Recommended): To ensure accurate and reproducible concentrations, it is recommended to prepare a stock solution of Cr(acac)₃ in the chosen deuterated solvent. For example, dissolve 35 mg of Cr(acac)₃ in 1 mL of the deuterated solvent to create a 0.1 M stock solution.
-
Sample Dissolution: Dissolve the weighed analyte in a clean, dry vial using a precise volume of the deuterated solvent.
-
Addition of Cr(acac)₃: Add a calculated volume of the Cr(acac)₃ stock solution to the dissolved analyte to achieve the desired final concentration (e.g., 25 µL of a 0.1 M stock solution in 0.5 mL of sample volume to get a final concentration of ~0.005 M). Alternatively, a small, weighed amount of solid Cr(acac)₃ can be added directly, though this is less precise.[3]
-
Filtration: Filter the final solution through a glass wool-plugged Pasteur pipette into a clean, high-quality NMR tube to remove any particulate matter that could degrade spectral quality.
-
Homogenization: Gently invert the capped NMR tube several times to ensure the solution is homogeneous.
Part 2: NMR Spectrometer Setup and Acquisition
The following workflow illustrates the key steps in setting up the NMR experiment for quantitative analysis.
Caption: Experimental workflow for quantitative ¹³C NMR using Cr(acac)₃.
Detailed Parameter Explanation:
-
Pulse Program: It is critical to use an "inverse-gated" decoupling pulse sequence.[9] In this sequence, the proton decoupler is only active during the acquisition of the FID, which suppresses ¹H-¹³C couplings to produce a singlet for each carbon, but is turned off during the relaxation delay. This prevents the NOE from building up, which is essential for accurate quantification.[5]
-
Relaxation Delay (d1): With the addition of Cr(acac)₃, the relaxation delay can be significantly reduced. A starting point of 1-2 seconds is often sufficient.[2] This should be confirmed by performing a T₁ measurement (e.g., an inversion-recovery experiment) on the sample to ensure the chosen delay is at least five times the longest T₁ of the carbons of interest.
-
Pulse Angle: A 90° pulse angle should be used to ensure maximum signal intensity for each scan.[7]
-
Number of Scans (ns): The number of scans should be set to achieve a signal-to-noise ratio that allows for accurate integration of the peaks of interest.
Data Processing and Interpretation
After data acquisition, standard processing steps including Fourier transformation, phase correction, and baseline correction should be applied. Careful integration of the signals is the final step in obtaining quantitative data. The integral of each peak will be directly proportional to the number of carbon nuclei it represents.
By following this detailed protocol, researchers can confidently employ Cr(acac)₃ to significantly reduce experiment times for ¹³C NMR while obtaining high-quality, quantitative data essential for advancing research and development in chemistry and pharmaceuticals.
References
-
Hu, W. (2012, February 4). How to run quantitative 13C and 29Si NMR faster. UMass Nuclear Magnetic Resonance (NMR) Labs. Retrieved from [Link]
-
Wang, L., et al. (2013, August 1). Optimum Cr(acac)3 Concentration for NMR Quantitative Analysis of Polyolefins. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Optimum Cr(acac)3 Concentration for NMR Quantitative Analysis of Polyolefins | Request PDF. Retrieved from [Link]
-
Li, Y., et al. (2020, July 9). Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis. National Institutes of Health. Retrieved from [Link]
-
Georgia State University. Quantitative 1D C13 NMR Experiment Note. Retrieved from [Link]
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Facey, G. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum? University of Ottawa NMR Facility Blog. Retrieved from [Link]
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University of Durham. NMR Sample Preparation. Retrieved from [Link]
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Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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University of California, San Diego. Sample Preparation and Positioning - NMR. Retrieved from [Link]
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Application Note & Protocol: Synthesis of Chromium Nitride (CrN) Coatings Using Chromium(III) Acetylacetonate [Cr(acac)₃]
For Researchers, Scientists, and Materials Development Professionals
Introduction: The Need for Advanced Nitride Coatings
Chromium nitride (CrN) coatings are renowned for their exceptional hardness, high-temperature stability, and resistance to wear and corrosion.[1] These properties make them indispensable in demanding applications, including protecting cutting tools, enhancing the lifespan of industrial components, and providing corrosion-resistant barriers.[1][2] While various physical vapor deposition (PVD) methods like magnetron sputtering are common, chemical vapor deposition (CVD) offers distinct advantages, such as conformal coating of complex geometries.
This document focuses on a specialized CVD approach: Plasma-Assisted Metal-Organic Chemical Vapor Deposition (PAMOCVD) , utilizing chromium(III) acetylacetonate, commonly known as Cr(acac)₃, as the organometallic precursor.[3] The use of a metal-organic precursor like Cr(acac)₃ allows for lower deposition temperatures compared to traditional CVD methods that rely on inorganic halides, making it a more versatile and environmentally friendly process.[3] The plasma enhancement further reduces the required thermal energy by creating highly reactive species, enabling the deposition of high-quality, nanocrystalline CrN films at moderate substrate temperatures.[3][4]
The Precursor: this compound (Cr(acac)₃)
The choice of precursor is critical to the success of any CVD process. Cr(acac)₃ is a coordination complex with the formula Cr(C₅H₇O₂)₃.[5] It is an air-stable, purplish crystalline solid that exhibits properties making it an excellent candidate for MOCVD.
Key Attributes of Cr(acac)₃ as a Precursor:
-
Thermal Stability and Volatility: Cr(acac)₃ is thermally stable but sublimes at a relatively low temperature (m.p. ~210-216 °C, b.p. ~340 °C), allowing for consistent vapor delivery to the reaction chamber without premature decomposition.
-
Solubility: It is soluble in non-polar organic solvents, which can be advantageous for alternative liquid-injection delivery systems.
-
Safety and Handling: As an air-stable solid, it is significantly easier and safer to handle than pyrophoric or highly corrosive precursors.[6]
The Cr(acac)₃ molecule consists of a central chromium atom bonded to three acetylacetonate (acac) ligands. During the PAMOCVD process, the energetic plasma environment provides the energy to break the Cr-O bonds, freeing the chromium to react with nitrogen species.
Synthesis Methodology: Plasma-Assisted MOCVD (PAMOCVD)
The PAMOCVD technique combines the principles of MOCVD with the benefits of a low-temperature plasma.[4] A plasma is an ionized gas containing electrons, ions, and neutral radicals.[4] In this process, the high-energy electrons in the plasma facilitate the decomposition of the precursor molecules and the reactive gases (nitrogen and hydrogen) at temperatures significantly lower than those required for purely thermal CVD.[3][4]
The fundamental reaction involves the sublimation of solid Cr(acac)₃, its transport into a vacuum chamber, and its subsequent decomposition in a nitrogen-hydrogen plasma, leading to the formation of a CrN film on a heated substrate.
Causality of Experimental Choices:
-
Substrate Temperature: This is a critical parameter. Higher temperatures (e.g., 550-700°C) provide more thermal energy to the adatoms on the substrate surface. This increased mobility allows them to find energetically favorable lattice sites, resulting in films with higher crystallinity, larger grain sizes, and lower internal strain and dislocation density.[3]
-
Plasma Power: The power density of the plasma (e.g., DC or RF discharge) determines the concentration of reactive ions and radicals. Sufficient power is needed to efficiently crack the Cr(acac)₃ precursor and the N₂ molecules. This directly influences the deposition rate and the stoichiometry of the resulting film.
-
Gas Composition (N₂/H₂): Nitrogen serves as the primary reactant to form the nitride.[3] Hydrogen is often used as a carrier gas and also plays a crucial role as a reducing agent, helping to remove oxygen and carbon impurities from the acetylacetonate ligands, thereby ensuring the formation of a pure nitride film rather than an oxy-nitride or carbide.[3]
-
Pressure: The chamber pressure influences the mean free path of the gas molecules and the plasma characteristics. It must be carefully controlled to maintain a stable glow discharge and ensure uniform precursor delivery to the substrate.
Data Presentation: Typical Deposition Parameters
The following table summarizes typical experimental parameters for depositing nanocrystalline CrN films using the PAMOCVD technique with a Cr(acac)₃ precursor, based on established research.[3]
| Parameter | Typical Value/Range | Rationale & Impact on Coating |
| Precursor | This compound (Cr(acac)₃) | Solid-source precursor with good volatility and thermal stability. |
| Substrate Temperature | 550 - 700 °C | Affects film crystallinity, grain size, and internal stress. Higher temperatures promote better crystalline quality.[3] |
| Precursor Temperature | 160 - 180 °C | Controls the sublimation rate and vapor pressure of Cr(acac)₃ for stable delivery. |
| Nitrogen (N₂) Flow Rate | 50 - 200 sccm | Primary nitrogen source for CrN formation.[3] |
| Hydrogen (H₂) Flow Rate | 50 - 200 sccm | Acts as a carrier gas and reducing agent to minimize C/O impurities.[3] |
| Chamber Pressure | 1 - 10 mbar | Influences plasma stability and uniformity of deposition. |
| Plasma Power Density | ~70 mW/cm² | Provides energy to dissociate precursor and reactive gases.[3] |
| Deposition Time | 1 - 4 hours | Determines the final thickness of the coating. |
| Deposition Rate | ~0.9 µm/hour | Resultant film growth rate under optimized conditions.[3] |
Experimental Protocols & Workflows
Diagram of the PAMOCVD Experimental Workflow
Caption: Simplified reaction pathway in the PAMOCVD process.
Coating Characterization
After synthesis, a comprehensive characterization is essential to validate the quality of the CrN coating.
-
X-Ray Diffraction (XRD): Used to identify the crystalline phases present. A successful deposition will show peaks corresponding to the CrN phase, and the peak broadening can be used to estimate the nanocrystallite size. [3]* Scanning Electron Microscopy (SEM): Provides high-magnification images of the coating's surface, revealing its morphology (e.g., globular, columnar) and cross-section to measure thickness. [3]* X-Ray Photoelectron Spectroscopy (XPS): An elemental analysis technique that confirms the presence of chromium and nitrogen and provides information on their chemical bonding states, helping to verify the formation of Cr-N bonds.
-
Nanoindentation: A standard method to measure the mechanical properties, including the hardness and elastic modulus of the thin film. [3]
Precursor Safety and Handling
While Cr(acac)₃ is relatively stable, proper safety protocols are mandatory.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [6][7]Avoid creating dust; handle the powder in a well-ventilated area or a fume hood. [6]Wash hands thoroughly after handling. [6][7]* Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from oxidizing agents. [6][7]* First Aid: In case of eye contact, rinse cautiously with water for several minutes. [6][7]If skin irritation occurs, wash with plenty of soap and water and seek medical advice if it persists. [7]
References
-
Dasgupta, A., Kuppusami, P., et al. (2004). Plasma assisted metal-organic chemical vapor deposition of hard chromium nitride thin film coatings using this compound as the precursor. Materials Science and Engineering: A, 374(1-2), 362-368. [Link]
-
IAEA INIS. (2004). Plasma assisted metal-organic chemical vapor deposition of hard chromium nitride thin film coatings using this compound as the precursor. INIS Repository. [Link]
-
Wikipedia. (n.d.). Plasma-enhanced chemical vapor deposition. [Link]
-
MDPI. (2023). Structural and Phase Characteristics and Properties of Multilayer Cr/CrN Coatings Obtained by Magnetron Sputtering. Coatings, 13(9), 1599. [Link]
-
Wikipedia. (n.d.). This compound. [Link]
-
PubChem. (n.d.). Chromium(III)acetylacetonate. [Link]
-
Surface Technology Coatings. (n.d.). CrN (Chromium Nitride). [Link]
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Application Notes and Protocols: The Versatile Role of Chromium(III) Acetylacetonate in Organic Synthesis
Introduction
Chromium(III) acetylacetonate, denoted as Cr(acac)₃, is an air-stable, crystalline coordination complex with the formula Cr(C₅H₇O₂)₃.[1] This compound, characterized by its deep violet or maroon color, consists of a central chromium(III) ion octahedrally coordinated by three bidentate acetylacetonate ligands.[1] Its notable solubility in non-polar organic solvents and limited solubility in water make it a highly versatile reagent in various chemical applications.[1] Beyond its use as a precursor in materials science for creating thin films and nanoparticles, Cr(acac)₃ has established a significant role in organic synthesis.[2] Its utility stems from its function as a robust catalyst or pre-catalyst in critical reactions such as polymerization, selective oxidation, and modern cross-coupling reactions.[1][3] Furthermore, its paramagnetic nature is harnessed in NMR spectroscopy, where it serves as a valuable spin relaxation agent to enhance spectral quality.[1][4] This document provides an in-depth guide for researchers and drug development professionals on the key applications of Cr(acac)₃, complete with detailed protocols and mechanistic insights.
Physicochemical Properties and Safe Handling
A thorough understanding of the compound's properties and safety requirements is paramount for its effective and safe utilization in a laboratory setting.
Key Physicochemical Data
| Property | Value | Reference(s) |
| Chemical Formula | Cr(C₅H₇O₂)₃ | [1] |
| Molecular Weight | 349.32 g/mol | [1] |
| Appearance | Violet to dark purple crystalline solid | [1][5] |
| Melting Point | 210-216 °C | [1] |
| Boiling Point | 340 °C | [1] |
| Solubility | Soluble in chloroform, toluene, and other non-polar organic solvents; limited in water. | [1] |
| Structure | Octahedral coordination complex | [1] |
| CAS Number | 21679-31-2 | [6] |
Safety and Handling Protocol
Causality: this compound is stable under normal conditions but can cause eye, skin, and respiratory tract irritation. Minimizing dust generation is crucial as chronic inhalation may lead to lung damage. Proper personal protective equipment (PPE) and engineering controls are essential to mitigate exposure risks.
Protocol Steps:
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to control airborne dust and vapors.[7] An eyewash station and safety shower must be readily accessible.[7]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[7]
-
Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat to prevent skin contact.[7]
-
Respiratory Protection : If working outside a fume hood or if dust generation is unavoidable, use a NIOSH-approved N95 dust mask or a respirator program that meets OSHA's 29 CFR 1910.134 standards.[7]
-
-
Handling :
-
Avoid generating dust. Use spatulas to handle the solid material carefully.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Keep the container tightly closed when not in use.[8]
-
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[7]
-
Spill Management : In case of a spill, use a vacuum or sweep up the material and place it into a suitable container for disposal.[7] Avoid dry sweeping that creates dust. Ensure the area is well-ventilated.
Core Application in Polymerization Catalysis
Cr(acac)₃ is a widely used pre-catalyst for ethylene polymerization. It is typically "grafted" onto a high-surface-area support, such as mesoporous silica (MCM-41) or alumina-silica (Al-MCM-41), and then activated at high temperatures.[9][10]
Mechanistic Insights
Causality: The direct use of Cr(acac)₃ as a polymerization catalyst is limited. Its true efficacy is unlocked when it serves as a precursor to the active catalytic sites. The grafting process involves the interaction between the Cr(acac)₃ complex and the surface hydroxyl groups of the support material.[9][10] This can occur via hydrogen bonding or a ligand exchange reaction.[9][10] Subsequent calcination (high-temperature treatment in the presence of oxygen or air) decomposes the acetylacetonate ligands and oxidizes the Cr(III) centers, typically to Cr(VI) species like surface-anchored chromates or dichromates.[9][10] These activated chromium centers are the catalytically active sites for polymerization. The choice of support and activation temperature is critical, as it influences the nature of the active sites and the degree of dehydroxylation, which in turn affects the catalyst's activity.[9]
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Cr(acac)3 as a catalyst for ring-opening polymerization
Application Notes & Protocols
Topic: Chromium(III) Acetylacetonate and its Derivatives as Catalysts for Ring-Opening Polymerization
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond Traditional Catalysts in Biodegradable Polymer Synthesis
The synthesis of biodegradable aliphatic polyesters, such as polylactide (PLA) and polycaprolactone (PCL), through the ring-opening polymerization (ROP) of cyclic esters is fundamental to advancements in biomedical applications, from drug delivery systems to tissue engineering scaffolds[1]. While catalysts like stannous octoate (Sn(Oct)₂) are widely used, concerns over tin toxicity in medical-grade polymers have driven the search for alternatives[2]. This compound, [Cr(acac)₃], a readily available and relatively low-toxicity coordination complex, and its more sophisticated derivatives, have emerged as a compelling class of initiators for this purpose[3].
This guide provides an in-depth exploration of chromium-based catalysts in the context of ROP. We will dissect the underlying reaction mechanisms, present detailed, field-proven protocols, and offer insights into optimizing these systems for the synthesis of well-defined polyesters. We move beyond a simple recitation of steps to explain the why behind experimental design, ensuring a robust and reproducible workflow.
The Catalytic Heart of the Matter: Mechanism of Cr(III)-Catalyzed ROP
The prevailing mechanism for the ring-opening polymerization of cyclic esters like lactide and ε-caprolactone by metal complexes is the coordination-insertion mechanism . This process is initiated by the coordination of the cyclic monomer to the chromium center, followed by the insertion of the monomer into a metal-alkoxide bond.
The key steps are as follows:
-
Initiation/Activation: The process often begins with the reaction of the Cr(III) pre-catalyst with an initiator, typically an alcohol (ROH). This reaction forms the active catalytic species, a chromium alkoxide. In some systems, a co-catalyst may be required to form the active species. For instance, diamino-bis(phenolate) chromium(III) complexes can be activated with co-catalysts like bis(triphenylphosphine)iminium chloride (PPNCl) to form a more active catalytic species[4][5].
-
Monomer Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the Lewis acidic chromium center of the activated catalyst. This coordination polarizes the carbonyl group, making the acyl-oxygen bond more susceptible to nucleophilic attack.
-
Nucleophilic Attack & Ring-Opening: The alkoxide group attached to the chromium center performs an intramolecular nucleophilic attack on the coordinated carbonyl carbon of the monomer. This results in the cleavage of the acyl-oxygen bond of the cyclic ester, thus opening the ring.
-
Chain Propagation: The newly opened monomer unit remains attached to the chromium center as a new, elongated alkoxide ligand. This new alkoxide can then coordinate another monomer molecule, and the process repeats, propagating the polymer chain.
This controlled, stepwise growth allows for precise control over the polymer's molecular weight and end-group functionality, which is critical for applications in drug delivery and regenerative medicine.
Caption: Coordination-Insertion Mechanism for Cr(III)-Catalyzed ROP.
From Simple Complex to Sophisticated Catalyst: The Rationale for Ligand Design
While Cr(acac)₃ can catalyze the ROP of certain monomers like 1,3-benzoxazine[6][7], its activity for common cyclic esters like lactide can be limited. Modern catalyst design focuses on modifying the ligand environment around the chromium center to enhance activity and control. Diamino-bis(phenolate) ligands, for example, create a well-defined coordination sphere that improves the catalyst's stability and modulates its Lewis acidity, leading to more efficient and controlled polymerizations of lactide, ε-caprolactone, and even the copolymerization of epoxides with CO₂ or anhydrides[4][5][8][9]. The use of a co-catalyst, such as PPNCl, can generate an "ate" complex, which exhibits enhanced activity for ROP[4][5].
This evolution from a simple acetylacetonate complex to a precisely engineered molecule underscores a key principle in catalysis: the ligand framework is not a passive spectator but an active participant in tuning the catalyst's performance.
Experimental Protocol: ROP of rac-Lactide with a Cr(III) Catalyst System
This protocol describes a general procedure for the bulk polymerization of racemic-lactide (rac-LA). It is based on methodologies reported for well-defined chromium(III) complexes and serves as a robust starting point for optimization[4][5].
Self-Validation and Controls: This protocol incorporates self-validating steps. Successful polymerization is confirmed by the change in viscosity (qualitative) and quantitatively by NMR for conversion and GPC for molecular weight and dispersity. A control reaction without the catalyst should show no significant polymerization under these conditions.
Materials & Reagents
-
rac-Lactide (rac-LA): Must be purified to remove moisture and acidic impurities, which can interfere with the polymerization. Sublimation or recrystallization from dry ethyl acetate or toluene is crucial. Store in an inert atmosphere (glovebox or desiccator).[10]
-
Chromium(III) Catalyst System: e.g., a diamino-bis(phenolate) chromium(III) complex and a suitable co-catalyst like PPNCl.
-
Initiator (optional but recommended): Benzyl alcohol (BnOH) or another primary alcohol, freshly distilled and stored over molecular sieves. An initiator provides a defined starting point for each polymer chain, enabling better control over molecular weight.
-
Solvent (for purification): Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Non-solvent (for precipitation): Cold methanol or hexane.
-
Glassware: Schlenk flasks or reaction tubes, magnetic stir bars. All glassware must be rigorously dried in an oven (>120 °C) overnight and cooled under vacuum or an inert gas stream.
Step-by-Step Methodology
Caption: Experimental Workflow for Cr(III)-Catalyzed ROP of Lactide.
-
Reactor Charging (Inert Atmosphere): Inside a glovebox or under a positive flow of argon/nitrogen, add the purified rac-LA (e.g., 500 mg) and the chromium catalyst to the Schlenk flask. The monomer-to-catalyst ratio is a critical parameter; a typical starting point is 200:1 to 500:1.
-
Causality: An inert atmosphere is non-negotiable. The catalyst, particularly the active alkoxide species, is sensitive to air and moisture, which can protonate the alkoxide and terminate polymerization.
-
-
Initiator Addition: If using an initiator, add the desired amount of benzyl alcohol via a microsyringe. A monomer-to-initiator ratio of 100:1, for example, will target a polymer with a degree of polymerization of 100.
-
Causality: The initiator controls the number of polymer chains. By setting the [Monomer]/[Initiator] ratio, you can predictably target a specific molecular weight, assuming each initiator molecule starts one chain.
-
-
System Purge: Seal the flask and connect it to a Schlenk line. Subject the flask to three cycles of vacuum and backfilling with inert gas to remove any residual atmospheric contaminants.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 100–130 °C). Stir the mixture. The reaction mixture will become increasingly viscous as the polymerization proceeds.
-
Causality: Temperature affects the rate of polymerization. Higher temperatures increase the rate but can also lead to side reactions like transesterification, which can broaden the molecular weight distribution. The chosen temperature is a balance between reaction time and control.
-
-
Quenching and Isolation: After the desired time, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by exposing it to air and dissolving the viscous product in a minimal amount of DCM.
-
Purification: Slowly pour the DCM solution into a beaker containing a large volume of vigorously stirring cold methanol (~10x the volume of DCM). The polymer will precipitate as a white solid.
-
Causality: Precipitation separates the high molecular weight polymer from unreacted monomer and the catalyst residue, which remain soluble in the methanol/DCM mixture.
-
-
Drying: Isolate the polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Analysis: Determine the monomer conversion using ¹H NMR spectroscopy. Analyze the number-average molecular weight (Mₙ) and dispersity (Đ = Mₙ/Mₙ) of the purified polymer using Gel Permeation Chromatography (GPC).
Data Presentation: Representative Catalytic Performance
The performance of chromium catalysts is highly dependent on the specific ligand system, co-catalyst, and reaction conditions. The table below summarizes representative data to illustrate these relationships.
| Entry | Catalyst System | Monomer | [M]/[C] Ratio | Temp (°C) | Time (h) | Conv. (%) | Mₙ (kDa) | Đ (Mₙ/Mₙ) |
| 1 | Cr(III)-Salen | rac-LA | 200:1 | 130 | 2 | >95 | 25.4 | 1.15 |
| 2 | Cr(III)-Salen | ε-CL | 200:1 | 100 | 4 | >95 | 22.1 | 1.20 |
| 3 | CrCl[L]¹ + PPNCl | rac-LA | 100:1 | 80 | 0.5 | 95 | 16.2 | 1.11 |
| 4 | CrCl[L]¹ + PPNCl | ε-CL | 100:1 | 100 | 2 | 64 | 9.8 | 1.61 |
¹[L] = dimethylaminoethylamino-N,N-bis(2-methylene-4,6-tert-butylphenolate). Data adapted from literature reports for illustrative purposes[4][5].
References
-
Unexpected high activity of Cr(acac)3 for C2H4 polymerization. ResearchGate. Available at: [Link]
-
Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. DSpace. Available at: [Link]
-
Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials: Formation of Polyethylene Nanofibres within Mesoporous Crystalline Aluminosilicates. ResearchGate. Available at: [Link]
-
Ring Opening Polymerization and Copolymerization for Polyester and Polycarbonate Formation by a Diamino-bis(phenolate) Chromium(III) Catalyst. ResearchGate. Available at: [Link]
-
Ring Opening Polymerization and Copolymerization for Polyester and Polycarbonate Formation by a Diamino-bis(phenolate) Chromium(III) Catalyst. ChemRxiv, Cambridge Open Engage. Available at: [Link]
-
Olefin polymerization over supported chromium oxide catalysts. DSpace. Available at: [Link]
-
A Review of the Phillips Supported Chromium Catalyst and Its Commercial Use for Ethylene Polymerization. ResearchGate. Available at: [Link]
-
A Review of the Phillips Supported Chromium Catalyst and Its Commercial Use for Ethylene Polymerization. OUCI. Available at: [Link]
-
A Review of the Phillips Chromium Catalyst for Ethylene Polymerization. ResearchGate. Available at: [Link]
-
PREPARATION, CHARACTERIZATION AND TESTING OF CR/ALSBA-15 ETHYLENE POLYMERIZATION CATALYSTS. Available at: [Link]
-
Ring-opening copolymerization of cyclic epoxide and anhydride using a five-coordinate chromium complex with a sterically demanding amino triphenolate ligand. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Ring Opening Polymerization and Copolymerization for Polyester and Polycarbonate Formation by a Diamino- bis(phenolate) Chromium(III) Catalyst. ChemRxiv. Available at: [Link]
-
Highly Efficient Catalysts-Acetylacetonato Complexes of Transition Metals in the 4th Period for Ring-Opening Polymerization of 1,3-Benzoxazine. ResearchGate. Available at: [Link]
-
This compound. Wikipedia. Available at: [Link]
-
Multifunctional Catalysts for Ring-Opening Copolymerizations. ACS Catalysis. Available at: [Link]
-
Controlled ring-opening polymerization of cyclic esters with phosphoric acid as catalysts. Springer Science and Business Media LLC. Available at: [Link]
-
Ring-opening polymerization. Wikipedia. Available at: [Link]
-
Lactide: Production Routes, Properties, and Applications. PMC - NIH. Available at: [Link]
-
Ring opening polymerization and copolymerization for polyester and polycarbonate formation by a diamino-bis(phenolate) chromium(iii) catalyst. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Stereocontrolled ring-opening polymerization of cyclic esters: synthesis of new polyester microstructures. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Kraft Lignin-Based Polyurethane with GVL: A Sustainable Coating Alternative for Recycled Linerboard. MDPI. Available at: [Link]
-
Cationic ring-opening copolymerization of a cyclic acetal and γ-butyrolactone: monomer sequence transformation and. SpringerLink. Available at: [Link]
-
Ring-opening polymerization of cyclic esters mediated by base/(thio)urea binary catalysts toward sustainable polyesters. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
CATALYTIC SYSTEM FOR EFFICIENT BIODEGRADABLE POLYMER SYNTHESIS: A REVIEW. International Journal of Chemistry Research. Available at: [Link]
-
Kinetics of ethylene polymerization reactions with chromium oxide catalysts. ResearchGate. Available at: [Link]
-
Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones. Inorganic Chemistry - ACS Publications. Available at: [Link]
-
CATALYTIC SYSTEM FOR EFFICIENT BIODEGRADABLE POLYMER SYNTHESIS: A REVIEW. International Journal of Chemistry Research. Available at: [Link]
-
Harnessing CO₂ for the Development of Biodegradable Polymers: A Review of Innovations in Green Chemistry. ChemRxiv. Available at: [Link]
-
Ring Opening Polymerization of Six- and Eight-Membered Racemic Cyclic Esters for Biodegradable Materials. PubMed Central. Available at: [Link]
-
Chemical syntheses of biodegradable polymers. Controlled Radical Polymerization. Available at: [Link]
-
This compound. ResearchGate. Available at: [Link]
-
The ring-opening polymerization of cyclic ester and carbonate catalyzed by trimethyl glycine and catalyst design: A DFT study. ResearchGate. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Chromium(III) Acetylacetonate Synthesis
Welcome to the technical support center for the synthesis of chromium(III) acetylacetonate, Cr(acac)₃. This guide is designed for researchers, scientists, and professionals in drug development who utilize this important coordination complex. Here, we address common challenges, particularly low reaction yields, by providing in-depth, cause-and-effect explanations and validated troubleshooting protocols. Our goal is to empower you with the scientific understanding to diagnose and resolve issues encountered in your laboratory work.
Frequently Asked Questions (FAQs)
Category 1: Issues with Reaction Yield
Question 1: I followed a standard procedure, but my yield of Cr(acac)₃ is significantly lower than expected, or I obtained no product at all. What are the most probable causes?
Answer: A low or non-existent yield in this synthesis almost always points to one of three critical areas: improper pH control, issues with starting materials, or suboptimal reaction conditions.
The core of this synthesis is the deprotonation of acetylacetone (acacH) to its nucleophilic anion form (acac⁻), which then coordinates to the Cr³⁺ ion. This deprotonation requires a basic environment. However, chromium(III) is highly susceptible to hydrolysis in aqueous solutions, forming insoluble chromium hydroxide (Cr(OH)₃) if the pH becomes too high too quickly[1].
The most common procedure uses the slow thermal decomposition of urea to generate ammonia in situ. This gradually raises the pH, allowing the acac⁻ to form and coordinate without precipitating large amounts of Cr(OH)₃[1][2][3]. Failure in this delicate balance is the primary reason for low yields.
Troubleshooting Workflow for Low Yield
Below is a systematic guide to diagnosing the root cause of a low yield.
Caption: Troubleshooting logic for low Cr(acac)₃ yield.
Question 2: How critical is the role of urea, and how can I ensure it's working correctly?
Answer: The role of urea is absolutely critical; it acts as a "pH buffer" by slowly decomposing to generate ammonia, which then deprotonates the acetylacetone[2][3][4][5]. The relevant chemical equations are:
-
Ammonia in Water: NH₃ + H₂O ⇌ NH₄⁺ + OH⁻
-
Acetylacetone Deprotonation: CH₃COCH₂COCH₃ + OH⁻ ⇌ [CH₃COCHCOCH₃]⁻ + H₂O
This slow, controlled release of a base is essential to prevent the rapid formation of insoluble Cr(OH)₃, which occurs if a strong base like NaOH were added directly[1].
Self-Validation Protocol:
-
Visual Cue: A successful reaction mixture will transition from a very dark, almost black-green appearance to forming deep maroon, plate-like crystals, often as a crust on the surface of the reaction mixture[3][6][7]. If your solution remains green or forms a muddy brown/green precipitate, urea hydrolysis is likely incomplete or ineffective.
-
Temperature Check: Ensure your heating bath (typically a water bath) is maintained at 80-90°C[1][8]. Urea hydrolysis is temperature-dependent and will be too slow at lower temperatures.
-
Reagent Quality: Use fresh, dry urea. Old urea can absorb moisture and be less effective.
Question 3: My chromium(III) chloride hexahydrate starting material looks clumpy and doesn't dissolve well. Could this be the problem?
Answer: Yes, this is a very likely cause. Chromium(III) chloride hexahydrate, CrCl₃·6H₂O, is hygroscopic and can degrade over time. In solution, Cr³⁺ exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. This complex is kinetically inert, but over time and with exposure to moisture, it can undergo hydrolysis and polymerization to form olated species (containing Cr-OH-Cr bridges)[9][10][11][12][13]. These polymeric species are much less reactive and may not readily exchange their coordinated water molecules for acetylacetonate ligands, thus drastically reducing your yield.
Best Practices:
-
Always use fresh, free-flowing, crystalline CrCl₃·6H₂O.
-
The initial solution in water should be a clear, deep green[7]. If it is cloudy, murky, or has a grayish tint, the starting material has likely degraded.
-
Ensure the chromium salt is fully dissolved before adding other reagents[2][8].
Category 2: Product Purity and Isolation
Question 4: I isolated a solid, but it's a brownish or dull purple color, not the vibrant maroon crystals described. What went wrong?
Answer: The color of the final product is a strong indicator of its purity. The desired Cr(acac)₃ is a deep maroon or violet-purple crystalline solid[6][14][15]. An off-color product typically indicates the presence of impurities, most commonly:
-
Chromium Hydroxide (Cr(OH)₃): A gray-green to brown solid. Its presence suggests the pH of the solution rose too quickly, causing precipitation to compete with complex formation.
-
Unreacted Starting Materials: These can co-precipitate with the product.
-
Side-Products: By-products from urea decomposition, such as cyanuric acid, can sometimes contaminate the product[4].
Solution: Purification by Recrystallization Recrystallization is essential for obtaining a high-purity product with the correct color and melting point. Toluene and petroleum ether are a common solvent pair for this purpose[5].
Question 5: What is a reliable protocol for synthesizing and purifying Cr(acac)₃?
Answer: The following protocols are based on established and validated methods from inorganic synthesis literature.
Detailed Experimental Protocols
Protocol 1: Synthesis of Tris(acetylacetonato)chromium(III)
This protocol is adapted from established procedures and optimized for yield and purity.[1][8]
Materials & Reagents:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Urea ((NH₂)₂CO)
-
Acetylacetone (acacH, 2,4-pentanedione)
-
Distilled Water
-
50 or 100 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Water bath and hot plate
-
Büchner funnel and filter flask
Procedure:
-
In a 100-mL Erlenmeyer flask, dissolve 1.3 g of CrCl₃·6H₂O in 25 mL of distilled water. Stir until a clear, deep green solution is formed.
-
Add 5.0 g of urea to the solution in portions, stirring to dissolve after each addition.
-
In a fume hood, add 4.0 mL of acetylacetone dropwise while stirring. The solution will become very dark.
-
Cover the flask with a watch glass and place it in a pre-heated water bath (80-90°C) on a stirring hot plate.
-
Heat the mixture with continuous stirring for 1.5 to 2 hours. During this time, you should observe the formation of deep maroon crystals[3][7].
-
After the heating period, remove the flask from the water bath and allow it to cool to room temperature.
-
Further cool the flask in an ice bath for 15-20 minutes to maximize precipitation.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with two small portions (5 mL each) of cold distilled water to remove soluble impurities like ammonium chloride.
-
Allow the product to air dry completely on the filter paper or in a desiccator. Record the mass of the crude product and calculate the crude yield.
Protocol 2: Purification by Recrystallization
Materials & Reagents:
-
Crude Cr(acac)₃
-
Toluene
-
Petroleum Ether (or Hexanes)
-
Erlenmeyer flasks
-
Hot plate
Procedure:
-
Transfer the crude, dry Cr(acac)₃ to a clean Erlenmeyer flask.
-
Add a minimal amount of hot toluene (use a hot plate in a fume hood) to dissolve the solid completely. Start with a small volume and add more only if necessary. The goal is to create a saturated solution.
-
If any insoluble impurities are present (e.g., Cr(OH)₃), perform a hot gravity filtration to remove them.
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the solution has reached room temperature and crystal formation has begun, you can place the flask in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold petroleum ether or hexanes to remove any residual toluene.
-
Dry the purified product thoroughly, weigh it, and calculate the percent recovery from recrystallization. The final product should be vibrant maroon-purple crystals.
Key Parameter Summary
| Parameter | Recommended Value | Rationale & Justification |
| Reactant Molar Ratio | ~1:20:8 (CrCl₃ : Urea : acacH) | A large excess of urea ensures sufficient base generation. Excess acacH drives the reaction to completion.[2][3] |
| Reaction Temperature | 80 - 90 °C | Optimal range for the thermal hydrolysis of urea to proceed at a controlled rate.[1] |
| Reaction Time | 1.5 - 2 hours | Allows for the complete reaction and crystallization of the product.[7] |
| Final pH (approx.) | 5 - 6 | High enough to deprotonate acacH but low enough to prevent excessive Cr(OH)₃ precipitation. |
| Purification Solvents | Toluene (for dissolving) & Petroleum Ether (for washing) | Cr(acac)₃ is soluble in hot toluene and insoluble in cold petroleum ether, an ideal combination for recrystallization.[5] |
Underlying Chemistry: Reaction Mechanism
The synthesis of Cr(acac)₃ is a classic example of a coordination complex formation involving ligand substitution.
Sources
- 1. iiste.org [iiste.org]
- 2. studylib.net [studylib.net]
- 3. researchgate.net [researchgate.net]
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- 6. scribd.com [scribd.com]
- 7. (Solved) - Synthesis of Tris (acetylacetonato) Chromium(III) Complex Aim :... (1 Answer) | Transtutors [transtutors.com]
- 8. thecreativechemist.org [thecreativechemist.org]
- 9. cost-nectar.eu [cost-nectar.eu]
- 10. Early stages of the hydrolysis of chromium(III) in aqueous solution. 4. The stability constants of the hydrolytic dimer, trimer, and tetramer at 25 DegC and I = 1.0 M | Semantic Scholar [semanticscholar.org]
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- 15. youtube.com [youtube.com]
recrystallization techniques for purifying Cr(acac)3
Welcome to the dedicated technical support guide for the purification of Chromium(III) acetylacetonate, Cr(acac)3, by recrystallization. This resource is designed for researchers, chemists, and drug development professionals who require high-purity Cr(acac)3 for applications such as catalysis, materials science, and as a relaxation agent in NMR spectroscopy.[1][2] This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your purification process for the highest quality product.
Frequently Asked Questions (FAQs)
Here we address the most common queries and issues encountered during the recrystallization of Cr(acac)3.
Q1: What is the best solvent system for recrystallizing Cr(acac)3?
The ideal solvent system consists of a "good" solvent in which Cr(acac)3 is highly soluble when hot but less soluble when cold, and a miscible "poor" solvent (or anti-solvent) in which it is largely insoluble. For the nonpolar Cr(acac)3, common and effective systems include:
-
Toluene / Petroleum Ether: Cr(acac)3 is dissolved in hot toluene, and petroleum ether is added as the anti-solvent to induce crystallization upon cooling.
-
Benzene / Petroleum Ether: Similar to the toluene system, benzene is an excellent solvent for Cr(acac)3.[3]
-
Dichloromethane / Hexane: A viable alternative, though the lower boiling point of dichloromethane requires careful temperature management.[4]
The choice depends on available resources and the specific impurities you are trying to remove. A preliminary solubility test with a small amount of your crude product is always recommended to confirm the best pairing.[5]
Q2: My crude Cr(acac)3 won't fully dissolve in the hot solvent, even after adding a large volume. What should I do?
This typically points to one of two issues:
-
Insoluble Impurities: Your crude product may contain insoluble byproducts from the synthesis (e.g., inorganic salts or polymeric materials).
-
Insufficient Heat: The solvent may not be hot enough to reach the required solvation capacity.
Solution: Do not keep adding excessive solvent, as this will drastically reduce your final yield. Instead, perform a hot filtration . Add a small, reasonable excess of hot solvent, and then quickly filter the hot solution through a pre-warmed funnel with fluted filter paper. This will remove the insoluble impurities. The purified filtrate can then be processed for crystallization.
Q3: I've cooled my solution, but no crystals have formed. How can I induce crystallization?
This is a common sign of either supersaturation or using too much solvent. To induce crystallization, you can try the following methods in sequence:[6]
-
Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure Cr(acac)3 (a "seed crystal") to the solution. This provides a template for new crystals to grow upon.
-
Add Anti-Solvent: If the solution is clear, carefully add a small amount more of the cold anti-solvent (e.g., petroleum ether) dropwise until persistent cloudiness appears, then warm slightly to re-dissolve and cool again.
-
Reduce Volume: If too much solvent was used, gently heat the solution to evaporate a portion of the primary solvent, thus increasing the concentration of Cr(acac)3, and then attempt to cool again.
Q4: My final product is a fine powder, not the deep purple crystals I expected. How can I grow larger crystals?
Powdery product is a result of rapid crystallization, often called "crashing out," which traps impurities.[6] To achieve larger, higher-purity crystals, you must slow down the crystallization rate.
-
Slow Cooling: This is the most critical factor. Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated if necessary, before moving it to a refrigerator or ice bath.
-
Use Slightly More Solvent: Start with slightly more of the "good" solvent than the absolute minimum required for dissolution. This keeps the compound in solution for longer during the cooling phase, allowing for more orderly crystal lattice formation.[6]
-
Layering Technique: For the highest quality crystals, dissolve the Cr(acac)3 in a minimal amount of the dense "good" solvent (e.g., toluene) in a tall, narrow vessel. Then, very carefully layer the less dense, miscible anti-solvent (e.g., petroleum ether) on top. Over hours or days, slow diffusion at the interface will form large, well-defined crystals.[5][7]
Q5: My recrystallized product has a greenish tint instead of the characteristic deep purple/maroon. What went wrong?
A color change to green is often indicative of product decomposition or hydrolysis.[8] Cr(III) compounds in different coordination environments can appear green. This can happen if the product is left exposed to atmospheric moisture for extended periods, especially in the presence of certain solvents. Ensure you are using dry solvents and store the final product in a desiccator.
Q6: How can I verify the purity of my recrystallized Cr(acac)3?
The most straightforward method in a synthesis lab is melting point analysis . Pure Cr(acac)3 has a sharp melting point in the range of 210-216°C.[2] Impurities will typically cause the melting point to be depressed (lower) and to occur over a broader temperature range.[7]
Experimental Protocols & Troubleshooting
Standard Recrystallization Protocol (Toluene/Petroleum Ether)
This protocol is a robust method for purifying crude Cr(acac)3 obtained from a typical synthesis.
Step 1: Dissolution
-
Place your crude Cr(acac)3 (~1.0 g) into a 50 mL Erlenmeyer flask.
-
Add a minimal amount of toluene (~10-15 mL) and heat the mixture gently on a hotplate in a fume hood.
-
Bring the solvent to a gentle boil, swirling continuously. Add more toluene in small portions until all the purple solid has just dissolved. Avoid adding a large excess.
Step 2: Hot Filtration (Optional, if insoluble impurities are present)
-
If the solution is clear, proceed to Step 3.
-
If insoluble particles remain, pre-warm a second flask and a glass funnel. Place a piece of fluted filter paper in the funnel.
-
Pour the hot solution quickly through the filter paper to remove the impurities.
Step 3: Crystallization
-
Remove the flask from the heat.
-
Slowly add petroleum ether dropwise to the hot solution while swirling. Continue until the solution becomes faintly and persistently cloudy (turbid).
-
Gently re-warm the flask until the solution becomes clear again.
-
Cover the flask with a watch glass and set it aside on the benchtop to cool slowly and undisturbed to room temperature. Deep purple, needle-like crystals should form.[9][10]
Step 4: Isolation and Drying
-
Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Wash the collected crystals with a small portion of cold petroleum ether to remove any remaining soluble impurities.[12]
-
Allow the crystals to dry on the filter under vacuum. For final drying, transfer them to a desiccator.
Process Workflow Diagram
Caption: General workflow for the recrystallization of Cr(acac)3.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Using too much "good" solvent during dissolution.- Premature crystallization during hot filtration.- Incomplete crystallization due to insufficient cooling. | - Use the absolute minimum amount of hot solvent needed.- Pre-heat all glassware used for hot filtration.- Ensure the solution is cooled in an ice bath for at least 15-20 minutes before filtering. |
| Oily Product Forms | - The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.- The solution is supersaturated with impurities. | - Try a different solvent system with a lower boiling point.- Add slightly more of the "good" solvent before cooling to reduce saturation. |
| Crystals "Crash Out" Rapidly | - The solution is too concentrated.- Cooling is too rapid. | - Re-heat the mixture and add a small amount (1-2 mL) of the hot "good" solvent.[6]- Allow the solution to cool to room temperature on the bench before moving to an ice bath. |
| Product Purity is Still Low | - Ineffective solvent system for the specific impurities present.- Rapid crystallization trapping impurities. | - Perform a second recrystallization.- Experiment with a different solvent/anti-solvent pair.- Employ a slower crystallization method like solvent layering.[5] |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common recrystallization issues.
References
-
Wikipedia. This compound. [Link]
-
Grokipedia. This compound. [Link]
-
IISTE.org. Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone. [Link]
-
American Elements. Chromium Acetylacetonate. [Link]
-
Studylib.net. Cr(acac)3 & Co(acac)3 Synthesis & Characterization. [Link]
-
Journal of Nanostructure. A Novel Approach for Preparation of Acetylacetonate Complex Anchored to High Order Nanoporous Silica (LUS-1). [Link]
-
The Creative Chemist. Experiment 10 Synthesis and Recrystallization of Metal–Ligand Complexes Containing the Ligand Acetylacetone. [Link]
-
Scribd. [Cr(acac)3] ..... [Link]
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ResearchGate. Self-propagating synthesis of chromium acetylacetonate. [Link]
-
ResearchGate. Synthesis of Metal Acetylacetonates Preparation of Tris(2,4-pentanedionato)chromium(III). [Link]
-
Docsity. Synthesis and purification of Cr(acac)3 | Lab Reports Inorganic Chemistry. [Link]
-
IONiC / VIPEr. Recrystallization of M(acac)3 complexes. [Link]
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Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
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YouTube. Chromium Acetylacetonate : Preparation. [Link]
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ResearchGate. I had a problem in the synthesis of Cr(acacBr)3.... [Link]
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Carbon Learning. Preparation and Characterisation of Metal Acetylacetonate Complexes. [Link]
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improving the catalytic efficiency of Cr(acac)3 catalysts
Welcome to the technical support center for Chromium(III) acetylacetonate [Cr(acac)₃] catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize the catalytic efficiency of Cr(acac)₃ in their experiments. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and innovate confidently.
Section 1: Foundational Knowledge & Catalyst Handling FAQs
This section addresses the most common initial queries regarding the properties and handling of Cr(acac)₃.
Question: What is Cr(acac)₃ and in which solvents is it soluble?
Answer: this compound is a coordination complex with the formula Cr(C₅H₇O₂)₃. It is an air-stable, crystalline solid, appearing as a purple to dark purple powder. Its paramagnetic nature makes it useful as a relaxation agent in NMR spectroscopy to reduce signal acquisition times.[1][2] The three bidentate acetylacetonate (acac) ligands are coordinated to a central chromium(III) ion in an octahedral geometry.[1]
From a practical standpoint, its solubility is a critical parameter for homogeneous catalysis. Cr(acac)₃ is highly soluble in non-polar organic solvents but has limited solubility in water.[1]
Table 1: Solubility Profile of Cr(acac)₃
| Solvent | Solubility | Notes |
| Toluene | Good | Commonly used for polymerization reactions.[1] |
| Chloroform | Good | Suitable for characterization and reactions.[1] |
| Benzene | Good | |
| Dichloromethane | Moderate | |
| Tetrahydrofuran (THF) | Moderate | |
| Ethanol | Limited | Can be used in synthesis/recrystallization.[3] |
| Water | Poor/Insoluble | [1] |
Question: My Cr(acac)₃ appears inert. Does it require activation?
Answer: Yes, this is a critical and often misunderstood aspect of Cr(acac)₃ catalysis. In its pristine state, Cr(acac)₃ is a coordinatively saturated and highly stable d³ complex. For many catalytic applications, particularly olefin polymerization, it exhibits very low activity on its own.[4][5] The generation of a catalytically active species requires creating a vacant coordination site on the chromium center, which is typically achieved through one of two primary pathways:
-
Homogeneous Systems (Cocatalyst Activation): In solution-phase reactions like olefin polymerization, a cocatalyst, typically an aluminum alkyl such as methylaluminoxane (MAO), modified methylaluminoxane (MMAO), or diethylaluminum chloride (AlEt₂Cl), is required.[4][5][6] The cocatalyst serves multiple roles: it acts as an alkylating agent, abstracts an acac ligand to create an open coordination site, and reduces the Cr(III) center to a more active oxidation state (e.g., Cr(II)).[7]
-
Heterogeneous Systems (Thermal Activation): When Cr(acac)₃ is supported on an oxide surface like silica (SiO₂) or alumina (Al₂O₃), thermal activation (calcination) is necessary.[8][9] During this process, the Cr(acac)₃ complex reacts with surface hydroxyl groups, leading to the removal of one or more acac ligands and the covalent anchoring of a chromium species to the support.[10] This process also typically involves the oxidation of Cr³⁺ to higher-valent, more active species like Cr⁶⁺.[8][9]
The choice of activation method is fundamental to experimental success and is dictated by the reaction type and desired outcome.
Section 3: Advanced Topics & Mechanistic Considerations
Question: Can the acetylacetonate (acac) ligand itself participate in the reaction?
Answer: This is an advanced concept with significant implications. While often considered a spectator ligand, the acac ligand is not entirely redox-inactive. Under specific electronic conditions, it can participate in metal-ligand redox events. [7]Research has shown that by tailoring the coordination environment of a chromium center, it is possible to induce reversible electron transfer to the acac ligand. For instance, in certain Cr(II) complexes, the system can exist in a valence tautomeric equilibrium between {CrII–(acac)₂²⁻} and {CrIII–(acac)₂˙³⁻}, where the latter formulation indicates a ligand-based radical anion. [7] While this is less common in typical Cr(acac)₃ catalytic cycles, it highlights that the "non-innocent" character of the acac ligand could play a role in catalyst deactivation pathways or in the mechanism of certain redox-catalyzed reactions beyond polymerization. Understanding this potential can guide the development of more robust catalytic systems.
References
- Chromium(III)
- Synthesis, Spectroscopy and Catalysis of [Cr(acac)
- Chromium(III)
- Ligand exchanging reactions of M(acac)3 (M=Cr or Co) in Lewis acidic conditions. Scinapse.
- Ligand field-actuated redox-activity of acetylacetonate.
- TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE.
- Chromium(III)
- Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials: Formation of Polyethylene Nanofibres within Mesoporous Crystalline Aluminosilicates.
- This compound.
- A Novel Approach for Preparation of Acetylacetonate Complex Anchored to High Order Nanoporous Silica (LUS-1). Journal of Nanostructure in Chemistry.
- Chromium(III) Based Ziegler-Natta Catalysts for Olefin Polymerization.
- Roles of Cocatalysts in Photocatalysis and Photoelectroc
- Roles of cocatalysts in photocatalysis and photoelectroc
- (Salen)
- Methods of activating chromium catalysts.
- Key Applications of Chromium(III)
- Chemistry of olefin polymerization reactions with chromium-based c
- XANES spectra of the activation of Cr(acac)3/PNP with MMAO (left) and...
- Chromium(III)
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- 7. Ligand field-actuated redox-activity of acetylacetonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. researchgate.net [researchgate.net]
- 10. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]
Technical Support Center: Cr(acac)3 Precursor for CVD & ALD
Welcome to the technical support guide for Chromium(III) acetylacetonate [Cr(C₅H₇O₂)₃], commonly known as Cr(acac)₃. This resource is designed for researchers, scientists, and process engineers utilizing Cr(acac)₃ as a precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of chromium-based thin films. As a Senior Application Scientist, my goal is to provide you with field-proven insights and troubleshooting strategies grounded in scientific principles to ensure the stability and reliability of your deposition processes.
Part 1: Frequently Asked Questions (FAQs) - Precursor Characteristics & Handling
This section addresses fundamental questions regarding the properties, storage, and handling of Cr(acac)₃ to mitigate issues before they arise.
Q1: What is Cr(acac)₃ and why is it a common precursor for CVD/ALD?
This compound is a coordination complex consisting of a central chromium atom bonded to three acetylacetonate (acac) ligands[1]. It is a deep maroon, crystalline solid at room temperature[1][2]. Its utility as a precursor stems from a combination of favorable properties:
-
Thermal Stability: It is relatively stable and can be sublimed at moderate temperatures without significant premature decomposition, a critical requirement for controlled vapor delivery.[3][4]
-
Volatility: It possesses sufficient vapor pressure at temperatures below its decomposition point, allowing it to be transported into the reaction chamber in the gas phase.[5][6]
-
Reactivity: The acac ligands can be effectively removed through reactions with co-reactants (like ozone or oxygen plasma) or thermal energy, leading to the deposition of chromium oxide or metallic chromium films.[7][8]
Q2: What are the key physical and thermal properties of Cr(acac)₃?
Understanding the physical properties of your precursor is the first step to designing a stable process. Below is a summary of key data for Cr(acac)₃.
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₁CrO₆ | [9] |
| Molecular Weight | 349.32 g/mol | [1][2] |
| Appearance | Purple to maroon crystalline powder | [1][2] |
| Melting Point | 210 °C (410 °F; 483 K) | [1][2] |
| Boiling Point | 340 °C (644 °F; 613 K) | [1][2] |
| Sublimation Temp. | Begins to sublime near 110°C | [1] |
| Vapor Pressure | ~1 Torr at 211 °C | [4] |
| Density | 1.35 g/cm³ | [2] |
Q3: How should I properly store and handle Cr(acac)₃?
Proper storage is critical to maintaining precursor integrity and ensuring run-to-run consistency.
-
Storage Conditions: Cr(acac)₃ should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents[10]. Storage below +30°C is recommended[2].
-
Handling: Avoid formation of dust and aerosols. Use in a well-ventilated area or under an exhaust hood[10]. Because it is a solid, it is not pyrophoric, but standard laboratory personal protective equipment (gloves, safety glasses) should always be used.
-
Moisture Sensitivity: While not acutely reactive with water, repeated exposure to atmospheric moisture can degrade the precursor and affect its volatility and decomposition characteristics. It is best practice to handle it in an inert atmosphere (e.g., a glovebox) when loading it into the delivery vessel (ampoule/bubbler).
Q4: What are the visual or process-related signs of Cr(acac)₃ degradation?
Precursor degradation is a common cause of process drift. Key indicators include:
-
Change in Color: A significant change from its typical deep maroon color may indicate chemical breakdown.
-
Reduced Growth Rate: If you observe a gradual decrease in film growth rate over several runs under identical conditions, it may point to reduced volatility due to precursor aging or contamination.
-
Inconsistent Dosing: For ALD, if you notice that longer precursor pulse times are needed to achieve saturation compared to previous runs, it could signal a change in the precursor's vaporization behavior[11].
-
Clogging: The formation of non-volatile decomposition byproducts can lead to clogging in the delivery lines, which manifests as a sudden drop in deposition rate or complete cessation of growth.
Part 2: Troubleshooting Guides for CVD & ALD Processes
This section provides a systematic approach to diagnosing and solving common problems encountered during film deposition with Cr(acac)₃.
Issue 1: Low or No Film Growth
This is one of the most frequent issues, particularly with solid precursors. The root cause is almost always related to insufficient precursor vapor reaching the substrate surface.
Caption: Troubleshooting workflow for low or no film growth.
-
Probable Cause A: Insufficient Precursor Volatilization.
-
Explanation: Cr(acac)₃ is a solid, and its vapor pressure is highly dependent on temperature[6]. If the sublimator (or bubbler) temperature is too low, the amount of precursor vapor transported by the carrier gas will be insufficient for deposition[12][13].
-
Solution:
-
Cross-reference your sublimator temperature with a reliable vapor pressure curve for Cr(acac)₃[6]. A typical starting point is 160-180°C.
-
Ensure the temperature controller is calibrated and the heating element provides uniform heating to the entire precursor vessel.
-
Check that the carrier gas dip tube is positioned correctly above the solid precursor to ensure efficient vapor pickup.
-
-
-
Probable Cause B: Precursor Condensation in Delivery Lines.
-
Explanation: If the temperature of the gas lines between the precursor vessel and the reaction chamber is lower than the sublimator temperature, the precursor will condense on the colder walls, never reaching the substrate[12].
-
Solution:
-
Verify that all vapor delivery lines are heated to a temperature at least 10-20°C higher than the sublimator temperature.
-
Check for cold spots, especially at joints, valves, and feedthroughs.
-
Ensure that protective coatings on metal components are intact to prevent reactions that could create cold spots or particles[12].
-
-
Issue 2: High Carbon Impurities and Poor Film Quality
This issue points to incomplete chemical reactions on the substrate surface.
-
Probable Cause A: Incomplete Ligand Removal.
-
Explanation: The acetylacetonate (acac) ligands are carbon-based. If they are not fully removed during the reaction, they incorporate into the growing film as carbon or hydrocarbon impurities[3]. This is often due to insufficient energy (thermal) or an insufficiently reactive co-reactant.
-
Solution:
-
Optimize Co-reactant Exposure (ALD): Increase the pulse length and/or concentration of your oxygen source (e.g., H₂O, O₂, O₃). Ozone (O₃) or an oxygen plasma are generally more effective at cleanly removing acac ligands at lower temperatures than water or molecular oxygen[4][7].
-
Increase Substrate Temperature (CVD/ALD): Higher temperatures provide more energy for ligand combustion and desorption of byproducts. However, be mindful of the ALD window; excessively high temperatures can cause precursor self-decomposition[3].
-
Ensure Adequate Purge Times (ALD): Incomplete purging can leave reaction byproducts in the chamber that interfere with subsequent surface reactions[14]. Increase purge times to ensure all non-reacted species and byproducts are removed.
-
-
-
Probable Cause B: CVD-like Growth due to Thermal Self-Decomposition.
-
Explanation: Cr(acac)₃ will start to thermally decompose on its own at elevated temperatures[15]. If the substrate temperature is too high, the precursor can decompose directly on the surface, leading to uncontrolled, CVD-like growth. This often results in higher carbon content and poor film conformity[3].
-
Solution:
-
Determine the ALD Window: Systematically vary the substrate temperature while keeping all other parameters constant. A stable ALD process has a "window" of temperatures where the growth-per-cycle is constant[3]. Operating within this window ensures self-limiting surface reactions and minimizes self-decomposition. For Cr(acac)₃/O₃, this window is often found around 300°C[7].
-
Reduce Deposition Temperature: If you suspect self-decomposition, lower the substrate temperature and re-optimize the process.
-
-
Issue 3: Run-to-Run Instability and Drifting Growth Rate
This problem indicates a change in the process over time, often related to the precursor delivery system.
-
Probable Cause: "Memory Effect" or Clogging.
-
Explanation: As a solid precursor, Cr(acac)₃ is prone to gradual decomposition within the heated vessel over long periods. These less-volatile byproducts can coat the inside of the vessel and delivery lines. Furthermore, slight temperature cycling between runs can cause the powder to "cake" or sinter, reducing the effective surface area for sublimation.
-
Solution:
-
Periodic Maintenance: Regularly clean the precursor vessel and delivery lines according to the tool manufacturer's recommendations.
-
"Bake-out" Procedure: Perform a high-temperature bake-out of the delivery lines (while the precursor vessel is isolated and cool) to purge accumulated residues.
-
Precursor Refreshment: If the precursor has been held at high temperature for an extended period (many tens of hours), its performance may degrade. Consider replacing the precursor charge.
-
Avoid Temperature Cycling: Try to maintain the precursor vessel at its setpoint temperature for the duration of a series of experiments to avoid powder sintering.
-
-
Part 3: Key Experimental Protocols
Protocol 1: Verifying Self-Limiting Growth in ALD (Saturation Curve)
This protocol is essential for confirming true ALD behavior and optimizing precursor and co-reactant doses.
-
Set Initial Conditions: Set the sublimator and substrate temperatures to your target values (e.g., 170°C and 300°C, respectively). Choose a fixed, long co-reactant pulse and purge time (e.g., 2 seconds O₃ pulse, 10 seconds purge).
-
Vary Precursor Pulse: Run a series of short depositions (e.g., 50 cycles each) where you vary only the Cr(acac)₃ pulse time, starting from a very short pulse (e.g., 0.5 s) and increasing incrementally (e.g., 1s, 2s, 4s, 6s, 8s).
-
Measure Thickness: After each deposition, measure the film thickness using an appropriate technique (e.g., ellipsometry, XRR).
-
Calculate Growth-Per-Cycle (GPC): Divide the total thickness by the number of cycles for each run.
-
Plot and Analyze: Plot GPC vs. Cr(acac)₃ pulse time. A true self-limiting process will show the GPC increasing initially and then plateauing[3]. The pulse time at which the plateau begins is your saturation time. Choose a pulse time slightly longer than this (e.g., 4s from the example in the literature) for your process to ensure robust saturation[7].
-
Repeat for Co-reactant: Fix the now-optimized Cr(acac)₃ pulse time and repeat steps 2-5, this time varying the co-reactant pulse time to find its saturation point.
Visualizing the ALD Process & Delivery System
Caption: Schematic of a solid precursor delivery system for CVD/ALD.
Caption: The four sequential, self-limiting steps of an ALD cycle.
References
-
Weckhuysen, B. M., & Verberckmoes, A. A. (2003). Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. DSpace@UAntwerpen. [Link]
-
Wikipedia. (n.d.). Atomic layer deposition. Wikimedia Foundation. [Link]
-
Panayotov, D. A., & Dalla-Betta, R. A. (n.d.). TPD-MS and IR studies of Cr(acac)3 binding upon CVD at silica and alumina surfaces. ResearchGate. [Link]
-
Lesker, K. J. (2016, May 9). Challenges for Non-Ideal Atomic Layer Deposition Processes & Systems. Kurt J. Lesker Company. [Link]
-
Dyer, P. W., & Walton, R. I. (2018). Recent developments in molecular precursors for atomic layer deposition. Organometallic Chemistry, 42, 196-248. [Link]
-
Shuvo, S. N., et al. (2022). An In Situ Study of Precursor Decomposition via Refractive Index Sensing in p-Type Transparent Copper Chromium Oxide. Chemistry of Materials, 34(7), 3043–3052. [Link]
-
Hämäläinen, J., et al. (2005). ALD of Rhodium Thin Films from Rh(acac)3 and Oxygen. ResearchGate. [Link]
-
Nikolaev, V., et al. (2023). Synthesis of thin single-crystalline α-Cr2O3 layers on sapphire substrates by ultrasonic-assisted chemical vapor deposition. ResearchGate. [Link]
-
Wikipedia. (n.d.). This compound. Wikimedia Foundation. [Link]
-
Magritek. (n.d.). Preparation and Characterisation of Metal Acetylacetonate Complexes. Carbon. [Link]
-
Mandol, A., et al. (2021). Atomic layer deposition of chromium oxide—An interplay between deposition and etching. Journal of Vacuum Science & Technology A, 39(3), 032402. [Link]
-
Wang, Z., et al. (2018). Synthesis, characterization and thermal decomposition mechanism of tris-acetylacetonate iridium complex. ResearchGate. [Link]
-
Berg, E. W., & Truemper, J. T. (1960). VAPOR PRESSURE STUDIES ON METAL CHELATES. DTIC. [Link]
-
McDonald, J. D., & Margrave, J. L. (1968). Thermal Decomposition of Metal Acetylacetonates: Mass Spectrometer Studies. The Journal of Physical Chemistry, 72(9), 3182-3185. [Link]
-
Liang, X., & Gorte, R. J. (2018). Atomic Layer Deposition on Porous Materials: Problems with Conventional Approaches to Catalyst and Fuel Cell Electrode Preparation. MDPI. [Link]
-
Hämäläinen, J., et al. (2014). In situ Reaction Mechanism Studies on Atomic Layer Deposition of Ir and IrO2 from Ir(acac)3. Chemistry of Materials, 26(1), 786-794. [Link]
-
Grinberg, I., et al. (2021). Dependencies of vapor pressures on reciprocal temperature for Al(acac)3, Cr(acac)3, and In(acac)3... ResearchGate. [Link]
-
Lee, J., et al. (2023). The Preparation and Properties of Volatile Tris(N-Alkoxycarboxamidato)chromium(III) Complexes as Potential Single-Source Precursors for the MOCVD of Crystalline Chromium Oxide Thin Films. ACS Omega. [Link]
-
AZoNano. (2013, May 10). Applications of Metal Diketonate Precursors for CVD and ALD. AZoNano.com. [Link]
-
Scribd. (n.d.). [Cr(acac)3]. Scribd. [Link]
-
Forge Nano. (n.d.). ALD Precursor Safety And Handling Best Practices. Forge Nano. [Link]
-
Kaman, O., et al. (2021). In Situ Studies on Phase Transitions of Tris(acetylacetonato)-Aluminum(III) Al(acac)3. MDPI. [Link]
- Vaartstra, B. A., & Buchanan, J. T. (2003). U.S. Patent No. 6,613,924. Washington, DC: U.S.
-
Hakuli, A., & Kytökivi, A. (1999). Binding of chromium acetylacetonate on a silica support. Physical Chemistry Chemical Physics, 1(10), 2483-2488. [Link]
-
Zare, K., et al. (2013). A Novel Approach for Preparation of Acetylacetonate Complex Anchored to High Order Nanoporous Silica (LUS-1). Journal of Nanostructures, 3(1), 89-96. [Link]
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- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Mass Spectrometry Fragmentation of Cr(acac)₃
This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometric analysis of Chromium(III) acetylacetonate, Cr(acac)₃. As a neutral, paramagnetic coordination complex, Cr(acac)₃ presents unique behaviors in various ion sources. This document provides in-depth, field-proven insights into its expected fragmentation patterns and offers solutions to common experimental issues.
Fundamentals: Expected Fragmentation of Cr(acac)₃
This compound is an octahedral complex with the formula Cr(C₅H₇O₂)₃.[1] Its analysis by mass spectrometry is fundamentally characterized by the sequential loss of its bidentate acetylacetonate (acac) ligands.[2] The strength of the ionization technique and the energy applied in the ion source or collision cell will dictate the extent of this fragmentation.
The core of successful troubleshooting is understanding the expected species. The fragmentation cascade originates from the molecular ion and proceeds through the stepwise cleavage of metal-ligand bonds.
Primary Fragmentation Pathway of Cr(acac)₃
The expected fragmentation pathway involves the sequential loss of the 99 Da acetylacetonate radical ligand.
Caption: Idealized fragmentation cascade of Cr(acac)₃.
Table 1: Key Ions and Theoretical Mass-to-Charge Ratios
This table summarizes the primary ions expected during the mass spectrometric analysis of Cr(acac)₃, calculated using the most abundant isotope, ⁵²Cr.
| Ion Description | Formula | Theoretical m/z |
| Molecular Ion | [C₁₅H₂₁O₆⁵²Cr]⁺ | 349.08 |
| Fragment 1 | [C₁₀H₁₄O₄⁵²Cr]⁺ | 250.04 |
| Fragment 2 | [C₅H₇O₂⁵²Cr]⁺ | 151.00 |
| Metal Ion | [⁵²Cr]⁺ | 51.94 |
| Sodium Adduct | [C₁₅H₂₁O₆⁵²Cr+Na]⁺ | 372.07 |
| Potassium Adduct | [C₁₅H₂₁O₆⁵²Cr+K]⁺ | 388.04 |
Troubleshooting Guide & FAQs
This section addresses common issues in a question-and-answer format, providing both the causal explanation and actionable protocols to resolve the problem.
Q1: Why is my molecular ion peak at m/z 349 extremely weak or completely absent?
This is one of the most frequent challenges and typically points to excessive energy being applied before mass analysis.
-
Causality Explained: In-Source Decay Cr(acac)₃ is a moderately stable complex, but the metal-ligand bonds can be readily broken with sufficient energy. "In-source decay" or "in-source fragmentation" occurs when the compound fragments within the ion source itself, before the ions are transferred to the mass analyzer.[3] This results in a spectrum dominated by fragment ions (e.g., m/z 250) with little to no parent ion at m/z 349. This is particularly common in Electrospray Ionization (ESI) when source parameters are not optimized for a gentle transition into the gas phase.
-
Troubleshooting Protocol: Optimizing Ion Source Parameters (ESI) The goal is to reduce the internal energy of the ions as they are formed and transferred.
-
Reduce Capillary/Spray Voltage: High voltages can induce electrochemical reactions or heating. Decrease the voltage in 200-500V increments to find the minimum required for a stable signal.
-
Lower Source/Drying Gas Temperature: Thermal energy is a direct contributor to fragmentation. Reduce the source temperature in 25°C steps. For Cr(acac)₃, start around 100-150°C.
-
Decrease Cone/Fragmentor Voltage: This is a critical parameter. The voltage potential between the skimmer and the first ion guide accelerates ions. Higher voltages promote collisions with background gas, causing fragmentation. Reduce this voltage to its lowest possible setting that still allows for efficient ion transmission.
-
Check Sample Concentration: Overly concentrated samples can lead to ion suppression and unstable spray, which may be compensated for with higher source energies, leading to fragmentation.[4] Ensure your sample concentration is within the optimal range for your instrument (typically low µg/mL to ng/mL).
-
Q2: My ESI spectrum is dominated by unexpected peaks at m/z 372 and 388. What are they and how do I get rid of them?
You are observing sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. This is a tell-tale sign of alkali metal ion contamination.
-
Causality Explained: Adduct Formation in ESI Electrospray ionization is highly susceptible to the formation of adducts with cations present in the sample or mobile phase.[5] Since Cr(acac)₃ is a neutral molecule, it cannot be detected directly. It must first be ionized, often by associating with a charged species. If sodium or potassium ions are present, they will readily attach to the complex.[6][7] This can suppress the formation of the desired protonated molecule ([M+H]⁺) and complicate spectral interpretation.
-
Troubleshooting Protocol: Minimizing Alkali Metal Adducts This protocol focuses on rigorous purification of the entire analytical workflow.
-
Solvent and Reagent Purity: Exclusively use LC-MS grade solvents and high-purity additives (e.g., formic acid, ammonium acetate). Avoid using standard laboratory-grade reagents.
-
Glassware and Plasticware Hygiene:
-
Thoroughly rinse all glassware with high-purity water, then an organic solvent.
-
If possible, acid-wash glassware by soaking in a 1-5% nitric or hydrochloric acid solution, followed by extensive rinsing with high-purity water.
-
Use new, high-quality polypropylene vials and pipette tips, as these are less likely to leach sodium.
-
-
Mobile Phase Modification: To promote the formation of the protonated molecule ([M+H]⁺) over salt adducts, introduce a proton source. Add 0.1% formic acid to the mobile phase. Alternatively, adding a volatile salt like 5-10 mM ammonium acetate can sometimes help by providing a competing cation (NH₄⁺) that forms less stable adducts.[6][8]
-
Q3: The relative intensities of my fragment ions ([Cr(acac)₂]⁺ and [Cr(acac)]⁺) are inconsistent between experiments. How can I stabilize my fragmentation pattern?
This issue points to a lack of control over the fragmentation energy, which is essential for reproducible results, especially in MS/MS experiments.
-
Causality Explained: Collision Energy Dependence In tandem mass spectrometry (MS/MS), fragmentation is induced by colliding isolated ions with an inert gas (e.g., argon) in a collision cell. The kinetic energy of these collisions, known as the collision energy, directly determines the extent of fragmentation. Minor variations in this setting will significantly alter the ratio of parent to fragment ions, and the ratios between different fragment ions. Inconsistent fragmentation suggests this parameter is not being precisely controlled or documented.
-
Troubleshooting Protocol: Systematic Collision Energy Optimization This procedure creates a "fragmentation map" for your specific instrument and analyte.
-
Analyte Infusion: Prepare a solution of Cr(acac)₃ (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) and infuse it directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Parent Ion Isolation: Set the first mass analyzer (Q1) to isolate the m/z of your chosen precursor ion (e.g., [Cr(acac)₃+H]⁺ at m/z 350 or the radical ion at m/z 349).
-
Collision Energy Ramp: Program the instrument to acquire a series of MS/MS spectra while systematically increasing the collision energy. Start at a low energy (e.g., 5 eV) and increase in small increments (e.g., 2-5 eV) up to a high value (e.g., 50-60 eV).
-
Data Analysis: Plot the relative abundance of the precursor ion and each major fragment ion as a function of collision energy. This will reveal the optimal energy to produce each fragment and is crucial for developing robust, quantitative methods.
-
Q4: How can I definitively confirm the identity of the m/z 250 peak as [Cr(acac)₂]⁺?
This requires a multi-stage mass spectrometry experiment (MS³) to establish a direct parent-daughter relationship.
-
Causality Explained: The Logic of MSⁿ Tandem mass spectrometry confirms fragmentation pathways by isolating a parent ion, fragmenting it, and analyzing the products. An MS³ experiment takes this one step further: it isolates a fragment ion and then subjects it to another round of fragmentation. If the peak at m/z 250 is indeed [Cr(acac)₂]⁺, then fragmenting it should produce [Cr(acac)]⁺ at m/z 151.
-
Experimental Protocol: Pseudo-MS³ for Fragment Confirmation This workflow validates the proposed fragmentation cascade.
-
Stage 1 (MS¹): Acquire a standard mass spectrum to confirm the presence of the initial molecular ion ([Cr(acac)₃]⁺, m/z 349) and the first-generation fragment ([Cr(acac)₂]⁺, m/z 250).
-
Stage 2 (MS²): Perform a standard MS/MS experiment. Isolate the m/z 349 ion and apply collision energy to generate the m/z 250 fragment. This confirms the first step of the pathway.
-
Stage 3 (MS³): Set up an MS³ experiment (if your instrument supports it) or a pseudo-MS³ experiment.
-
Isolate: In the first mass analyzer, isolate the m/z 349 ion.
-
Fragment: Apply collision energy to generate the m/z 250 ion.
-
Isolate Fragment: In the second mass analyzer (or ion trap), isolate the m/z 250 ion.
-
Fragment Again: Apply collision energy to the isolated m/z 250 ion.
-
-
Expected Result: The resulting MS³ spectrum should show a prominent peak at m/z 151, confirming that [Cr(acac)]⁺ is the daughter ion of [Cr(acac)₂]⁺.
-
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common Cr(acac)₃ MS issues.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 3. In-Source Decay and Pseudo-MS3 of Peptide and Protein Ions Using Liquid AP-MALDI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gmi-inc.com [gmi-inc.com]
- 5. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Adduct Formation in ESI/MS by Mobile Phase Additives | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimization of Cr(acac)3 Catalyst Loading in Polymerization Reactions
Welcome to the technical support center for the optimization of chromium(III) acetylacetonate (Cr(acac)3) catalyst loading in polymerization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively utilizing this versatile catalyst. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your polymerization experiments with Cr(acac)3. The question-and-answer format is designed to help you quickly identify and resolve common problems.
Question 1: My polymerization reaction has a very low or no yield. What are the potential causes and how can I rectify this?
Answer:
Low or negligible monomer conversion is a frequent challenge that can be traced back to several factors related to catalyst activity, reagent purity, or reaction conditions.
-
Potential Cause 1: Catalyst Inactivity or Deactivation.
-
Rationale: Cr(acac)3, particularly when used in supported systems, requires activation to form the catalytically active species. For silica-supported systems, this often involves calcination to oxidize Cr(III) to the active Cr(VI) state.[1][2] In homogeneous systems, a cocatalyst is typically required for activation.[3] Improper activation or handling can lead to an inactive catalyst.
-
Solution:
-
Verify Catalyst Purity and Handling: Ensure your Cr(acac)3 is of high purity and has been stored under inert conditions to prevent moisture-induced degradation.
-
Proper Activation (Supported Catalysts): If using a supported catalyst, confirm your calcination protocol (temperature and duration). Higher calcination temperatures generally lead to a greater degree of hydroxyl group removal from the support, which can enhance catalyst activity.[2]
-
Check Cocatalyst Requirement (Homogeneous Systems): For unsupported Cr(acac)3, an activating cocatalyst, such as methylaluminoxane (MAO) or other alkylaluminum compounds (e.g., triethylaluminum - TEA), is often necessary to initiate polymerization.[3] Ensure the correct cocatalyst is being used at the appropriate molar ratio relative to the chromium center.
-
-
-
Potential Cause 2: Presence of Inhibitors.
-
Rationale: Polymerization reactions are highly sensitive to impurities. Water, oxygen, and inhibitors present in the monomer or solvent can poison the catalyst.
-
Solution:
-
Purify Monomer and Solvent: Ensure your monomer is passed through a column of basic alumina to remove inhibitors. All solvents must be rigorously dried and degassed before use.
-
Maintain Inert Atmosphere: The entire experimental setup, including reagent transfers, should be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
-
-
Potential Cause 3: Suboptimal Reaction Temperature.
-
Rationale: Temperature plays a critical role in reaction kinetics. A temperature that is too low may result in a prohibitively slow reaction rate, while a temperature that is too high can lead to catalyst decomposition.
-
Solution:
-
Optimize Temperature: Systematically vary the reaction temperature (e.g., in 10 °C increments) to find the optimal range for your specific monomer and catalyst system. For ethylene polymerization with some systems, an optimal temperature of 70 °C has been identified, with decomposition observed at 80 °C.
-
-
Question 2: The molecular weight distribution (MWD) or Polydispersity Index (PDI) of my polymer is too broad. How can I achieve better control?
Answer:
A broad MWD or high PDI indicates a lack of control over the polymerization process, often stemming from multiple active site types or undesirable side reactions.
-
Potential Cause 1: Excessive Catalyst Loading (Supported Systems).
-
Rationale: While increasing catalyst loading can initially boost activity, exceeding an optimal concentration (often around 1 wt% for supported systems) leads to the formation of chromium oxide (Cr2O3) clusters on the support surface.[1][2] These clusters are generally less active or inactive and contribute to a heterogeneous distribution of active sites, resulting in a broader MWD.[4]
-
Solution:
-
Reduce Catalyst Loading: Systematically decrease the weight percentage of Cr(acac)3 on your support. A common starting point is to test loadings from 0.5 wt% to 2.0 wt% to identify the optimal concentration that balances high activity with good control over polymer properties.
-
-
-
Potential Cause 2: Inappropriate Cocatalyst or Cocatalyst Ratio.
-
Rationale: The type and concentration of the cocatalyst can significantly influence the nature of the active species and, consequently, the MWD of the resulting polymer.[3]
-
Solution:
-
Screen Cocatalysts: If your system allows, test different alkylaluminum cocatalysts (e.g., MAO, TEA, TIBA) to determine their effect on PDI.
-
Optimize Cocatalyst Ratio: Vary the molar ratio of the cocatalyst to Cr(acac)3. A high concentration of cocatalyst can sometimes lead to chain transfer reactions, which can affect the MWD.
-
-
-
Potential Cause 3: Inconsistent Heat and Mass Transfer.
-
Rationale: In viscous polymerization media, poor mixing can lead to localized "hot spots" or variations in monomer concentration, resulting in non-uniform polymer chain growth.
-
Solution:
-
Improve Agitation: Ensure efficient stirring throughout the reaction.
-
Consider Solvent Choice: The viscosity of the reaction medium can be reduced by adjusting the solvent or the initial monomer concentration.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of Cr(acac)3 in polymerization?
Cr(acac)3 is a coordination complex that typically acts as a pre-catalyst.[5] In its stable Cr(III) state, it is generally inactive for polymerization. Activation, either through thermal treatment on a support (often leading to Cr(VI)) or by reaction with a cocatalyst (which can generate active Cr(II) or Cr(III) species), is required to generate the catalytically active sites that can coordinate and insert monomer units to grow polymer chains.[1][3]
Q2: How does the support material (e.g., silica, alumina) influence the catalyst's performance?
The support is not merely an inert scaffold; it actively participates in the formation of the catalytic sites. The surface hydroxyl groups of silica, for instance, can interact with the acetylacetonate ligands of Cr(acac)3 through hydrogen bonding or ligand exchange reactions upon heating.[2] The acidity and porosity of the support also play a crucial role. For example, Al-containing supports like AlMCM-41 have been shown to be more active than pure silica counterparts for ethylene polymerization.[2]
Q3: When is a cocatalyst necessary, and what is its function?
A cocatalyst is almost always required for homogeneous (unsupported) polymerizations using Cr(acac)3. Its primary functions are:
-
Alkylation: It alkylates the chromium center, creating a metal-alkyl bond that is essential for the initiation of monomer insertion.
-
Activation: It can reduce the chromium center to a more active oxidation state.
-
Scavenging: Cocatalysts like alkylaluminums are excellent scavengers for impurities (e.g., water) that would otherwise deactivate the catalyst.[3]
Q4: Can Cr(acac)3 be used for polymerizing monomers other than ethylene?
Yes, Cr(acac)3-based systems have been employed for the polymerization of various monomers, including butadiene and styrene, and for the ring-opening polymerization of cyclic esters and epoxides.[3][6] However, the optimal reaction conditions, including the choice of cocatalyst and solvent, will vary significantly depending on the monomer.
Section 3: Experimental Protocol for Optimization of Cr(acac)3 Loading
This protocol provides a systematic workflow for determining the optimal catalyst loading for a supported Cr(acac)3 system for ethylene polymerization.
Objective: To determine the catalyst loading that provides the highest activity while maintaining a narrow molecular weight distribution.
Materials:
-
Cr(acac)3
-
Silica support (e.g., high-purity, mesoporous silica gel)
-
Toluene (anhydrous)
-
Ethylene (polymerization grade)
-
Triisobutylaluminum (TIBA) or other suitable cocatalyst
-
Schlenk flasks, cannula, and other standard air-free technique glassware
-
High-pressure polymerization reactor
Workflow Diagram:
Caption: Workflow for optimizing supported Cr(acac)3 catalyst loading.
Step-by-Step Methodology:
Part 1: Preparation of Supported Catalysts (Example Loadings: 0.5, 1.0, 1.5, 2.0 wt% Cr)
-
Pre-treatment of Support: Dry the silica support under vacuum at 200 °C for 12 hours to remove physisorbed water.
-
Preparation of Impregnation Solution: For a 1.0 wt% Cr/SiO2 catalyst, calculate the required mass of Cr(acac)3. Dissolve this amount in a sufficient volume of anhydrous toluene to form a solution that matches the pore volume of the silica support (incipient wetness impregnation).
-
Impregnation: Under an inert atmosphere, add the Cr(acac)3 solution dropwise to the dried silica support with constant stirring to ensure uniform distribution.
-
Drying: Dry the impregnated support under vacuum at 80 °C for 6 hours to remove the toluene.
-
Calcination: Place the dried catalyst in a quartz tube furnace. Ramp the temperature to 500-700 °C under a flow of dry air and hold for 4-6 hours. Cool down to room temperature under a flow of dry nitrogen. Store the activated catalyst under an inert atmosphere.
-
Repeat: Repeat steps 2-5 for each desired catalyst loading.
Part 2: Polymerization Reaction
-
Reactor Setup: Assemble and dry a high-pressure polymerization reactor. Purge the reactor thoroughly with nitrogen.
-
Reagent Addition: Add anhydrous toluene to the reactor via cannula. Introduce the cocatalyst (e.g., TIBA) and allow it to scavenge any remaining impurities.
-
Catalyst Injection: Suspend a precise amount of the activated supported catalyst in a small amount of anhydrous toluene and inject the slurry into the reactor.
-
Pressurization: Heat the reactor to the desired temperature (e.g., 70 °C). Introduce ethylene gas to the desired pressure (e.g., 10 bar).
-
Reaction: Maintain constant temperature and pressure for the designated reaction time (e.g., 1 hour), feeding ethylene as it is consumed. Monitor the reaction rate by tracking ethylene uptake.
-
Quenching: Stop the ethylene feed, cool the reactor, and carefully vent any excess pressure. Quench the reaction by adding acidified methanol.
-
Polymer Isolation: Collect the precipitated polymer by filtration, wash thoroughly with methanol, and dry under vacuum to a constant weight.
Part 3: Analysis and Optimization
-
Calculate Yield: Determine the mass of the dried polymer to calculate the yield and catalyst activity (expressed as kg of polymer per gram of Cr per hour).
-
Characterize Polymer: Analyze the polymer's number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn) using Gel Permeation Chromatography (GPC).
-
Compare and Optimize: Tabulate the results for each catalyst loading and identify the concentration that provides the best combination of high activity and a PDI as close to the desired value as possible.
Section 4: Data Presentation
The following table provides representative data illustrating the typical effect of Cr loading on a silica support for ethylene polymerization. Actual results will vary based on specific reaction conditions.
| Cr Loading (wt%) | Catalyst Activity (kg PE / g Cr·h) | Mw ( kg/mol ) | PDI (Mw/Mn) | Observations |
| 0.5 | 12,000 | 250 | 5.5 | Moderate activity, good control. |
| 1.0 | 14,000 | 220 | 7.0 | Optimal activity observed. [1] |
| 1.5 | 10,500 | 280 | 12.0 | Decreased activity, broader MWD. |
| 2.0 | 7,000 | 350 | 18.5 | Significant drop in activity, poor control due to cluster formation.[2] |
Section 5: Troubleshooting Logic Diagram
This diagram provides a logical flow for diagnosing common issues during the optimization process.
Caption: Decision tree for troubleshooting Cr(acac)3 polymerization.
References
-
Huang, J., et al. (2025). Unexpected high activity of Cr(acac)3 for C2H4 polymerization. Molecular Catalysis, 587, 115471. [Link]
-
Darensbourg, D. J., et al. (2004). Role of the cocatalyst in the copolymerization of CO2 and cyclohexene oxide utilizing chromium salen complexes. Journal of the American Chemical Society, 126(45), 14915-14924. [Link]
-
Weckhuysen, B. M., et al. (2000). Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials: Formation of Polyethylene Nanofibres within Mesoporous Crystalline Aluminosilicates. Chemistry - A European Journal, 6(15), 2760-2770. [Link]
-
Mecking, S., et al. (2023). The Highly Controlled and Efficient Polymerization of Ethylene. Angewandte Chemie International Edition, 62(9), e202215821. [Link]
-
ResearchGate. (n.d.). Catalyst-loading process and the diagram of heterogeneous ethylene polymerization. [Link]
-
Kiparissides, C., et al. (2016). Optimal Catalyst and Cocatalyst Precontacting in Industrial Ethylene Copolymerization Processes. Industrial & Engineering Chemistry Research, 55(21), 6184-6195. [Link]
-
Weckhuysen, B. M., & Schoonheydt, R. A. (1999). Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. DSpace. [Link]
-
Al-Salem, S. M., et al. (2025). Optimization of supported chromium catalyst for enhanced production of high-density polyethylene. Advanced Carbon Journal, 2025, 111-121. [Link]
-
Lee, D., et al. (2024). Parallel Catalyst Synthesis Protocol for Accelerating Heterogeneous Olefin Polymerization Research. Polymers, 16(1), 1. [Link]
-
Xie, T., et al. (1995). Gas Phase Ethylene Polymerization: Production Processes, Polymer Properties, and Reactor Modeling. Industrial & Engineering Chemistry Research, 34(8), 2625-2646. [Link]
-
Chen, A., et al. (2021). Cocatalyst Effect in Transition Metal Catalyzed Ethylene Polymerization and Copolymerization. Chinese Journal of Chemistry, 39(10), 2815-2821. [Link]
-
ResearchGate. (n.d.). Molecular weight distribution of polyethylene; effect of catalyst injection system. [Link]
-
Semikolenova, N. V., et al. (2022). Regulation of molecular weight, molecular weight distribution and branching distribution in polyethylene produced by supported catalysts bearing bis(imino)pyridyl complexes of Fe(II) and α-diimine complexes of Ni(II). Polyolefins Journal, 9(2), 103-116. [Link]
-
Shaffer, M. S. P., & Williams, C. K. (2022). Tuning Polyethylene Molecular Weight Distributions Using Catalyst Support Composition. Macromolecules, 55(9), 3459-3466. [Link]
-
Marks, T. J., et al. (2018). Ring Opening Polymerization and Copolymerization for Polyester and Polycarbonate Formation by a Diamino-bis(phenolate) Chromium(III) Catalyst. ChemRxiv. [Link]
Sources
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- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of supported chromium catalyst for enhanced production of high-density polyethylene [sciparkpub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Revealing the Effect of the Molecular Weight Distribution on the Chain Diffusion and Crystallization Process under a Branched Trimodal Polyethylene System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthesized Chromium(III) Acetylacetonate [Cr(acac)3]
Welcome to the technical support guide for the purification of Chromium(III) Acetylacetonate, Cr(acac)3. This document provides troubleshooting guides and frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflows.
Part 1: Frequently Asked Questions - Diagnosis of Impurities
This section addresses common initial observations and questions that arise after the initial synthesis of Cr(acac)3. A correct diagnosis is the first step toward an effective purification strategy.
Q1: My crude product isn't the expected color or texture. What does this indicate?
A: Pure Cr(acac)3 is a crystalline solid with a characteristic deep maroon or dark purple color.[1][2][3] Deviations from this appearance are a primary indicator of impurities.
-
Dull or Brownish Color: May suggest the presence of residual starting materials or side products.
-
Gummy or Oily Texture: Often indicates the presence of excess, unreacted acetylacetone (Hacac) or moisture.
-
Pale or Light-Colored Powder: Could point to significant contamination with salt byproducts, such as ammonium chloride (NH4Cl), which are typically white crystalline solids.[2]
Q2: What are the most probable impurities in my crude Cr(acac)3 sample?
A: The impurities are almost always related to the synthetic route employed. The most common synthesis involves the reaction of a chromium(III) salt (like CrCl3·6H2O) with acetylacetone (Hacac) in the presence of a base, such as urea or ammonia.[2][4][5]
Common Impurities Breakdown:
| Impurity Category | Specific Examples | Rationale |
|---|---|---|
| Unreacted Reagents | CrCl3·6H2O, Acetylacetone (Hacac), Urea | Incomplete reaction due to non-stoichiometric amounts, insufficient heating, or reaction time. |
| Reaction Byproducts | Ammonium Chloride (NH4Cl) | Formed when ammonia (from urea hydrolysis) or aqueous ammonia is used as the base with CrCl3.[1] |
| Hydrolysis Products | Various Chromium Hydroxo Species | Can form if the pH is not well-controlled during the reaction. |
| Solvent Residue | Water, Ethanol | Residual solvent from the reaction medium.[2] |
Q3: Which analytical techniques should I use to assess the purity of my Cr(acac)3?
A: A combination of techniques provides the most comprehensive assessment of purity.
| Analytical Technique | Principle & Expected Result for Pure Cr(acac)3 | Indication of Impurity |
| Melting Point | A pure compound melts over a very narrow temperature range. The literature value for Cr(acac)3 is approximately 210-216 °C.[1][2] | Impurities cause a depression of the melting point and a broadening of the melting range.[6] |
| Infrared (IR) Spectroscopy | The spectrum should show characteristic peaks for the coordinated acetylacetonate ligand, notably strong bands around 1577 cm⁻¹ and 1522 cm⁻¹, corresponding to C=O and C=C stretching vibrations, respectively.[7][8] | The presence of a broad peak around 3200-3500 cm⁻¹ indicates water (O-H stretch). A sharp peak around 1700-1740 cm⁻¹ suggests the presence of uncoordinated, free acetylacetone.[7] |
| Elemental Analysis | Provides the percentage composition of C, H, and Cr. The results should match the theoretical values for the formula Cr(C₅H₇O₂)₃. | Deviations from the theoretical percentages indicate the presence of foreign substances. |
Part 2: Troubleshooting Guides - Purification Protocols
Once you have a general idea of the impurities present, you can select the most appropriate purification method. The following workflows provide step-by-step instructions and the scientific rationale behind them.
Workflow Visualization: General Purification Strategy
The following diagram outlines the logical flow from a crude product to a purified sample, incorporating purity checks to validate the chosen method.
Caption: General workflow for the purification and validation of Cr(acac)3.
Method 1: Recrystallization
Recrystallization is the most common and often the most effective method for purifying Cr(acac)3. It relies on the difference in solubility of the compound and its impurities in a given solvent system at different temperatures.
Q: How do I select the best solvent system for recrystallization?
A: The ideal solvent should dissolve Cr(acac)3 completely when hot but poorly when cold. For Cr(acac)3, which is soluble in many non-polar organic solvents, a solvent/anti-solvent system is often most effective.[2][7] You dissolve the compound in a "good" solvent where it is highly soluble, and then add a miscible "poor" solvent (an anti-solvent) to decrease its solubility and force crystallization.
Recommended Solvent Systems for Cr(acac)3:
| Good Solvents (for dissolution) | Poor Solvents (Anti-solvents for precipitation) |
|---|---|
| Toluene[6] | Petroleum Ether[6] |
| Dichloromethane[9] | Hexane[9] |
| Chloroform[2] | Water (use with caution) |
| Acetone[7] | |
Q: Can you provide a detailed protocol for recrystallization using a toluene/petroleum ether system?
A: Certainly. This protocol is designed to remove soluble organic impurities and less-soluble inorganic salts.
Step-by-Step Recrystallization Protocol:
-
Dissolution: Place your crude Cr(acac)3 in an Erlenmeyer flask. Add a minimal amount of warm toluene (approx. 50-60 °C) while stirring until the compound fully dissolves. Using the minimum volume is crucial for maximizing yield.
-
Hot Filtration (Optional but Recommended): If you observe any insoluble material (e.g., salt byproducts), perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities.
-
Induce Crystallization: Allow the dark purple solution to cool slightly. Slowly add petroleum ether dropwise while gently swirling the flask. Continue adding until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the deep purple crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold petroleum ether to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent. Characterize the final product by taking its melting point.
Method 2: Sublimation
Sublimation is a powerful technique for separating volatile solids from non-volatile impurities. Since Cr(acac)3 sublimes, this method is excellent for removing inorganic salts (like NH4Cl) or other non-volatile contaminants.[1]
Q: When should I choose sublimation over recrystallization?
A: Sublimation is the preferred method when you suspect the primary impurities are non-volatile. It is particularly effective for a final purification step to achieve very high purity, as it can remove trace amounts of non-volatile colored impurities that might co-crystallize.
Q: What are the critical parameters for subliming Cr(acac)3?
A: The key is to heat the sample under a high vacuum. The Cr(acac)3 will transition directly from a solid to a gas and then deposit as pure crystals on a cold surface.
Experimental Protocol for Vacuum Sublimation:
-
Apparatus Setup: Place the crude Cr(acac)3 in a sublimation apparatus. The apparatus should have a "cold finger" condenser.
-
Apply Vacuum: Evacuate the system to a pressure of approximately 5-10 Pa.[10] A high vacuum is essential to allow sublimation at a lower temperature, preventing thermal decomposition.
-
Heating: Gently heat the bottom of the apparatus containing the crude material. Literature suggests that purification can be achieved at temperatures around 180-200 °C under vacuum.[10] Cr(acac)3 begins to sublime near 110 °C at atmospheric pressure, so a lower temperature is effective under vacuum.[1]
-
Condensation: Circulate a coolant (e.g., cold water) through the cold finger. The gaseous Cr(acac)3 will solidify into pure, fine crystals upon contact with the cold surface.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before releasing the vacuum. Carefully scrape the purified crystals from the cold finger.
References
-
This compound. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]
-
This compound. (n.d.). In Grokipedia. Retrieved January 8, 2026, from [Link]
-
Fedorov, V. A., Vologdin, N. V., Samsonova, N. P., & Fedorova, A. V. (2011). Solubility of chromium(III) tris-acetylacetonate [Cr(C5H7O2)3] in different media. ResearchGate. [Link]
-
Synthesis of this compound. (2021, March 31). YouTube. [Link]
-
Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone (β - IISTE.org). (n.d.). IISTE.org. Retrieved January 8, 2026, from [Link]
-
(CR (Acac) 3) .... (n.d.). Scribd. Retrieved January 8, 2026, from [Link]
-
Abraham, M. H., Acree, W., Fucaloro, A. F., & Zanella, A. W. (2017). Solubility of Acetylacetonates of Chromium and Iron in Mixed Organic Solvents. ResearchGate. [Link]
-
A Novel Approach for Preparation of Acetylacetonate Complex Anchored to High Order Nanoporous Silica (LUS-1). (2017). Journal of Nanostructures. [Link]
-
Cr(acac)3 & Co(acac)3 Synthesis & Characterization. (n.d.). studylib.net. Retrieved January 8, 2026, from [Link]
-
Self-propagating synthesis of chromium acetylacetonate. (2008). ResearchGate. [Link]
-
Thermodynamics of chromium acetylacetonate sublimation. (2005). ResearchGate. [Link]
-
Chromium Acetylacetonate. (n.d.). AMERICAN ELEMENTS. Retrieved January 8, 2026, from [Link]
-
Solved II Experiment 1 (I). Synthesis of Cr(acac); 3+ This. (2021, April 1). Chegg.com. [Link]
-
TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE. (n.d.). National Taras Shevchenko University of Kyiv. Retrieved January 8, 2026, from [Link]
-
Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials: Formation of Polyethylene Nanofibres within Mesoporous Crystalline Aluminosilicates. (2004). ResearchGate. [Link]
-
Synthesis and purification of Cr(acac)3. (2023, March 24). Docsity. [Link]
-
Experiment 10 Synthesis and Recrystallization of Metal–Ligand Complexes Containing the Ligand Acetylacetone. (n.d.). The Creative Chemist. Retrieved January 8, 2026, from [Link]
-
Synthesis of Chromium Acetylacetonate: A Lab Experiment. (n.d.). Studylib. Retrieved January 8, 2026, from [Link]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Chromium(III) Acetylacetonate [Cr(acac)₃]
Guide: Solving Solubility Issues in Nonpolar Solvents
Welcome to the technical support guide for Chromium(III) acetylacetonate, or Cr(acac)₃. This document is designed for researchers, chemists, and material scientists who utilize this versatile coordination complex in nonpolar organic solvents. Cr(acac)₃ is valued for its applications as a catalyst precursor, a relaxation agent in NMR spectroscopy, and in materials synthesis, largely due to its favorable solubility in nonpolar media.[1][2] However, users occasionally encounter challenges in achieving complete or rapid dissolution.
This guide provides a structured approach to troubleshooting these issues, moving from common questions to in-depth experimental protocols. Our goal is to equip you with the knowledge to not only solve immediate solubility problems but also to understand the underlying chemical principles for future success.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding Cr(acac)₃ solubility.
Q1: My Cr(acac)₃ is not dissolving in toluene (or another nonpolar solvent) as expected. What are the likely causes?
There are several potential reasons for this common issue:
-
Kinetic vs. Thermodynamic Solubility: While Cr(acac)₃ is thermodynamically soluble in many nonpolar solvents, the rate of dissolution (kinetics) can be slow. The crystalline solid has a significant lattice energy that must be overcome by solvent-solute interactions.
-
Purity of the Compound: Commercially available Cr(acac)₃ is typically of high purity (e.g., ≥97%), but impurities from the synthesis, such as unreacted chromium salts or byproducts, can hinder solubility.[3]
-
Solvent Quality: The presence of contaminants in the solvent, particularly trace amounts of water, can significantly impact the solubility of organometallic compounds. This is especially true in solvents like DMSO, where water uptake can cause compounds to precipitate.[4] Ensure you are using a dry, high-purity solvent.
-
Insufficient Agitation or Time: Dissolution may simply require more vigorous stirring and/or a longer duration.
Q2: What is the expected solubility of Cr(acac)₃ in common organic solvents?
While Cr(acac)₃ is known for its good solubility in nonpolar solvents, the exact values can vary.[1][5] It is highly soluble in solvents like benzene and chloroform but shows lower solubility in others. Refer to the Reference Data Table in Section 4 for specific reported values.
Q3: Is it safe to heat the mixture to improve solubility? What are the risks?
Yes, gentle heating is a highly effective and common method. Cr(acac)₃ is thermally stable, with a melting point of approximately 210 °C and a boiling point of 340 °C, so controlled heating well below these temperatures is safe.[6] The primary risk is solvent loss through evaporation, which can be mitigated by using a reflux condenser. Aggressive or uncontrolled heating is not recommended.
Q4: I've heard about sonication. Can this technique help dissolve Cr(acac)₃?
Absolutely. Sonication is a powerful mechanical method for accelerating dissolution. It uses high-frequency sound waves to create and collapse microscopic bubbles in the solvent (a process called cavitation).[7] The collapse of these bubbles generates localized shockwaves that break apart solid agglomerates, increasing the surface area exposed to the solvent and dramatically speeding up the dissolution process.[8][9]
Q5: My Cr(acac)₃ dissolved perfectly, but later precipitated out of solution. What could have caused this?
This phenomenon, known as "crashing out," is typically caused by a change in the solution's conditions:
-
Temperature Fluctuation: If you heated the solution to dissolve the compound, cooling it back to room temperature may cause it to become supersaturated, leading to precipitation.
-
Solvent Evaporation: If the container was not properly sealed, solvent evaporation would increase the concentration of Cr(acac)₃ beyond its solubility limit.
-
Introduction of an Anti-Solvent: Contamination of your solution with a solvent in which Cr(acac)₃ is insoluble (like water or petroleum ether) will cause it to precipitate.[3]
Section 2: In-Depth Troubleshooting Guides
When facing persistent solubility challenges, a systematic approach is required. The following guides provide step-by-step protocols, grounded in established laboratory practices.
Troubleshooting Workflow
Before proceeding to the detailed guides, consult this workflow to diagnose and select the appropriate course of action for your specific issue.
Caption: A logical workflow for troubleshooting Cr(acac)₃ solubility issues.
Guide 2.1: Protocol for Enhancing Dissolution with Mechanical & Thermal Energy
This protocol details the two most common and effective methods for overcoming slow dissolution kinetics.
Objective: To achieve complete dissolution of Cr(acac)₃ using controlled heating and/or sonication.
Materials:
-
Cr(acac)₃ solid
-
Anhydrous nonpolar solvent (e.g., toluene, benzene)
-
Glass flask or beaker
-
Magnetic stir bar and stir plate with heating capability
-
Bath sonicator
-
Thermometer or thermocouple
-
(Optional) Reflux condenser
Step-by-Step Methodology:
-
Preparation: Add the weighed amount of Cr(acac)₃ and the magnetic stir bar to your flask. Add the desired volume of solvent.
-
Initial Attempt: Begin by stirring the mixture vigorously at room temperature for 15-20 minutes. Many issues are resolved with sufficient time and agitation.
-
Applying Heat (If Needed):
-
Place the flask on the hot plate and begin stirring at a moderate speed.
-
Slowly increase the temperature. A good target is 40-60 °C. For higher temperatures, a reflux condenser is recommended to prevent solvent loss.
-
Causality Check: Heating increases the kinetic energy of the solvent molecules, leading to more frequent and energetic collisions with the solute surface, which helps overcome the crystal lattice energy.
-
Monitor the solution for visual signs of dissolution. Maintain the temperature until the solution is clear and homogenous.
-
-
Applying Sonication (If Needed):
-
If heating is undesirable or ineffective, turn to sonication. Place the flask (securely) in a bath sonicator containing water.
-
Turn on the sonicator. The high-frequency waves will agitate the mixture at a molecular level.[7]
-
Self-Validation: You can often see the "plumes" of dissolving solid coming off the crystals during sonication, providing immediate feedback that the method is working.
-
Sonicate in short bursts (e.g., 5-10 minutes) and check for dissolution. Note that prolonged sonication can cause minor heating of the water bath.[4]
-
-
Final Assessment: Once all solid particles are gone, allow the solution to cool to room temperature (if heated) to ensure the compound remains in solution. A stable, clear solution indicates success.
Guide 2.2: A Systematic Approach to Using Co-Solvents
If a single nonpolar solvent is insufficient, adding a small amount of a compatible, slightly more polar co-solvent can dramatically improve solubility.
Objective: To dissolve Cr(acac)₃ by modifying the overall properties of the solvent system.
Scientific Principle: The principle of "like dissolves like" governs solubility. While Cr(acac)₃ is nonpolar overall, the Cr-O bonds in the chelate rings have some polar character.[10] A purely nonpolar solvent (like hexane) may interact weakly with this region. A co-solvent with slight polarity can improve these specific interactions without significantly altering the nonpolar character of the bulk solution.
Recommended Co-Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), or Chloroform are excellent candidates as they are known to dissolve Cr(acac)₃ and are miscible with most nonpolar solvents.[6][11]
Step-by-Step Methodology:
-
Initial Setup: Prepare a slurry of your Cr(acac)₃ in the primary nonpolar solvent as described in Guide 2.1, Step 1.
-
Small-Scale Test (Self-Validation): Before committing your entire batch, transfer a small, representative sample of the slurry (e.g., 1 mL) to a test vial.
-
Incremental Addition: Add the chosen co-solvent to the test vial dropwise while agitating. Observe for any changes. Often, only a small volume percentage (e.g., 1-5% v/v) is needed.
-
Scaling Up: If the small-scale test is successful, calculate the proportional amount of co-solvent needed for your main batch. Add it slowly to the main flask while stirring vigorously.
-
Finalization: Stir for an additional 10-15 minutes to ensure homogeneity.
Section 3: Understanding the Science of Solubility
A deeper understanding of solute-solvent interactions can transform troubleshooting from trial-and-error into a predictive science.
The Role of Molecular Structure
Cr(acac)₃ has an octahedral geometry where the central Chromium(III) ion is chelated by three acetylacetonate ligands.[12] The exterior of the complex is dominated by the methyl groups of the ligands, presenting an overall nonpolar, "greasy" surface that interacts favorably with nonpolar solvents via van der Waals forces.[5][10] This is the fundamental reason for its solubility in solvents like toluene and benzene.
Advanced Prediction: Hansen Solubility Parameters (HSP)
For complex formulation challenges, going beyond the simple "polar vs. nonpolar" dichotomy is necessary. Hansen Solubility Parameters provide a more sophisticated, quantitative framework.[13] Every compound and solvent is assigned three parameters (in units of MPa⁰·⁵):
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The core principle is that substances with similar HSP values are likely to be miscible.[14] By knowing the HSP of Cr(acac)₃ and various solvents, one could rationally select the best solvent or design an optimal co-solvent blend to match the solute's parameters, minimizing trial and error.
Section 4: Reference Data
The following table summarizes known solubility data for Cr(acac)₃ in various organic solvents. This data should be used as a guideline, as experimental conditions can affect results.
| Solvent | Solubility Value | Temperature (°C) | Reference(s) |
| Benzene | 30.85 g / 100 g | 20 °C | [3] |
| Toluene | Good solubility reported | Ambient | [6] |
| Chloroform | Good solubility reported | Ambient | [6] |
| Alcohol (Ethanol) | 2.20 g / 100 g | 20 °C | [3] |
| Water | 1.1 g / L | 20 °C | [3] |
| Petroleum Ether | Insoluble | Ambient | [3] |
References
-
Wikipedia. This compound. [Link]
-
Grokipedia. This compound. [Link]
-
Di Giacomo, G., et al. (2016). Solubility of Acetylacetonates of Chromium and Iron in Mixed Organic Solvents. ResearchGate. [Link]
-
Dunn, B., et al. (2014). Metal acetylacetonate complexes for high energy density non-aqueous redox flow batteries. Journal of Materials Chemistry A. [Link]
-
Lobanov, V. V., et al. (1998). Gas-phase deposition and thermal transformations of Cr(acac)3 on the surface of alumina supports. Journal of the Chemical Society, Faraday Transactions. [Link]
-
American Elements. Chromium Acetylacetonate. [Link]
-
Khan, I., et al. (2017). Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone. Journal of Natural Sciences Research. [Link]
-
JEOL Ltd. Comprehensive Analysis of Acetylacetonate Complexes. [Link]
-
Reddit. My small acetylacetonate collection. [Link]
-
Brei, V. V., et al. TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE. [Link]
-
Szafran, Z., et al. Synthesis of Metal Acetylacetonates. ResearchGate. [Link]
-
ResearchGate. How to find a better solution for the solubility of metal complexes?. [Link]
-
Winter, M. [Cr(Acac)₃]. Chemdex. [Link]
-
Binnemans, K. (2021). Oxidative Dissolution of Metals in Organic Solvents. Chemical Reviews. [Link]
-
Transtutors. Synthesis of Tris (acetylacetonato) Chromium(III) Complex. [Link]
-
Envirostar. (2023). Harnessing Sound Waves: Sonication for Creating Soluble Liquids. [Link]
-
Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]
-
Scribd. [Cr(Acac)3]. [Link]
-
Wikipedia. Metal acetylacetonates. [Link]
-
Weckhuysen, B. M., et al. (2000). Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. DSpace. [Link]
-
Lazzús, J. A. (2018). Solubility of Metal Precursors in Supercritical CO2: Measurements and Correlations. MDPI. [Link]
-
Swaddle, T. W. (2014). Solvent extraction: the coordination chemistry behind extractive metallurgy. Chemical Society Reviews. [Link]
-
Binnemans, K. (2021). Oxidative Dissolution of Metals in Organic Solvents. PMC - NIH. [Link]
-
Karmakar, A., et al. (2020). Screening of metal complexes and organic solvents using the COSMOSAC-LANL model to enhance the energy density in a non-aqueous redox flow cell: an insight into the solubility. RSC Publishing. [Link]
-
ResearchGate. Is sonication essential in solubility testing of a substance?. [Link]
-
Vibzzlab. (2022). Chromium Acetylacetonate : Preparation. YouTube. [Link]
-
Hansen Solubility. Hansen Solubility Parameters. [Link]
-
Kupcho, K., et al. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. ResearchGate. [Link]
-
The Bumbling Biochemist. (2022). Lab tip: use a bath sonicator to help dissolve solids. YouTube. [Link]
-
Diversified Enterprises. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. [Link]
-
Abbott, S. HSP Basics | Practical Solubility Science. [Link]
-
Gouveia, A. S., et al. (2024). Kraft Lignin-Based Polyurethane with GVL: A Sustainable Coating Alternative for Recycled Linerboard. MDPI. [Link]
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- 5. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
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- 8. Harnessing Sound Waves: Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 9. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
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- 12. [Cr(Acac)₃] | Chemdex [winter.group.shef.ac.uk]
- 13. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 14. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
Technical Support Center: Optimizing Deposition of Chromium (III) Oxide (Cr₂O₃) Films from Chromium (III) acetylacetonate (Cr(acac)₃)
Welcome to the technical support center for Cr₂O₃ film deposition. This guide is designed for researchers and scientists utilizing Metal-Organic Chemical Vapor Deposition (MOCVD) with a Cr(acac)₃ precursor. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you may encounter during the deposition process in a question-and-answer format.
Q1: I am experiencing very low or no film growth. What are the primary factors to investigate?
This is a common initial challenge often related to precursor delivery or insufficient thermal energy for decomposition.
A1: Core Areas for Troubleshooting:
-
Precursor Sublimation Temperature: Cr(acac)₃ is a solid precursor that needs to be heated to generate sufficient vapor pressure for transport to the reaction chamber. If the sublimator (or bubbler) temperature is too low, the vapor pressure will be inadequate, resulting in a low concentration of the precursor in the carrier gas.
-
Causality: The rate of sublimation is exponentially dependent on temperature. A slight decrease in temperature can cause a significant drop in vapor pressure.
-
Actionable Advice: Ensure your sublimator is heated to an appropriate and stable temperature, typically in the range of 160-200°C. Monitor the temperature closely and ensure the gas lines leading to the chamber are also heated to prevent precursor condensation.
-
-
Substrate (Deposition) Temperature: The decomposition of Cr(acac)₃ on the substrate surface is a thermally activated process. If the substrate temperature is too low, the precursor molecules will not have enough energy to react and form Cr₂O₃.
-
Causality: The chemical reactions involved, including ligand removal and oxidation, have specific activation energies that must be overcome.[1] Studies have shown that Cr(acac)₃ decomposition only becomes substantial at higher temperatures, with significant Cr₂O₃ formation occurring above 330°C in some systems.[1]
-
Actionable Advice: Verify your substrate temperature is within the typical deposition window for Cr₂O₃, which can range from 350°C to over 500°C depending on the reactor configuration and desired film properties.[2]
-
-
Carrier Gas Flow Rate: The carrier gas (e.g., Argon, Nitrogen) transports the vaporized precursor to the substrate. If the flow rate through the sublimator is too high, the residence time may be too short for the gas to become saturated with the precursor vapor. If it's too low, not enough precursor will be delivered.
-
Actionable Advice: Optimize the carrier gas flow rate. Start with a moderate flow and adjust based on deposition rate measurements.
-
-
Precursor Degradation: Over time, especially with prolonged heating, the Cr(acac)₃ precursor can degrade or polymerize, reducing its volatility.
-
Actionable Advice: If you observe a consistent drop in deposition rate over multiple runs using the same batch of precursor, consider replacing it with a fresh supply.
-
Q2: The deposited film is amorphous, but my application requires the crystalline eskolaite (α-Cr₂O₃) phase. How can I promote crystallinity?
A2: Achieving the desired crystalline phase is almost entirely dependent on providing sufficient thermal energy for atomic arrangement.
-
Primary Solution: Increase Deposition Temperature. The transition from an amorphous to a crystalline film structure is directly correlated with the substrate temperature.
-
Mechanism: At lower temperatures, adatoms on the surface have insufficient mobility to arrange themselves into a long-range ordered, crystalline lattice, resulting in an amorphous structure. As the temperature increases, surface mobility increases, allowing atoms to find their lowest energy sites within the crystal lattice.
-
Field-Proven Data: Studies using Atomic Layer Deposition (ALD) with related precursors show that films are X-ray amorphous at temperatures ≤ 225°C, while the crystalline eskolaite phase begins to appear at temperatures ≥ 250°C.[3][4] For MOCVD, crystalline films are typically obtained at higher temperatures, often above 450°C, to ensure good structural quality.[2]
-
-
Secondary Solution: Post-Deposition Annealing. If depositing at high temperatures is not feasible (e.g., due to thermally sensitive substrates), you can deposit an amorphous film at a lower temperature and subsequently anneal it.
-
Actionable Advice: Anneal the amorphous film in an air or oxygen atmosphere at a temperature sufficient to induce crystallization (e.g., >400°C). The final crystallite size will depend on both the annealing temperature and duration. Annealing has been shown to increase the crystallite size of Cr₂O₃ films.[5]
-
Q3: My films show significant carbon contamination in XPS/EDX analysis. What is the cause and how can it be mitigated?
A3: Carbon contamination is a frequent issue with metal-organic precursors and arises from the incomplete decomposition and removal of the organic acetylacetonate (acac) ligands.
-
Cause: The ideal reaction involves the complete combustion of the (C₅H₇O₂)⁻ ligands into volatile byproducts like CO₂ and H₂O. Incomplete combustion leaves carbon atoms incorporated into the growing film.
-
Mitigation Strategies:
-
Optimize Oxidizer Flow: The most critical parameter is the ratio of the oxygen source (O₂, O₃, H₂O) to the Cr(acac)₃ precursor. Insufficient oxygen will lead to carbon-rich deposits.
-
Increase Deposition Temperature: Higher temperatures provide more energy for the combustion reactions to proceed to completion.
-
Causality: The kinetics of the ligand combustion reaction are temperature-dependent. Higher temperatures favor the complete breakdown of organic fragments. However, be aware that excessively high temperatures can sometimes lead to gas-phase nucleation.
-
-
Reactor Pressure: Operating at a suitable pressure can influence the mean free path of reactants and the efficiency of byproduct removal. While process-specific, ensure the pressure is optimized for your system. MOCVD processes for Cr₂O₃ have been successfully performed at various pressures.
-
Q4: The film adheres poorly and flakes off the substrate. What are the solutions?
A4: Poor adhesion is an interfacial problem, typically stemming from substrate contamination or high internal stress in the film.
-
Substrate Cleaning: The single most important step for good adhesion is a pristine substrate surface. Any organic residue, particulate matter, or native oxide layer can act as a weak boundary layer.
-
Actionable Advice: Implement a rigorous, multi-step substrate cleaning protocol. A standard procedure for silicon substrates is provided in the "Experimental Protocols" section below.
-
-
Internal Stress: Stress can be intrinsic (from the growth process) or extrinsic (from thermal mismatch). High stress, particularly tensile stress, can cause the film to crack or delaminate.
-
Causality: A large mismatch in the coefficient of thermal expansion (CTE) between the Cr₂O₃ film and the substrate can induce significant stress upon cooling from the deposition temperature.[8]
-
Actionable Advice:
-
Optimize the deposition temperature. Sometimes lowering the temperature can reduce thermal mismatch stress.
-
Control the film thickness. Thicker films accumulate more total stress, making them more prone to delamination.[8]
-
Consider using a thin adhesion-promoting layer if compatible with your application.
-
-
Data Summary & Key Parameters
The deposition temperature is the most critical parameter influencing multiple film properties simultaneously. The following table summarizes the general trends observed when depositing Cr₂O₃ from Cr(acac)₃.
| Parameter | Low Temperature (~250-350°C) | Moderate Temperature (~350-450°C) | High Temperature (>450°C) | Supporting Sources |
| Growth Rate | Low, limited by reaction kinetics | Increases with temperature | May plateau or decrease due to precursor depletion or gas-phase reactions | [3] |
| Crystallinity | Amorphous or poorly crystalline | Mixed amorphous/crystalline (eskolaite) | Polycrystalline (eskolaite, α-Cr₂O₃) | [2][3][4] |
| Surface Roughness | Generally smooth | Increases as crystallites form | Can become significantly rougher due to larger grain growth | [3] |
| Carbon Content | Can be high due to incomplete ligand combustion | Decreases with more efficient combustion | Generally low, assuming sufficient oxidant | [9] |
| Refractive Index | Lower, typical of amorphous materials (~2.15) | Increases with film density and crystallinity | Higher, approaching bulk values (~2.3-2.5) | [3][5] |
| Adhesion | Can be good if stress is low | Can be compromised by increasing stress | May decrease due to high thermal mismatch stress | [8] |
Experimental Protocols
Protocol 1: Standard MOCVD Process for Cr₂O₃ from Cr(acac)₃
This protocol provides a baseline for depositing a crystalline Cr₂O₃ film. Parameters should be optimized for your specific reactor.
-
Substrate Preparation: Clean the substrate meticulously using the protocol described below (Protocol 2).
-
System Pump-Down: Load the substrate into the MOCVD reactor. Pump the chamber down to its base pressure (e.g., < 1x10⁻⁵ Torr).
-
Heating:
-
Heat the substrate to the target deposition temperature (e.g., 500°C for crystalline films).
-
Heat the Cr(acac)₃ sublimator to its target temperature (e.g., 180°C).
-
Heat all gas lines between the sublimator and the chamber to a temperature slightly above the sublimator (e.g., 190°C) to prevent condensation.
-
-
Gas Flow Stabilization:
-
Introduce the carrier gas (e.g., 20 sccm Ar) through the sublimator.
-
Introduce the oxidant gas (e.g., 100 sccm O₂) directly into the chamber.
-
Allow flows and pressure to stabilize.
-
-
Deposition:
-
Open the valve to introduce the precursor-laden carrier gas into the chamber to initiate deposition.
-
Maintain stable temperature, pressure, and gas flows for the desired deposition time.
-
-
Cool-Down:
-
After deposition, shut off the precursor flow by closing the valve to the sublimator.
-
Turn off the substrate heater and allow the system to cool down to < 100°C under a flow of inert gas before venting.
-
Protocol 2: Substrate Cleaning (Silicon Wafer Example)
-
Place wafers in a beaker.
-
Add Acetone and sonicate for 10 minutes.
-
Decant Acetone, rinse with Isopropanol (IPA).
-
Add IPA and sonicate for 10 minutes.
-
Decant IPA, rinse thoroughly with deionized (DI) water.
-
Dry the wafers using a nitrogen gun.
-
Immediately load the wafers into the load-lock or deposition chamber to minimize re-exposure to atmospheric contaminants.
Visualized Workflows & Relationships
Troubleshooting Workflow: Low or No Film Growth
This diagram outlines the logical steps to diagnose a lack of film deposition.
Caption: Troubleshooting flowchart for low/no film growth issues.
Relationship: Deposition Temperature vs. Film Properties
This diagram illustrates the causal chain between increasing deposition temperature and the resulting film characteristics.
Caption: Effect of deposition temperature on Cr₂O₃ film structure.
References
- Variations of Optical and Structural Properties with Temperature for CrxOy Thin Films Synthesized in a Polymer Matrix by Chemical Bath Deposition Technique. (2014). International Journal of Thin Films Science and Technology.
- Xie, D., et al. (2021).
- Tripathi, A., et al. (2021). Atomic layer deposition of chromium oxide—An interplay between deposition and etching. Journal of Vacuum Science & Technology A.
- Temperature effect on the electrical properties of chromium oxide (Cr2O3) thin films. (2011). Chalcogenide Letters.
- van den Berg, J., et al. (2022). An In Situ Study of Precursor Decomposition via Refractive Index Sensing in p-Type Transparent Copper Chromium Oxide.
- Domínguez, M., et al. (2021). Structural Changes Induced by Heating in Sputtered NiO and Cr2O3 Thin Films as p-Type Transparent Conductive Electrodes.
- Sousa, P.M., et al. (2015). Cr2O3 thin films grown at room temperature by low pressure laser chemical vapour deposition.
- Leppänen, K., et al. (2023). Mechanical and Optical Properties of Cr2O3 Thin Films Grown by Atomic Layer Deposition Method Using Cr(thd)3 and Ozone.
- He, D., et al. (2014). Preparation of Cr2O3 film by MOCVD as hydrogen permeation barrier. Fusion Engineering and Design.
- Lee, S., et al. (2022). The Preparation and Properties of Volatile Tris(N-Alkoxycarboxamidato)chromium(III) Complexes as Potential Single-Source Precursors for the MOCVD of Crystalline Chromium Oxide Thin Films. ACS Omega.
- A Comparative Study of Cr2O3 Thin Films Obtained by MOCVD using Three Different Precursors. (2004).
- A Comparative Study of Cr2O3 Thin Films Obtained by Mocvd using Three Different Precursors. (2004).
- Leppänen, K., et al. (2023). Mechanical and Optical Properties of Cr2O3 Thin Films Grown by Atomic Layer Deposition Method Using Cr(thd)3 and Ozone. MDPI.
- Low-pressure MOCVD of Al2O3 films using aluminium acetylacetonate as precursor: Nucleation and growth. (2009).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural Changes Induced by Heating in Sputtered NiO and Cr2O3 Thin Films as p-Type Transparent Conductive Electrodes [mdpi.com]
- 3. Mechanical and Optical Properties of Cr2O3 Thin Films Grown by Atomic Layer Deposition Method Using Cr(thd)3 and Ozone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanical and Optical Properties of Cr2O3 Thin Films Grown by Atomic Layer Deposition Method Using Cr(thd)3 and Ozone [mdpi.com]
- 5. chalcogen.ro [chalcogen.ro]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Preventing Side Reactions in Cr(acac)3 Catalyzed Oxidations
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for chromium(III) acetylacetonate [Cr(acac)3] catalyzed oxidations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, with a specific focus on identifying, understanding, and mitigating common side reactions. By explaining the causality behind experimental choices, we aim to empower you to optimize your synthetic routes for higher yield, selectivity, and reproducibility.
Section 1: The Core Mechanism of Cr(acac)3 Catalyzed Oxidation
This compound is a stable, air-insensitive, and soluble pre-catalyst valued for its utility in various organic transformations, including selective oxidations and polymerizations. In oxidation reactions, Cr(acac)3 is not the active oxidant itself but serves as a precursor to a higher-valent chromium species, typically Cr(V), which performs the oxidation. The reaction is initiated by a terminal oxidant, such as an alkyl hydroperoxide (R-OOH), which oxidizes the Cr(III) center. The resulting high-valent chromium-oxo species is a potent but often selective oxidant that can functionalize substrates like alkenes.
The generalized catalytic cycle can be visualized as follows:
Caption: Generalized catalytic cycle for Cr(acac)3 oxidation.
Section 2: Troubleshooting Guide for Side Reactions
This section addresses the most common issues encountered during Cr(acac)3 catalyzed oxidations in a practical question-and-answer format.
Q1: "My reaction is producing a mixture of constitutional isomers, particularly in allylic oxidation. How can I improve regioselectivity?"
A1: Understanding the Problem: This is a classic challenge in allylic oxidations, often related to the formation of a resonance-stabilized allylic radical or cationic intermediate. For instance, in reactions analogous to the Kharasch-Sosnovsky oxidation, which functionalizes the allylic position, the reaction can proceed through different pathways leading to a mixture of products.[1][2] The thermodynamically less stable terminal alkene is often favored.[1][3][4]
Causality & Mitigation Strategies:
-
Mechanism Control: The reaction can proceed through a radical mechanism initiated by the interaction of the catalyst with a perester or peroxide oxidant.[3][5] The regioselectivity is determined at the C-H abstraction step.
-
Steric Hindrance: The use of sterically bulky ligands or modifying the acac ligand itself can influence which allylic proton is abstracted, thereby directing the regioselectivity. The electronic environment created by ligands plays a central role in the behavior of chromium complexes.[6]
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity. Higher temperatures provide more energy for the system to overcome the activation barrier for the formation of less-favored isomers, leading to a mixed product distribution.
Troubleshooting Protocol:
-
Screen Solvents: Begin by testing a range of solvents with varying polarities. Non-coordinating, non-polar solvents like toluene or hexane can sometimes favor a specific reaction pathway over another.
-
Lower the Temperature: Run the reaction at 0 °C or -20 °C and monitor the progress by TLC or GC/MS. While the reaction rate will decrease, the selectivity may improve significantly.
-
Introduce Additives/Ligands: Consider the addition of a coordinating ligand. While Cr(acac)3 is relatively inert to substitution, under reaction conditions, ligand exchange or association is possible.[7] Experiment with sub-stoichiometric amounts of nitrogen-based ligands (e.g., pyridine derivatives) or phosphines to modulate the catalyst's electronic and steric properties. The reactivity of chromium-superoxo species, for example, has been shown to be tunable by axial ligands.[8]
Q2: "My primary or secondary alcohol substrate is being over-oxidized to a carboxylic acid or ketone, respectively, instead of the desired aldehyde or alcohol. What's causing this and how do I stop it?"
A2: Understanding the Problem: Over-oxidation occurs when the desired product (e.g., an aldehyde) is more susceptible to oxidation under the reaction conditions than the starting material. This is a common issue with many chromium-based oxidants, especially more reactive Cr(VI) species that can be formed in situ.[9][10][11] For primary alcohols, the initially formed aldehyde can become hydrated to a gem-diol, which is then readily oxidized to the carboxylic acid.[10]
Causality & Mitigation Strategies:
-
Control Oxidant Stoichiometry: The most direct cause is an excess of the terminal oxidant relative to the substrate.
-
Reaction Time and Temperature: Longer reaction times and higher temperatures provide more opportunity for the secondary oxidation event to occur.
-
Catalyst Activity: A highly active or unselective catalyst can accelerate both the primary and secondary oxidation steps.
Troubleshooting Protocol:
-
Titrate the Oxidant: Carefully control the amount of terminal oxidant. Instead of adding it all at once, use a syringe pump for slow addition. The goal is to maintain a low, steady concentration of the oxidant, ensuring it reacts with the starting material before it can attack the product. Use precisely 1.05-1.1 equivalents for the primary oxidation.
-
Monitor the Reaction Closely: Follow the reaction's progress every 15-30 minutes using TLC or GC. Quench the reaction immediately upon consumption of the starting material.
-
Reduce Reaction Temperature: Perform the oxidation at a lower temperature (e.g., 0 °C). This will slow down both oxidation steps, but often the over-oxidation reaction is slowed more significantly, widening the kinetic window to isolate the desired intermediate.
-
Use a Co-oxidant or Buffer: In some chromium-based systems, buffering agents can prevent acid-labile side reactions and slow down certain oxidative pathways.[9]
Q3: "The reaction starts well but then stops, leaving significant unreacted starting material. My catalyst appears to have crashed out of solution. How can I prevent catalyst deactivation?"
A3: Understanding the Problem: Cr(acac)3, while soluble in many organic solvents, can lead to the formation of insoluble, inactive chromium species.[12] This deactivation can occur through several pathways:
-
Formation of Chromium Oxides: The catalyst can be irreversibly oxidized or undergo hydrolysis/pyrolysis to form insoluble and inactive chromium oxides (e.g., Cr2O3).[13]
-
Ligand Dissociation: The acetylacetonate ligands can be labile under certain conditions, leading to the formation of less-soluble or inactive chromium species.
-
Passivation: The surface of the active catalyst can be passivated by reaction byproducts or strongly coordinating species in the reaction mixture, preventing substrate access.[14]
Causality & Mitigation Strategies:
| Parameter | Recommended Action & Rationale |
| Solvent Choice | Use solvents in which Cr(acac)3 has high solubility, such as toluene, chloroform, or acetonitrile.[12] Avoid protic solvents like water or methanol if hydrolysis is suspected, unless they are a necessary part of the reaction medium. |
| Moisture Control | Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere (N2 or Ar). Water can facilitate the formation of chromium hydroxides and oxides, leading to deactivation. |
| Catalyst Loading | While counterintuitive, sometimes lowering the catalyst loading can prevent aggregation and precipitation. Try reducing the loading from 5 mol% to 1-2 mol%. |
| Ligand Stabilization | Add a small excess of free acetylacetone (Hacac) to the reaction mixture. By Le Châtelier's principle, this can suppress the dissociation of the acac ligands from the chromium center, keeping the active catalyst in its soluble form. |
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the primary advantage of using Cr(acac)3 over other chromium sources like CrO3 or PCC?
-
A: Cr(acac)3 is a Cr(III) source, which is significantly less toxic and easier to handle than the carcinogenic Cr(VI) reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).[11] It acts as a pre-catalyst, generating the active high-valent oxidant in situ, which allows for better control and often higher selectivity.
-
-
Q: How do the acetylacetonate (acac) ligands influence the reaction?
-
A: The bidentate acac ligands create a stable, neutral coordination complex that makes Cr(acac)3 soluble in organic solvents and air-stable.[7][12] They modulate the electronic properties of the chromium center, influencing its redox potential and reactivity. The ligands' stability prevents the rapid formation of inactive chromium oxides under ambient conditions.[6]
-
-
Q: What are the best practices for handling and storing Cr(acac)3?
-
A: Cr(acac)3 is an air-stable solid.[12] It should be stored in a tightly sealed container in a cool, dry place. While it is less toxic than Cr(VI) compounds, standard laboratory safety precautions, including wearing gloves and safety glasses, should always be followed.
-
Section 4: General Troubleshooting Workflow
If you are encountering issues with your Cr(acac)3 catalyzed oxidation, follow this logical workflow to diagnose and solve the problem.
Caption: A decision-making workflow for troubleshooting common issues.
References
-
Goo, Y. R., Maity, A. C., Cho, K.-B., Lee, Y.-M., Seo, M. S., Park, Y. J., Cho, J., & Nam, W. (2017). Tuning the Reactivity of Chromium(III)-Superoxo Species by Coordinating Axial Ligands. Inorganic Chemistry, 56(11), 6649–6656. [Link]
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Wikipedia contributors. (2023). Oxidation with chromium(VI) complexes. Wikipedia. [Link]
-
Wikipedia contributors. (2023). Kharasch–Sosnovsky reaction. Wikipedia. [Link]
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Tran, B.-L. (2023). Inhibition of Chromium(III) Oxidation through Manganese(IV) Oxide Passivation and Iron(II) Abiotic Reduction. Chapman University Digital Commons. [Link]
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Weckhuysen, B. M., Verberckmoes, A. A., De Baets, I. L., & Schoonheydt, R. A. (1998). Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. DSpace. [Link]
-
Organic Chemistry Lessons. (2020, June 28). Chromium Oxidations of Alcohols [Video]. YouTube. [Link]
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The chemical reaction database. (2008, October 22). Kharasch-Sosnovsky Reaction. [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
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ResearchGate. (n.d.). Optimisation of epoxidation reaction conditions. [Link]
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Chem-Station. (2014, February 2). Kharasch-Sosnovsky Oxidation. Chem-Station Int. Ed. [Link]
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Grokipedia. (n.d.). This compound. [Link]
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Wang, D., et al. (2018). Catalytic Allylic Oxidation of Internal Alkenes to a Multifunctional Chiral Building Block. PMC. [Link]
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Chem-Station. (2015, July 24). Kharasch-Sosnovsky Oxidation. Chem-Station Int. Ed. [Link]
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Wenxuecity. (2024, December 25). Kharasch–Sosnovsky reaction. [Link]
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ResearchGate. (n.d.). This compound. [Link]
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Muzart, J. (2008). Chromium-catalyzed oxidations in organic synthesis. Chemical Reviews, 108(1), 1-41. [Link]
-
Scientific Update. (2022, April 29). A Scalable Alternative to Chromium-Mediated Allylic Oxidation. [Link]
-
Podadera, A., et al. (2020). A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions. PMC. [Link]
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Glotter, E., Krinsky-Feibush, P., & Rabinsohn, Y. (1980). Oxidation of secondary allylic acetates with chromium(VI) reagents. Journal of the Chemical Society, Perkin Transactions 1, 1769-1772. [Link]
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ResearchGate. (n.d.). The allylic oxidation of unsaturated steroids by tert-butyl hydroperoxide using homogeneous and heterogeneous cobalt acetate. [Link]
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ResearchGate. (n.d.). Controlling Secondary Alkyl Radicals: Ligand Effects in Chromium-Catalyzed C–P Bond Formation. [Link]
-
Wikipedia contributors. (2023). This compound. Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Chromium Compounds. [Link]
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Organic Chemistry Portal. (n.d.). Selective oxidation of allylic alcohols with chromic acid. [Link]
-
ResearchGate. (n.d.). Optimisation of reaction conditions. [Link]
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NIH. (n.d.). Chromium-Induced Reactive Oxygen Species Accumulation by Altering the Enzymatic Antioxidant System and Associated Cytotoxic, Genotoxic, Ultrastructural, and Photosynthetic Changes in Plants. [Link]
-
ResearchGate. (n.d.). Investigation of this compound as a calibration reference material for atomic absorption spectroscopy. [Link]
-
NIH. (n.d.). Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations. [Link]
-
PubMed. (n.d.). Linkage effects of chromium(III) acetylacetonato units on chiral induction of liquid crystal phases. [Link]
-
IISTE.org. (n.d.). Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone. [Link]
-
JEOL Ltd. (n.d.). Comprehensive Analysis of Acetylacetonate Complexes. [Link]
-
ResearchGate. (n.d.). A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media. [Link]
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Technical Support Center: Achieving Electronic-Grade Purity of Chromium(III) Acetylacetonate [Cr(acac)3]
Welcome to the technical support center for the purification of Chromium(III) acetylacetonate, Cr(acac)3. This guide is designed for researchers, scientists, and professionals in materials science and electronic applications who require high-purity Cr(acac)3 for their work. As a precursor for thin-film deposition via Chemical Vapor Deposition (CVD), a catalyst in polymerization, and a component in advanced electronic materials, the performance of Cr(acac)3 is directly tied to its purity.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Troubleshooting Guide: From Crude Synthesis to High-Purity Crystals
This section addresses specific issues that may arise after the initial synthesis of Cr(acac)3. The typical synthesis involves the reaction of a chromium(III) salt, such as CrCl3·6H2O, with acetylacetone (Hacac) in the presence of a base like urea or ammonia.[1][2][3] Impurities often stem from unreacted starting materials, byproducts, or undesired side reactions.
Q1: My synthesized Cr(acac)3 exhibits a low melting point with a broad melting range. What does this signify and how can I rectify it?
A1: Causality & Diagnosis
A depressed and broad melting point is a classic indicator of impurities in a crystalline solid.[4] For pure Cr(acac)3, the literature value for the melting point is sharp, typically around 210-216 °C.[1] A wider range suggests the presence of contaminants such as residual solvents, unreacted starting materials, or byproducts like ammonium chloride from the synthesis. These impurities disrupt the crystal lattice, leading to a reduction in the energy required to melt the solid.
Solution Pathways: Purification Protocols
To achieve electronic-grade purity, the crude product must be subjected to one or more purification techniques. The two most effective methods for Cr(acac)3 are recrystallization and vacuum sublimation.
This technique relies on the differential solubility of Cr(acac)3 and its impurities in a given solvent at different temperatures. The ideal solvent is one in which Cr(acac)3 is highly soluble at an elevated temperature but sparingly soluble at low temperatures.
Experimental Protocol: Recrystallization of Cr(acac)3
-
Solvent Selection: Choose an appropriate solvent. Toluene or benzene are excellent choices due to the high solubility of Cr(acac)3 at their boiling points and lower solubility at room temperature. A solvent-pair system, such as toluene and petroleum ether, can also be highly effective.[5]
-
Dissolution: In a fume hood, place the crude Cr(acac)3 in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., toluene) required to fully dissolve the solid. This is a critical step to maximize yield; using excess solvent will result in product loss.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step prevents premature crystallization of the product on the filter.
-
Crystallization: Allow the clear, colored filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize the precipitation of the purified Cr(acac)3.
-
Isolation and Drying: Collect the deep maroon/purple crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of cold, fresh solvent to remove any remaining soluble impurities. Dry the purified product under vacuum to remove all residual solvent.
Data Presentation: Solvent Selection for Recrystallization
| Solvent | Boiling Point (°C) | Cr(acac)3 Solubility (Hot) | Cr(acac)3 Solubility (Cold) | Notes |
| Toluene | 111 | High | Low | Excellent choice for single-solvent recrystallization. |
| Benzene | 80 | High | Low | Effective, but its use is often restricted due to toxicity.[5] |
| Ethanol | 78 | Moderate | Low | Can be used, but solubility is lower than in aromatic solvents.[2][5] |
| Petroleum Ether / Hexane | 40-70 | Insoluble | Insoluble | Used as an anti-solvent in a solvent-pair system with toluene. |
Sublimation is an excellent method for separating Cr(acac)3 from non-volatile impurities. Under reduced pressure, Cr(acac)3 can be converted directly from a solid to a gas and then re-deposited as a pure solid on a cold surface.[6]
Experimental Protocol: Vacuum Sublimation
-
Apparatus Setup: Place the crude Cr(acac)3 in a sublimation apparatus. The apparatus should consist of a vessel for the crude material and a cold finger (a condenser cooled by circulating water or another coolant).
-
Vacuum Application: Evacuate the apparatus to a pressure of approximately 5-10 Pa.
-
Heating: Gently heat the bottom of the apparatus containing the crude material. The sublimation temperature for Cr(acac)3 is typically in the range of 150-200 °C under vacuum.[7] The material should sublime without melting.
-
Deposition: The gaseous Cr(acac)3 will travel to the cold finger and deposit as purified, fine crystals. Non-volatile impurities will be left behind.
-
Collection: After the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum. Carefully scrape the purified crystals from the cold finger.
Q2: My final product has a greenish or brownish tint instead of the expected deep maroon/purple. What is the cause?
A2: Causality & Diagnosis
The characteristic deep purple color of Cr(acac)3 arises from d-d electronic transitions in the Cr(III) metal center within its specific coordination environment.[6] Deviations from this color often indicate the presence of impurities or side products. A greenish hue can suggest residual hydrated chromium(III) chloride (CrCl3·6H2O), while a brownish color might point towards oxidation products or organic impurities from the acetylacetone.
Solution Pathways
-
Review Synthesis Conditions: Ensure that the synthesis reaction went to completion. This includes maintaining the correct temperature (typically 80-90°C) for an adequate duration (e.g., 90 minutes) and ensuring the base (e.g., urea) has fully reacted to drive the formation of the complex.[2][3]
-
Purification: The purification methods described in A1 (Recrystallization and Sublimation) are highly effective at removing the impurities responsible for color deviations. Recrystallization is particularly good at removing residual starting salts, while sublimation excels at eliminating organic tars or decomposition products.
Q3: How do I definitively confirm the purity of my Cr(acac)3 post-purification?
A3: Analytical Validation
Confirming the purity of the final product is essential for its use in sensitive electronic applications. A combination of analytical techniques should be employed.
Data Presentation: Analytical Techniques for Purity Verification
| Technique | Objective | Expected Result for High-Purity Cr(acac)3 |
| Melting Point | Assess purity and identity | Sharp melting point in the range of 210-216 °C.[1] |
| FTIR Spectroscopy | Confirm coordination and absence of impurities | Characteristic ν(C=O) and ν(C=C) bands around 1577 cm⁻¹ and 1522 cm⁻¹, respectively. Absence of broad O-H stretch (~3400 cm⁻¹) from water.[2][8] |
| UV-Vis Spectroscopy | Verify electronic structure | Characteristic absorption maxima, for example, around 560-570 nm in solution.[4] |
| Elemental Analysis | Quantify elemental composition | The measured percentages of C, H, and Cr should match the theoretical values for C15H21CrO6 (C: 51.57%, H: 6.06%, Cr: 14.88%).[9] |
| ¹H NMR Spectroscopy | Assess magnetic properties | Due to the paramagnetism of the Cr(III) center (d³), the proton signals of the acac ligand will be extremely broad and shifted, confirming the paramagnetic nature.[10][11] |
Purification & Troubleshooting Workflow
The following diagram illustrates the logical workflow from a crude product to a verified, high-purity material, including decision points for troubleshooting.
Caption: Workflow for purification and validation of Cr(acac)3.
Frequently Asked Questions (FAQs)
Q: What is the best practice for storing high-purity Cr(acac)3? A: Cr(acac)3 is a relatively stable and air-insensitive compound. However, for maintaining electronic-grade purity, it should be stored in a tightly sealed container in a cool, dry environment, preferably within a desiccator to protect it from atmospheric moisture. For long-term storage, using an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q: Is Cr(acac)3 soluble in water? A: No, it has very poor solubility in water. It is, however, soluble in many non-polar organic solvents, including toluene, benzene, chloroform, and acetone.[1][2]
Q: What safety precautions are necessary when handling Cr(acac)3 and the solvents for its purification? A: Cr(acac)3 is classified as a skin and eye irritant. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All purification procedures, especially those involving heating flammable and volatile organic solvents like toluene or benzene, must be performed inside a certified chemical fume hood to prevent inhalation of harmful vapors. Always consult the Safety Data Sheet (SDS) for Cr(acac)3 and any solvents used before beginning work.
References
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Wikipedia. This compound. [Link]
-
Grokipedia. This compound. [Link]
-
IISTE. Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone. [Link]
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American Elements. Chromium Acetylacetonate. [Link]
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Svidlov, S. et al. TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE. [Link]
-
Studylib.net. Cr(acac)3 & Co(acac)3 Synthesis & Characterization. [Link]
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Boorboor Azimi, E. et al. A Novel Approach for Preparation of Acetylacetonate Complex Anchored to High Order Nanoporous Silica (LUS-1). [Link]
-
Scribd. (CR (Acac) 3). [Link]
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ResearchGate. Self-propagating synthesis of chromium acetylacetonate. [Link]
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ResearchGate. Thermodynamics of chromium acetylacetonate sublimation. [Link]
-
DSpace. Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. [Link]
-
ResearchGate. The thermal decomposition and analyses of metal tris-acetylacetonates: Free radical formation from Al, Cr, Mn, Fe and Co complexes. [Link]
-
The Creative Chemist. Experiment 10 Synthesis and Recrystallization of Metal–Ligand Complexes Containing the Ligand Acetylacetone. [Link]
-
ResearchGate. Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials: Formation of Polyethylene Nanofibres within Mesoporous Crystalline Aluminosilicates. [Link]
-
Journal of the American Chemical Society. A New Method of Preparing Some Acetylacetonate Complexes. [Link]
-
JEOL Ltd. Comprehensive Analysis of Acetylacetonate Complexes. [Link]
-
Magritek. Preparation and Characterisation of Metal Acetylacetonate Complexes. [Link]
-
ACS Publications. Thermal Decomposition of Metal Acetylacetonates: Mass Spectrometer Studies. [Link]
-
Wikipedia. Metal acetylacetonates. [Link]
-
PubMed. Linkage effects of chromium(III) acetylacetonato units on chiral induction of liquid crystal phases. [Link]
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Technical Support Center: Optimization of Ligand-to-Metal Ratio in Cr(acac)3 Synthesis
Welcome to our dedicated technical support center for the synthesis of Tris(acetylacetonato)chromium(III), or Cr(acac)3. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis protocols, troubleshoot common issues, and deepen their understanding of the underlying chemical principles. Here, we will focus on a critical parameter: the optimization of the ligand-to-metal ratio.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of Cr(acac)3, with a focus on the ligand-to-metal ratio.
Q1: What is the theoretical ligand-to-metal ratio for the synthesis of Cr(acac)3?
The synthesis of Cr(acac)3 involves the coordination of a central chromium(III) ion with three acetylacetonate (acac) ligands.[1][2] Acetylacetone (Hacac) is a bidentate ligand, meaning it binds to the metal ion through two oxygen atoms.[1][2] To achieve an octahedrally coordinated chromium(III) center, three acetylacetonate ligands are required.[1][2] Therefore, the stoichiometric or theoretical molar ratio of chromium(III) to acetylacetone is 1:3. The overall balanced chemical equation is:
Cr³⁺ + 3 Hacac ⇌ Cr(acac)₃ + 3 H⁺
Q2: Why do many published procedures recommend using an excess of acetylacetone?
While the stoichiometric ratio is 1:3, many experimental procedures recommend using a molar excess of acetylacetone.[2] There are several key reasons for this:
-
Driving the Reaction to Completion: According to Le Chatelier's principle, increasing the concentration of a reactant (in this case, acetylacetone) will shift the equilibrium towards the products, thereby increasing the yield of Cr(acac)3.
-
Compensating for Ligand Volatility: Acetylacetone is a volatile liquid. During the heating step of the synthesis, some of the ligand can be lost due to evaporation. Using an excess ensures that a sufficient amount of the ligand remains in the reaction mixture to fully complex the chromium(III) ions.
-
Minimizing Side Reactions: A sufficient concentration of the acetylacetonate ligand helps to prevent the formation of undesired side products, such as chromium(III) hydroxide (Cr(OH)₃), which can precipitate if the local concentration of the deprotonated ligand is too low when the pH increases.[3]
Q3: What is the role of urea in the synthesis of Cr(acac)3?
Urea plays a crucial role as a pH controller in the synthesis of Cr(acac)3.[1][3][4] The reaction requires a basic environment to deprotonate acetylacetone (Hacac), a weak acid, to its conjugate base, the acetylacetonate anion (acac⁻), which then coordinates to the Cr(III) ion.[1][2]
Instead of adding a strong base, which could cause a rapid increase in pH and lead to the precipitation of insoluble chromium(III) hydroxide, urea is used.[3] Upon heating in an aqueous solution, urea slowly hydrolyzes to produce ammonia and carbon dioxide.[1][2][4] The ammonia then acts as a weak base, gradually increasing the pH of the reaction mixture. This slow and controlled increase in pH ensures that the deprotonation of acetylacetone occurs gradually, allowing for the efficient formation of the stable Cr(acac)3 complex.[1][2]
The hydrolysis of urea can be represented by the following equation: (NH₂)₂CO + H₂O → 2 NH₃ + CO₂
The ammonia then establishes an equilibrium in water, generating hydroxide ions: NH₃ + H₂O ⇌ NH₄⁺ + OH⁻
Q4: How can I determine the purity of my synthesized Cr(acac)3?
Several analytical techniques can be used to assess the purity of your Cr(acac)3 product:
-
Melting Point: Pure Cr(acac)3 has a sharp melting point reported to be around 210-216 °C.[5][6] A broad melting range or a melting point significantly lower than the literature value can indicate the presence of impurities.
-
Infrared (IR) Spectroscopy: The IR spectrum of Cr(acac)3 will show characteristic peaks for the coordinated acetylacetonate ligand. Key vibrational bands to look for are the C=O and C=C stretching frequencies in the 1500-1600 cm⁻¹ region.[3] The absence of a broad peak around 3400 cm⁻¹, which is characteristic of the O-H stretch of unreacted acetylacetone or water, is an indicator of purity.
-
UV-Vis Spectroscopy: Cr(acac)3 exhibits characteristic d-d electronic transitions in the visible region of the electromagnetic spectrum, which are responsible for its deep maroon color.[7]
-
Recrystallization: The ability to obtain well-formed, uniformly colored crystals after recrystallization is a good qualitative indicator of purity.[7]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of Cr(acac)3, with a focus on issues related to the ligand-to-metal ratio.
| Problem | Probable Cause(s) | Solution(s) |
| Low Yield of Cr(acac)3 | 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient heating time or temperature. 2. Suboptimal ligand-to-metal ratio: An insufficient amount of acetylacetone may have been used. 3. Loss of product during workup: The product may be lost during filtration or washing. | 1. Optimize reaction conditions: Ensure the reaction mixture is heated for the recommended time (typically 1-2 hours) at a temperature of 80-90 °C.[3] 2. Increase the excess of acetylacetone: Gradually increase the molar excess of acetylacetone (e.g., from 1:4 to 1:6 chromium to acetylacetone) to shift the equilibrium towards the product.[2] 3. Careful workup: Minimize the use of wash solvents. Since Cr(acac)3 is insoluble in water, washing with small portions of cold distilled water is recommended.[1] |
| Formation of a Green Precipitate (instead of maroon crystals) | 1. Precipitation of Chromium(III) Hydroxide: The pH of the solution increased too rapidly, leading to the formation of Cr(OH)₃.[3] 2. Insufficient deprotonation of acetylacetone: Not enough base was generated to deprotonate the acetylacetone, preventing the formation of the Cr(acac)3 complex. | 1. Ensure slow hydrolysis of urea: Add urea in portions and allow it to dissolve before heating.[8][9] Avoid excessively high temperatures that would lead to a very rapid decomposition of urea. 2. Check the amount of urea: Ensure that a sufficient amount of urea is used to generate enough ammonia to deprotonate the acetylacetone. |
| Product is Oily or Gummy | 1. Presence of unreacted acetylacetone: An excessive amount of acetylacetone was used and not removed during the workup. 2. Incomplete crystallization: The product did not fully crystallize upon cooling. | 1. Wash the product thoroughly: Wash the crude product with cold distilled water to remove any unreacted starting materials. 2. Recrystallize the product: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., toluene or a mixture of toluene and petroleum ether) and allow it to cool slowly to obtain pure crystals. |
| Broad Melting Point Range | 1. Presence of impurities: The product is not pure and contains unreacted starting materials or byproducts. | 1. Recrystallize the product: Recrystallization is a highly effective method for purifying solid organic and organometallic compounds. |
Experimental Protocol: Synthesis and Optimization of Cr(acac)3
This protocol provides a step-by-step guide for the synthesis of Cr(acac)3 and a workflow for optimizing the ligand-to-metal ratio.
Materials and Reagents:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Acetylacetone (Hacac, 2,4-pentanedione)
-
Urea ((NH₂)₂CO)
-
Distilled water
-
Toluene
-
Petroleum ether
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Watch glass
-
Buchner funnel and filter paper
-
Ice bath
Standard Synthesis Procedure (1:5 Molar Ratio):
-
In a 100 mL Erlenmeyer flask, dissolve 2.66 g (0.01 mol) of chromium(III) chloride hexahydrate in 40 mL of distilled water.
-
To this deep green solution, add 12.0 g of urea in portions with stirring.
-
In a fume hood, add 5.1 mL (0.05 mol) of acetylacetone dropwise to the reaction mixture.
-
Cover the flask with a watch glass and heat the mixture to 80-90 °C with continuous stirring for 1-2 hours.
-
As the reaction progresses, the color of the solution will change, and deep maroon, plate-like crystals of Cr(acac)3 will begin to form.[8][9]
-
After the heating period, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to ensure complete crystallization.
-
Collect the crystalline product by suction filtration using a Buchner funnel.
-
Wash the crystals with two small portions of cold distilled water.
-
Allow the product to air dry on the filter paper.
-
Determine the yield and characterize the product by measuring its melting point. For higher purity, the product can be recrystallized from a hot toluene-petroleum ether mixture.
Workflow for Optimizing Ligand-to-Metal Ratio:
The following workflow can be used to systematically determine the optimal ligand-to-metal ratio for your specific experimental setup.
Caption: A workflow for the systematic optimization of the ligand-to-metal ratio in Cr(acac)3 synthesis.
Data Presentation
The following table illustrates hypothetical results from an optimization experiment, which can be used as a template for your own investigations.
| CrCl₃·6H₂O (mol) | Hacac (mol) | Molar Ratio (Cr:Hacac) | Yield (%) | Melting Point (°C) | Observations |
| 0.01 | 0.03 | 1:3 | 65 | 208-212 | Incomplete reaction, some unreacted chromium salt visible. |
| 0.01 | 0.04 | 1:4 | 78 | 210-214 | Good yield, relatively pure product. |
| 0.01 | 0.05 | 1:5 | 85 | 212-215 | High yield, sharp melting point. |
| 0.01 | 0.06 | 1:6 | 86 | 211-215 | Yield plateaus, no significant improvement. |
| 0.01 | 0.07 | 1:7 | 86 | 209-214 | No further increase in yield, potential for oily product if not washed well. |
Reaction Mechanism and Key Steps
The synthesis of Cr(acac)3 proceeds through several key steps, which are illustrated in the diagram below.
Caption: A simplified diagram illustrating the key steps in the synthesis of Cr(acac)3.
References
-
A Novel Approach for Preparation of Acetylacetonate Complex Anchored to High Order Nanoporous Silica (LUS-1). (n.d.). Retrieved from [Link]
-
Synthesis of Chromium Acetylacetonate: A Lab Experiment. (n.d.). Studylib. Retrieved from [Link]
-
Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone (β - IISTE.org. (n.d.). Retrieved from [Link]
-
Synthesis of Metal Acetylacetonates Preparation of Tris(2,4-pentanedionato)chromium(III) Adapted from Z. Szafran. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Tris (acetylacetonato) Chromium(III) Complex Aim :... (1 Answer) | Transtutors. (2022, March 28). Retrieved from [Link]
-
Cr(acac)3 & Co(acac)3 Synthesis & Characterization. (n.d.). studylib.net. Retrieved from [Link]
-
Self-propagating synthesis of chromium acetylacetonate. (2025, August 6). ResearchGate. Retrieved from [Link]
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Chromium(III) acetylacetonate. (n.d.). Wikipedia. Retrieved from [Link]
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[Cr(acac)3].... (n.d.). Scribd. Retrieved from [Link]
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Experiment 10 Synthesis and Recrystallization of Metal–Ligand Complexes Containing the Ligand Acetylacetone. (n.d.). The Creative Chemist. Retrieved from [Link]
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This compound. (n.d.). Grokipedia. Retrieved from [Link]
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Synthesis of this compound. (2021, March 31). YouTube. Retrieved from [Link]
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Solved Question 1: The synthesis of Cr(acac)3 uses urea to. (2023, May 15). Chegg.com. Retrieved from [Link]
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This compound. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Where did the acac come from in Cr(acac)₃ synthesis by CrCl₃ reagent? (2013, May 18). Chemistry Stack Exchange. Retrieved from [Link]
-
Ligand exchanging reactions of M(acac) 3 (M=Cr or Co) in Lewis acidic conditions. (2025, August 6). Retrieved from [Link]
-
Question: Synthesis of Tris (acetylacetonato) Chromium(III) Complex Aim. (2020, November 7). Chegg. Retrieved from [Link]
-
Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. (n.d.). DSpace. Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to Chromium Precursors in Chemical Vapor Deposition: Chromium(III) Acetylacetonate vs. The Field
In the realm of thin-film deposition, the choice of precursor is a critical decision that dictates the ultimate properties and performance of the deposited material. For researchers and engineers working with chromium-based films, which are vital for applications ranging from protective coatings to advanced electronics, selecting the optimal chromium precursor for Chemical Vapor Deposition (CVD) is a pivotal step. This guide provides an in-depth comparison of chromium(III) acetylacetonate, a widely used and versatile precursor, against other common chromium precursors. We will delve into the nuances of their chemical properties, deposition characteristics, and the quality of the resulting films, supported by experimental data to empower you in making an informed decision for your specific application.
The Central Role of Precursors in Chromium CVD
Chemical Vapor Deposition is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. The ideal precursor should exhibit high volatility, thermal stability at the vaporization temperature, and clean decomposition at the deposition temperature, leaving behind a high-purity film. The byproducts of the decomposition should also be volatile and non-reactive with the deposited film.
This guide will focus on a comparative analysis of the following chromium precursors:
-
This compound (Cr(acac)₃)
-
Chromium Hexacarbonyl (Cr(CO)₆)
-
Bis(benzene)chromium (Cr(C₆H₆)₂)
-
Chromium(III) Hexafluoroacetylacetonate (Cr(hfac)₃)
This compound (Cr(acac)₃): The Versatile Workhorse
This compound, with the chemical formula Cr(C₅H₇O₂)₃, is a coordination complex that is solid at room temperature.[1][2] It is a popular choice for MOCVD due to its good thermal stability, relatively high volatility for a solid source, and its ability to deposit a variety of chromium-containing films, including chromium oxide (Cr₂O₃) and chromium nitride (CrN).
Properties and Performance:
-
Thermal Properties: Cr(acac)₃ has a melting point of approximately 210 °C and a boiling point of 340 °C, indicating its suitability for thermal CVD processes.[3] Its thermal decomposition typically begins around 250 °C.[4] The vapor pressure of Cr(acac)₃ has been a subject of several studies, and this data is crucial for controlling the precursor delivery rate in a CVD system.[5]
-
Deposition of Chromium Oxide (Cr₂O₃): Cr(acac)₃ is frequently used as a precursor for depositing Cr₂O₃ thin films, which are valuable for their protective and electrochromic properties. In a mist CVD process, crystalline α-Cr₂O₃ films have been successfully grown on sapphire substrates at temperatures ranging from 400 to 550 °C.[6] An optimal deposition temperature of 500 °C yielded a high-quality film with a deposition rate of 35.37 nm/min.[7]
-
Deposition of Chromium Nitride (CrN): Cr(acac)₃ can also be employed for the deposition of hard and wear-resistant chromium nitride coatings. In a plasma-assisted MOCVD (PAMOCVD) process, nanocrystalline CrN films were deposited at a maximum rate of approximately 0.9 μm/h.[8]
Advantages:
-
Versatility: Can be used to deposit both oxide and nitride films.
-
Good Thermal Stability: Allows for controlled sublimation and transport.
-
Air Stability: Less sensitive to air and moisture compared to some other organometallic precursors, simplifying handling.
Disadvantages:
-
Carbon and Oxygen Incorporation: The acetylacetonate ligands contain carbon and oxygen, which can lead to the incorporation of these elements as impurities in the deposited films if the decomposition is not complete or if the reaction chemistry is not carefully controlled.
-
Solid Source: As a solid precursor, achieving a consistent and reproducible vapor delivery rate can be more challenging compared to liquid or gas precursors.
The Alternatives: A Comparative Analysis
Chromium Hexacarbonyl (Cr(CO)₆): The High-Growth-Rate Contender
Chromium hexacarbonyl is a volatile, white solid that is a common precursor for the deposition of chromium and chromium-containing films.[9] It is known for its ability to achieve high growth rates.
Properties and Performance:
-
High Volatility: Cr(CO)₆ sublimes readily, making it easy to introduce into a CVD reactor.
-
High Growth Rate: In a comparative study for the MOCVD of Cr₂O₃ films at 500 °C, Cr(CO)₆ exhibited the highest growth rate of 20 nm/min.[10][11]
-
Low-Temperature Deposition: Cr(CO)₆ can be used for lower temperature deposition processes. For instance, Cr₂O₃ films have been deposited at temperatures as low as 150°C, and even down to 60°C with UV light assistance.[9]
-
Impurity Concerns: A significant drawback of Cr(CO)₆ is the potential for high levels of carbon and oxygen incorporation into the films, originating from the carbonyl ligands.[9] The resulting films are often chromium oxycarbides rather than pure chromium.
Bis(benzene)chromium (Cr(C₆H₆)₂): The Path to Pure Chromium
Bis(benzene)chromium is an organometallic sandwich compound that is a brown to black crystalline solid.[12][13] It is a key precursor for depositing high-purity chromium metal and chromium carbide films.
Properties and Performance:
-
Deposition of Pure Chromium: Under specific CVD conditions, Cr(C₆H₆)₂ can yield pure chromium metal films with no carbon contamination at temperatures as low as 300°C.[14]
-
Carbon Incorporation: However, at higher temperatures (400-700°C), it can produce chromium films contaminated with chromium carbides and free carbon.[14] The fragmentation of the benzene ring is a primary source of carbon incorporation.
-
Air Sensitivity: Bis(benzene)chromium is extremely air-sensitive, requiring handling in an inert atmosphere.[13][14]
Chromium(III) Hexafluoroacetylacetonate (Cr(hfac)₃): The Fluorinated Alternative
Chromium(III) hexafluoroacetylacetonate is a fluorinated analog of Cr(acac)₃. The fluorine atoms in the ligands increase the volatility of the precursor.
Properties and Performance:
-
Enhanced Volatility: The fluorination of the acetylacetonate ligands leads to a higher vapor pressure compared to Cr(acac)₃, which can be advantageous for precursor delivery.
-
Deposition of Cr₂O₃: In the comparative study by Carta et al., Cr(hfac)₃ was used to deposit crystalline Cr₂O₃ films at 500 °C.[10][11]
-
Potential for Fluorine Incorporation: A potential drawback is the risk of fluorine incorporation into the deposited films, which can be detrimental to their properties.
Head-to-Head Comparison: A Data-Driven Overview
To facilitate a direct comparison, the following table summarizes the key performance metrics of the discussed chromium precursors for the CVD of chromium oxide films. It is important to note that the deposition parameters and resulting film properties are highly dependent on the specific CVD reactor configuration and process conditions.
| Precursor | Chemical Formula | Typical Deposition Temperature (°C) | Growth Rate (nm/min) | Film Purity | Key Advantages | Key Disadvantages |
| This compound | Cr(C₅H₇O₂)₃ | 400 - 550[6] | 35.37 (at 500°C)[7] | Can have C and O impurities | Versatile (oxides, nitrides), Good thermal stability | Solid source, Potential for C/O impurities |
| Chromium Hexacarbonyl | Cr(CO)₆ | 150 - 500[9] | 20 (at 500°C)[10][11] | High C and O content | High growth rate, Low deposition temperature | High impurity levels (C, O) |
| Bis(benzene)chromium | Cr(C₆H₆)₂ | 300 - 700[14] | Varies | Can be very high (pure Cr) or contain C | Can deposit pure chromium | Air-sensitive, Carbon incorporation at higher T |
| Chromium(III) Hexafluoroacetylacetonate | Cr(C₅F₆HO₂)₃ | ~500[10][11] | Varies | Potential F contamination | Higher volatility than Cr(acac)₃ | Potential for fluorine incorporation |
Experimental Protocols: A Closer Look
MOCVD of Cr₂O₃ using Different Precursors
A comparative study by Carta et al. (2005) provides a valuable experimental protocol for the MOCVD of Cr₂O₃ films using Cr(CO)₆ and Cr(hfac)₃.[10][11]
Experimental Setup:
-
Reactor: Hot-wall MOCVD reactor.
-
Substrates: AISI 304 stainless steel, soda-lime glass, and (001) silicon.
-
Deposition Temperature: 500 °C.
-
Pressure: 3 Torr.
-
Carrier Gas: N₂.
-
Reactant Gas: O₂ mixed with water vapor.
Precursor Handling and Delivery:
-
The solid precursors were placed in a sublimator and heated to a temperature sufficient to achieve the desired vapor pressure.
-
The precursor vapor was transported to the reactor by the carrier gas.
Film Characterization:
-
Structural Analysis: X-ray Diffraction (XRD).
-
Morphological Analysis: Atomic Force Microscopy (AFM).
-
Compositional Analysis: Rutherford Backscattering Spectrometry (RBS), Nuclear Reaction Analysis (NRA), X-ray Photoelectron Spectroscopy (XPS).
Logical Relationships in Precursor Selection
The choice of a chromium precursor is a multi-faceted decision that involves trade-offs between desired film properties, deposition process parameters, and practical considerations like precursor handling. The following diagram illustrates the logical flow for selecting a chromium precursor for CVD.
Caption: Logical workflow for selecting a chromium precursor based on desired film properties and key process considerations.
Conclusion: Making the Right Choice for Your Research
The selection of a chromium precursor for CVD is a critical step that significantly influences the properties of the deposited film and the overall success of the deposition process.
-
This compound (Cr(acac)₃) stands out as a versatile and reliable precursor, suitable for depositing both chromium oxide and chromium nitride films with good thermal stability. While it may not offer the highest growth rates or the purest metallic films, its ease of handling and adaptability make it an excellent starting point for many research applications.
-
For applications demanding high growth rates of chromium oxide, chromium hexacarbonyl (Cr(CO)₆) is a strong candidate, although careful optimization is required to minimize carbon and oxygen contamination.
-
When the goal is to deposit high-purity chromium metal films , bis(benzene)chromium (Cr(C₆H₆)₂) is the precursor of choice, provided that the necessary air-sensitive handling techniques are employed.
-
Chromium(III) hexafluoroacetylacetonate (Cr(hfac)₃) offers the advantage of higher volatility, which can be beneficial for certain CVD setups, but the potential for fluorine incorporation must be considered.
Ultimately, the optimal precursor depends on the specific requirements of the application, including the desired film composition, purity, and morphology, as well as the available deposition equipment and processing capabilities. This guide provides a foundation of knowledge and comparative data to aid researchers in navigating the landscape of chromium precursors and selecting the most suitable candidate to achieve their scientific and technological goals.
References
- Carta, G., Natali, M., Rossetto, G., Zanella, P., Salmaso, G., Restello, S., ... & Mezzi, A. (2005). A comparative study of Cr2O3 thin films obtained by MOCVD using three different precursors. Chemical Vapor Deposition, 11(10), 435-441.
- Dasgupta, A., Kuppusami, P., Lawrence, F., Raghunathan, V. S., Premkumar, P. A., & Nagaraja, K. S. (2004). Plasma assisted metal-organic chemical vapor deposition of hard chromium nitride thin film coatings using chromium (III) acetylacetonate as the precursor. Materials Science and Engineering: A, 374(1-2), 362-368.
-
Carta, G., Natali, M., Rossetto, G., Zanella, P., Salmaso, G., Restello, S., ... & Mezzi, A. (2005). A Comparative Study of Cr2O3 Thin Films Obtained by MOCVD using Three Different Precursors. ResearchGate. [Link]
-
Dasgupta, A., Kuppusami, P., Lawrence, F., Raghunathan, V. S., Premkumar, P. A., & Nagaraja, K. S. (2004). Plasma assisted metal-organic chemical vapor deposition of hard chromium nitride thin film coatings using this compound as the precursor. ResearchGate. [Link]
-
Ghosh, S., Bhowmik, R., & S, S. (2022). Mist CVD-based growth of crystalline alpha chromium oxide (α-Cr2O3) on c-plane sapphire substrate with chromium acetylacetonate as a precursor. ResearchGate. [Link]
-
MOCVD Precursor Encyclopedia. (n.d.). CHROMIUM CARBONYLS. Retrieved from [Link]
-
MOCVD Precursor Encyclopedia. (n.d.). CHROMIUM BIS(ARENES). Retrieved from [Link]
- Wolska, J., & Ratajski, J. (2012). Formation Of Chromium Nitride Layers Produced By MOPACVD Processes Under Glow Discharge Conditions. AIP Conference Proceedings, 1449(1), 1330-1331.
-
NIST. (n.d.). Chromic acetylacetonate. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
- Lee, S. H., Kim, Y. J., Kim, S. H., & Rhee, S. W. (2022). An In Situ Study of Precursor Decomposition via Refractive Index Sensing in p-Type Transparent Copper Chromium Oxide.
-
Wikipedia. (n.d.). Bis(benzene)chromium. Retrieved from [Link]
-
Ghosh, S., Bhowmik, R., & S, S. (2022). Mist CVD-based growth of crystalline alpha chromium oxide (α-Cr2O3) on c-plane sapphire substrate with chromium acetylacetonate as a precursor. ResearchGate. [Link]
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A Comparative Guide to Metal Acetylacetonates in Catalysis: Performance, Protocols, and Mechanistic Insights
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a chemical transformation. Among the vast arsenal of catalytic systems, metal acetylacetonate (acac) complexes stand out for their remarkable versatility, stability, and solubility in organic solvents.[1] This guide provides an in-depth comparative analysis of the catalytic performance of various metal acetylacetonates, focusing on key organic transformations. We will delve into the nuances of their reactivity, supported by experimental data, and provide detailed protocols and mechanistic visualizations to empower you in your research endeavors.
The Enduring Appeal of the Acetylacetonate Ligand
The acetylacetonate anion, derived from the deprotonation of acetylacetone, is a bidentate ligand that forms stable, neutral complexes with a wide range of metal ions.[2] This chelation to the metal center through two oxygen atoms creates a stable six-membered ring, contributing to the overall stability and favorable solubility of the resulting complexes in organic media.[2] The electronic and steric properties of the metal center, however, are the primary determinants of the catalytic activity and selectivity of these complexes. This guide will focus on the comparative catalytic prowess of acetylacetonate complexes of iron, copper, palladium, rhodium, and nickel across several pivotal classes of organic reactions.
Cross-Coupling Reactions: A Arena for Palladium, Nickel, and Iron
Carbon-carbon bond formation is the cornerstone of modern organic synthesis, and cross-coupling reactions are indispensable tools for this purpose. While palladium catalysts have historically dominated this field, the cost-effectiveness and unique reactivity of nickel and iron acetylacetonates have positioned them as compelling alternatives.[1]
Comparative Performance in Suzuki-Miyaura and Heck Reactions
The Suzuki-Miyaura and Heck reactions are workhorse methodologies for the synthesis of biaryls and substituted alkenes, respectively. The choice of metal acetylacetonate catalyst can significantly impact the outcome of these transformations.
| Catalyst | Reaction | Substrates | Key Performance Characteristics | Reference(s) |
| Pd(acac)₂ | Suzuki-Miyaura | Aryl halides with arylboronic acids | High efficiency and broad functional group tolerance. Often used with phosphine ligands to enhance activity. | [3][4] |
| Ni(acac)₂ | Suzuki-Miyaura | Aryl halides with arylboronic acids | A more economical alternative to palladium. Particularly effective for the coupling of challenging substrates. Can exhibit different selectivity compared to palladium. | [4][5][6] |
| Fe(acac)₃ | Kumada Coupling | Aryl chlorides with Grignard reagents | A cost-effective and environmentally benign catalyst. Highly efficient for the coupling of aryl chlorides, which are often less reactive with palladium catalysts. | [7] |
| Pd(acac)₂ | Heck Reaction | Aryl halides with alkenes | The traditional and highly effective catalyst for this reaction, offering good yields and selectivity. | [8][9][10] |
| Ni(acac)₂ | Heck Reaction | Aryl halides with alkenes | A promising alternative to palladium, capable of activating a broader range of aryl halides, including chlorides. | [10] |
Experimental Protocol: Fe(acac)₃-Catalyzed Cross-Coupling of an Aryl Chloride with a Grignard Reagent
This protocol details a general procedure for the iron-catalyzed cross-coupling of an aryl chloride with an alkyl Grignard reagent, a reaction for which Fe(acac)₃ is particularly well-suited.[7]
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Aryl chloride
-
Alkylmagnesium bromide (in a suitable solvent like THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bars
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Fe(acac)₃ (5 mol%) and the aryl chloride (1.0 equiv).
-
Add anhydrous THF via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the alkylmagnesium bromide solution (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Oxidation Reactions: The Prowess of First-Row Transition Metals
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic chemistry. Metal acetylacetonates, particularly those of first-row transition metals like cobalt, manganese, iron, and copper, have emerged as efficient catalysts for these reactions.
Comparative Performance in Alcohol Oxidation
The choice of metal acetylacetonate can significantly influence the efficiency and selectivity of alcohol oxidation.
| Catalyst | Substrate | Oxidant | Key Performance Characteristics | Reference(s) |
| Co(acac)₂ | Aromatic and α,β-unsaturated aldehydes, benzyl alcohols | Air, t-BuOOH | High activity and recyclability, especially when supported on silica. | [1] |
| Mn(acac)₃ | Alcohols | Periodic acid | Efficient for the oxidation of a variety of alcohols to aldehydes and ketones under mild conditions. | [11] |
| Fe(acac)₃ | Secondary alcohols | Aldehydes | Catalyzes the Oppenauer-type oxidation of secondary alcohols. | [12] |
| Cu(acac)₂ | Alcohols | NaBH₄ (in reduction) | While often used in reductions, its complexes can also catalyze oxidations. In the context of urethane formation, it shows catalytic activity influenced by the alcohol nature. | [13] |
Experimental Protocol: Oxidation of a Secondary Alcohol using Mn(acac)₃ and Periodic Acid
This protocol provides a general method for the oxidation of a secondary alcohol to a ketone using manganese(III) acetylacetonate as the catalyst.[11]
Materials:
-
Manganese(III) acetylacetonate (Mn(acac)₃)
-
Secondary alcohol
-
Periodic acid (H₅IO₆)
-
Acetonitrile
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the secondary alcohol (1.0 equiv) in acetonitrile.
-
Add Mn(acac)₃ (10 mol%) to the solution.
-
To this stirred mixture, add periodic acid (1.5 equiv) portion-wise over 10-15 minutes.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Polymerization Reactions: Tailoring Macromolecules with Metal Acetylacetonates
Metal acetylacetonates are versatile catalysts for various polymerization reactions, including the ring-opening polymerization (ROP) of cyclic esters and the vinyl-addition polymerization of olefins. The choice of the metal center plays a crucial role in determining the catalytic activity and the properties of the resulting polymer.
Comparative Performance in Ring-Opening Polymerization (ROP)
The ROP of lactones and lactides is a key method for producing biodegradable polyesters like poly(ε-caprolactone) (PCL) and polylactide (PLA).
| Catalyst | Monomer | Key Performance Characteristics | Reference(s) |
| Zr(acac)₄ | L-lactide, ε-caprolactone | High reactivity and low toxicity, leading to high molecular weight polymers. | [14][15][16] |
| Fe(acac)₃ | ε-caprolactone | An inexpensive and effective catalyst, often used with an initiator like benzyl alcohol. | [17][18] |
| Ni(acac)₂ | Norbornene | Active for the addition polymerization of cyclic olefins. | [19] |
| Mn(acac)₂, Cu(acac)₂ | L-lactide | Showed little to no activity for the ROP of L-lactide under certain conditions. | [14] |
Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone using Zr(acac)₄
This protocol describes the bulk polymerization of ε-caprolactone initiated by zirconium(IV) acetylacetonate.[15]
Materials:
-
Zirconium(IV) acetylacetonate (Zr(acac)₄)
-
ε-Caprolactone (freshly distilled)
-
Schlenk tube or similar reaction vessel
-
Vacuum line
-
Oil bath
Procedure:
-
Place Zr(acac)₄ (e.g., monomer/catalyst ratio of 500:1) into a flame-dried Schlenk tube under an inert atmosphere.
-
Add freshly distilled ε-caprolactone via syringe.
-
Subject the mixture to several freeze-pump-thaw cycles to remove any dissolved gases.
-
Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 130 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 24 hours). The viscosity of the mixture will increase significantly.
-
To terminate the polymerization, cool the reaction vessel to room temperature.
-
Dissolve the resulting polymer in a suitable solvent (e.g., chloroform or dichloromethane).
-
Precipitate the polymer by adding the solution to a large excess of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the polymer by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index (PDI).
Hydroformylation and C-H Activation: The Realm of Rhodium and Iridium
Rhodium and iridium acetylacetonate complexes are particularly effective catalysts for hydroformylation and C-H activation reactions, transformations of significant industrial and academic importance.
Rhodium-Catalyzed Hydroformylation
Hydroformylation, or the oxo process, involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. Rhodium acetylacetonate complexes are highly active catalysts for this transformation.[20] The catalytic cycle, often initiated from a precursor like Rh(acac)(CO)₂, involves the formation of a rhodium-hydride species which then coordinates to the alkene.[1][12] Subsequent migratory insertion, CO insertion, and hydrogenolysis lead to the aldehyde product and regeneration of the active catalyst.[13][20][21]
Iridium and Rhodium in C-H Activation
The direct functionalization of C-H bonds is a rapidly evolving field in catalysis. Iridium and rhodium complexes have shown complementary activity in chelation-assisted C-H activation reactions.[22] For instance, iridium(III) catalysts can be effective for the coupling of N-functionalized anilines with α-diazo β-ketoesters to form indoles, while rhodium(III) catalysts favor the alkylation of similar substrates with α-diazomalonates.[22][23] This highlights the subtle yet significant influence of the metal center in directing the outcome of these sophisticated transformations.
Conclusion
Metal acetylacetonates represent a remarkably versatile and powerful class of catalysts. Their utility spans a wide array of fundamental organic transformations, from the construction of complex carbon skeletons via cross-coupling to the precise oxidation of functional groups and the synthesis of advanced polymeric materials. This guide has provided a comparative overview of the catalytic performance of key metal acetylacetonates, substantiated by experimental data and detailed protocols. By understanding the distinct advantages and reactivities of each metal complex, researchers can make more informed decisions in catalyst selection, ultimately accelerating innovation in chemical synthesis and drug discovery. The continued exploration of these catalysts, particularly those based on earth-abundant metals, promises to deliver even more efficient, selective, and sustainable chemical processes in the future.
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A Senior Application Scientist's Guide to Validating Quantitative NMR Results with Chromium(III) Acetylacetonate
In the landscape of analytical chemistry, particularly within pharmaceutical and drug development sectors, the demand for precise and accurate quantification of molecular entities is paramount. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method, offering direct quantification without the need for identical reference standards for each analyte. However, the accuracy of qNMR is fundamentally dependent on ensuring complete spin-lattice (T1) relaxation of all nuclei between successive scans. Incomplete relaxation leads to signal intensity variations that do not accurately reflect the molar ratios of the analytes, thereby compromising the quantitative data.
This guide provides an in-depth technical comparison of qNMR performance with and without the use of a paramagnetic relaxation agent, specifically Chromium(III) acetylacetonate (Cr(acac)3). We will delve into the mechanistic rationale behind its use, provide a field-proven experimental protocol, and present comparative data to illustrate its efficacy in achieving robust and trustworthy qNMR results. This protocol is designed as a self-validating system, aligning with the principles of analytical procedure validation outlined in guidelines such as ICH Q2(R1)[1][2][3].
The T1 Relaxation Challenge in Quantitative NMR
The foundation of qNMR lies in the direct proportionality between the integrated area of a resonance signal and the number of corresponding nuclei in the sample[4]. To achieve this, the nuclear spins, which are perturbed from their equilibrium state by a radiofrequency pulse, must fully return to this equilibrium state before the next pulse is applied. This process is known as spin-lattice or T1 relaxation[5][6][7].
Different nuclei within a molecule, and even the same type of nuclei in different chemical environments, can have vastly different T1 relaxation times. For instance, quaternary carbons in ¹³C NMR are notorious for their long T1 values, which can extend to several minutes[8]. If the delay time between scans (the relaxation delay, d1) is insufficient to accommodate the slowest relaxing nucleus, the resulting signal will be attenuated, leading to an underestimation of its quantity[6][7]. To ensure 99% recovery of the equilibrium magnetization, a relaxation delay of at least 5 times the longest T1 (5T1) is mandatory, with some recommending up to 7T1 for the highest accuracy[5][7][9].
Cr(acac)3: A Paramagnetic Solution to the Relaxation Dilemma
To circumvent the impractically long experiment times required for complete relaxation in many qNMR studies, a paramagnetic relaxation agent can be employed. This compound, Cr(acac)3, is a widely used coordination complex for this purpose due to its paramagnetic nature and solubility in common organic NMR solvents[10][11].
Mechanism of Action: Cr(acac)3 possesses three unpaired electrons in its d-orbitals, giving it a quartet ground state and making it paramagnetic[10][11][12][13]. When introduced into an NMR sample, the unpaired electrons of the Cr(III) center create a fluctuating local magnetic field. This provides an additional and highly efficient mechanism for the nuclear spins of the analyte to transfer energy to the surrounding "lattice," thereby drastically shortening their T1 relaxation times[10]. This electron-nucleus dipolar interaction allows for the use of much shorter relaxation delays, significantly reducing the overall experiment time without sacrificing quantitative accuracy[14][15].
Comparative Analysis: qNMR With and Without Cr(acac)3
To demonstrate the impact of Cr(acac)3 on qNMR accuracy, a hypothetical experiment was conducted to determine the purity of a synthetic compound, "Compound X," using a certified internal standard. The experiment was run under two conditions: first, using a standard relaxation delay without Cr(acac)3, and second, with the addition of Cr(acac)3 and a significantly shorter relaxation delay.
Table 1: Comparison of qNMR Results for Purity Assessment of Compound X
| Parameter | Without Cr(acac)3 | With Cr(acac)3 |
| Analyte Signal Integral | 1.00 | 1.25 |
| Internal Standard Signal Integral | 1.00 | 1.00 |
| Calculated Purity | 78.5% | 98.1% |
| Relaxation Delay (d1) | 10 s | 1 s |
| Total Experiment Time | ~ 3 hours | ~ 20 minutes |
| Comments | Incomplete relaxation of the analyte's quaternary carbon leads to signal attenuation and a significantly underestimated purity value. | The presence of Cr(acac)3 ensures complete relaxation even with a short delay, resulting in an accurate purity determination. |
The data clearly illustrates that without the relaxation agent, the calculated purity is erroneously low due to incomplete relaxation of a key analyte signal. The addition of Cr(acac)3 corrects this, providing a result that is both accurate and obtained in a fraction of the time.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system, where the experimental choices are justified by the underlying principles of qNMR.
Step 1: Sample Preparation
-
Analyte and Internal Standard Weighing: Accurately weigh a known amount of the analyte and a suitable, certified internal standard into a vial. The choice of internal standard is critical; it should be of high purity, stable, non-reactive with the analyte, and have signals that are well-resolved from the analyte signals[4][16].
-
Solvent and Cr(acac)3 Addition: Dissolve the solids in a known volume of a suitable deuterated solvent. Add a small, precisely weighed amount of Cr(acac)3. A typical concentration range for Cr(acac)3 is 0.4-0.6 wt% (3-4 mg per 0.5 mL of solvent) for ¹³C qNMR[8]. For ¹H qNMR, a lower concentration of around 0.001 M may be sufficient[14]. The solution should have a pale purple color[8].
-
Homogenization: Ensure the sample is fully dissolved and homogenous by vortexing or gentle sonication. Transfer the solution to a high-quality NMR tube.
Step 2: NMR Spectrometer Setup and Data Acquisition
-
Instrument Preparation: Insert the sample into the spectrometer and allow at least five minutes for temperature equilibration[17]. Tune and shim the probe to achieve optimal magnetic field homogeneity.
-
Pulse Program Selection: Select a simple pulse program, such as a single 90° pulse (zg on Bruker instruments). For ¹³C qNMR, use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate integrations[17][18].
-
Acquisition Parameters:
-
Pulse Angle: Set the pulse angle to 90° to maximize signal for each scan.
-
Relaxation Delay (d1): With Cr(acac)3 present, a short relaxation delay (e.g., 1-2 seconds) is typically sufficient.
-
Acquisition Time (aq): Ensure the acquisition time is long enough to allow the FID to decay completely, which also improves digital resolution.
-
Number of Scans (ns): Set the number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for less than 1% integration error)[17].
-
Step 3: Data Processing and Analysis
-
Fourier Transformation and Phasing: Apply an exponential multiplication with a small line broadening factor (e.g., 0.3 Hz for ¹H) to improve S/N. After Fourier transformation, carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a robust baseline correction algorithm to ensure a flat baseline across the entire spectrum.
-
Integration: Integrate the well-resolved signals of the analyte and the internal standard. The integration region should be wide enough to encompass the entire peak, including any ¹³C satellites if they are to be included consistently for all integrated signals[19].
-
Purity Calculation: Calculate the purity of the analyte using the following equation[17]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (W_IS / W_analyte) * Purity_IS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
IS = Internal Standard
-
Visualizing the qNMR Workflow with Cr(acac)3
Caption: Workflow for validating qNMR results using Cr(acac)3.
Alternatives and Considerations
While Cr(acac)3 is highly effective, it is not without potential drawbacks. At higher concentrations, it can cause significant line broadening due to a reduction in the spin-spin (T2) relaxation time, which can decrease resolution and signal-to-noise[8]. Therefore, it is crucial to use the minimum amount of Cr(acac)3 necessary to achieve the desired reduction in T1.
Alternative methods for dealing with long T1 relaxation times include:
-
Long Relaxation Delays: The most straightforward approach is to simply use a sufficiently long d1 (5-7 times the longest T1). This is often feasible for ¹H qNMR where T1 values are typically shorter, but can be prohibitive for nuclei like ¹³C.
-
Small Flip Angle Experiments: Using a smaller flip angle (e.g., 30°) allows for shorter relaxation delays as it perturbs the z-magnetization to a lesser extent. However, this comes at the cost of lower signal intensity per scan.
The choice of method will depend on the specific nuclei being observed, the required level of accuracy, and the available instrument time.
Conclusion
The use of Cr(acac)3 as a paramagnetic relaxation agent is a robust and efficient strategy for obtaining accurate and reliable quantitative NMR data, particularly for nuclei with long T1 relaxation times such as ¹³C. By ensuring complete relaxation between scans, Cr(acac)3 allows for significantly shorter experiment times without compromising the validity of the results. The protocol outlined in this guide provides a self-validating framework for researchers, scientists, and drug development professionals to confidently implement this technique, thereby enhancing the throughput and trustworthiness of their qNMR analyses. As with any analytical method, a thorough understanding of the underlying principles is key to its successful application and the generation of high-quality, defensible data.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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How do T₁ and T₂ relaxation affect NMR spectra?. Chemistry LibreTexts. [Link]
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Crystal and Substituent Effects on Paramagnetic NMR Shifts in Transition-Metal Complexes. Inorganic Chemistry - ACS Publications. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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For Quantitative NMR Work: How to Estimate T1. UMass Nuclear Magnetic Resonance (NMR) Labs. [Link]
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Part 1 - T1 relaxation: definition, measurement and practical implications!. Nanalysis. [Link]
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How to run quantitative 13C and 29Si NMR faster. UMass Nuclear Magnetic Resonance (NMR) Labs. [Link]
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Optimum Cr(acac)3 Concentration for NMR Quantitative Analysis of Polyolefins. ResearchGate. [Link]
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Nuclear magnetic resonance relaxation studies on the preferential solvation of tris-acetylacetonato–chromium(III) in bromoform–carbon tetrachloride solutions. RSC Publishing. [Link]
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This compound. Wikipedia. [Link]
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Paramagnetic Relaxation Agents for Enhancing Temporal Resolution and Sensitivity in Multinuclear FlowNMR Spectroscopy. PubMed. [Link]
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Comprehensive Analysis of Acetylacetonate Complexes. JEOL Ltd. [Link]
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Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. DSpace. [Link]
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Quantitative NMR Spectroscopy. University of Cambridge. [Link]
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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Preparation and Characterisation of Metal Acetylacetonate Complexes. Magritek. [Link]
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A Comparative Guide for Researchers: Cr(acac)3 vs. Manganese Acetylacetonate in Catalytic Oxidation
For the modern researcher in synthetic chemistry and drug development, the selection of an appropriate oxidation catalyst is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall process sustainability. Among the myriad of available options, transition metal acetylacetonate complexes have garnered significant attention due to their versatility and accessibility. This guide provides an in-depth, objective comparison of two prominent acetylacetonate-based catalysts: tris(acetylacetonato)chromium(III) (Cr(acac)3) and manganese acetylacetonate (both Mn(II) and Mn(III) forms are commercially available and catalytically relevant).
This analysis moves beyond a superficial listing of features to offer a nuanced, data-driven perspective on their respective performances in key oxidation reactions, supported by mechanistic insights and practical considerations for laboratory application.
Section 1: At a Glance: Key Performance Attributes
| Feature | Cr(acac)3 | Manganese Acetylacetonate (Mn(acac)n) |
| Primary Applications | Oxidation of primary and secondary alcohols to aldehydes and ketones. | Oxidation of alcohols, epoxidation of alkenes, oxidative cyclizations. |
| Common Oxidants | Periodic acid (H5IO6), tert-Butyl hydroperoxide (t-BuOOH). | Hydrogen peroxide (H2O2), tert-Butyl hydroperoxide (TBHP), peracetic acid. |
| Key Strengths | Efficient for alcohol oxidation under mild conditions with H5IO6. | Versatile for a broader range of oxidation reactions; effective with greener oxidants like H2O2. |
| Limitations | Less versatile than manganese counterparts; use of stoichiometric co-oxidants. | Can exhibit lower stability; catalytic activity can be highly dependent on additives and ligands.[1] |
| Catalytic Species | Believed to involve Cr(V) or Cr(VI) intermediates. | Involves Mn(II)/Mn(III) or higher valent Mn-oxo species.[1][2] |
Section 2: Performance in Alcohol Oxidation: A Tale of Two Systems
Cr(acac)3/Periodic Acid System
Cr(acac)3 has proven to be a robust catalyst for the oxidation of a wide array of alcohols to their corresponding carbonyl compounds when paired with periodic acid (H5IO6) as the terminal oxidant. This system is particularly attractive for its mild reaction conditions (room temperature) and high yields.
Experimental Data: Cr(acac)3-Catalyzed Alcohol Oxidation
| Substrate | Product | Time (h) | Yield (%) |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 1.5 | 95 |
| Benzyl alcohol | Benzaldehyde | 2 | 92 |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 2 | 93 |
| 1-Phenylethanol | Acetophenone | 0.5 | 98 |
| Cyclohexanol | Cyclohexanone | 0.5 | 95 |
| 1-Octanol | Octanal | 4 | 85 |
Experimental Protocol: General Procedure for Cr(acac)3-Catalyzed Oxidation of Alcohols
-
To a solution of the alcohol (1 mmol) in acetonitrile (5 mL) is added Cr(acac)3 (0.1 mmol, 10 mol%).
-
Periodic acid (1.5 mmol) is then added to the mixture.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is quenched with saturated aqueous Na2S2O3 solution and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Manganese Acetylacetonate/TBHP System
Manganese acetylacetonate, particularly Mn(III) acetylacetonate, is an effective catalyst for alcohol oxidation, typically employing tert-butyl hydroperoxide (TBHP) as the oxidant. While effective, its performance as a standalone catalyst can be modest, often serving as a benchmark for more advanced ligand-supported manganese catalysts.
Experimental Data: Mn(acac)3-Catalyzed Oxidation of 1-Phenylethanol [1]
| Catalyst | Time (h) | Conversion (%) | Yield (%) | Initial TOF (h⁻¹) |
| Mn(acac)3 | 8 | 69 | 65 | 61 |
Experimental Protocol: General Procedure for Mn(acac)3-Catalyzed Oxidation of 1-Phenylethanol [1]
-
To a solution of 1-phenylethanol (0.5 mmol) in acetonitrile (0.6 mL) is added Mn(acac)3 (0.005 mmol, 1 mol%) and an internal standard (1,3,5-trimethoxybenzene).
-
tert-Butyl hydroperoxide (0.75 mmol) is added to the mixture.
-
The reaction is stirred at 60 °C and monitored by GC-FID.
Section 3: Alkene Epoxidation: A Strong Suit for Manganese
In the realm of alkene epoxidation, manganese acetylacetonate demonstrates significant catalytic activity, often outperforming other manganese precursors. It is frequently used with "green" oxidants like hydrogen peroxide, although additives are typically required to achieve high efficiency.
Experimental Data: Manganese-Catalyzed Epoxidation of 1-Octene
A study comparing various manganese precursors for the epoxidation of 1-octene with H2O2 and additives (picolinic acid and quinoline) revealed that Mn(II) acetylacetonate provided a higher yield compared to other common manganese salts.
| Mn Precursor | Conversion (%) | Yield of Epoxide (%) |
| Mn(OTf)2 | 79 | 37 |
| Mn(ClO4)2 | 77 | 37 |
| Mn(acac)2 | 98 | 45 |
| Mn(OAc)2 | 99 | 42 |
Experimental Protocol: General Procedure for Manganese-Catalyzed Epoxidation of 1-Octene
-
To a solution of 1-octene (0.5 mmol) in acetonitrile (2 mL) is added the manganese precursor (0.25 mol%), picolinic acid (5 mol%), and quinoline (5 mol%).
-
A solution of H2O2 (30% aq., 5 eq.) in acetonitrile is added slowly via a syringe pump over 2 hours at 25 °C.
-
The conversion and yield are determined by GC analysis.
Cr(acac)3 is not commonly reported as an effective catalyst for alkene epoxidation under similar conditions, highlighting a key difference in the catalytic scope of these two complexes.
Section 4: Mechanistic Considerations
The divergent catalytic activities of Cr(acac)3 and manganese acetylacetonate stem from their distinct electronic structures and the accessibility of different oxidation states.
The Cr(acac)3 Catalytic Cycle in Alcohol Oxidation
The mechanism of Cr(acac)3-catalyzed alcohol oxidation with periodic acid is proposed to proceed through the formation of a high-valent chromium species, likely Cr(V) or Cr(VI), which acts as the active oxidant.
Figure 2: Generalized catalytic cycle for manganese acetylacetonate in oxidation reactions.
Section 5: Practical Considerations for the Researcher
Synthesis and Handling
Both Cr(acac)3 and manganese acetylacetonate are commercially available as stable, crystalline solids. [3][4]They are generally soluble in common organic solvents. [3][4]
-
Cr(acac)3 is a purple, crystalline solid that is relatively stable in air. [4]Its synthesis typically involves the reaction of a chromium(III) salt with acetylacetone in the presence of a base. [4]* Manganese(III) acetylacetonate is a dark brown/black, crystalline solid. [3]It can be synthesized by the oxidation of a manganese(II) salt in the presence of acetylacetone. [3]Thermogravimetric analysis has shown that Mn(acac)3 can start to decompose at temperatures as low as 150°C, while some of its derivatives are stable up to 270°C. [5]
Cost-Effectiveness
A preliminary cost analysis based on current supplier pricing indicates that both catalysts are relatively inexpensive.
-
Cr(acac)3 (97%) : Prices are approximately in the range of $0.60 - $1.20 per gram, depending on the quantity.
-
Manganese(III) acetylacetonate (97%) : Prices are in a similar range, approximately $1.00 - $4.00 per gram, varying with the supplier and purity.
The overall cost-effectiveness of a catalytic process will, however, depend on factors such as catalyst loading, turnover number, and the cost of the required co-oxidant and any additives.
Section 6: Conclusion and Recommendations
The choice between Cr(acac)3 and manganese acetylacetonate as an oxidation catalyst is highly dependent on the specific transformation required.
-
For the selective oxidation of primary and secondary alcohols to aldehydes and ketones , Cr(acac)3 in conjunction with periodic acid offers a mild, efficient, and high-yielding methodology. Its primary drawback is the need for a stoichiometric co-oxidant.
-
Manganese acetylacetonate emerges as a more versatile catalyst with a broader substrate scope that includes both alcohol oxidation and alkene epoxidation . Its compatibility with greener oxidants like hydrogen peroxide is a significant advantage. However, achieving optimal performance with manganese acetylacetonate often necessitates careful optimization of reaction conditions and the use of additives or co-ligands.
For researchers developing new synthetic routes, it is recommended to screen both catalytic systems, paying close attention to the nature of the substrate and the desired product. For transformations where Cr(acac)3 shows high efficacy, it remains a valuable tool. For broader applications and a move towards more sustainable oxidation protocols, manganese acetylacetonate presents a compelling and adaptable catalytic platform.
References
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Albrecht, M., et al. (2023). Manganese(iii) complexes stabilized with N-heterocyclic carbene ligands for alcohol oxidation catalysis. Dalton Transactions, 52(34), 11847-11855. Available at: [Link]
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Xu, L., & Trudell, M. L. (2003). A mild and efficient oxidation of alcohols to aldehydes and ketones with periodic acid catalyzed by chromium(III) acetylacetonate. Tetrahedron Letters, 44(13), 2553–2555. Available at: [Link]
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Verspeek, D., et al. (2024). A manganese-based catalyst system for general oxidation of unactivated olefins, alkanes, and alcohols. Organic & Biomolecular Chemistry. Available at: [Link]
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Lane, B. S., & Burgess, K. (2002). Manganese-Catalyzed Epoxidations of Alkenes in Bicarbonate Solutions. Journal of the American Chemical Society, 124(39), 11552–11553. Available at: [Link]
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Mukhopadhyay, S., & Banerjee, R. (1993). Oxidation of sulfur(IV) by tris(acetylacetonato)manganese(III) and its hydrolytic derivatives: possible examples of substitution-controlled redox processes. Journal of the Chemical Society, Dalton Transactions, (6), 933-939. Available at: [Link]
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Snider, B. B. (2004). Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations. In Radicals in Organic Synthesis (Vol. 1, pp. 1-33). Wiley-VCH Verlag GmbH & Co. KGaA. Available at: [Link]
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A Comparative Guide to Cr(acac)3 and Fe(acac)3 in Polymerization Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal acetylacetonate (acac) complexes are a versatile class of coordination compounds widely employed as catalysts and precursors in materials science and organic synthesis.[1][2] Their inherent stability, solubility in organic solvents, and diverse electronic properties make them particularly valuable in the field of polymer chemistry.[3] Among the various metal acetylacetonates, tris(acetylacetonato)chromium(III) (Cr(acac)₃) and tris(acetylacetonato)iron(III) (Fe(acac)₃) have emerged as important catalysts in a range of polymerization reactions.
This guide provides an in-depth, objective comparison of the performance, mechanisms, and applications of Cr(acac)₃ and Fe(acac)₃ in polymerization. By synthesizing technical data with mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions when selecting a catalyst for their specific polymerization needs. The choice between these two complexes is not arbitrary; it is dictated by fundamental differences in their electronic structure, which in turn governs their catalytic behavior across different polymerization pathways, from ring-opening to radical polymerization.
Core Physicochemical and Structural Properties
The catalytic activity of Cr(acac)₃ and Fe(acac)₃ is rooted in their distinct electronic and structural characteristics. Both complexes adopt an octahedral geometry, with the central metal ion coordinated to three bidentate acetylacetonate ligands.[4][5] However, the nature of the metal center is the critical differentiator.
-
Chromium(III) Acetylacetonate (Cr(acac)₃): The chromium(III) center has a d³ electronic configuration.[6] This configuration results in a kinetically inert complex, meaning ligand exchange is relatively slow.[5] It is a paramagnetic solid, typically appearing as a purplish crystalline material.[5][7]
-
Iron(III) Acetylacetonate (Fe(acac)₃): The iron(III) center possesses a high-spin d⁵ electronic configuration, with five unpaired electrons, making it strongly paramagnetic.[4][8] This configuration leads to a more labile complex compared to its chromium counterpart, facilitating easier interaction with substrates. Fe(acac)₃ is an air-stable, red crystalline solid.[4]
These electronic differences significantly influence the Lewis acidity and redox potential of the complexes, dictating their preferred mechanistic pathways in polymerization.[9][10]
| Property | Cr(acac)₃ | Fe(acac)₃ |
| Chemical Formula | Cr(C₅H₇O₂)₃ | Fe(C₅H₇O₂)₃ |
| Molar Mass | 349.32 g/mol [7] | 353.17 g/mol [4] |
| Appearance | Purplish crystalline solid[5] | Red, crystalline solid |
| Melting Point | 210 °C[7] | 180-182 °C (decomposes) |
| Solubility | Soluble in nonpolar organic solvents (e.g., toluene, chloroform)[7] | Soluble in nonpolar organic solvents[4] |
| Central Metal Ion | Chromium(III) | Iron(III) |
| Electronic Config. | d³[6] | High-spin d⁵[4] |
| Symmetry | D₃[5] | D₃[4] |
General Mechanisms in Polymerization
Cr(acac)₃ and Fe(acac)₃ can initiate or catalyze polymerization through two primary mechanisms: Lewis acid catalysis, predominantly in ring-opening polymerization (ROP), and redox-initiated radical polymerization for vinyl monomers.
Lewis Acid Catalysis in Ring-Opening Polymerization (ROP)
In ROP of cyclic monomers like lactones, lactides, and benzoxazines, the metal center functions as a Lewis acid. It coordinates to an electronegative atom (typically oxygen) in the monomer ring, polarizing and weakening the cyclic bonds. This activation facilitates nucleophilic attack by an initiator (e.g., an alcohol) or another monomer, propagating the polymer chain. Fe(acac)₃ is particularly well-documented as an efficient catalyst for lowering the thermal requirements of ROP.[4][9]
Redox Initiation in Radical Polymerization
For vinyl monomers, these complexes can initiate polymerization by generating free radicals. This often occurs through a redox mechanism where the metal center changes its oxidation state.[3] For instance, the M(III) complex can be reduced to M(II), generating a radical from a co-initiator or the ligand itself. This pathway is central to their use in conventional and controlled radical polymerizations (CRP).[11][12] A notable mechanism is the Metal Acetylacetonate–Bidentate Ligand Interaction (MABLI), where ligand exchange induces a change in the metal's oxidation state, efficiently releasing free radicals.[13]
Caption: Distinct Radical Polymerization Pathways.
Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for representative polymerizations using each catalyst.
Protocol 1: Fe(acac)₃-Catalyzed Bulk Ring-Opening Polymerization of 1,3-Benzoxazine
This protocol describes a common method for synthesizing polybenzoxazine using Fe(acac)₃ as a catalyst to lower the polymerization temperature.
-
Materials: 1,3-Benzoxazine monomer, Tris(acetylacetonato)iron(III) (Fe(acac)₃), suitable mold (e.g., aluminum).
-
Procedure:
-
Weigh the desired amount of 1,3-benzoxazine monomer into a container.
-
Add the catalytic amount of Fe(acac)₃ (typically 0.1-1 mol% relative to the monomer).
-
Melt the monomer and mix thoroughly with the catalyst at a temperature slightly above the monomer's melting point until a homogeneous solution is achieved.
-
Pour the molten mixture into a preheated mold.
-
Place the mold in an oven and cure at the desired temperature (e.g., 180-210 °C) for a specified time (e.g., 2-4 hours). [3]The exact temperature and time depend on the specific benzoxazine monomer.
-
After the curing cycle is complete, turn off the oven and allow the polymer to cool slowly to room temperature to minimize thermal stress.
-
Once cooled, demold the resulting polybenzoxazine solid.
-
Protocol 2: Supported Cr(acac)₃-Catalyzed Slurry-Phase Ethylene Polymerization
This protocol outlines the preparation of a supported chromium catalyst and its use in ethylene polymerization.
-
Materials: Cr(acac)₃, mesoporous silica (SiO₂), solvent (e.g., toluene), co-catalyst (e.g., triethylaluminum, AlEt₃), high-pressure reactor, ethylene gas.
-
Catalyst Preparation (Grafting & Calcination):
-
Dry the silica support under vacuum at high temperature (e.g., 400 °C) to remove physisorbed water.
-
Dissolve Cr(acac)₃ in a dry, nonpolar solvent like toluene.
-
Add the dried silica to the Cr(acac)₃ solution and stir under an inert atmosphere for several hours to allow the complex to graft onto the silica surface.
-
Filter the solid catalyst and wash with fresh solvent to remove any un-grafted complex. Dry the catalyst under vacuum.
-
Calcine the dried, grafted catalyst by heating it in a stream of dry air or oxygen at a high temperature (e.g., 500-800 °C) for several hours. This converts the Cr(III) to the active Cr(VI) precursor. [14]Cool under an inert atmosphere.
-
-
Polymerization Procedure:
-
Charge a dry, inert-atmosphere polymerization reactor with a solvent (e.g., hexane) and the prepared supported chromium catalyst.
-
Introduce the co-catalyst (e.g., AlEt₃) into the reactor.
-
Pressurize the reactor with ethylene to the desired pressure and maintain a constant temperature (e.g., 80-100 °C).
-
Allow the polymerization to proceed for the desired time. Monitor ethylene uptake to track the reaction progress.
-
Terminate the polymerization by venting the ethylene and quenching the catalyst with an alcohol (e.g., isopropanol).
-
Filter the resulting polyethylene powder, wash with solvent and acidified alcohol, and dry under vacuum.
-
Summary of Key Differences
| Feature | Cr(acac)₃ | Fe(acac)₃ |
| Primary Polymerization Type | Olefin polymerization (e.g., ethylene) [14] | Ring-Opening Polymerization (ROP); Controlled Radical Polymerization (CRP) [9][11] |
| Dominant Mechanism | Coordination-insertion (after activation on a support) [15] | Lewis acid catalysis (ROP); Redox-mediated radical generation (CRP) [4][11] |
| Typical Application | Precursor for heterogeneous Phillips/Ziegler-Natta type catalysts [16] | Homogeneous catalyst for ROP; Precatalyst for ATRP and other radical methods [4][11] |
| Polymers Produced | Polyolefins (e.g., HDPE) [14] | Polybenzoxazines, Polyesters (e.g., PLA), Polystyrenes, Polyacrylates [8][9][11] |
| Typical Conditions | Supported, high temperature/pressure, with co-catalyst [14] | Bulk or solution, moderate to high temperature [3][9] |
| Advantages | Produces high-value commodity polymers (HDPE) | Versatile, low cost, low toxicity, enables controlled polymer architectures (ATRP) [11] |
| Limitations | Requires multi-step catalyst preparation (support, calcination); limited monomer scope | Less effective for non-polar olefin polymerization |
Conclusion
The comparison between Cr(acac)₃ and Fe(acac)₃ in polymerization catalysis reveals a clear case of application-specific efficacy driven by fundamental differences in their metal centers.
Fe(acac)₃ stands out as a versatile, low-cost, and relatively non-toxic catalyst, particularly effective in Ring-Opening Polymerization of functional monomers like benzoxazines and lactides, where its Lewis acidity is paramount. [4]Furthermore, its accessible redox chemistry makes it a valuable precatalyst in Controlled Radical Polymerization techniques like ATRP, offering a pathway to well-defined polymer architectures. [11] Cr(acac)₃ , while a capable Lewis acid, is less prominent in ROP literature. Its primary and highly significant role is as a precursor for heterogeneous catalysts in olefin polymerization . [14][16]When supported and activated, it forms highly active sites for the production of commodity polymers like high-density polyethylene, a domain where Fe(acac)₃ is not typically employed.
Ultimately, the selection between these two complexes is not a matter of superior overall performance, but a strategic choice based on the desired polymerization mechanism and target polymer. For researchers working with functional cyclic or vinyl monomers and seeking controlled architectures, Fe(acac)₃ is often the more appropriate and versatile tool. For those focused on the large-scale production of polyolefins, Cr(acac)₃ remains a cornerstone catalyst precursor.
References
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Sodhi, R. K., & Paul, S. (2018). An Overview of Metal Acetylacetonates: Developing Areas/Routes to New Materials and Applications in Organic Syntheses. Catalysis Surveys from Asia. [Link]
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ResearchGate. (2017). An Overview of Metal Acetylacetonates: Developing Areas/Routes to New Materials and Applications in Organic Syntheses. ResearchGate. [Link]
- Inagaki, N., Tasaka, S., & Nozue, Y. (1992). Plasma polymerization of metal acetylacetonates and application for gas sensor devices. Journal of Applied Polymer Science.
-
ResearchGate. (2010). Highly Efficient Catalysts-Acetylacetonato Complexes of Transition Metals in the 4th Period for Ring-Opening Polymerization of 1,3-Benzoxazine. ResearchGate. [Link]
-
Wikipedia. (n.d.). Tris(acetylacetonato)iron(III). Wikipedia. [Link]
-
Ataman Kimya. (n.d.). IRON ACETYLACETONATE. Ataman Kimya. [Link]
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YouTube. (2021). tris Acetylacetonato Iron III : preparation. YouTube. [Link]
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DSpace. (n.d.). Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. DSpace. [Link]
-
Wikipedia. (n.d.). This compound. Wikipedia. [Link]
-
ACS Publications. (2021). Ring Opening Polymerization and Copolymerization of Cyclic Esters Catalyzed by Group 2 Metal Complexes Supported by Functionalized P–N Ligands. Inorganic Chemistry. [Link]
-
RSC Publishing. (n.d.). Metal Acetylacetonate–Bidentate Ligand Interaction (MABLI) as highly efficient free radical generating systems for polymer synthesis. RSC Publishing. [Link]
-
IISTE.org. (n.d.). Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone. IISTE.org. [Link]
-
ResearchGate. (2001). Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials: Formation of Polyethylene Nanofibres within Mesoporous Crystalline Aluminosilicates. ResearchGate. [Link]
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Grokipedia. (n.d.). This compound. Grokipedia. [Link]
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IUPAC. (n.d.). controlled radical polymerization. The IUPAC Compendium of Chemical Terminology. [Link]
-
ResearchGate. (2020). Tris(acetylacetonato) Iron(III): Recent Developments and Synthetic Applications. ResearchGate. [Link]
-
RSC Publishing. (n.d.). The electronic properties of three popular high spin complexes [TM(acac)3, TM = Cr, Mn, and Fe] revisited: an experimental and theoretical study. RSC Publishing. [Link]
-
ResearchGate. (2014). Chromium(III) Based Ziegler-Natta Catalysts for Olefin Polymerization. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Purity Validation of Chromium(III) Acetylacetonate: HPLC vs. Elemental Analysis
Introduction: The Imperative of Purity in Cr(acac)₃ Applications
Chromium(III) acetylacetonate, Cr(C₅H₇O₂)₃ or Cr(acac)₃, is a coordination complex with significant utility across various scientific domains.[1] It serves as a catalyst or precursor in organic synthesis and polymerization, a precursor for chromium-containing thin films in materials science, and notably, as a paramagnetic relaxation agent in Nuclear Magnetic Resonance (NMR) spectroscopy to reduce signal acquisition times.[1][2] The efficacy and reproducibility of these applications are critically dependent on the purity of the Cr(acac)₃ complex. Impurities, which can range from unreacted starting materials and residual solvents to decomposition products like free acetylacetone or various chromium oxide species, can detrimentally affect catalytic activity, film quality, and spectroscopic outcomes.
This guide provides an in-depth comparison of two orthogonal and fundamental analytical techniques for validating the purity of Cr(acac)₃: High-Performance Liquid Chromatography (HPLC) and Elemental Analysis (EA). As we will explore, these methods are not mutually exclusive but rather complementary, answering different questions about the compound's identity and integrity. This document is designed for researchers, quality control analysts, and drug development professionals who require a robust understanding of how to select and implement the appropriate analytical strategy for their specific needs.
Part 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in chemical and pharmaceutical sciences. Its power lies in its ability to separate, identify, and quantify each component in a mixture. For Cr(acac)₃, an HPLC method provides a direct assessment of the intact complex and reveals the presence of soluble organic impurities and degradation products.
The Principle of the Method
The most common HPLC mode for a moderately polar, neutral complex like Cr(acac)₃ is Reversed-Phase HPLC (RP-HPLC). In this technique, the sample is dissolved in a solvent and injected into a liquid stream (the mobile phase) that passes through a column packed with a non-polar material (the stationary phase, typically C18-silica). Components separate based on their relative affinity for the two phases. Non-polar compounds interact more strongly with the stationary phase and elute later, while more polar compounds have a higher affinity for the mobile phase and elute earlier. The distinct purple color of Cr(acac)₃ makes it ideally suited for detection using a UV-Vis or Diode Array Detector (DAD).[3]
Causality Behind Experimental Choices
-
Stationary Phase (Column): A C18 column is the workhorse for RP-HPLC due to its strong hydrophobicity, which provides excellent retention for a wide range of organic and organometallic compounds. This allows for effective separation of the main Cr(acac)₃ peak from both more polar impurities (e.g., free acetylacetone) and potentially less polar degradation byproducts.
-
Mobile Phase: A gradient elution using acetonitrile and water is typically employed. Acetonitrile is a common organic modifier that is transparent in the UV range and has a low viscosity. Starting with a higher water concentration allows for the retention of the main complex, while gradually increasing the acetonitrile concentration helps to elute any strongly retained, non-polar impurities, ensuring a complete profile of the sample within a reasonable timeframe.
-
Detector: A Diode Array Detector (DAD) is superior to a fixed-wavelength UV detector for method development. It acquires the entire UV-Vis spectrum for each point in the chromatogram, which can help confirm peak identity and assess peak purity by comparing spectra across a single peak. For routine analysis, a wavelength around 320 nm can be suitable for detecting metal-acetylacetonate complexes.[3]
Experimental Protocol: RP-HPLC for Cr(acac)₃ Purity
-
System Preparation:
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and DAD is required.[3]
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Equilibrate the entire system with the initial mobile phase composition (e.g., 60% A / 40% B) until a stable baseline is achieved.[3]
-
-
Standard and Sample Preparation:
-
Solvent (Diluent): A mixture of Acetonitrile/Water (50:50 v/v) is a suitable starting point.
-
Standard Solution: Accurately weigh and dissolve a Cr(acac)₃ reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the Cr(acac)₃ sample to be tested at the same concentration as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 320 nm, with DAD scanning from 200-600 nm.
-
Gradient Program:
Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile) 0.0 60 40 15.0 10 90 20.0 10 90 20.1 60 40 | 25.0 | 60 | 40 |
-
-
System Suitability and Analysis Sequence:
-
Inject a blank (diluent) to ensure no system contamination.[3]
-
Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time of the main Cr(acac)₃ peak should be less than 2.0%.[3][4]
-
Inject the sample solution(s) for analysis.
-
Data Interpretation and Validation
Purity is typically assessed using the area percent method. The purity of the Cr(acac)₃ sample is calculated as:
% Purity = (Area of Cr(acac)₃ Peak / Total Area of All Peaks) x 100
Method validation should be performed according to ICH guidelines or internal SOPs.[3] Key parameters include specificity, linearity, precision, accuracy, and limit of quantification (LOQ) for any specified impurities.[4][5]
Workflow for HPLC Purity Validation
Caption: Logical workflow for Cr(acac)₃ purity determination using RP-HPLC.
Part 2: Purity Assessment by Elemental Analysis (EA)
Elemental analysis is a destructive, bulk characterization technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. It serves as a fundamental check of a compound's empirical formula and is a powerful tool for assessing absolute purity against the theoretical composition.
The Principle of the Method
The sample is precisely weighed and then combusted in a pure oxygen environment at high temperatures (typically >900°C). This process converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O). The resulting combustion gases are passed through a series of traps and columns to remove interfering species and separate the CO₂ and H₂O, which are then measured by a thermal conductivity detector (TCD). The chromium content is not determined by this combustion method but typically requires a separate technique like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) after acid digestion. For organometallic compounds, providing evidence for the elemental constitution is a critical characterization step.[6]
Causality Behind Experimental Choices
-
Combustion Method: This is the gold standard for C and H analysis because it is highly efficient at converting the organic matrix into simple, easily detectable gases. It provides a direct, quantitative measure of the elemental makeup of the bulk sample.
-
High-Purity Sample: Unlike HPLC, EA cannot separate impurities. The result is an average of the entire sample weighed. Therefore, the sample must be homogenous and free of residual solvents or inorganic contaminants (like silica from column chromatography) to yield meaningful data. This is why EA is often performed on a recrystallized and thoroughly dried sample.
-
Acceptance Criteria: The widely accepted criterion for a pure compound is that the experimentally determined mass percentages must be within ±0.4% of the theoretical values. This tight tolerance ensures a high degree of confidence in the sample's elemental composition.
Experimental Protocol: C, H, (Cr) Analysis
-
Theoretical Calculation:
-
Sample Preparation:
-
Ensure the Cr(acac)₃ sample is completely dry and homogenous. Dry the sample under high vacuum for several hours to remove any residual solvent.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.
-
-
Instrumental Analysis (C/H):
-
Place the capsule into the autosampler of the elemental analyzer.
-
The instrument automatically drops the sample into a high-temperature combustion furnace.
-
The resulting gases (CO₂, H₂O, etc.) are swept by a helium carrier gas through a reduction furnace (to remove excess oxygen and convert NOx to N₂) and then through separation columns.
-
The separated gases pass through a thermal conductivity detector (TCD), and the resulting signals are integrated.
-
-
Data Analysis:
-
The instrument's software calculates the mass percentages of C and H by comparing the sample's TCD signals to those from a certified standard (e.g., acetanilide) run under identical conditions.
-
Compare the experimental %C and %H values to the theoretical values. The difference should be ≤ 0.4%.
-
Workflow for Elemental Analysis Purity Validation
Caption: Logical workflow for Cr(acac)₃ purity validation using Elemental Analysis.
Part 3: Head-to-Head Comparison: HPLC vs. Elemental Analysis
Choosing the right analytical method depends entirely on the question being asked. HPLC excels at identifying and quantifying discrete impurities, while Elemental Analysis confirms the bulk elemental composition. The following table and discussion highlight their distinct strengths and weaknesses.
Comparative Summary Table
| Feature | High-Performance Liquid Chromatography (HPLC) | Elemental Analysis (EA) |
| Primary Question Answered | "What are the soluble, UV-active impurities and degradation products present?" | "Does the bulk sample have the correct elemental composition for C₁₅H₂₁CrO₆?" |
| Information Provided | Relative purity, number of components, retention times of impurities. | Absolute mass percentages of C, H, N, S. Confirms empirical formula. |
| Specificity | High. Can separate isomers, precursors, and degradation products. | Low. Provides an average composition of the entire sample; cannot distinguish isomers. |
| Sensitivity | High. Can detect impurities down to ~0.05% area percent (LOD/LOQ). | Moderate. Requires impurities to be present at significant levels to cause a >0.4% deviation. |
| Sample Requirement | ~1-5 mg for solution preparation. Sample must be soluble. | 1-3 mg per run. Sample must be a homogenous solid. |
| Throughput | Moderate. ~25-30 minutes per sample run. | High. ~5-10 minutes per sample run. |
| Key Strength | Excellent for detecting and quantifying process-related organic impurities. | Gold standard for confirming the identity and absolute purity of a new compound. |
| Key Limitation | May not detect non-UV active or insoluble impurities (e.g., inorganic salts). | Insensitive to isomeric impurities and cannot detect minor organic impurities. |
Synthesizing the Insights: A Complementary Approach
The true power in purity validation comes from using HPLC and Elemental Analysis in tandem. Consider these scenarios:
-
Scenario 1: Perfect EA, Impure by HPLC. A sample of Cr(acac)₃ could yield perfect elemental analysis results (e.g., C=51.5%, H=6.0%) but show two peaks in an HPLC chromatogram. This could indicate the presence of a structural isomer which has the same elemental formula but different connectivity or stereochemistry. For many applications, particularly catalysis, such an impurity could be critical.
-
Scenario 2: Single HPLC Peak, Fails EA. A sample might show a single, sharp peak by HPLC, suggesting it is "pure." However, elemental analysis could return C=49.8%, H=6.2%. This deviation would immediately signal a problem that HPLC missed. A likely culprit could be the presence of a stable hydrate (Cr(acac)₃·xH₂O) or residual, non-UV active solvent, which co-elutes with the main peak but alters the overall elemental composition.
Conclusion and Recommendation
For the comprehensive validation of this compound purity, neither HPLC nor Elemental Analysis alone is sufficient. They are orthogonal methods that provide a more complete picture when used together.
-
Elemental Analysis should be considered the foundational test for any newly synthesized or newly sourced batch of Cr(acac)₃. It is the definitive method to confirm that the material possesses the correct empirical formula.
-
HPLC is the indispensable tool for routine quality control, stability testing, and the detailed investigation of process-related impurities. Its ability to separate and quantify minor components makes it ideal for ensuring batch-to-batch consistency and detecting degradation over time.
For researchers, scientists, and drug development professionals, the recommended approach is to use Elemental Analysis to establish the identity and absolute purity of a reference lot , and then to develop a validated HPLC method to ensure the purity and consistency of all subsequent working batches against this qualified standard. This dual approach provides the highest level of confidence in the quality of the Cr(acac)₃, ensuring the integrity and reproducibility of your downstream applications.
References
-
Kovtun, G. A., & Kislenko, V. N. (n.d.). TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE. PRACTICAL CONFERENCE OF STUDENTS, POST-GRADUATE STUDENTS AND YOUNG SCIENTISTS WITH INTERNATIONAL PARTICIPATION “CHEMICAL PROBLEMS OF THE PRESENT”. [Link]
-
Weckhuysen, B. M., et al. (n.d.). Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. DSpace. [Link]
-
Chemistry LibreTexts. (2023, May 3). 12.1: Characterization of Organometallic Complexes. Chemistry LibreTexts. [Link]
-
Mettler Toledo. (n.d.). Organometallic Synthesis and Chemistry. Mettler Toledo. [Link]
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Yeliseev, A. A., et al. (1998). Gas-phase deposition and thermal transformations of Cr(acac)3 on the surface of alumina supports. Journal of the Chemical Society, Faraday Transactions. [Link]
-
Wikipedia. (n.d.). This compound. Wikipedia. [Link]
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ACS Publications. (n.d.). Characterization of Organometallic and Inorganic Compounds. ACS Publications. [Link]
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
-
American Elements. (n.d.). Chromium Acetylacetonate. American Elements. [Link]
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Yurchenko, O., et al. (2008, September). Investigation of this compound as a calibration reference material for atomic absorption spectroscopy. Microchimica Acta, 160(1), 109-112. [Link]
-
JEOL Ltd. (n.d.). Comprehensive Analysis of Acetylacetonate Complexes. JEOL Ltd. [Link]
-
PubChem. (n.d.). Chromium(III)acetylacetonate. PubChem. [Link]
-
Dong, M. W. (2003). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]
-
Go, B., et al. (n.d.). Live qualification/validation of purity methods for protein products. CS@Purdue. [Link]
-
Carbon, University of Brighton. (n.d.). Preparation and Characterisation of Metal Acetylacetonate Complexes. [Link]
-
ACS Publications. (n.d.). Metal Acetylacetonates as a Source of Metals for Aqueous Synthesis of Metal–Organic Frameworks. ACS Sustainable Chemistry & Engineering. [Link]
-
D'Elia, V., et al. (2022). Tests and acceptance criteria in determining chemical purity using HPLC. ResearchGate. [Link]
-
Lazri, F., et al. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH. [Link]
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A Comparative Guide to Chromium Catalysis: Assessing the Performance of Cr(acac)3 Against Other Chromium Salts
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall process viability. Within the landscape of chromium-catalyzed reactions, a variety of chromium salts are employed as precursors, each exhibiting distinct characteristics that influence their performance. This guide provides an in-depth technical comparison of the catalytic performance of chromium(III) acetylacetonate, Cr(acac)3, against other common chromium salts, namely chromium(III) chloride (CrCl3) and chromium(III) nitrate (Cr(NO3)3). By examining their efficacy in key chemical transformations and providing supporting experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in catalyst selection.
The Crucial Role of the Precursor in Catalysis
The choice of a chromium precursor is far from trivial. The identity of the salt dictates not only its solubility and stability but also influences the nature of the active catalytic species formed in situ. Factors such as the ligand environment, the ease of reduction to catalytically active lower oxidation states (e.g., Cr(II)), and the interaction with co-catalysts and supports all play a pivotal role in the ultimate catalytic outcome.[1]
Cr(acac)3, a coordination complex, offers excellent solubility in nonpolar organic solvents, a feature that is highly advantageous in homogeneous catalysis.[2] In contrast, inorganic salts like CrCl3 and Cr(NO3)3 are generally more soluble in polar solvents. The acetylacetonate (acac) ligand in Cr(acac)3 is a bidentate chelating ligand that can influence the electronic and steric environment of the chromium center, thereby modulating its reactivity.
Comparative Catalytic Performance
To provide a clear and objective comparison, we will examine the performance of these chromium salts in three key areas of catalysis: oxidative dehydrogenation, olefin polymerization, and cross-coupling reactions.
Oxidative Dehydrogenation: A Quantitative Comparison
The oxidative dehydrogenation (ODH) of light alkanes to olefins is a crucial industrial process. The performance of catalysts derived from different chromium precursors for this application has been the subject of comparative studies. The data presented below is sourced from a study on 5 wt.% Cr/SiO2 catalysts, offering a direct comparison of their efficacy.[1]
Table 1: Catalytic Performance in Oxidative Dehydrogenation of Propane [1]
| Precursor Salt | Propane Conversion (%) at 750 °C | Propylene Yield (%) at 750 °C |
| This compound | ~45 | ~32 |
| Chromium(III) nitrate | ~38 | ~25 |
| Chromium(III) sulfate | ~35 | ~22 |
| Ammonium dichromate | ~30 | ~20 |
Table 2: Catalytic Performance in Oxidative Dehydrogenation of Isobutane [1]
| Precursor Salt | Isobutane Conversion (%) at 600 °C | Isobutene Yield (%) at 600 °C |
| Chromium(III) sulfate | ~40 | ~30 |
| This compound | ~35 | ~25 |
| Chromium(III) nitrate | ~30 | ~22 |
| Ammonium dichromate | ~28 | ~20 |
From this data, it is evident that the choice of precursor significantly impacts catalytic performance. For the oxidative dehydrogenation of propane, the catalyst derived from Cr(acac)3 demonstrated the highest activity and propylene yield .[3] In contrast, for isobutane dehydrogenation, the catalyst prepared from chromium(III) sulfate was superior, although the Cr(acac)3-derived catalyst still outperformed the one from Cr(NO3)3.[1] This highlights that the optimal precursor can be substrate-dependent and underscores the importance of empirical validation for specific applications. The superior performance of the Cr(acac)3 precursor in propane dehydrogenation may be attributed to the formation of well-dispersed chromium oxide species on the silica support upon calcination.[3]
Olefin Polymerization: The Role of the Ligand and Co-catalyst
Chromium-based catalysts are workhorses in the production of polyethylene. Both Cr(acac)3 and CrCl3 are commonly used as precursors in conjunction with co-catalysts, typically organoaluminum compounds like methylaluminoxane (MAO).
While direct, side-by-side quantitative comparisons of polymerization activity under identical conditions are not always readily available in the literature, the existing research provides valuable insights into their respective roles.
-
Cr(acac)3 : This precursor is frequently used in systems for ethylene oligomerization and polymerization. Studies have shown the unexpected high activity of Cr(acac)3 for ethylene polymerization when activated with a co-catalyst.[4] For instance, a catalyst system formed in situ by mixing Cr(acac)3 with specific N,P-ligands and MAO has been shown to be highly active for ethylene oligomerization, producing 1-octene and 1-hexene with high selectivity.[5] When grafted onto supports like MCM-41, Cr(acac)3 has been shown to be an active catalyst for ethylene polymerization, with the activity being dependent on the chromium loading and pretreatment conditions.[6]
-
CrCl3 : This salt is also a common precursor for chromium-based polymerization catalysts. For instance, a CrCl3(thf)3 complex with a specific phosphine-based ligand can be used for the trimerization of ethylene.[2] The choice of CrCl3 is often dictated by its ready availability and its ability to form active catalytic species upon reaction with organoaluminum co-catalysts.
The causality behind the choice between Cr(acac)3 and CrCl3 often lies in the desired properties of the final polymer and the specific catalytic system being employed. The acetylacetonate ligand can influence the electronic properties of the active chromium center, which in turn can affect the polymerization activity and the microstructure of the resulting polymer. The choice of co-catalyst and reaction conditions are also critical variables that determine the ultimate performance of the catalyst derived from either precursor.
Cross-Coupling Reactions: Versatility of Chromium(III) Salts
Chromium catalysts have gained prominence in a variety of cross-coupling reactions, offering a less toxic and more earth-abundant alternative to precious metals like palladium. Both Cr(acac)3 and CrCl3 have been successfully employed as catalysts in this domain.
Low-valent chromium salts, particularly those derived from Cr(II) and Cr(III) chlorides, have demonstrated unique catalytic reactivity in cross-coupling reactions.[7] Often, the Cr(III) precursor is reduced in situ to the active Cr(II) species.
A key observation is that for certain C(sp2)–H functionalization reactions, both CrCl3 and Cr(acac)3 can be used as catalysts with as low as 1-2 mol% loading without the need for an added ligand. This suggests that for these specific transformations, the catalytic performance may be comparable, and the choice of precursor might be guided by factors such as solubility in the chosen reaction solvent and cost.
The general mechanism for many chromium-catalyzed cross-coupling reactions involves the formation of an organochromium(III) species, which is a versatile nucleophile with high functional group tolerance.[7] The initial chromium salt serves as the source of chromium for the generation of these active intermediates.
Experimental Protocols
Synthesis of Supported Chromium Catalysts for Oxidative Dehydrogenation
Objective: To prepare 5 wt.% Cr/SiO2 catalysts from different chromium precursors for comparative testing.
Materials:
-
This compound (Cr(acac)3)
-
Chromium(III) nitrate nonahydrate (Cr(NO3)3·9H2O)
-
Chromium(III) chloride hexahydrate (CrCl3·6H2O)
-
Silica gel (high surface area)
-
Deionized water or appropriate organic solvent (e.g., ethanol for Cr(acac)3)
Procedure:
-
Support Pre-treatment: Dry the silica gel at 120 °C for 12 hours to remove adsorbed water.
-
Precursor Solution Preparation:
-
For Cr(NO3)3 and CrCl3: Dissolve the calculated amount of the chromium salt in deionized water to achieve a final loading of 5 wt.% Cr on the silica. The volume of the solution should be equal to the pore volume of the silica support (incipient wetness impregnation).
-
For Cr(acac)3: Dissolve the calculated amount of Cr(acac)3 in a suitable organic solvent like ethanol.
-
-
Impregnation: Add the precursor solution dropwise to the dried silica gel with constant mixing to ensure uniform distribution.
-
Drying: Dry the impregnated silica at 120 °C for 12 hours.
-
Calcination: Calcine the dried material in a furnace under a flow of dry air. The temperature is ramped to 600 °C at a rate of 5 °C/min and held for 5 hours.
-
Catalyst Characterization: The prepared catalysts should be characterized using techniques such as BET for surface area analysis, XRD for crystalline phase identification, and TEM for morphology and particle size distribution.
General Procedure for Ethylene Polymerization
Objective: To compare the catalytic activity of different chromium precursors in ethylene polymerization.
Materials:
-
Prepared chromium catalyst on silica support
-
Methylaluminoxane (MAO) solution in toluene
-
Toluene (anhydrous)
-
Ethylene (polymerization grade)
-
Schlenk flask or a high-pressure reactor
Procedure:
-
Reactor Setup: Assemble a dry Schlenk flask or a high-pressure reactor under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Slurry Preparation: In the reactor, add a specific amount of the prepared chromium catalyst and anhydrous toluene.
-
Co-catalyst Addition: Add the desired amount of MAO solution to the reactor and stir the mixture at the desired reaction temperature.
-
Polymerization: Introduce ethylene into the reactor at a constant pressure.
-
Reaction Quenching: After the desired reaction time, stop the ethylene flow and quench the reaction by adding acidified methanol.
-
Polymer Isolation: Filter the precipitated polyethylene, wash it with methanol, and dry it under vacuum.
-
Activity Calculation: The catalytic activity is calculated as grams of polyethylene per gram of chromium per hour per unit of ethylene pressure (g PE / (g Cr · h · bar)).
Conclusion and Recommendations
The catalytic performance of chromium-based systems is intricately linked to the choice of the initial chromium precursor. This guide has demonstrated that while Cr(acac)3, CrCl3, and Cr(NO3)3 can all serve as effective catalyst precursors, their performance varies significantly depending on the specific application.
-
For oxidative dehydrogenation , Cr(acac)3 appears to be a superior precursor for propane dehydrogenation, while other salts like chromium(III) sulfate may be more effective for isobutane dehydrogenation.[1][3]
-
In olefin polymerization , both Cr(acac)3 and CrCl3 are viable precursors, and the choice is often dictated by the desired polymer properties and the specific ligand and co-catalyst system employed. The solubility of Cr(acac)3 in organic solvents offers an advantage in the preparation of homogeneous and supported catalysts.
-
For cross-coupling reactions , the interchangeability of Cr(acac)3 and CrCl3 in certain instances suggests that factors like solubility and cost may be the primary drivers for selection.
Recommendation for Researchers: When developing a new catalytic process or optimizing an existing one, it is highly recommended to screen a variety of chromium precursors. The experimental protocols provided in this guide offer a starting point for such comparative studies. The data presented herein should serve as a valuable resource for making an initial, informed selection, which should then be validated through empirical testing under the specific reaction conditions of interest. The subtle yet significant differences in the catalytic behavior of these seemingly similar chromium salts underscore the complexity and richness of chromium catalysis and highlight the opportunities for further research and development in this field.
References
-
Li, J., & Knochel, P. (2019). Chromium-Catalyzed Cross-Couplings and Related Reactions. Request PDF. Available from: [Link]
-
Unexpected high activity of Cr(acac)3 for C2H4 polymerization. (2025). ResearchGate. Available from: [Link]
-
Mihai, M., & et al. (2015). Chromium-based Catalysts. In Sustainable Catalysis: With Non-endangered Metals, Part 1. Books Gateway. Available from: [Link]
-
Böhl, M., & et al. (2012). Comparative study of new chromium-based catalysts for the selective tri- and tetramerization of ethylene. Catalysis Science & Technology. Available from: [Link]
-
Weckhuysen, B. M., & et al. (2000). Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. DSpace. Available from: [Link]
-
Effect of Chromium Precursor on the Catalytic Behavior of Chromium Oxide Catalysts in Oxidative Propane and Isobutane Dehydrogenation with Carbon Dioxide. (2021). MDPI. Available from: [Link]
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- 5. Comparative study of new chromium-based catalysts for the selective tri- and tetramerization of ethylene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
A Senior Application Scientist's Guide to Validating Chromium Oxide Film Properties from Diverse Precursors
For researchers, scientists, and professionals in drug development, the precise control over the properties of thin films is paramount. Chromium oxide (Cr₂O₃), with its remarkable hardness, chemical inertness, and tunable optical and electrical properties, is a material of significant interest. The selection of the precursor material is a critical determinant of the final film's characteristics. This guide provides an in-depth technical comparison of chromium oxide films synthesized from various common precursors, supported by experimental data and detailed validation protocols.
The Pivotal Role of Precursor Chemistry in Chromium Oxide Film Deposition
The journey from a chemical precursor to a functional thin film is a complex interplay of chemistry and physics. The choice of precursor dictates the viable deposition techniques, influences the growth mechanism, and ultimately defines the film's crystalline structure, surface morphology, and physical properties. This guide will explore four widely used precursors: a solid sputtering target, and the chemical precursors Chromium(III) acetylacetonate, Chromium hexacarbonyl, and Chromium nitrate. Each precursor offers a unique set of advantages and challenges, leading to films with distinct characteristics.
Comparative Analysis of Chromium Oxide Film Properties
The selection of a precursor is intrinsically linked to the desired application of the chromium oxide film. The following tables provide a comparative overview of key film properties derived from different precursors and deposition techniques.
Morphological and Structural Properties
| Precursor | Deposition Technique | Crystallinity | Surface Roughness (RMS) | Key Findings |
| Cr₂O₃ Target | Reactive Magnetron Sputtering | Amorphous to Polycrystalline (α-Cr₂O₃) | ~1-6 nm | Crystalline films are achievable at substrate temperatures above 500 K with controlled oxygen partial pressure.[1] |
| This compound | MOCVD / ALD | Polycrystalline (Rhombohedral) | < 1 nm (ALD, amorphous) to 3.4 nm (ALD, poly)[2] | ALD allows for the growth of smooth, amorphous films at lower temperatures (≤ 225 °C), while higher temperatures (≥ 250 °C) result in polycrystalline films with increased roughness.[2] |
| Chromium hexacarbonyl | PECVD | Polycrystalline to Epitaxial | Decreases with increasing temperature | Film crystallinity and grain density increase with substrate temperature. Epitaxial growth is possible on sapphire substrates.[3] |
| Chromium nitrate | Sol-Gel | Nano-crystalline (Hexagonal) | Dependent on annealing | Films are typically composed of spherical nanoparticles.[4][5] The mean crystallite size can be around 77 nm.[5] |
Optical Properties
| Precursor | Deposition Technique | Refractive Index (n) at ~550-600 nm | Extinction Coefficient (k) at ~550-600 nm | Optical Band Gap (Eg) |
| Cr₂O₃ Target | Reactive Magnetron Sputtering | 2.3 - 2.7 | 0.07 - 0.22 | ~3.1 eV |
| This compound | MOCVD / ALD | ~2.24 (at 700 nm)[6] | Low | 3.1 - 3.2 eV[2] |
| Chromium hexacarbonyl | CVD | Increases with annealing[7] | - | - |
| Chromium nitrate | Sol-Gel | - | Low | ~3.16 eV[5] |
Mechanical and Electrical Properties
| Precursor | Deposition Technique | Hardness (GPa) | Electrical Resistivity (ρ) |
| Cr₂O₃ Target | Reactive Magnetron Sputtering | Up to 32 GPa | High (dielectric) |
| This compound | ALD | 12.8 GPa (undoped)[2] | - |
| Chromium hexacarbonyl | MOCVD | - | Varies with deposition conditions |
| Chromium nitrate | Sol-Gel | - | - |
Experimental Workflows: From Deposition to Characterization
To ensure the validity and reproducibility of these findings, it is crucial to follow standardized experimental protocols. This section outlines the methodologies for the deposition and characterization of chromium oxide thin films.
Deposition Protocols
The choice of deposition technique is often dictated by the precursor's physical state and thermal stability.
MOCVD is a versatile technique for producing high-quality, crystalline films. The causality behind this choice lies in the volatility and clean decomposition of the organometallic precursor.
Step-by-Step MOCVD Protocol:
-
Substrate Preparation: Ultrasonically clean the substrate (e.g., silicon, sapphire) in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.
-
Precursor Handling: Heat the this compound precursor in a bubbler to its sublimation temperature (typically 160-180°C) to generate a stable vapor pressure.
-
Deposition: Introduce the precursor vapor into the reaction chamber using an inert carrier gas (e.g., Argon or Nitrogen).
-
Reaction: Introduce an oxidizing agent (e.g., O₂) into the chamber. The substrate is heated to the desired deposition temperature (e.g., 400-600°C) to induce the chemical reaction and film growth.
-
Cooling: After deposition, cool the substrate to room temperature under an inert atmosphere to prevent uncontrolled oxidation.
The sol-gel method is a cost-effective and straightforward technique for producing nano-crystalline films. The underlying principle is the formation of a colloidal suspension (sol) that is then gelled to form a network.
Step-by-Step Sol-Gel Protocol:
-
Sol Preparation: Dissolve chromium(III) nitrate nonahydrate in a solvent mixture, for example, 2-methoxyethanol, acetic acid, and polyethylene glycol.[4] Stir the solution at an elevated temperature (e.g., 400°C) for an extended period (e.g., >12 hours) to form a stable sol.[4]
-
Film Deposition: Deposit the sol onto a prepared substrate using a technique like spin-coating (e.g., 6000 rpm for 60 s) or dip-coating.[4]
-
Drying: Bake the coated substrate on a hot plate (e.g., 400°C for 15 minutes) to evaporate the solvent and form a gel film.[4]
-
Annealing: Anneal the film in a furnace at a specific temperature (e.g., 450-680°C) and atmosphere to crystallize the chromium oxide and remove residual organics.[8]
Sputtering is a physical vapor deposition (PVD) technique that allows for the deposition of dense and adherent films. The use of a reactive gas (oxygen) is crucial for achieving the correct stoichiometry.
Step-by-Step Reactive Sputtering Protocol:
-
Target and Substrate Installation: Mount a high-purity Cr₂O₃ target and the prepared substrate in the sputtering chamber.
-
Vacuum Pumping: Evacuate the chamber to a high vacuum (e.g., < 5 x 10⁻⁶ Torr) to minimize contamination.
-
Gas Introduction: Introduce a mixture of an inert sputtering gas (e.g., Argon) and a reactive gas (e.g., Oxygen) into the chamber. The O₂/Ar ratio is a critical parameter for controlling film stoichiometry.
-
Sputtering: Apply a high voltage (DC or RF) to the target to create a plasma. The energetic ions from the plasma bombard the target, ejecting Cr₂O₃ molecules that then deposit onto the substrate.
-
Substrate Heating: The substrate can be heated during deposition to promote crystallinity and improve film properties.
Characterization Protocols
A multi-technique approach is essential for a comprehensive validation of the film properties.
-
X-Ray Diffraction (XRD): Used to determine the crystalline phase and orientation of the films. A standard θ-2θ scan is typically performed to identify the crystal planes.[3][4][5]
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the film's surface morphology and cross-section, revealing details about grain size and structure.[4][5]
-
Atomic Force Microscopy (AFM): Used to quantify the surface roughness of the films with high precision.
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the film, confirming the presence of Cr₂O₃ and identifying any impurities.
-
UV-Vis Spectroscopy: Measures the transmittance and reflectance of the film, from which the refractive index, extinction coefficient, and optical band gap can be calculated.[5]
-
Four-Point Probe: Used to measure the sheet resistance of the film, from which the electrical resistivity can be calculated.
Visualizing the Workflow: Deposition and Characterization Diagrams
To further elucidate the experimental processes, the following diagrams, generated using Graphviz, illustrate the logical flow of the deposition and characterization workflows.
Caption: Comprehensive characterization of film properties.
Conclusion: A Precursor for Every Purpose
The validation of chromium oxide film properties is a multifaceted process where the initial choice of precursor plays a foundational role. This guide has demonstrated that by carefully selecting a precursor and a corresponding deposition technique, researchers can tailor the structural, optical, and mechanical properties of Cr₂O₃ films to meet the demands of specific applications. The provided experimental protocols and comparative data serve as a valuable resource for scientists and engineers working to harness the full potential of this versatile material. The key to successful film synthesis and validation lies in a thorough understanding of the causal relationships between precursor chemistry, deposition parameters, and the final film characteristics, a principle that underpins all advanced materials research.
References
Sources
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- 5. Characterizing Crystalline Chromium Oxide Thin Film Growth by Sol-gel Method on Glass Substrates – Oriental Journal of Chemistry [orientjchem.org]
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comparative analysis of Cr(acac)3 synthesized by different methods
An In-Depth Comparative Guide to the Synthesis of Chromium(III) Acetylacetonate [Cr(acac)3]
Authored by a Senior Application Scientist
For researchers and professionals in chemistry and materials science, the selection of a synthetic methodology is a critical decision that influences not only the yield and purity of the final product but also the overall efficiency, cost, and environmental impact of the process. This guide provides a comprehensive comparative analysis of various methods for the synthesis of this compound, or Cr(acac)3, a widely utilized paramagnetic coordination complex.[1][2] Its applications range from being a precursor for chromium-containing materials and catalysts to its use as an NMR relaxation agent.[3][4]
This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of each method, offers a critical evaluation of their respective advantages and disadvantages, and provides the detailed experimental data necessary for an informed selection of the most appropriate synthesis for your specific laboratory or industrial needs.
The Conventional Aqueous Synthesis: A Timeless and Trusted Method
The most established and widely documented method for synthesizing Cr(acac)3 involves the reaction of a chromium(III) salt with acetylacetone (Hacac) in an aqueous medium.[2][5][6] A base is required to facilitate the deprotonation of the acetylacetone, forming the acetylacetonate anion (acac-), which then acts as a bidentate ligand, coordinating with the Cr(III) ion.
Principle and Mechanism
The synthesis is predicated on a ligand exchange reaction. The Cr(III) ion in aqueous solution exists as the hexaaquachromium(III) complex, [Cr(H2O)6]3+. The acetylacetone, a β-diketone, exists in a tautomeric equilibrium between its keto and enol forms.[5] The enol form is weakly acidic and can be deprotonated by a mild base. To avoid the precipitation of insoluble chromium(III) hydroxide (Cr(OH)3), a weak base that provides a controlled, slow release of ammonia, such as urea, is often employed.[5][6]
The overall reaction can be summarized as: CrCl3 + 3 Hacac + 3 NH3 → Cr(acac)3 + 3 NH4Cl[1]
The slow hydrolysis of urea at elevated temperatures (80-90°C) provides a steady, low concentration of ammonia, which deprotonates the Hacac, allowing the resulting acac- to displace the water ligands from the chromium coordination sphere.[5][6]
Detailed Experimental Protocol
Materials:
-
Distilled water
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 1.4 g of CrCl3·6H2O in 50 mL of distilled water. The solution will appear dark green.[5][7]
-
In a fume hood, add 3 mL of acetylacetone to the reaction mixture.[5][7]
-
Cover the flask with a watch glass and place it in a water bath heated to 80-90°C.[2][5]
-
Heat the mixture for approximately 90 minutes. As the urea hydrolyzes and the reaction proceeds, the color of the solution will change, and deep maroon, plate-like crystals of Cr(acac)3 will begin to form.[2][5][7][8]
-
After the heating period, cool the flask first to room temperature and then in an ice bath to maximize crystal precipitation.[2][9]
-
Collect the crystalline product by suction filtration using a Büchner funnel.[5][9]
-
Wash the crystals with small portions of cold distilled water.[9]
-
Allow the product to air dry. Do not wash with water extensively as the product is sparingly soluble.[8]
Workflow Diagram: Conventional Synthesis
Caption: Workflow for the conventional aqueous synthesis of Cr(acac)3.
Alternative Synthesis Methodologies: Exploring Efficiency and Novelty
While the conventional method is robust, alternative approaches have been developed to address factors such as reaction time, reagent handling, and process efficiency.
A. Self-Propagating Solid-State Synthesis
This novel approach involves the mechanochemical activation of solid reactants, which, upon initiation, undergo a self-sustaining reaction.
Principle and Mechanism: The reaction occurs between solid chromium(III) chloride and sodium acetylacetonate (Na(acac)).[10] Preliminary mechanical activation (e.g., grinding or ball-milling) of the reactants is crucial. This process increases the surface area and creates defects in the crystal lattice, making the mixture capable of reacting in a self-propagating manner upon thermal initiation.[10] The reaction is highly exothermic and, once started with localized heating, proceeds as a combustion wave through the reactant mixture.[10]
Protocol Outline:
-
Prepare sodium acetylacetonate (Na(acac)) by reacting acetylacetone with a solution of NaOH.[10]
-
Mix solid CrCl3 and Na(acac) in the desired stoichiometric ratio.
-
Mechanically activate the mixture for a specific duration (e.g., 1-5 minutes).[10]
-
Compact the activated powder into a pellet.
-
Initiate the reaction by heating one end of the pellet with a heated wire.[10]
-
The reaction propagates through the pellet.
-
The final product, Cr(acac)3, is isolated from the sintered mass, often by sublimation.[10]
B. Electrochemical Synthesis
Electrosynthesis offers a direct and often cleaner route to coordination compounds by avoiding chemical oxidizing or reducing agents.
Principle and Mechanism: This method uses a sacrificial chromium metal anode in an electrolytic cell. The solvent is typically acetylacetone itself, sometimes with an electrolyte to improve conductivity.[11] During electrolysis, the chromium anode is oxidized to Cr(III) ions, which then react directly with the acetylacetonate ions present in the solution (formed by the deprotonation of Hacac) to form Cr(acac)3.[11]
Protocol Outline:
-
Set up a three-neck flask with two chromium electrodes connected to a power source.[11]
-
The electrolyte solution consists of acetylacetone and an appropriate electrolyte.
-
The electrolysis is carried out, often under cooling in an ice bath, to manage the heat generated.[11]
-
After electrolysis, the Cr(acac)3 product is isolated from the solution, which may involve evaporation and purification steps like rinsing with solvents such as hexanes.[11]
C. Microwave-Assisted Synthesis
Microwave irradiation can dramatically accelerate reaction rates by efficiently and uniformly heating the reaction mixture. While direct comparative studies for Cr(acac)3 are not abundant, the principles of microwave-assisted synthesis for other Cr(III) complexes suggest a greener, more rapid alternative.[12]
Principle and Mechanism: The mechanism is analogous to the conventional method, but the energy input is via microwaves instead of conventional heating. Polar molecules in the reaction mixture (like water) absorb microwave energy, leading to rapid and homogeneous heating. This can significantly reduce reaction times and potentially improve yields by minimizing side reactions.
Comparative Analysis of Synthesis Methods
The choice of synthesis method depends on the specific requirements of the researcher, including desired scale, available equipment, and time constraints.
| Feature | Conventional Aqueous Method | Self-Propagating Method | Electrochemical Method | Microwave-Assisted Method |
| Principle | Ligand exchange in solution | Mechanically activated solid-state combustion | Anodic dissolution and complexation | Accelerated solution-phase reaction |
| Typical Yield | ~55-70%[9] | Up to 75% (after sublimation)[10] | Reported as effective, quantitative data varies[11] | Potentially high, shorter reaction times[12] |
| Reaction Time | ~90 minutes (heating) + workup | Very short (seconds for propagation) + activation/workup time | Varies with current and scale | Significantly shorter (minutes) |
| Purity | Generally good, requires recrystallization for high purity | High purity after sublimation[10] | Can be high, depends on electrolyte and conditions[11] | Potentially high due to reduced side reactions |
| Key Advantage | Well-established, simple equipment | Extremely rapid, solvent-free reaction | Direct, avoids byproducts from base | High speed, energy efficient |
| Key Disadvantage | Relatively long reaction time, moderate yield | Requires mechanical activation, specialized setup | Requires specific electrochemical equipment | Requires a microwave reactor |
| "Green" Aspect | Uses water as solvent, but requires heating | Solvent-free reaction phase | Avoids chemical reagents for redox | Reduced energy consumption and time |
Product Characterization and Validation
Regardless of the synthetic route, the identity and purity of the resulting Cr(acac)3 must be confirmed through analytical techniques.
| Property | Expected Result | Source |
| Appearance | Deep maroon to purple, crystalline solid | [4][7][9] |
| Melting Point | 210-216 °C | [4][10] |
| Solubility | Soluble in nonpolar organic solvents (toluene, chloroform), insoluble in water | [4][5] |
| FT-IR (cm⁻¹) | ~1577 (C=O stretch), ~1522 (C=C stretch), ~1278 (C-C + C-O stretch) | [5][13] |
| UV-Vis (λmax) | Bands around 330 nm and 560 nm are characteristic of d-d electronic transitions in the Cr(III) ion. |
The paramagnetic nature of Cr(acac)3, arising from its three unpaired d-electrons (a d³ system), makes it a useful NMR relaxation agent but also leads to significantly broadened and shifted resonances in its own NMR spectrum.[1][2]
Conclusion and Recommendations
This guide has presented a comparative analysis of four distinct methods for the synthesis of Cr(acac)3.
-
The Conventional Aqueous Method remains the benchmark for its simplicity, reliability, and use of standard laboratory equipment. It is highly recommended for undergraduate laboratories and for researchers who do not require rapid or large-scale production.
-
The Self-Propagating Solid-State Method is a fascinating and extremely rapid solvent-free alternative. It is best suited for specialized applications in materials science where the unique conditions of solid-state combustion might be advantageous.
-
The Electrochemical Method represents an elegant and direct route to the product. It is ideal for laboratories equipped for electrosynthesis and for applications where minimizing inorganic byproducts (like ammonium salts) is a priority.
-
Microwave-Assisted Synthesis , while less documented specifically for Cr(acac)3, holds significant promise as a "green chemistry" approach, offering dramatic reductions in reaction time and energy consumption. It is the recommended path for process optimization and high-throughput synthesis environments.
The optimal choice of synthesis is not universal; it is a function of the specific goals and resources of the research or production environment. By understanding the underlying principles and practical trade-offs of each method, scientists can make a more strategic and effective decision.
References
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[CR (Acac) 3]. (n.d.). Retrieved from [Link]
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This compound. (n.d.). In Wikipedia. Retrieved from [Link]
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Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone. (n.d.). IISTE.org. Retrieved from [Link]
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TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE. (n.d.). Retrieved from [Link]
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Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. (n.d.). DSpace. Retrieved from [Link]
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A Novel Approach for Preparation of Acetylacetonate Complex Anchored to High Order Nanoporous Silica (LUS-1). (n.d.). Retrieved from [Link]
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Materials Chemistry A. (n.d.). RSC Publishing. Retrieved from [Link]
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Synthesis of Metal Acetylacetonates Preparation of Tris(2,4-pentanedionato)chromium(III). (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of this compound. (2021, March 31). YouTube. Retrieved from [Link]
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This compound. (n.d.). Grokipedia. Retrieved from [Link]
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On the Electrochemical Synthesis of Metal Acetylacetonates. (n.d.). The University of Texas at Austin. Retrieved from [Link]
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Chromium Acetylacetonate : Preparation. (2022, October 2). YouTube. Retrieved from [Link]
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Synthesis of Tris (acetylacetonato) Chromium(III) Complex. (2022, March 28). Transtutors. Retrieved from [Link]
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Microwave assisted synthesis, spectroscopic characterization and biological aspects of some new chromium(iii) complexes derived from N⁁O donor Schiff bases. (n.d.). RSC Publishing. Retrieved from [Link]
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A Senior Application Scientist’s Guide to Robust Cross-Validation of Spectroscopic Data for Tris(acetylacetonato)chromium(III)
Introduction: Beyond the Spectrum
Tris(acetylacetonato)chromium(III), or Cr(acac)3, is a coordination complex with significant applications ranging from catalysis and material science to serving as a reference material.[1] Its distinct spectroscopic signature, arising from both d-d electronic transitions and ligand-based vibrations, makes it an ideal candidate for analysis by UV-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy.[2][3] However, acquiring a spectrum is merely the first step. For researchers and drug development professionals, the ultimate goal is often to build a robust quantitative model—one that can reliably predict a property of interest, such as concentration, from the spectral data.
This guide moves beyond simple data acquisition. It provides a comprehensive framework for validating such quantitative models using cross-validation, a critical process for ensuring a model is not merely "memorizing" the calibration data but can genuinely predict new, unseen samples. We will delve into the causality behind experimental choices, compare validation strategies, and provide a step-by-step workflow using Partial Least Squares (PLS) regression, a cornerstone of modern chemometrics.[4][5]
The Imperative of Cross-Validation: Building Trust in Your Model
In chemometrics, our aim is to build a mathematical relationship between a matrix of predictor variables (X), our spectroscopic data, and a vector of response variables (Y), the property we want to predict (e.g., concentration). The danger lies in overfitting . An overfit model appears perfect for the data it was built on but fails spectacularly when introduced to new data. This occurs when the model learns not only the underlying relationship between the spectra and the property but also the random noise inherent in the calibration set.
Cross-validation is our primary defense against this.[6] It is a resampling procedure used to evaluate a model's performance on a limited data sample by partitioning the data into subsets, training the model on some subsets, and testing it on the remaining subset.[7] This process provides a more realistic estimate of how the model will perform on future, independent data, a concept known as generalization. For any analytical method destined for a regulated environment, robust validation is not just good practice; it is a necessity.[8][9]
A Comparative Analysis of Cross-Validation Strategies
The choice of cross-validation method is not trivial; it impacts both the reliability of the performance estimate and the computational cost. The three most common strategies are K-Fold Cross-Validation, Leave-One-Out Cross-Validation (LOOCV), and Monte Carlo Cross-Validation (MCCV).
| Feature | K-Fold Cross-Validation | Leave-One-Out (LOOCV) | Monte Carlo (MCCV) |
| Mechanism | The dataset is split into 'k' equal folds. The model is trained on k-1 folds and tested on the remaining fold. This is repeated k times.[10] | An extreme case of K-Fold where k equals the number of samples (n). The model is trained on n-1 samples and tested on the single remaining sample, repeated n times.[11] | A specified number of random splits into training and validation sets are performed. The size of the splits is not fixed.[12][13] |
| Pros | Provides a good balance between bias and variance. Computationally efficient than LOOCV. All data is used for both training and validation.[6][7] | Provides a nearly unbiased estimate of model performance.[14] Deterministic; no randomness in the data splits.[11] | Highly flexible in choosing the number of iterations and the size of the training/validation split. Can avoid overly optimistic results from a single split.[15][16] |
| Cons | Performance estimate can have higher variance if 'k' is small. Results can vary slightly based on the random splits. | Can be computationally very expensive for large datasets.[14] The resulting models are highly similar, leading to a high variance in the performance estimate.[17] | Some samples may never be selected in the validation set, while others may be selected multiple times. Not all data is guaranteed to be used for validation.[16] |
| Best For | General-purpose model validation. A standard choice is k=5 or k=10, which provides a robust estimate for most spectroscopic datasets.[10] | Small datasets where maximizing the training data in each iteration is critical to building a stable model.[11] | Situations where a thorough understanding of model stability across different training sets is required. Useful for avoiding unnecessarily large models.[12][13] |
For the remainder of this guide, we will focus on K-Fold Cross-Validation due to its widespread adoption and its excellent balance of performance estimation and computational efficiency, making it a highly practical choice for typical spectroscopic workflows.
PART 1: Experimental Protocol & Data Acquisition
A robust model is built upon high-quality data. Inconsistent sample preparation or suboptimal instrument parameters can introduce variance that masks the underlying chemical information, dooming a model before it is even built.[18][19]
Step-by-Step Methodology: UV-Vis Spectroscopy
-
Instrument Calibration: Before analysis, verify the spectrophotometer's performance. Check wavelength accuracy using a certified reference material like a holmium oxide filter and photometric accuracy with potassium dichromate standards.[19]
-
Solvent Selection & Blanking: Choose a solvent that dissolves Cr(acac)3 completely and does not absorb in the analytical region of interest (~350-700 nm). Toluene is a suitable choice.[2] Acquire a blank spectrum of the pure solvent in the cuvette to be used for the samples.
-
Sample Preparation: Prepare a stock solution of Cr(acac)3 of known concentration. Create a series of calibration standards by serial dilution to cover the desired concentration range. Ensure samples are homogeneous and free of particulates.
-
Data Acquisition:
-
Rinse a 1 cm pathlength quartz cuvette with the sample solution three times before filling.
-
Place the cuvette in the spectrophotometer, ensuring a consistent orientation.
-
Acquire the absorbance spectrum over the desired range. The characteristic d-d transitions for Cr(acac)3 in an octahedral field provide distinct absorption bands.[3]
-
| Parameter | Recommended Setting | Rationale |
| Wavelength Range | 350 - 700 nm | To capture the primary d-d electronic transitions of the Cr(III) center. |
| Scan Speed | Medium (~120 nm/min) | Balances signal-to-noise ratio with acquisition time. |
| Data Interval | 1 nm | Sufficient resolution for the broad absorption bands of Cr(acac)3. |
| Cuvette Type | 1 cm Quartz | Ensures transparency in the near-UV region and provides a standardized pathlength. |
Step-by-Step Methodology: FTIR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Thoroughly dry spectroscopic grade Potassium Bromide (KBr) to remove moisture.
-
Grind a small amount of Cr(acac)3 (approx. 1 mg) with ~100 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
| Parameter | Recommended Setting | Rationale |
| Spectral Range | 4000 - 400 cm⁻¹ | Covers the fundamental vibrational modes of the acac ligand and the Cr-O bond. |
| Resolution | 4 cm⁻¹ | Provides sufficient detail to resolve key vibrational bands without excessive noise. |
| Number of Scans | 32-64 | Co-adding multiple scans improves the signal-to-noise ratio. |
| Apodization | Happ-Genzel | A standard function that provides a good balance between peak shape and resolution. |
PART 2: Data Preprocessing & Cross-Validation Workflow
Raw spectroscopic data is rarely used directly for modeling. It contains both desired chemical information and undesired noise and instrumental artifacts.[21] Preprocessing aims to remove the latter, enhancing the chemical signal and improving model performance.[22][23]
A Self-Validating Preprocessing & Modeling Workflow
The following diagram illustrates a robust workflow for building and validating a predictive model from spectroscopic data. Each step is chosen to isolate and enhance the relevant chemical information before modeling.
Caption: Experimental, Preprocessing, and Validation Workflow.
Step-by-Step Guide to K-Fold Cross-Validation with PLS Regression
Partial Least Squares (PLS) regression is a powerful tool for analyzing spectroscopic data because it effectively handles situations where the number of variables (wavelengths) is much larger than the number of samples and where there is high collinearity between variables.[24][25]
The following diagram details the logic of the K-Fold Cross-Validation loop.
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A Senior Application Scientist's Guide to the Thermal Stability of Metal Acetylacetonates
Welcome to a detailed comparative analysis of the thermal stability of metal acetylacetonate (M(acac)n) complexes. For researchers and professionals engaged in materials science, catalysis, and chemical vapor deposition, understanding the thermal behavior of these precursors is not merely academic—it is fundamental to achieving desired outcomes in synthesis and application. This guide moves beyond a simple cataloging of data, offering a synthesized perspective on the causal factors that govern thermal stability, the experimental methodologies used for characterization, and a comparative look at various metal complexes. Our objective is to provide a robust, data-driven resource that empowers you to make informed decisions in precursor selection and process optimization.
The Critical Role of Thermal Stability
Metal acetylacetonates are a cornerstone class of coordination complexes, prized for their volatility, solubility in organic solvents, and relative stability.[1] These characteristics make them ideal precursors for Metal-Organic Chemical Vapor Deposition (MOCVD), a technique used to create high-purity thin films of metals or metal oxides.[2][3] The entire MOCVD process hinges on the controlled thermal decomposition of the precursor. A precursor that decomposes at too low a temperature may lead to premature gas-phase reactions and poor film quality, while one that is too stable requires excessively high deposition temperatures, limiting substrate compatibility and increasing energy costs. Therefore, a precise understanding of a complex's thermal decomposition profile is a prerequisite for successful materials synthesis.
Probing Thermal Behavior: Key Analytical Techniques
To quantitatively assess thermal stability, we rely on a suite of thermoanalytical techniques. The primary methods are:
-
Thermogravimetric Analysis (TGA): This is the workhorse technique for stability studies. TGA continuously measures the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., inert nitrogen or oxidative air). The resulting data, a TGA curve (mass vs. temperature), reveals the temperatures at which decomposition events occur and the magnitude of mass loss associated with each step.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. It identifies endothermic events (like melting or evaporation) and exothermic events (like crystallization or oxidative decomposition).[4] When coupled with TGA, DSC provides a more complete thermodynamic picture of the decomposition process.
-
Differential Thermal Analysis (DTA): Similar to DSC, DTA measures the temperature difference between a sample and a reference. It is often performed simultaneously with TGA (TGA-DTA) to correlate mass loss with thermal events.[3]
Experimental Protocol: Thermogravimetric Analysis (TGA) of a Metal Acetylacetonate
Trustworthy data begins with a meticulously executed protocol. The following procedure for TGA is designed to yield reproducible and accurate thermal stability data.
Objective: To determine the onset decomposition temperature, decomposition profile, and final residue mass of a metal acetylacetonate complex.
Instrumentation: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q50 or equivalent).
Methodology:
-
Sample Preparation:
-
Ensure the metal acetylacetonate sample is dry and homogenous. If necessary, gently dry the sample in a vacuum oven at a temperature well below its decomposition point (e.g., 50°C) to remove residual moisture.[5]
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically platinum or alumina). A smaller sample size minimizes thermal gradients within the sample.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Select the desired atmosphere. For assessing intrinsic stability, use an inert gas like nitrogen or argon with a typical flow rate of 50-100 mL/min. To simulate an oxidative environment, use synthetic air at a similar flow rate.[6] The choice of atmosphere is critical, as it can significantly alter decomposition pathways and products.[5][6]
-
-
Thermal Program:
-
Equilibration: Hold the sample at a low temperature (e.g., 30°C) for 5-10 minutes to allow the furnace temperature and gas flow to stabilize.
-
Heating Ramp: Heat the sample from the starting temperature to a final temperature (e.g., 800-1000°C) at a constant rate. A rate of 10°C/min is a common standard that balances resolution and experimental time.
-
-
Data Acquisition & Analysis:
-
Continuously record the sample mass and temperature throughout the experiment.
-
Plot the mass (%) as a function of temperature to generate the TGA curve.
-
Plot the first derivative of the TGA curve (DTG curve). The peaks on the DTG curve correspond to the points of maximum mass loss rate, providing a clearer indication of individual decomposition steps.
-
Determine the onset temperature of decomposition (T_onset_), defined as the temperature at which significant mass loss begins.
-
Identify the temperature ranges for each distinct decomposition step and the percentage of mass lost in each.
-
Note the percentage of the final residue at the end of the experiment.
-
Experimental Workflow Visualization
Caption: A step-by-step workflow for TGA analysis of metal acetylacetonates.
Comparative Thermal Stability: A Data-Driven Overview
The thermal stability of metal acetylacetonates varies significantly depending on the central metal ion. The following table summarizes decomposition data from the literature, primarily obtained via TGA. It is crucial to note that absolute decomposition temperatures can vary with experimental conditions (heating rate, atmosphere, etc.), so this table should be used for comparative trends.
| Metal Acetylacetonate | Onset of Decomposition (°C) | Key Observations & Final Product (Atmosphere) |
| Transition Metals | ||
| Fe(acac)₃ | ~186 - 300[4] | Multi-step decomposition.[7] Final product is typically iron oxide (e.g., Fe₂O₃ or Fe₃O₄).[4][7] |
| Co(acac)₃ | ~170 - 200 | Decomposes to Co(acac)₂ and then further to cobalt oxides.[5] |
| Mn(acac)₃ | ~140 - 240 (Inert) | Melts and reduces to Mn(acac)₂ in an inert atmosphere, which then decomposes at higher temperatures to manganese oxides.[8] |
| Cu(acac)₂ | ~200 (Inert/Air) | Total mass loss of ~73-76%.[6] Final product is CuO in air.[6] |
| Cr(acac)₃ | ~210 - 250 | Generally considered one of the more stable transition metal acetylacetonates. |
| Zn(acac)₂·xH₂O | ~110 (Hydrate) | Initially loses water, then the anhydrous complex decomposes at higher temperatures, ultimately forming ZnO.[7] |
| Other Metals | ||
| Al(acac)₃ | ~190 - 220 | Decomposes to aluminum oxide. Considered relatively stable.[9] |
| Hf(acac)₄ | ~190 (Evaporation) | Begins to evaporate/sublimate around 190°C, followed by decomposition at ~245°C to form HfO₂.[3][10] |
| Ca(acac)₂·nH₂O | ~175 (Anhydrous) | Dehydrates in steps up to 175°C.[1] The anhydrous chelate then decomposes, forming CaCO₃, which further decomposes to CaO at >635°C.[1] |
| Lanthanides | ||
| Gd(acac)₃ | ~315 - 384 | The coordinated acetylacetone is destroyed in this range.[5] |
| Eu(btfac)₃(H₂O)₂ | ~93 (Dehydration) | Loses water first, then the complex begins to decompose more significantly above 240°C.[11] |
Note: The data presented is a synthesis from multiple sources and represents typical ranges. For specific applications, direct experimental verification is essential.
Key Factors Governing Thermal Stability
The decomposition temperature of a metal acetylacetonate is not arbitrary; it is governed by a predictable set of physicochemical principles. Understanding these factors allows for the rational design and selection of precursors.
a) The Nature of the Metal Ion
The strength and nature of the metal-oxygen (M-O) bond are paramount. Several properties of the metal ion are influential:
-
Ionic Radius and Charge Density: Smaller, more highly charged metal ions generally form stronger M-O bonds, leading to greater thermal stability. This is due to a higher charge density, which results in a stronger electrostatic attraction to the oxygen atoms of the acetylacetonate ligand.
-
Electronegativity: A more electronegative metal can polarize the M-O bond, potentially weakening it and lowering the decomposition temperature.
-
The Irving-Williams Series: For first-row transition metals, thermal stability often follows the Irving-Williams series (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)). This trend is related to the ligand field stabilization energy, which contributes to the overall stability of the complex.
b) Ligand Structure and Modifications
While this guide focuses on the parent acetylacetonate ligand, modifying the ligand is a common strategy to tune the precursor's properties. For instance, fluorination of the acetylacetonate ligand (e.g., creating hexafluoroacetylacetonate, hfac) increases the volatility of the complex but can also affect its thermal stability.[12]
c) Atmosphere
The surrounding atmosphere has a profound impact on the decomposition pathway.
-
Inert Atmosphere (N₂, Ar): Decomposition proceeds through pyrolysis, involving ligand fragmentation and reduction of the metal center.[8] The final solid product can be a pure metal, a mixture of metal and carbon, or a lower-valent metal oxide.
-
Oxidative Atmosphere (Air, O₂): Decomposition is an oxidative process. The organic ligands are combusted, typically leading to a cleaner conversion to the corresponding metal oxide at lower temperatures compared to pyrolysis.[6][8]
Conceptual Diagram of Influencing Factors
Caption: Factors influencing the thermal stability of metal acetylacetonates.
Conclusion for the Practicing Scientist
The thermal stability of metal acetylacetonates is a complex but manageable parameter. The key takeaways for researchers are:
-
No Universal Stability: There is significant variation in decomposition temperatures across the periodic table. Transition metals like Cr and Al form relatively stable acetylacetonates, while others like Mn(acac)₃ begin to decompose at lower temperatures.[8][9]
-
Technique is Key: TGA, coupled with DSC or DTA, provides the essential quantitative data needed to characterize and compare these precursors. Adherence to a standardized protocol is vital for reproducibility.
-
Context Matters: The stability of a complex cannot be considered in isolation. The intended application's atmosphere (inert vs. oxidative) will dictate the decomposition pathway, products, and optimal processing temperature.
-
Informed Selection: By understanding the fundamental drivers of stability—the metal's ionic properties and the experimental environment—scientists can rationally select the most suitable M(acac)n precursor to achieve their material synthesis goals, optimizing for film purity, morphology, and process efficiency.
This guide serves as a foundational resource. For critical applications, the data presented herein should always be supplemented with direct experimental analysis of the specific precursor batch being used.
References
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Arslan, E., Lalancette, R. A., & Bernal, I. (2017). The thermal decomposition and analyses of metal tris-acetylacetonates: Free radical formation from Al, Cr, Mn, Fe and Co complexes. ResearchGate.
-
TGA ( A ) and DSC ( B ) thermograms of Fe(acac) 3 obtained by heating the Fe. (n.d.). ResearchGate.
-
Ismail, H. M. (1991). A thermoanalytic study of metal acetylacetonates. Journal of Analytical and Applied Pyrolysis, 21, 315-326.
-
Ferreira, D., et al. (2023). Fragmentation of metal(II) bis(acetylacetonate) complexes induced by slow electrons. Beilstein Journal of Nanotechnology, 14, 1075–1085.
-
Reiss, F., et al. (2021). Gas-phase aluminium acetylacetonate decomposition: revision of the current mechanism by VUV synchrotron radiation. Physical Chemistry Chemical Physics, 23(24), 13345-13355.
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Lalancette, R. A., et al. (2018). The thermal decomposition and analyses of metal tris-acetylacetonates. Semantic Scholar.
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Garrison, J. R., et al. (2017). Characterization and thermogravimetric analysis of lanthanide hexafluoroacetylacetone chelates. Journal of Radioanalytical and Nuclear Chemistry, 311(1), 617-626.
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Garrison, J. R., et al. (2017). Characterization and thermogravimetric analysis of lanthanide hexafluoroacetylacetone chelates. INIS-IAEA.
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Mikhailov, D. A., et al. (2021). Breaking through the Thermodynamics “Wilds” of Metal–Organic Chemical Vapor Deposition Precursors: Metal tris-Acetylacetonates. Molecules, 26(23), 7352.
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Thermal decomposition of copper (II) acetylacetonate: a DTA/TG curves... (n.d.). ResearchGate.
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Chang, Q., et al. (2010). Thermal Properties and Gas Decomposition Products of Hafnium(IV) Acetylacetonate. Asian Journal of Chemistry, 22(3), 1935-1938.
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A Technical Guide to the Thermal Stability and Decomposition of Tris(acetylacetonato)manganese(III). (n.d.). Benchchem.
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Garrison, J. R., et al. (2017). Characterization and thermogravimetric analysis of lanthanide hexafluoroacetylacetone chelates. PubMed.
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Lalancette, R. A., et al. (2018). The thermal decomposition and analyses of metal tris-acetylacetonates. Journal of Thermal Analysis and Calorimetry, 134, 3463–3470.
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Donia, A. M. (1998). Thermal stability of transition-metal complexes. Thermochimica Acta, 320(1-2), 155-165.
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Kurajica, S., Lozić, I., & Pantaler, M. (2012). Thermal decomposition of calcium(II) bis(acetylacetonate) n-hydrate. Journal of the Serbian Chemical Society, 77(10), 1367-1378.
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Chang, Q., et al. (2010). Thermal Properties and Gas Decomposition Products of Hafnium(IV) Acetylacetonate. Asian Journal of Chemistry.
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Fig. 2 DSC (left axis) and TGA (right axis) curves of the Eu(btfac) 3 L... (n.d.). ResearchGate.
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A Researcher's Guide to the Validation of Theoretical Models for the Electronic Structure of Tris(acetylacetonato)chromium(III)
As a Senior Application Scientist, my experience has consistently shown that the predictive power of computational chemistry is only as reliable as its validation against robust experimental data. This is particularly true for transition metal complexes like tris(acetylacetonato)chromium(III), or Cr(acac)3, where the intricate interplay of d-orbitals and ligand fields presents a significant challenge to theoretical models. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate and validate theoretical models of Cr(acac)3's electronic structure. We will delve into the experimental benchmarks, compare various theoretical approaches, and offer field-proven insights to ensure your computational work is grounded in reality.
The Crucial Role of Experimental Validation
Theoretical models, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have become indispensable tools in modern chemistry. They offer insights into electronic transitions, bonding, and reactivity that can be difficult to obtain through experimentation alone. However, the accuracy of these models is highly dependent on the chosen functional, basis set, and the inherent approximations of the method. For a d³ transition metal complex like Cr(acac)3, with its near-octahedral symmetry, subtle electronic effects can be easily misrepresented. Therefore, rigorous comparison with experimental data is not just a best practice; it is a mandatory step for credible research.
Experimental Benchmarks for Cr(acac)3
A multi-technique approach is essential for a comprehensive understanding of the electronic structure of Cr(acac)3. Each experimental method probes different aspects of the molecule's electronic landscape.
UV-Vis spectroscopy is a cornerstone technique for studying the electronic transitions in transition metal complexes. For Cr(acac)3, the spectrum is characterized by two main types of bands:
-
d-d Transitions: These are typically weak, spin-forbidden transitions occurring in the visible region. They arise from the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the chromium(III) ion.
-
Ligand-to-Metal Charge Transfer (LMCT) and Intra-Ligand (π-π) Transitions:* These are much more intense bands, usually found in the UV region. LMCT bands involve the transfer of an electron from a ligand-based orbital to a metal-based orbital, while π-π* transitions occur within the acetylacetonate ligand itself.
PES provides direct information about the binding energies of electrons in both core and valence orbitals. By irradiating a sample with high-energy photons, we can measure the kinetic energy of the ejected electrons, which is related to their orbital energies. This technique is invaluable for validating the orbital energy levels predicted by theoretical models.
XAS, particularly at the Cr K-edge and L-edge, offers element-specific information about the unoccupied electronic states and the local coordination environment of the chromium ion. The pre-edge features in XAS spectra are particularly sensitive to the d-orbital splitting and the symmetry of the complex.
A Comparative Analysis of Theoretical Models
A variety of theoretical methods have been employed to model the electronic structure of Cr(acac)3, each with its own strengths and limitations.
DFT is a popular quantum chemical method that calculates the electronic structure of a system based on its electron density. The choice of the exchange-correlation functional is critical for obtaining accurate results. For transition metal complexes, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT functional often provide a good balance of accuracy and computational cost.
TD-DFT is an extension of DFT that allows for the calculation of excited-state properties, such as electronic transition energies and oscillator strengths. It is widely used to simulate UV-Vis spectra. However, its accuracy can be limited for certain types of excitations, such as charge-transfer states.
For systems with significant static correlation, such as some transition metal complexes in certain electronic states, single-reference methods like DFT and TD-DFT may fail. Multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory extension (CASPT2), explicitly account for the multiconfigurational nature of the wavefunction and can provide a more accurate description of the electronic structure. However, these methods are computationally much more demanding.
Workflow for Validation of Theoretical Models
The following diagram illustrates a typical workflow for the validation of theoretical models against experimental data.
Caption: Workflow for the validation of theoretical models for Cr(acac)3.
Quantitative Comparison: Experimental vs. Theoretical Data
The following tables summarize a comparison of experimental data with results from various theoretical models for Cr(acac)3.
Table 1: Comparison of Experimental and Calculated d-d Transition Energies (in eV)
| Transition | Experimental (UV-Vis) | TD-DFT (B3LYP) | CASPT2 |
| ⁴A₂g → ⁴T₂g | 2.14 | 2.05 | 2.18 |
| ⁴A₂g → ⁴T₁g | 2.78 | 2.65 | 2.81 |
Table 2: Comparison of Experimental and Calculated Ionization Potentials (in eV)
| Orbital | Experimental (PES) | DFT (B3LYP) |
| Cr 3d (t₂g) | 7.5 | 7.2 |
| Ligand π₃ | 8.2 | 8.0 |
Disclaimer: The theoretical values presented are representative and can vary depending on the specific functional, basis set, and computational details used in the study.
Best Practices and Considerations
-
Choice of Functional: For Cr(acac)3, hybrid functionals like B3LYP often provide a good starting point for describing its electronic structure. However, it is advisable to test a range of functionals, including those with long-range corrections, to assess the functional dependency of the results.
-
Basis Set Selection: A double-zeta or triple-zeta quality basis set with polarization and diffuse functions is generally recommended for both the metal and ligand atoms to provide sufficient flexibility for describing the electronic distribution.
-
Solvent Effects: If the experimental data is recorded in solution, it is crucial to include solvent effects in the theoretical calculations, either through implicit continuum models or explicit solvent molecules.
-
Spin State: Cr(acac)3 has a quartet ground state (S=3/2). Ensure that the calculations are performed for the correct spin multiplicity.
-
Geometry Optimization: The accuracy of the calculated electronic properties is highly sensitive to the input molecular geometry. It is essential to perform a geometry optimization of the complex before calculating its electronic structure.
Experimental and Computational Protocols
-
Sample Preparation: Prepare a dilute solution of Cr(acac)3 in a suitable solvent (e.g., dichloromethane or acetonitrile) of known concentration.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference. Fill a second quartz cuvette with the Cr(acac)3 solution.
-
Data Acquisition: Record the absorption spectrum over a range of wavelengths, typically from 200 to 800 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) for the different electronic transitions and calculate the corresponding molar absorptivity (ε).
-
Geometry Optimization: Optimize the geometry of Cr(acac)3 using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculation: Perform a frequency calculation to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
TD-DFT Calculation: Using the optimized geometry, perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths for a sufficient number of excited states.
-
Spectrum Simulation: Broaden the calculated electronic transitions with a Gaussian or Lorentzian function to simulate the experimental UV-Vis spectrum.
d-Orbital Splitting in an Octahedral Field
The electronic properties of Cr(acac)3 are largely determined by the splitting of the chromium d-orbitals in the pseudo-octahedral ligand field created by the three acetylacetonate ligands.
A Comparative Guide to Chromium-Based Precursors in Ziegler-Natta Catalysis: Cr(acac)₃ vs. Alternative Chromium Compounds
For researchers and professionals in polymer science and drug development, the choice of catalyst precursor is a critical decision point that dictates the efficiency of the polymerization process and the final properties of the material. In the realm of Ziegler-Natta catalysis, traditionally dominated by titanium-based systems, chromium catalysts have carved out a significant niche, particularly in the production of high-density polyethylene (HDPE). This guide provides an in-depth comparison of chromium(III) acetylacetonate, Cr(acac)₃, against other common chromium compounds used as precursors, supported by experimental insights and mechanistic rationale.
Introduction: The Role of Chromium in Ziegler-Natta Catalysis
Ziegler-Natta catalysts, typically comprising a transition metal compound and an organoaluminum co-catalyst, are fundamental to the production of stereoregular polymers from olefins like ethylene.[1] While titanium complexes are the most common, chromium-based catalysts are indispensable for manufacturing a significant portion of the world's HDPE.[2][3] These catalysts are valued for their ability to produce polymers with specific and desirable properties, including high crystallinity and broad molecular weight distributions.[4]
The journey of chromium catalysts has been one of significant evolution. Initial investigations into simple chromium salts such as chromium(II) chloride (CrCl₂), chromium(III) chloride (CrCl₃), and even this compound (Cr(acac)₃) reported very low catalytic activity for ethylene and propylene polymerization, especially when compared to their titanium counterparts.[4][5] However, the field was transformed by the discovery that certain chromium compounds, when combined with specific co-catalysts and supports, could exhibit exceptionally high activity.[4] This guide will dissect these differences, focusing on the unique characteristics that the acetylacetonate ligand imparts to Cr(acac)₃ compared to simpler inorganic salts and other organic chromium compounds.
The Precursor's Core: Understanding the Ligand Environment
The identity of the ligand bound to the chromium center is not a trivial detail; it is central to the precursor's stability, solubility, and its mechanism of activation. This is where the primary differences between Cr(acac)₃ and other chromium compounds emerge.
This compound: A Stable, Soluble Precursor
This compound is a coordination complex where the chromium ion is chelated by three acetylacetonate (acac) ligands.[6] The acac ligand is bidentate, meaning it binds to the chromium at two points (both oxygen atoms), forming a stable six-membered ring.[7] This chelation effect results in a neutral, coordinatively saturated complex that is notably stable and highly soluble in nonpolar organic solvents.[7]
This solubility is a significant practical advantage, allowing for the preparation of homogeneous catalyst systems or uniform impregnation onto solid supports like silica. However, the inherent stability of the Cr-O bonds in the chelate ring means that significant energy input or a highly reactive co-catalyst is required to break these bonds and generate the catalytically active species.
Alternative Chromium Compounds: A Spectrum of Reactivity
-
Chromium(III) Chloride (CrCl₃): As a simple inorganic salt, CrCl₃ is less soluble in the nonpolar solvents typically used for polymerization. Its activation mechanism involves the alkylation of the chromium center by the organoaluminum co-catalyst, with the displacement of chloride ligands. While conceptually straightforward, the heterogeneity and low solubility can lead to less defined active sites and, as initially observed, lower activity.[4]
-
Chromium Carboxylates (e.g., Chromium Acetate, Chromium Monochloroacetate): These compounds represent an intermediate case. Like Cr(acac)₃, they possess organic ligands, but the carboxylate ligand is a simpler monodentate or bridging ligand compared to the bidentate acac. Research has shown that chromium carboxylate-based precursors can achieve very high activities. For instance, a catalyst system comprising a chromium(III) monochloroacetate complex, [Cr₃O(ClCH₂COO)₆·3H₂O]NO₃·H₂O, in combination with diethylaluminium chloride (AlEt₂Cl), demonstrated a maximum activity of 1768 gPE/gCr/hr/atm.[4] This high activity suggests that the carboxylate ligands are more readily displaced or transformed during the activation process compared to the strongly bound acac ligands.
Performance Comparison: Activity, Polymer Properties, and Mechanistic Insights
A direct, quantitative comparison of different chromium precursors under identical conditions is scarce in publicly available literature. However, by synthesizing data from various studies, a clear performance trend emerges.
Catalytic Activity
Historically, unsupported catalyst systems based on CrCl₃ and Cr(acac)₃ with organoaluminum activators were deemed to have low activity.[5] The development of highly active systems came with the use of specific carboxylate ligands and, crucially, the use of supports like silica.
The table below contrasts the general observations on activity:
| Precursor Type | Co-catalyst / Support | Observed Catalytic Activity | Reference |
| CrCl₃, Cr(acac)₃ | AlEt₂Cl (unsupported) | Low | [4] |
| Chromium(III) Acetate | AlEt₂Cl (unsupported) | Very High | [4] |
| Chromium(III) Monochloroacetate | AlEt₂Cl (unsupported) | 1768 gPE/gCr/hr/atm | [4] |
| Supported Cr(acac)₃ | MAO-modified Silica | High activity at elevated temperatures (80 °C) | [8] |
The data indicates that while the intrinsic activity of simple Cr(acac)₃ systems might be low, its performance is dramatically enhanced when supported. The support, often silica modified with an activator like methylaluminoxane (MAO), plays a crucial role in anchoring the chromium complex and facilitating the formation of active sites.
Properties of the Resulting Polyethylene
Chromium-based Ziegler-Natta catalysts are known for producing high-density polyethylene (HDPE) with a broad molecular weight distribution (MWD).[2][5] This broad MWD is often advantageous for polymer processing. The polyethylene produced is typically of high density and crystallinity.[4]
The choice of precursor can influence these properties. The ligand environment affects the nature and distribution of active sites on the catalyst surface, which in turn dictates the molecular weight and polydispersity of the polymer chains being formed. For instance, supported Cr(acac)₃ systems are effective for producing HDPE, and the polymer properties can be tuned by modifying the support and reaction conditions.[8]
Causality and Mechanistic Considerations
The differences in performance can be traced back to the activation of the chromium precursor. The overall process is visualized in the workflow below.
Caption: General workflow for Ziegler-Natta polymerization using different chromium precursors.
The key step is the activation by the organoaluminum co-catalyst. For Cr(acac)₃, this is not a simple ligand exchange. The stability of the acac chelate requires a more complex activation pathway. Recent studies suggest that the acetylacetonate ligand itself can be "redox-active".[9] Upon interaction with a strong reducing agent like an alkylaluminum, the ligand can accept an electron, facilitating the reduction of the Cr(III) center and the eventual formation of a chromium-alkyl bond, which is the active site for polymerization.[10] This contrasts with CrCl₃, where the process is a more direct alkylation and displacement of chloride ions. The readily displaceable nature of carboxylate ligands may explain the high activity observed in those systems, allowing for more efficient formation of active sites.
Experimental Protocols: A Comparative Methodological Approach
Below are representative, detailed protocols for the preparation of a supported Cr(acac)₃ catalyst and a subsequent ethylene polymerization, alongside a protocol for a system based on a chromium carboxylate. These are synthesized from general procedures described in the literature.[4][8]
Protocol 1: Preparation of Supported Cr(acac)₃ Catalyst and Ethylene Polymerization
Objective: To prepare a silica-supported Cr(acac)₃ catalyst and evaluate its performance in ethylene polymerization.
Materials:
-
This compound (Cr(acac)₃)
-
Silica gel (high purity, e.g., Davison 955, pre-calcined at 600°C)
-
Toluene (anhydrous)
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)
-
Ethylene (polymerization grade)
-
Nitrogen (high purity)
Methodology:
-
Support Modification:
-
In a Schlenk flask under a nitrogen atmosphere, suspend 10.0 g of calcined silica in 100 mL of anhydrous toluene.
-
Slowly add a calculated amount of MAO solution to the silica slurry with vigorous stirring. The amount of MAO is typically calculated to achieve a specific Al/Cr molar ratio in the final catalyst (e.g., 200:1).
-
Stir the mixture at 80°C for 4 hours.
-
Remove the solvent under vacuum to obtain a free-flowing MAO-modified silica powder.
-
-
Catalyst Impregnation:
-
Dissolve a precise amount of Cr(acac)₃ (e.g., to achieve 0.5 wt% Cr on the final catalyst) in 50 mL of anhydrous toluene.
-
Add the Cr(acac)₃ solution to the MAO-modified silica powder under nitrogen.
-
Stir the slurry at 50°C for 12 hours to ensure uniform impregnation.
-
Remove the toluene under vacuum at 50°C to yield the final solid catalyst.
-
-
Ethylene Polymerization:
-
Assemble a dry, nitrogen-purged 1 L stainless steel autoclave reactor equipped with a mechanical stirrer.
-
Introduce 500 mL of anhydrous toluene into the reactor.
-
Heat the reactor to the desired polymerization temperature (e.g., 80°C).
-
Introduce a specific amount of the prepared solid catalyst (e.g., 50 mg) into the reactor.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10 bar). Maintain constant pressure throughout the reaction by continuously feeding ethylene.
-
Run the polymerization for a set time (e.g., 60 minutes) with vigorous stirring.
-
Terminate the reaction by rapidly cooling the reactor and venting the ethylene.
-
Quench the reaction by adding 10 mL of acidified methanol.
-
Collect the polyethylene product by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60°C to a constant weight.
-
Protocol 2: Ethylene Polymerization with a Chromium Carboxylate System
Objective: To conduct ethylene polymerization using an unsupported chromium carboxylate/AlEt₂Cl system.
Materials:
-
Chromium(III) monochloroacetate complex
-
Toluene (anhydrous)
-
Diethylaluminium chloride (AlEt₂Cl) solution (e.g., 1.0 M in hexane)
-
Ethylene (polymerization grade)
-
Nitrogen (high purity)
Methodology:
-
Reactor Preparation:
-
Assemble a dry, nitrogen-purged 1 L glass reactor equipped with a mechanical stirrer and a gas inlet/outlet.
-
Introduce 400 mL of anhydrous toluene into the reactor.
-
Saturate the solvent with ethylene by bubbling the gas through it for 15 minutes at room temperature.
-
-
Catalyst Formation and Polymerization:
-
In a separate Schlenk tube, suspend a precise amount of the chromium(III) monochloroacetate complex (e.g., 0.02 g) in 87 mL of anhydrous toluene.[5]
-
Add the required volume of AlEt₂Cl solution (e.g., 13 mL of 1.0 M solution) to achieve the desired Al/Cr molar ratio (e.g., 30.8:1).[4][5]
-
Allow the catalyst mixture to "age" for 15 minutes at room temperature.
-
Inject the aged catalyst slurry into the ethylene-saturated toluene in the main reactor to initiate polymerization.
-
Maintain a constant ethylene pressure (e.g., 1 atm overpressure) and temperature (e.g., 29°C) for the duration of the reaction (e.g., 60 minutes).[4]
-
Terminate the polymerization by adding 10 mL of acidified methanol.
-
Collect, wash, and dry the polyethylene product as described in Protocol 1.
-
The visualization below illustrates the key decision points and workflow in selecting and using a chromium-based Ziegler-Natta catalyst.
Caption: Decision workflow for chromium-based Ziegler-Natta catalyst selection and use.
Conclusion and Outlook
The choice between Cr(acac)₃ and other chromium compounds as Ziegler-Natta precursors is a nuanced one, guided by the desired catalytic system (homogeneous vs. heterogeneous) and performance targets.
-
Cr(acac)₃ stands out for its high solubility and stability, making it an excellent, well-defined precursor for supported catalysts . While its intrinsic activity in simple unsupported systems is low, its performance can be dramatically enhanced through interaction with a support and co-catalyst, offering a versatile platform for producing HDPE. The stability of the acac ligand necessitates specific activation conditions, potentially involving redox participation from the ligand itself.
-
Other chromium compounds , particularly carboxylates , have demonstrated the potential for very high activity even in unsupported systems . This suggests a more facile activation pathway compared to Cr(acac)₃. These systems are highly effective but may offer less control over active site formation compared to well-defined supported catalysts.
For the researcher, Cr(acac)₃ offers a reliable and reproducible starting point for developing sophisticated, supported catalyst systems. In contrast, chromium carboxylates provide a route to highly active catalysts through a simpler, often unsupported, formulation. The ultimate selection depends on a careful consideration of the desired balance between activity, polymer properties, process complexity, and the level of control required over the final material architecture.
References
-
Gan, S. N., et al. (2008). Chromium(III) Based Ziegler-Natta Catalysts for Olefin Polymerization. Sains Malaysiana, 37(4), 345-351. [Link]
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Britannica. (2025). Polyethylene. In Britannica. Retrieved from [Link]
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Vinum, M. G., et al. (2020). Ligand field-actuated redox-activity of acetylacetonate. Chemical Science, 11(31), 8147-8153. [Link]
- Hammami, I., & Al-Benna, S. (2015). Synthesis and characterization of [Cr(acac)3] and its bromo-derivative. Journal of Chemical and Pharmaceutical Research, 7(12), 849-855.
-
Chemistry LibreTexts. (2023). Ziegler-Natta Polymerizations. Retrieved from [Link]
-
Arsalanfar, M., et al. (2018). An Investigation on Polymerization of Ethylene by Ziegler-Natta Catalyst in the Presence of a Promoter: Polymerization Behavior and Polymer Microstructure. Bulletin of Chemical Reaction Engineering & Catalysis, 13(3), 412-419. [Link]
-
Wikipedia. (2024). Ziegler–Natta catalyst. Retrieved from [Link]
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SciSpace. (n.d.). Chromium(III) Based Ziegler-Natta Catalysts for Olefin Polymerization. Retrieved from [Link]
-
Kissin, Y. V., & Mink, R. I. (2010). Ethylene Polymerization Reactions with Multicenter Ziegler-Natta Catalysts—Manipulation of Active Center Distribution. Journal of Polymer Science Part A: Polymer Chemistry, 48(19), 4220-4232. [Link]
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Theopold, K. H. (2014). Deprotonation of coordinated ethylene may start Phillips catalysis. Proceedings of the National Academy of Sciences, 111(34), 12234-12235. [Link]
-
Zohour, B., et al. (2021). Assessing 1,9-Decadiene/Ethylene Copolymerization with Ziegler–Natta Catalyst to Access Long Chain-Branched Polyethylene. ACS Omega, 6(2), 1145-1153. [Link]
-
Copéret, C., et al. (2024). Active Sites in Cr(III)‐Based Ethylene Polymerization Catalysts from Machine‐Learning‐Supported XAS and EPR Spectroscopy. Angewandte Chemie International Edition, 63(5), e202314421. [Link]
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Wikipedia. (2023). This compound. Retrieved from [Link]
-
Wikipedia. (2024). Metal acetylacetonates. Retrieved from [Link]
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Shao, H., et al. (2014). Preparation and Catalytic Performance of Silica-Supported Cr(acac)3/PNP for Ethylene Tetramerization. Petrochemical Technology, 16(1), 45-51. [Link]
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Safety Operating Guide
A Scientist's Guide to the Proper Disposal of Chromium(III) Acetylacetonate
As a Senior Application Scientist, my focus extends beyond the application of chemical compounds to their entire lifecycle, including safe and compliant disposal. Chromium(III) acetylacetonate, a common coordination complex used in catalysis and materials synthesis, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory compliance and laboratory best practices. The objective is to ensure the safety of personnel and the protection of our environment.
While chromium(III) is an essential trace element and is 500-1000 times less toxic than its hexavalent counterpart (Cr(VI)), it is still a regulated heavy metal compound that must not be treated as common waste.[1][2] Adherence to these procedures is not merely a suggestion but a requirement for regulatory compliance and responsible science.
Hazard Assessment and Regulatory Framework
Understanding the "why" behind disposal protocols is critical. The primary driver for these procedures is the classification of chromium as a hazardous substance by regulatory bodies like the U.S. Environmental Protection Agency (EPA).
Regulatory Imperative: Chromium is one of the eight metals regulated under the Resource Conservation and Recovery Act (RCRA).[3][4] Waste is deemed hazardous if a sample, subjected to the Toxicity Characteristic Leaching Procedure (TCLP), contains chromium at a concentration of 5.0 mg/L or higher.[3][4] Therefore, all chromium-containing waste, including this compound, must be managed as hazardous waste from "cradle-to-grave" to prevent environmental contamination.[4]
Chemical Hazards: this compound is a dull purple, solid powder that is stable under normal conditions.[5] However, it is classified as a skin and eye irritant.[2][6] Inhalation of dust can cause respiratory tract irritation.[2]
| Parameter | Description | Source(s) |
| Chemical Name | This compound; Cr(acac)₃ | |
| CAS Number | 21679-31-2 | [7] |
| Primary Hazards | Skin Irritant (H315), Serious Eye Irritant (H319) | [2][6] |
| Incompatibilities | Strong oxidizing agents | [5] |
| Regulatory Body | EPA (under RCRA) | [3][4] |
| Hazardous Waste Limit | 5.0 mg/L for Chromium (via TCLP test) | [3] |
| Primary Disposal Route | Licensed Chemical Waste Disposal Company | [5][8][9] |
Standard Operating Procedure (SOP) for Waste Collection and Disposal
The only acceptable method for disposing of this compound is through a licensed hazardous waste management company.[8][9] Do not, under any circumstances, discharge this chemical into sewer systems or dispose of it in regular trash.[8][10]
Step 1: Assemble Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing the appropriate PPE to prevent exposure. This is a non-negotiable first step.
-
Eye Protection: Chemical safety goggles compliant with OSHA's eye and face protection regulations (29 CFR 1910.133).[11]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.[11]
-
Body Protection: A lab coat or other protective clothing is mandatory.[11]
-
Respiratory Protection: If there is any risk of generating dust, use a respirator that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements.[11]
Step 2: Prepare the Hazardous Waste Container
All chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and labeling.[7]
-
Select a Compatible Container: Use a container that is in good condition, compatible with the chemical, and has a tightly sealing lid.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label should also include the full chemical name: "this compound," the CAS number (21679-31-2), and an indication of the hazards (e.g., "Irritant").
Step 3: Transfer Waste into the Container
This step should be performed in a designated area with proper ventilation, ideally inside a chemical fume hood, to minimize inhalation exposure.[11]
-
Minimize Dust: When transferring the solid waste, do so carefully to avoid generating airborne dust.[11] Do not dry sweep. If cleaning residual powder, gently wipe with a damp cloth and dispose of the cloth in the waste container.
-
Contaminated Items: Any items grossly contaminated with this compound (e.g., weigh boats, gloves, wipes) should also be placed in the hazardous waste container.
-
Seal Securely: Once the waste has been added, seal the container tightly.
Step 4: Store and Arrange for Disposal
Proper storage while awaiting pickup is crucial for safety and compliance.
-
Storage Location: Store the sealed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[5] This should be a designated satellite accumulation area for hazardous waste.
-
Contact for Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[9] They will provide specific instructions for transport and final disposal, which is typically handled via controlled incineration or at a licensed chemical destruction plant.[5][8]
Emergency Procedures: Spills and Exposure
Accidents can happen, and a clear, pre-defined emergency plan is essential.
Small Spill Cleanup
-
Ensure proper PPE is worn, including respiratory protection.
-
Cordon off the area to prevent others from entering.
-
Gently vacuum or sweep up the material and place it into a suitable, labeled disposal container.[11] Avoid any actions that generate dust.[11]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Provide for ventilation of the area.[11]
Personal Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
-
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical aid.[11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[11]
Disposal Workflow Diagram
To synthesize these steps into a clear, actionable plan, the following workflow provides a visual guide for the entire disposal process.
Sources
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A Researcher's Guide to Handling Chromium(III) Acetylacetonate: Essential Safety Protocols
Navigating the complexities of novel research and drug development demands a deep respect for the chemical entities we handle. Chromium(III) acetylacetonate, a common precursor and catalyst, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a foundational understanding of why each step is critical. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred resource for chemical handling best practices.
Understanding the Risks: A Proactive Approach to Safety
This compound, while significantly less toxic than its hexavalent counterpart, is not benign.[1][2] The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory tract upon contact or inhalation of its dust particles.[2][3][4][5] Chronic exposure or inhalation of fine dusts may lead to more severe health effects, including potential neurological damage.[3] Therefore, our safety protocols are designed to create multiple barriers of protection, minimizing all potential routes of exposure.
The cornerstone of safe handling lies in a combination of engineering controls, personal protective equipment (PPE), and stringent operational procedures. The hierarchy of controls dictates that we first attempt to engineer out the hazard. In the case of this compound, this is primarily achieved by working within a certified chemical fume hood to control airborne dust.[3]
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE is non-negotiable. The following table summarizes the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne dust particles that can cause serious eye irritation.[3][6][7] |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | Prevents skin contact, which can lead to irritation and potential sensitization.[8][9] Gloves must be inspected before use and removed properly to avoid contaminating the skin.[8] |
| Body Protection | Laboratory coat | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 (or equivalent) respirator | Essential when handling the powder outside of a fume hood or when there is a risk of generating dust, to prevent inhalation and subsequent respiratory tract irritation.[8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of accidental exposure and ensures reproducible experimental conditions.
Preparation and Handling:
-
Designated Work Area: All handling of this compound powder should occur within a designated area, preferably inside a chemical fume hood to minimize dust generation and accumulation.[3]
-
Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weighing paper, and waste containers, are within the fume hood to avoid unnecessary movement in and out of the controlled space.
-
Donning PPE:
-
Put on your laboratory coat.
-
Don your chemical safety goggles.
-
If handling the powder outside of a fume hood or if dust generation is likely, put on your N95 respirator.
-
Finally, put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.
-
During the Procedure:
-
Careful Dispensing: When weighing and transferring the compound, do so slowly and deliberately to avoid creating airborne dust.
-
Immediate Cleanup: Clean up any spills immediately by vacuuming or carefully sweeping the material into a suitable, labeled disposal container. Avoid dry sweeping, which can generate dust. Provide adequate ventilation during cleanup.
-
Container Management: Keep the container of this compound tightly closed when not in use.[3]
Post-Procedure and Disposal:
-
Decontamination: Wipe down the work surface and any equipment used with a damp cloth.
-
Doffing PPE:
-
Remove your gloves using the proper technique to avoid touching the outer, contaminated surface.
-
Remove your laboratory coat.
-
Remove your safety goggles.
-
If used, remove your respirator last.
-
-
Hand Washing: Wash your hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[8]
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weighing paper, and any spilled compound, in a clearly labeled hazardous waste container.[8][9] All waste must be handled in accordance with federal, state, and local regulations.[4]
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to disposal.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a living document; always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the chemicals you are handling.
References
- Material Safety Data Sheet Chromium(III)acetylacetonate, 97%. (n.d.). Exposome-Explorer.
- Chromium(III)acetylacetonate, 97%. (n.d.). Cole-Parmer.
- This compound - Safety Data Sheet. (2025, February 1). ChemicalBook.
- Tris(acetylacetonato)chromium SDS, 21679-31-2 Safety Data Sheets. (n.d.). ECHEMI.
- OSHA's Standards on Hexavalent Chromium Safety. (2023, December 9). Nevada Technical Associates, Inc.
- Criteria for a Recommended Standard: Occupational Exposure to Hexavalent Chromium. (n.d.). NIOSH.
- This compound 97 21679-31-2. (n.d.). Sigma-Aldrich.
- Occupational Exposure to Hexavalent Chromium. (n.d.). NIOSH - Restored CDC.
- This compound. (n.d.). AK Scientific, Inc.
- This compound - Hazardous Agents. (n.d.). Haz-Map.
- This compound Safety Data Sheets(SDS). (n.d.). lookchem.
- SAFETY DATA SHEET. (2024, March 4). Sigma-Aldrich.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- This compound CAS 21679-31-2 | 802485. (n.d.). Merck Millipore.
- NIOSH Pocket Guide to Chemical Hazards - Chromium(III) compounds (as Cr). (n.d.). CDC.
- Chromium - Overview. (n.d.). Occupational Safety and Health Administration - OSHA.
- Chromium(III)acetylacetonate | C15H24CrO6 | CID 11163893. (n.d.). PubChem.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
